Aflatoxin M1
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R,7R)-3-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O7/c1-21-9-6-10-13(17(20)4-5-22-16(17)23-10)14-12(9)7-2-3-8(18)11(7)15(19)24-14/h4-6,16,20H,2-3H2,1H3/t16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBWDEQAUQTVKK-IAGOWNOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)OC5C4(C=CO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)O[C@@H]5[C@]4(C=CO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40891797 | |
| Record name | Aflatoxin M1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40891797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Aflatoxin M1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030479 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6795-23-9 | |
| Record name | Aflatoxin M1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6795-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aflatoxin M1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006795239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aflatoxin M1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40891797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6aR-cis)-2,3,6a,9a-tetrahydro-9a-hydroxy-4-methoxycyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.151 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AFLATOXIN M1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3020O28I3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Aflatoxin M1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030479 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
299 °C | |
| Record name | Aflatoxin M1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030479 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Discovery and Historical Significance of Aflatoxin M1
This guide provides a comprehensive technical overview of the discovery, historical significance, and analytical methodologies for Aflatoxin M1 (AFM1). It is intended for researchers, scientists, and professionals in drug development and food safety who require a deep understanding of this critical mycotoxin. We will delve into the seminal research that first identified AFM1, explore the evolution of its detection, and discuss its ongoing importance in public health and regulatory science.
Preamble: The Unseen Threat in the Food Chain
The story of this compound is a pivotal chapter in the history of mycotoxicology. It begins not with a direct search for this specific molecule, but with a veterinary crisis that unveiled a hidden danger lurking in the global food supply. The discovery of aflatoxins fundamentally shifted our understanding of food safety, demonstrating that microscopic fungi could produce some of the most potent carcinogens known. This guide will trace the scientific journey from a mysterious animal illness to the characterization of a milk-borne toxin, a journey that continues to influence regulatory policies and analytical chemistry today.
Part 1: The Genesis of a Discovery - The "Turkey X Disease"
In 1960, a catastrophic event unfolded in the poultry farms of England, where over 100,000 turkeys perished from an unknown ailment dubbed "Turkey X disease".[1][2] The primary symptom was severe liver necrosis, pointing towards a potent hepatotoxin.[1] Intensive investigation traced the source of the outbreak to a shipment of Brazilian groundnut meal used in the turkey feed.[2][3][4] This led to the groundbreaking discovery that the feed was contaminated with toxic secondary metabolites produced by the fungus Aspergillus flavus.[2][3] The toxins were collectively named "aflatoxins," a portmanteau of Aspergillus flavus toxins.[2]
The initial research focused on the primary aflatoxins, designated B1, B2, G1, and G2 based on their blue or green fluorescence under ultraviolet (UV) light on thin-layer chromatography (TLC) plates.[4] Aflatoxin B1 (AFB1) was quickly identified as the most abundant and most acutely toxic of the group.
Part 2: The Emergence of this compound - The "Milk Toxin"
The discovery of aflatoxins in animal feed raised a critical question: could these toxins or their byproducts be transferred to animal products consumed by humans? This concern was soon validated. In the mid-1960s, researchers demonstrated that when lactating animals consumed feed contaminated with AFB1, a toxic metabolite could be detected in their milk.[4] This metabolite was initially referred to as the "milk toxin" and was later designated this compound, with the "M" signifying its discovery in milk.[4][5]
A seminal 1966 paper by Holzapfel, Steyn, and Purchase is credited with the formal isolation and structural elucidation of this compound and its less prevalent counterpart, Aflatoxin M2 (a metabolite of Aflatoxin B2).[5][6][7][8] Their work revealed that AFM1 is a hydroxylated metabolite of AFB1, specifically 4-hydroxy-aflatoxin B1.[9] This metabolic conversion occurs in the liver of animals that have ingested AFB1-contaminated feed.[9]
The discovery of AFM1 was a watershed moment, as it demonstrated a direct pathway for these potent carcinogens to enter the human food chain, particularly impacting the most vulnerable populations: infants and young children who rely heavily on milk. This realization spurred a global effort to understand the toxicology of AFM1 and to develop methods for its detection and control in dairy products.
Part 3: Historical Analytical Methodology - The Era of Thin-Layer Chromatography
In the 1960s, the analytical toolkit for detecting mycotoxins was considerably more limited than it is today. Thin-layer chromatography (TLC) was the cornerstone of mycotoxin analysis and played a central role in the initial discovery and characterization of aflatoxins, including AFM1.[10]
Causality Behind Historical Experimental Choices
The selection of TLC was driven by several key factors:
-
Fluorescence: Aflatoxins, including AFM1, exhibit strong native fluorescence under UV light. This property was instrumental in their detection, allowing researchers to visualize the separated compounds on a TLC plate as distinct spots.
-
Cost-Effectiveness and Accessibility: TLC was a relatively inexpensive and accessible technique, making it suitable for widespread screening of agricultural commodities.
-
Separation Capability: While not as high-resolution as modern techniques, TLC provided sufficient separation of the different aflatoxin analogues, enabling their individual identification and semi-quantification.
A Representative 1960s TLC Protocol for this compound in Milk
The following is a generalized, step-by-step protocol representative of the methods used in the 1960s for the detection of AFM1 in milk, based on the principles of the time.
Objective: To extract and semi-quantitatively determine the presence of this compound in a liquid milk sample.
Materials:
-
Liquid milk sample
-
Methanol
-
Chloroform
-
Diatomaceous earth (as a filter aid)
-
Anhydrous sodium sulfate
-
Silica gel G (for TLC plates)
-
Developing solvent (e.g., a mixture of chloroform, acetone, and isopropanol)
-
This compound standard
-
UV lamp (365 nm)
Methodology:
-
Extraction:
-
A known volume of liquid milk is mixed with an equal volume of methanol and blended at high speed. The methanol serves to precipitate the proteins and begin the extraction of the aflatoxins.
-
Chloroform is then added to the mixture, and blending is continued. The more nonpolar chloroform partitions the aflatoxins from the aqueous methanol phase.
-
The mixture is filtered through a bed of diatomaceous earth to remove precipitated solids.
-
-
Purification and Concentration:
-
The chloroform extract is collected and passed through anhydrous sodium sulfate to remove any residual water.
-
The chloroform is then evaporated under a stream of nitrogen to concentrate the extract to a small, known volume. This step is crucial for achieving the necessary sensitivity for detection.
-
-
Thin-Layer Chromatography:
-
A small, measured volume of the concentrated extract and the AFM1 standard are carefully spotted onto a silica gel TLC plate.
-
The plate is placed in a developing tank containing the developing solvent. The solvent moves up the plate by capillary action, separating the components of the extract based on their polarity.
-
The plate is removed from the tank when the solvent front nears the top and is allowed to air dry.
-
-
Detection and Semi-Quantification:
-
The dried TLC plate is viewed under a UV lamp (365 nm).
-
The presence of AFM1 in the sample is confirmed if a fluorescent spot is observed at the same retention factor (Rf) as the AFM1 standard.
-
The intensity of the fluorescence of the sample spot is visually compared to that of the standard spot to provide a semi-quantitative estimate of the AFM1 concentration.
-
Diagram of the Historical TLC Workflow
Caption: Historical workflow for this compound detection using TLC.
Part 4: Modern Analytical Methodologies - Enhanced Sensitivity and Specificity
While TLC was pivotal in the initial discovery, modern analytical chemistry has provided far more sensitive, specific, and quantitative methods for the detection of AFM1. The two most prominent techniques used today are Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used screening tool for AFM1 in milk and dairy products due to its high throughput, ease of use, and relatively low cost.
The most common format for AFM1 detection is a competitive ELISA. In this assay, a known amount of AFM1 is coated onto the wells of a microtiter plate. The milk sample is added to the wells along with a primary antibody specific to AFM1. The AFM1 in the sample and the AFM1 coated on the plate compete for binding to the limited amount of primary antibody. After an incubation period, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added. Finally, a substrate is added that produces a colored product when it reacts with the enzyme. The intensity of the color is inversely proportional to the concentration of AFM1 in the sample; a lighter color indicates a higher concentration of AFM1.
Objective: To quantitatively determine the concentration of this compound in a milk sample using a competitive ELISA kit.
Materials:
-
Milk sample
-
Competitive ELISA kit for this compound (containing AFM1-coated microtiter plate, AFM1 standards, primary antibody, enzyme-conjugated secondary antibody, substrate, and stop solution)
-
Micropipettes
-
Microplate reader
Methodology:
-
Sample Preparation:
-
Centrifuge the milk sample to separate the cream layer.
-
Use the skim milk for the assay.
-
-
Assay Procedure:
-
Add a defined volume of the AFM1 standards and the skim milk samples to the wells of the AFM1-coated microtiter plate.
-
Add the primary antibody solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for competitive binding.
-
Wash the plate several times with a wash buffer to remove unbound antibodies and sample components.
-
Add the enzyme-conjugated secondary antibody to each well and incubate.
-
Wash the plate again to remove any unbound secondary antibody.
-
Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 15 minutes) to allow for color development.
-
Add the stop solution to each well to halt the enzymatic reaction.
-
-
Data Analysis:
-
Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of AFM1 in the samples by interpolating their absorbance values on the standard curve.
-
Caption: Workflow for this compound detection using competitive ELISA.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is the gold standard and reference method for the quantitative analysis of AFM1. It offers high sensitivity, specificity, and accuracy.
This technique involves separating the components of a sample extract using a high-performance liquid chromatograph. The separated components then pass through a fluorescence detector. AFM1 is naturally fluorescent, and the detector measures the intensity of the emitted light at a specific wavelength when the molecule is excited by another specific wavelength of light. The intensity of the fluorescence is directly proportional to the concentration of AFM1 in the sample.
Objective: To accurately quantify the concentration of this compound in a milk sample using HPLC-FLD.
Materials:
-
Milk sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Immunoaffinity columns (IAC) specific for AFM1
-
Phosphate-buffered saline (PBS)
-
HPLC system with a fluorescence detector
-
C18 reversed-phase HPLC column
-
This compound standard
Methodology:
-
Sample Preparation and Extraction:
-
Warm the milk sample to approximately 37°C and centrifuge to separate the fat layer.
-
Pass a known volume of the defatted milk through an immunoaffinity column (IAC). The antibodies in the IAC will specifically bind to the AFM1, trapping it in the column.
-
-
Clean-up and Elution:
-
Wash the IAC with water or PBS to remove unbound matrix components.
-
Elute the AFM1 from the column using a small volume of methanol or acetonitrile.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, precise volume of the HPLC mobile phase.
-
-
HPLC-FLD Analysis:
-
Inject a known volume of the reconstituted sample extract into the HPLC system.
-
Separate the components on a C18 column using an isocratic or gradient mobile phase (e.g., a mixture of water, acetonitrile, and methanol).[11][12][13]
-
Detect the AFM1 using a fluorescence detector set to the appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 435 nm emission).[11]
-
-
Data Analysis:
-
Identify the AFM1 peak in the chromatogram based on its retention time compared to the AFM1 standard.
-
Quantify the concentration of AFM1 by comparing the peak area of the sample to a calibration curve generated from known concentrations of the AFM1 standard.
-
Caption: Workflow for this compound detection using HPLC-FLD.
Part 5: Historical Significance and Ongoing Relevance
The discovery of this compound had profound and lasting implications for food safety, public health, and international trade.
-
Establishment of a New Class of Food Contaminants: The identification of a potent carcinogen in a staple food like milk established mycotoxins as a critical class of food contaminants that required rigorous monitoring and control.
-
Development of Regulatory Limits: The discovery directly led to the establishment of regulatory limits for AFM1 in milk and dairy products by food safety agencies worldwide. These limits are designed to protect public health, especially that of infants and children.
-
Advancements in Analytical Chemistry: The need to detect AFM1 at very low concentrations (parts per billion or even parts per trillion) drove significant innovation in analytical chemistry, leading to the development of highly sensitive and specific methods like HPLC-FLD and ELISA.
-
Global Food Safety Standards: The regulation of AFM1 has become a key component of international food safety standards, impacting the global trade of dairy products.
-
Focus on Prevention: The understanding that AFM1 in milk is a direct result of AFB1 in animal feed has shifted the focus of control measures towards preventing the initial contamination of crops with Aspergillus species.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Carcinogenicity Classification (IARC) | Group 2B (Possibly carcinogenic to humans) | |
| Typical Regulatory Limit for AFM1 in Milk (EU) | 0.050 µg/kg | |
| Typical Regulatory Limit for AFM1 in Milk (US FDA) | 0.5 µg/L | |
| HPLC-FLD Excitation Wavelength | ~365 nm | [11] |
| HPLC-FLD Emission Wavelength | ~435 nm | [11] |
Conclusion
The discovery of this compound was a landmark event that forever changed the landscape of food safety. From its origins in a devastating outbreak in turkeys to its identification as a milk-borne carcinogen, the story of AFM1 is a testament to the power of scientific inquiry in protecting public health. The analytical methods for its detection have evolved from the semi-quantitative TLC of the 1960s to the highly precise and sensitive HPLC and ELISA techniques of today. As researchers and drug development professionals, understanding this history and the technical evolution of its detection is crucial for appreciating the ongoing challenges and advancements in the field of mycotoxicology. The continued vigilance and innovation in the detection and control of this compound remain a critical component of ensuring a safe global food supply.
References
- Determination of this compound in milk by high performance liquid chromatography with immunoaffinity column clean-up (AOAC Official Method 2000.08). (n.d.).
- Reliable HPLC Determination of this compound in Eggs. (2015). Journal of Analytical Methods in Chemistry.
- This compound Determination in Ice Cream Based on Immunoaffinity Column Clean-up Followed by HPLC-FLD. (2022). Journal of Advanced Environmental Health Research.
- Kolarič, L., & Šimko, P. (2023). Development and validation of HPLC-FLD method for this compound determination in milk and dairy products. Acta Chimica Slovaca, 16(1), 101-110.
- Procedure for this compound and B1 in Liver by HPLC-Fluorescence Detection with Pre-column Derivatization. (2024). protocols.io.
- ELISA TEST | In vitro analysis for the quantitative detection of this compound in milk and milk powder. (n.d.). ProGnosis Biotech.
- Multiclass Compatible Sample Preparation for UHPLC–MS/MS Determination of this compound in Raw Milk. (2015). Food Analytical Methods, 9(3), 693–702.
- PLUS this compound FAST ELISA. (n.d.). R-Biopharm.
- Aflatoxins: Source, Detection, Clinical Features and Prevention. (2022). Toxins, 14(11), 759.
- This compound. (n.d.). In Wikipedia.
- Aflatoxins: History, Significant Milestones, Recent Data on Their Toxicity and Ways to Mitigation. (2021). Toxins, 13(5), 344.
- Holzapfel, C. W., Steyn, P. S., & Purchase, I. F. H. (1966). Isolation and structure of aflatoxins M1 and M2. Tetrahedron Letters, 7(25), 2799–2803.
- Determination of this compound Levels in Produced Pasteurized Milk in Ahvaz City by Using HPLC. (2012). Jundishapur Journal of Natural Pharmaceutical Products.
- This compound ELISA Test Kit Manual. (n.d.). Bioo Scientific.
- Helica® this compound ELISA. (n.d.). Hygiena.
- Rabie, M., Movassaghghazani, M., & Afshar Mogaddam, M. R. (2024). HPLC-FLD determination of aflatoxins M1 and M2 in raw cow milk samples using in-syringe gas-controlled density tunable solidification of a floating organic droplet-based dispersive liquid–liquid microextraction method. RSC Advances, 14(8), 5077–5084.
- Determination of this compound Levels in Produced Pasteurized Milk in Ahvaz City by Using HPLC. (2012). Jundishapur Journal of Natural Pharmaceutical Products.
- Thin layer chromatographic confirmation of this compound extracted from milk. (1986). Journal of the Association of Official Analytical Chemists, 69(5), 886-888.
- Journal of Food Protection®. (n.d.).
- Holzapfel, C. W., Steyn, P. S., & Purchase, I. F. H. (1966). Isolation and structure of aflatoxins M1 and M2. Tetrahedron Letters, 7(25), 2799–2803.
- Retrospective and Prospective Look at Aflatoxin Research and Development from a Practical Standpoint. (2019). International Journal of Environmental Research and Public Health, 16(19), 3633.
- The metabolism of aflatoxin B1 in rats. (1968). British Journal of Cancer, 22(4), 800–805.
- An overview of aflatoxicosis of poultry: Its characteristics, prevention .... (2003). Poultry Science, 82(4), 585-590.
- Detection Methods for this compound in Dairy Products. (2020). Foods, 9(2), 193.
- Determination of this compound in milk and milk products contaminated at low levels. (1981). Journal of Food Protection, 44(11), 832-834.
- Occurrence of this compound in Raw and Processed Milk: A Contribution to Human Exposure Assessment After 12 Years of Investigation. (2023). Toxins, 15(7), 444.
- Aflatoxin-M1 in dairy products and detection methods. (2022). JETIR, 9(6).
- Comparison and critical evaluation of six published extraction and clean-up procedures for this compound in liquid milk. (1987). Food Additives and Contaminants, 4(2), 159-165.
- Aflatoxins: History, Significant Milestones, Recent Data on Their Toxicity and Ways to Mitigation. (2021). Toxins, 13(5), 344.
Sources
- 1. content.abcam.com [content.abcam.com]
- 2. HPLC-FLD determination of aflatoxins M1 and M2 in raw cow milk samples using in-syringe gas-controlled density tunable solidification of a floating organic droplet-based dispersive liquid–liquid microextraction method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Aflatoxins: History, Significant Milestones, Recent Data on Their Toxicity and Ways to Mitigation [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Biological Activity of Aflatoxin B2a - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.uj.ac.za [pure.uj.ac.za]
- 8. The metabolism of aflatoxin B1 in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. africanfoodsafetynetwork.org [africanfoodsafetynetwork.org]
- 12. Reliable HPLC Determination of this compound in Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Aflatoxin M1: A Comprehensive Technical Guide on its Chemical Structure and Physicochemical Properties
This in-depth technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of Aflatoxin M1 (AFM1). Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific attributes of AFM1, offering field-proven insights and detailed experimental context.
Introduction: The Significance of this compound
This compound is a toxic secondary metabolite produced by fungi of the Aspergillus genus, most notably Aspergillus flavus and Aspergillus parasiticus.[1][2] It is the principal hydroxylated metabolite of Aflatoxin B1 (AFB1), one of the most potent naturally occurring carcinogens.[1][3] The formation of AFM1 occurs in the liver of mammals that have ingested feed contaminated with AFB1.[2][3] Subsequently, AFM1 is excreted in the milk of lactating animals, posing a significant threat to the safety of dairy products and creating a direct route of exposure to humans, particularly infants and children.[1][2] Due to its established hepatotoxic and carcinogenic effects, regulatory bodies worldwide have set stringent maximum residue limits for AFM1 in milk and dairy products.[1] A thorough understanding of its chemical and physical characteristics is therefore paramount for the development of sensitive and reliable detection methods, as well as for toxicological and risk assessment studies.
Chemical Structure and Identity
This compound is a member of the difuranocoumarin class of compounds.[4] Its chemical structure is characterized by a complex, polycyclic aromatic system. Structurally, it is the 4-hydroxy derivative of aflatoxin B1.[1][5] This seemingly minor hydroxylation significantly impacts its biological activity and physicochemical properties compared to its parent compound.
The IUPAC name for this compound is (6aR,9aR)-9a-Hydroxy-4-methoxy-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3′,2′:4,5]furo[2,3-h][1]benzopyran-1,11-dione.[1] Key identifiers for this mycotoxin are provided in the table below.
| Identifier | Value | Source |
| CAS Number | 6795-23-9 | [4][6][7] |
| Molecular Formula | C₁₇H₁₂O₇ | [1][4][6][7] |
| Molecular Weight | 328.27 g/mol | [4] |
| Monoisotopic Mass | 328.05830272 Da | [4] |
Physicochemical Properties of this compound
The physicochemical properties of this compound dictate its behavior in biological systems and analytical procedures. These properties are crucial for designing effective extraction, clean-up, and detection methodologies.
Tabulated Physicochemical Data
| Property | Value | Notes and References |
| Appearance | Colorless to pale-yellow crystals or a white to yellow powder.[8][9] | Exhibits blue-violet fluorescence under UV light.[8] |
| Melting Point | 299 °C (decomposes) | [4][10] Other sources report a range of 297-299°C.[11] |
| Solubility | Slightly soluble in water (10–20 µg/mL).[8][12] Insoluble in non-polar solvents.[8][10] Freely soluble in moderately polar organic solvents like methanol, chloroform, and especially dimethyl sulfoxide (DMSO).[8][10][11] Soluble in a 1:1 mixture of acetonitrile and methanol (1 mg/mL).[7][13] | The solubility profile is critical for selecting appropriate solvents for extraction from complex matrices like milk and cheese. |
| Stability | Unstable to UV light in the presence of oxygen.[3][8] Unstable at extreme pH values (< 3 or > 10).[3][8] The lactone ring can open under alkaline conditions, a reaction that is reversible upon acidification.[10][12] | These instabilities must be considered during sample handling, storage, and analysis to prevent degradation and ensure accurate quantification. |
| Specific Rotation | [α]D in dimethylformamide, –280° | [8] |
| XLogP3 | 0.5 | [4] |
Spectral Properties
The unique spectral characteristics of this compound, particularly its fluorescence, are the cornerstone of many highly sensitive analytical methods.
-
UV-Visible Absorption: this compound exhibits a characteristic absorption spectrum in the ultraviolet (UV) region. In ultrapure water, it shows a prominent absorption peak around 360 nm, which is characteristic of the aflatoxin ring system.[14][15]
-
Fluorescence Spectroscopy: A key feature of this compound is its intrinsic fluorescence. When exposed to UV light, it emits a strong blue-violet fluorescence.[3][8] The excitation and emission maxima can vary slightly depending on the solvent and pH. For analytical purposes using HPLC with fluorescence detection, excitation is typically set around 360 nm and emission is monitored at approximately 440 nm.[16] This native fluorescence allows for highly sensitive and selective detection without the need for derivatization, unlike some other aflatoxins.[17]
Analytical Methodology: A Standard Workflow for this compound Quantification
The detection and quantification of this compound in complex matrices such as milk and dairy products require a multi-step analytical workflow. The causality behind each step is critical for achieving accurate and reproducible results. The goal is to isolate the analyte from interfering matrix components and present it in a suitable form for instrumental analysis.
Standard Experimental Workflow
A typical workflow for the analysis of AFM1 involves sampling, extraction, clean-up, and quantification.[18][19]
Detailed Protocol: Immunoaffinity Column Clean-up followed by HPLC-FLD
This protocol describes a widely adopted and validated method for the determination of AFM1 in milk.
1. Sample Preparation and Extraction:
- Rationale: The initial step aims to efficiently extract AFM1 from the complex milk matrix while minimizing the co-extraction of interfering substances like fats and proteins.
- Procedure:
- Warm a 50 mL milk sample to approximately 37°C.
- Centrifuge the sample at 2000 x g for 15 minutes to separate the cream layer.
- Carefully collect the lower skimmed milk phase for analysis.[17] This step is crucial as AFM1 is not lipophilic and primarily resides in the aqueous phase.
- Filter the skimmed milk through a glass microfiber filter.
2. Immunoaffinity Column (IAC) Clean-up:
- Rationale: IACs contain monoclonal antibodies highly specific to AFM1.[17] This provides exceptional selectivity, capturing the analyte while allowing matrix components to be washed away, resulting in a very clean extract.
- Procedure:
- Allow the immunoaffinity column to reach room temperature.
- Pass the entire filtered skim milk sample through the IAC at a slow, steady flow rate (e.g., 1-2 mL/min).
- Wash the column with purified water (e.g., 10 mL) to remove any remaining unbound matrix components.
- Dry the column by passing air through it.
3. Elution and Final Preparation:
- Rationale: A suitable solvent is used to disrupt the antibody-antigen binding, releasing the purified AFM1 from the column. The eluate is then concentrated and reconstituted in a solvent compatible with the HPLC mobile phase.
- Procedure:
- Elute the AFM1 from the column by slowly passing methanol (e.g., 2 mL) through it.
- Collect the eluate in a clean vial.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
- Reconstitute the residue in a known volume (e.g., 200 µL) of the HPLC mobile phase.
4. HPLC-Fluorescence Detection (HPLC-FLD):
- Rationale: High-performance liquid chromatography separates the components of the reconstituted extract. The fluorescence detector provides sensitive and selective quantification of AFM1 based on its native fluorescence.
- Procedure:
- HPLC System: A reverse-phase C18 column is typically used.[16]
- Mobile Phase: An isocratic mobile phase, for instance, a mixture of water, acetonitrile, and methanol, is commonly employed.[18]
- Injection Volume: Inject a defined volume (e.g., 20 µL) of the reconstituted sample.[16]
- Fluorescence Detection: Set the excitation wavelength to 360 nm and the emission wavelength to 440 nm.[16]
- Quantification: Create a calibration curve using certified AFM1 standards of known concentrations. The concentration of AFM1 in the sample is determined by comparing the peak area of the analyte with the calibration curve.
Conclusion
This compound remains a significant concern for food safety, particularly within the dairy industry. A comprehensive understanding of its chemical structure and physicochemical properties is fundamental for the development and validation of robust analytical methods for its detection and control. The inherent fluorescence of AFM1 is a key property that enables its highly sensitive determination. The methodologies outlined in this guide, particularly the combination of immunoaffinity chromatography for sample clean-up and HPLC with fluorescence detection, represent a reliable and widely accepted approach for ensuring compliance with global regulatory standards and safeguarding public health.
References
- Wikipedia.
- PubChem. This compound | C17H12O7 | CID 15558498.
- IARC Publications. Chemical and physical characteristics of the principal mycotoxins. [Link]
- Cifga.
- Stenutz.
- PubChem. Aflatoxins | C17H12O7 | CID 14421.
- Vaz, A., et al. (2020). Detection Methods for this compound in Dairy Products. Foods.
- ResearchGate.
- Taylor & Francis Online. Methods for determination of aflatoxin M 1 in milk and milk products—a review of performance characteristics. [Link]
- Protocols.io.
- ResearchGate. (PDF)
- Waters Corporation. Determination of this compound in Milk Using Immunoaffinity Chromatography Cleanup Coupled With UPLC and Fluorescence Detection. [Link]
- Juniper Publishers.
- ResearchGate.
- MDPI. Aflatoxin B1 and M1: Biological Properties and Their Involvement in Cancer Development. [Link]
- Wikidata.
- ResearchGate. (a)
- PubMed.
- ResearchGate. (A) Fluorescence emission spectra of the aptasensor. (B) Linear... [Link]
- ResearchGate. Chemical structure, CAS number, molecular formula and molecular weight of aflatoxins B1, B2, G1, G2, M1 and M2. [Link]
- MDPI.
- Jakub Dostálek, PhD.
- Starshinechemical.
- Wikipedia.
- ResearchGate. UV-visible spectra of AfB 1 and AfB 1 oxime Fig. 3.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Aflatoxin - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C17H12O7 | CID 15558498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cifga.com [cifga.com]
- 7. caymanchem.com [caymanchem.com]
- 8. publications.iarc.who.int [publications.iarc.who.int]
- 9. This compound | 6795-23-9 [chemicalbook.com]
- 10. Aflatoxins | C17H12O7 | CID 14421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound - LKT Labs [lktlabs.com]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. protocols.io [protocols.io]
- 17. waters.com [waters.com]
- 18. Detection Methods for this compound in Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Aflatoxin M1: From Fungal Precursor Biosynthesis to Metabolic Activation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Aflatoxin M1 (AFM1) is a significant mycotoxin of concern in food safety, particularly in dairy products, classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC).[1] Its presence in the food chain is not due to direct synthesis by fungal species but is the result of a multi-stage biological process. This guide provides a comprehensive technical overview of the complete biosynthesis pathway, beginning with the genetic and enzymatic machinery within Aspergillus flavus that produces the precursor molecule, Aflatoxin B1 (AFB1), and culminating in the metabolic conversion of AFB1 to AFM1 in mammals. We will explore the intricate regulation of the aflatoxin gene cluster, the key enzymatic reactions, and the validated analytical methodologies for AFM1 quantification.
Part 1: The Fungal Origin - Biosynthesis of Aflatoxin B1 in Aspergillus flavus
The journey to this compound begins with its precursor, Aflatoxin B1 (AFB1), one of the most potent naturally occurring carcinogens known. Aspergillus flavus and Aspergillus parasiticus are the primary fungal producers of AFB1.[1][2] While A. parasiticus can produce both B-type (B1, B2) and G-type (G1, G2) aflatoxins, A. flavus isolates typically produce only B-type aflatoxins.[3][4][5] The biosynthesis of AFB1 is a complex process involving at least 27 enzymatic reactions, with the corresponding genes organized in a 75-kilobyte cluster on chromosome 3.[6][7][8]
The Aflatoxin Gene Cluster: A Coordinated Assembly Line
The genes responsible for aflatoxin production are collocated in a conserved cluster, ensuring their coordinated expression.[3][6] This cluster contains structural genes encoding the enzymes for the biosynthetic pathway, as well as key regulatory genes.
Key Enzymatic Steps from Acetate to Aflatoxin B1
The synthesis of AFB1 is a polyketide pathway, starting from acetate and malonate units and proceeding through a series of stable intermediates.
-
Initiation - The Polyketide Synthase (PKS): The pathway is initiated by a polyketide synthase (encoded by pksA or aflC) that constructs the initial polyketide backbone from acetate and malonate units. This forms the foundational structure of the aflatoxin molecule.
-
From Norsolorinic Acid to Versicolorin A (VA): The first stable intermediate is the orange-pigmented norsolorinic acid. A series of enzymatic conversions, including reductions and oxidations, transform it through intermediates like averantin and 5'-hydroxyaverantin to Versicolorin A (VA).
-
Conversion of VA to Sterigmatocystin (ST): The conversion of VA to demethylsterigmatocystin is a critical branching point and requires several enzymes, including those encoded by verA, ver-1, and aflX (also known as ordB).[9] ST is the penultimate stable precursor to AFB1 and is itself a potent carcinogen.
-
Final Steps to AFB1:
-
Methylation: The enzyme O-methyltransferase, encoded by the omtA gene, methylates ST to form O-methylsterigmatocystin (OMST).[10]
-
Oxidative Cyclization: The final conversion of OMST to AFB1 is catalyzed by a cytochrome P450 monooxygenase encoded by the ordA gene.[6][11] This crucial oxidation step forms the characteristic bisfuran ring system of AFB1.
-
Below is a diagram illustrating the core biosynthetic pathway leading to AFB1.
Caption: Core enzymatic steps in the biosynthesis of Aflatoxin B1 from primary metabolites in Aspergillus flavus.
Genetic Regulation of AFB1 Biosynthesis
The expression of the aflatoxin gene cluster is not constitutive; it is tightly controlled by a network of regulatory factors. Understanding this regulation is key to developing strategies for mycotoxin control.
-
Pathway-Specific Regulators: The primary control is exerted by two genes located within the cluster itself:
-
aflR: This gene encodes a zinc-finger transcription factor (AflR) that is essential for activating the transcription of most of the structural genes in the pathway.[3][12] Deletion of aflR completely abolishes aflatoxin production.[3] Overexpression of aflR can lead to a significant increase in toxin accumulation.[3][12]
-
aflS (formerly aflJ): Located adjacent to aflR, this gene encodes a protein (AflS) that acts as a transcriptional co-activator or enhancer.[6][7] While its exact mechanism is still being fully elucidated, it is known to interact with AflR and is required for high-level expression of the pathway genes.[6][12]
-
-
Global Regulators: Aflatoxin biosynthesis is also influenced by broader regulatory networks that respond to environmental cues like nutrition, pH, and temperature.[13] These include global regulators such as laeA and veA, which control secondary metabolism more broadly, linking it with fungal development.[3]
The regulatory relationship is depicted in the diagram below.
Caption: Genetic regulatory cascade controlling Aflatoxin B1 production in Aspergillus.
Part 2: The Metabolic Conversion - Biosynthesis of this compound in Mammals
This compound is not found in the fungus; it is the principal hydroxylated metabolite of AFB1.[14] When mammals, such as dairy cattle, ingest feed contaminated with AFB1, it is processed in the liver, leading to the formation and subsequent secretion of AFM1 into milk.[3][14] This metabolic conversion is a detoxification pathway, as AFM1 is considered to be about one order of magnitude less carcinogenic than its parent compound, AFB1.[14] However, AFM1 itself can be activated to a reactive epoxide that is also toxic and carcinogenic.[15]
The Role of Cytochrome P450 Enzymes
The biotransformation of AFB1 to AFM1 is a Phase I metabolic reaction catalyzed by the cytochrome P450 (CYP) monooxygenase system in the liver.[16][17][18]
-
Mechanism: The reaction involves the hydroxylation of AFB1 at the C4 position of the terminal furan ring.[14][19]
-
Key Isozymes: Specific CYP isozymes are responsible for this conversion. In humans, CYP1A2 and CYP3A4 are the primary enzymes involved in AFB1 metabolism.[18][20] CYP1A2, in particular, is efficient at converting AFB1 to AFM1.[18][20] In bovine hepatocytes, enzymes from the CYP1A family have also been shown to be major contributors to AFM1 formation.[16]
This metabolic conversion is a critical event, as it represents the entry point of AFM1 into the human food supply via dairy products. The carry-over rate of AFB1 to AFM1 in dairy cows can range from approximately 0.3% to 6.2%.[14]
Caption: Metabolic conversion of Aflatoxin B1 to this compound in the mammalian liver.
Part 3: Methodologies for this compound Analysis
For researchers and regulatory bodies, the accurate detection and quantification of AFM1 in matrices like milk and dairy products are paramount. The two most widely accepted methods are High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA).
| Feature | High-Performance Liquid Chromatography (HPLC) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Chromatographic separation followed by detection | Antigen-antibody binding with colorimetric readout |
| Application | Confirmatory, quantitative reference method[21] | Rapid screening of large sample numbers[21] |
| Sensitivity (LOD) | Very low (can reach <0.005 µg/kg)[22] | High (typically 0.005 - 0.05 µg/kg) |
| Specificity | High, especially with fluorescence detection | High, but potential for cross-reactivity |
| Throughput | Lower, time-consuming sample preparation[21] | High, suitable for routine analysis |
| Cost | High initial instrument cost, moderate per sample | Low instrument cost, low per sample |
Standard Protocol: AFM1 Quantification by HPLC with Fluorescence Detection (FLD)
This protocol is based on established AOAC official methods and common laboratory practices for the analysis of AFM1 in milk.[23]
Objective: To extract, purify, and quantify AFM1 from a liquid milk sample using immunoaffinity column (IAC) cleanup and HPLC-FLD.
Materials & Reagents:
-
HPLC system with fluorescence detector (Excitation: 365 nm, Emission: 435 nm)
-
C18 reverse-phase HPLC column
-
Immunoaffinity columns (IACs) specific for AFM1
-
AFM1 certified standard solution
-
HPLC-grade acetonitrile, methanol, and water
-
Phosphate-buffered saline (PBS)
-
Centrifuge, water bath, sample filtration units (0.45 µm)
Step-by-Step Methodology:
-
Sample Preparation & Extraction: a. Warm the milk sample to approximately 37°C in a water bath. b. Centrifuge 50 mL of the milk at 2000 x g for 15 minutes to separate the cream layer. c. Carefully collect the lower skimmed milk phase for analysis. d. Filter the skimmed milk through a glass fiber filter.
-
Immunoaffinity Column (IAC) Cleanup: a. Allow the IAC to reach room temperature. b. Pass the entire filtered skimmed milk sample through the IAC at a slow, steady flow rate (approx. 1-2 mL/min). The antibodies in the column will selectively bind the AFM1.[23] c. Wash the column with 10-20 mL of PBS or purified water to remove unbound matrix components. d. Dry the column by passing air through it for 5-10 seconds.
-
Elution: a. Slowly pass 1.0 - 2.0 mL of HPLC-grade methanol through the IAC to release the bound AFM1. b. Collect the eluate in a clean vial. c. Ensure complete elution by passing air through the column after the solvent has passed through. d. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Quantification by HPLC-FLD: a. Reconstitute the dried extract in a known volume (e.g., 200 µL) of the HPLC mobile phase. b. Prepare a mobile phase, typically a mixture of water and acetonitrile (e.g., 75:25 v/v), filter it through a 0.45 µm membrane, and degas.[23] c. Inject a known volume (e.g., 50-100 µL) of the reconstituted sample extract into the HPLC system. d. Prepare a calibration curve using serial dilutions of the AFM1 certified standard. e. Identify the AFM1 peak in the sample chromatogram by comparing its retention time to that of the standard. f. Quantify the AFM1 concentration in the sample by integrating the peak area and interpolating from the calibration curve.
Caption: Standard workflow for the quantification of this compound in milk using IAC and HPLC-FLD.
References
- Yu, J. (2012). Current Understanding on Aflatoxin Biosynthesis and Future Perspective in Reducing Aflatoxin Contamination. Toxins, 4(11), 1024-1057.
- Abrunhosa, L., et al. (2018). Aflatoxin Biosynthesis and Genetic Regulation: A Review. Toxins, 10(4), 139.
- Saleem, F., et al. (2021). Aflatoxin Biosynthesis, Genetic Regulation, Toxicity, and Control Strategies: A Review. Journal of Fungi, 7(8), 606.
- Abrunhosa, L., et al. (2018). Aflatoxin Biosynthesis and Genetic Regulation: A Review. Toxins (Basel), 10(4), 139.
- Rawal, S., et al. (2010). Cytochrome P450 enzymes involved in the metabolism of aflatoxin B1 in chickens and quail. Poultry Science, 89(9), 1945-1953.
- Schmidt-Heydt, M., et al. (2007). Complex regulation of the aflatoxin biosynthesis gene cluster of Aspergillus flavus in relation to various combinations of water activity and temperature. International Journal of Food Microbiology, 114(2), 229-237.
- Saleem, F., et al. (2021). Aflatoxin Biosynthesis, Genetic Regulation, Toxicity, and Control Strategies: A Review. Journal of Fungi, 7(8), 606.
- Payne, G.A. Genetic Regulation of Mycotoxin Biosynthesis. North Carolina State University.
- Stroka, J. (2000). Determination of this compound in milk by high performance liquid chromatography with immunoaffinity column clean-up (AOAC Official Method 2000.08). European Commission, Joint Research Centre.
- van Egmond, H.P., & Paulsch, W.E. (1989). Methods for determination of aflatoxin M 1 in milk and milk products—a review of performance characteristics. Food Additives & Contaminants, 6(3), 219-231.
- Forrester, L.M., et al. (1990). Evidence for involvement of multiple forms of cytochrome P-450 in aflatoxin B1 metabolism in human liver. Proceedings of the National Academy of Sciences, 87(21), 8306-8310.
- Anfossi, L., et al. (2020). Detection Methods for this compound in Dairy Products. Toxins, 12(2), 113.
- Vaz, A., et al. (2020). Detection Methods for this compound in Dairy Products. Toxins, 12(2), 113.
- Amare, A., & Keller, N.P. (2022). New Insights of Transcriptional Regulator AflR in Aspergillus flavus Physiology. mBio, 13(1), e03478-21.
- Tsiplakou, E., et al. (2021). Determination of this compound in Raw Milk Using an HPLC-FL Method in Comparison with Commercial ELISA Kits—Application in Raw Milk Samples from Various Regions of Greece. Toxins, 13(11), 769.
- Schmidt-Heydt, M., et al. (2007). Complex regulation of the aflatoxin biosynthesis gene cluster of Aspergillus flavus in relation to various combinations of water activity and temperature. International Journal of Food Microbiology, 114(2), 229-237.
- Ehrlich, K.C., et al. (2004). The aflatoxin biosynthesis cluster gene cypA is required for aflatoxin G1 and G2 formation. USDA ARS Publication.
- Kuilman, M.E., et al. (2000). Cytochrome P450-mediated metabolism and cytotoxicity of aflatoxin B(1) in bovine hepatocytes. Toxicology in Vitro, 14(4), 321-327.
- Kelkar, H.S., et al. (2006). The Aflatoxin Biosynthesis Cluster Gene, aflX, Encodes an Oxidoreductase Involved in Conversion of Versicolorin A to Demethylsterigmatocystin. Applied and Environmental Microbiology, 72(9), 6261-6268.
- Ehrlich, K.C., et al. (2004). Aflatoxin Biosynthesis Cluster Gene cypA Is Required for G Aflatoxin Formation. Applied and Environmental Microbiology, 70(11), 6518-6524.
- Diaz, G.J., et al. (2010). The role of selected cytochrome P450 enzymes on the bioactivation of aflatoxin B1 by duck liver microsomes. Avian Pathology, 39(4), 279-284.
- De Boevre, M., et al. (2021). Unravelling the pharmacokinetics of aflatoxin B1: In vitro determination of Michaelis–Menten constants, intrinsic clearance and the metabolic contribution of CYP1A2 and CYP3A4 in pooled human liver microsomes. Frontiers in Pharmacology, 12, 737059.
- He, J., et al. (2022). Hepatic biotransformation of aflatoxin B1 into this compound. ResearchGate.
- Yu, J., et al. (1998). Characterization of the critical amino acids of an Aspergillus parasiticus cytochrome P-450 monooxygenase encoded by ordA that is involved in the biosynthesis of aflatoxins B1, G1, B2, and G2. Applied and Environmental Microbiology, 64(12), 4834-4841.
- Monson, M.S., et al. (2015). Metabolites and enzymes involved in aflatoxin B1 (AFB1) metabolism in poultry. ResearchGate.
- Tran, N., et al. (2020). The major metabolic pathways of aflatoxin B1 (AFB1): (A) this compound... ResearchGate.
- Ehrlich, K.C., et al. (2004). Aflatoxin Biosynthesis Cluster Gene cypA Is Required for G Aflatoxin Formation. Applied and Environmental Microbiology, 70(11), 6518-6524.
- Deniz, G. (2022). Aflatoxin B1: Mechanism, Oxidative Stress and Effects on Animal Health. Journal of Animal Biology and Veterinary Science, 1(5), 105.
- Smith, M.C., & Jefcoate, C.R. (2021). The Difficulties in Demonstrating That Aflatoxin Reduction Improves Stunting in Developing World Regions. Toxins, 13(11), 799.
- Vdovenko, M.M., & Bityutskyy, V.S. (2018). Enzymes for Detoxification of Various Mycotoxins: Origins and Mechanisms of Catalytic Action. Molecules, 23(10), 2486.
- Bhatnagar, D., & Cleveland, T.E. (1990). Enzymes in aflatoxin B1 biosynthesis: strategies for identifying pertinent genes. Mycopathologia, 110(3), 139-145.
- Tuba, H.R., et al. (2023). Phase II hydrolysis and conjugation reactions of phase I oxidation products of AFB1 biotransformation. ResearchGate.
- Wang, Y., et al. (2022). Research progress in toxicological effects and mechanism of aflatoxin B1 toxin. Toxin Reviews, 41(4), 1145-1156.
- Al-Shuhaib, M.B.S. (2020). Metabolic hydroxylation of aflatoxin B1 (red) into more hydrophilic M1 counterpart (blue). ResearchGate.
- This compound. Wikipedia.
- Khan, A., et al. (2023). Mapping Global Research Trends on this compound in Dairy Products: An Integrative Review of Prevalence, Toxicology, and Control Approaches. Foods, 12(13), 2568.
- Büchi, G., et al. (1971). The total synthesis of (±)-Aflatoxin M1. ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Current Understanding on Aflatoxin Biosynthesis and Future Perspective in Reducing Aflatoxin Contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Publication : USDA ARS [ars.usda.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Aflatoxin Biosynthesis, Genetic Regulation, Toxicity, and Control Strategies: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Aflatoxin Biosynthesis Cluster Gene, aflX, Encodes an Oxidoreductase Involved in Conversion of Versicolorin A to Demethylsterigmatocystin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymes in aflatoxin B1 biosynthesis: strategies for identifying pertinent genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of the critical amino acids of an Aspergillus parasiticus cytochrome P-450 monooxygenase encoded by ordA that is involved in the biosynthesis of aflatoxins B1, G1, B2, and G2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aflatoxin Biosynthesis and Genetic Regulation: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. Cytochrome P450-mediated metabolism and cytotoxicity of aflatoxin B(1) in bovine hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Research progress in toxicological effects and mechanism of aflatoxin B1 toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Unravelling the pharmacokinetics of aflatoxin B1: In vitro determination of Michaelis–Menten constants, intrinsic clearance and the metabolic contribution of CYP1A2 and CYP3A4 in pooled human liver microsomes [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. Detection Methods for this compound in Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]
- 23. africanfoodsafetynetwork.org [africanfoodsafetynetwork.org]
The In Vivo Conversion of Aflatoxin B1 to Aflatoxin M1: A Mechanistic Whitepaper
Abstract
Aflatoxin B1 (AFB1), a potent mycotoxin produced by Aspergillus species, poses a significant threat to human and animal health due to its carcinogenic properties. Following ingestion, AFB1 undergoes extensive metabolic transformation, primarily in the liver. A key pathway in this biotransformation is the conversion of AFB1 to Aflatoxin M1 (AFM1). While AFM1 is considered less carcinogenic than its parent compound, its presence in milk and other animal products represents a major route of human exposure and a significant food safety concern. This technical guide provides an in-depth examination of the in vivo mechanism of AFB1 conversion to AFM1, detailing the enzymatic processes, primary metabolic sites, and key influencing factors. This document is intended for researchers, scientists, and drug development professionals engaged in toxicology, pharmacology, and food safety.
Introduction: The Aflatoxin Challenge
Aflatoxins are a group of mycotoxins that contaminate a wide range of agricultural commodities, including cereals, nuts, and oilseeds.[1] Among these, Aflatoxin B1 is the most prevalent and toxic, classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC). The carcinogenicity of AFB1 is intrinsically linked to its metabolic activation into reactive intermediates that can form adducts with DNA and other macromolecules.[2][3]
The conversion of AFB1 to AFM1 is a critical step in the detoxification pathway, although AFM1 itself is classified as a Group 2B carcinogen, possibly carcinogenic to humans.[4] The presence of AFM1 in the milk of lactating animals that have consumed AFB1-contaminated feed is a major public health concern, leading to stringent regulatory limits worldwide.[5][6][7] Understanding the precise mechanism of this conversion is paramount for developing effective strategies to mitigate aflatoxin exposure and its associated health risks.
The Enzymatic Machinery: Cytochrome P450 Monooxygenases
The in vivo conversion of AFB1 to AFM1 is a phase I metabolic reaction, specifically a hydroxylation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[6][8] These enzymes are primarily located in the smooth endoplasmic reticulum of hepatocytes in the liver, the principal site of aflatoxin metabolism.[2][9]
Several CYP isoforms have been implicated in the metabolism of AFB1, with CYP1A2 and CYP3A4 being the most significant in humans.[10][11]
-
CYP1A2: This enzyme is considered the primary catalyst for the hydroxylation of AFB1 to form AFM1, particularly at low, environmentally relevant concentrations of AFB1.[12][13] Studies using human liver microsomes and cDNA-expressed CYP enzymes have demonstrated the high affinity of CYP1A2 for AFB1 in this conversion.[13]
-
CYP3A4: While also capable of metabolizing AFB1, CYP3A4 is more prominently involved in the formation of other metabolites, such as Aflatoxin Q1 (AFQ1) and the highly reactive AFB1-8,9-epoxide (AFBO).[10][14] However, at higher concentrations of AFB1, the contribution of CYP3A4 to overall AFB1 metabolism, including pathways that can lead to AFM1, becomes more significant.[12]
The relative contribution of these and other CYP isoforms can vary between species, highlighting the importance of using relevant animal models in toxicological studies.[15][16][17] For instance, in chickens and quail, CYP2A6 and CYP1A1 have been identified as key players in AFB1 bioactivation.[15]
The Biochemical Reaction
The conversion of AFB1 to AFM1 involves the insertion of a hydroxyl group (-OH) at the C4 position of the terminal furan ring of the AFB1 molecule.[8] This reaction is a classic monooxygenase-catalyzed hydroxylation, requiring molecular oxygen and NADPH as a cofactor.
}
Figure 1: Biochemical pathway of Aflatoxin B1 hydroxylation to this compound.
Primary Site of Conversion: The Liver and Beyond
The liver is unequivocally the primary organ for the metabolic conversion of AFB1 to AFM1.[2][9] Its high concentration of CYP450 enzymes makes it the central hub for xenobiotic metabolism. Following absorption from the gastrointestinal tract, AFB1 is transported via the portal vein to the liver, where it undergoes extensive first-pass metabolism.
While the liver is the main site, evidence suggests that biotransformation of AFB1 can also occur in other tissues, albeit to a lesser extent. Studies have indicated that bovine mammary epithelial cells are capable of metabolizing AFB1 to AFM1 in vitro, suggesting a potential for local conversion within the mammary gland.[2] Research in piglets has also shown metabolic activity in the kidneys and small intestine, although the liver demonstrated the highest capacity for forming AFB1-DNA adducts.[18]
Factors Influencing the Conversion Rate
The rate of conversion of AFB1 to AFM1, often referred to as the "carry-over" rate in lactating animals, is influenced by a multitude of factors.[19][20] This rate typically ranges from 1% to 6% of the ingested AFB1.[6]
Quantitative Data on AFB1 to AFM1 Carry-Over
| Factor | Influence on Carry-Over Rate | Reference(s) |
| Animal Species | Significant variation between species (e.g., dairy cows, sheep, goats). | [20] |
| Genetic Polymorphisms | Variations in CYP450 gene expression and activity levels. | [21] |
| Milk Production Level | Higher milk yield is often correlated with a higher carry-over rate. | [22] |
| Lactation Stage | Carry-over can differ between mid- and late-lactation. | [22] |
| Health Status | Conditions like high somatic cell count can increase carry-over. | [19] |
| Dietary Components | Presence of inducers or inhibitors of CYP450 enzymes in the feed. | [23] |
Experimental Workflows for Studying AFB1 Metabolism
Elucidating the mechanism of AFB1 to AFM1 conversion relies on a combination of in vitro and in vivo experimental models.
In Vitro Microsomal Assays
This is a foundational technique to study the kinetics of enzyme-catalyzed reactions.
Protocol: In Vitro AFB1 Metabolism Assay Using Liver Microsomes
-
Preparation of Microsomes:
-
Homogenize liver tissue from the species of interest in a suitable buffer.
-
Perform differential centrifugation to isolate the microsomal fraction, which is rich in CYP450 enzymes.
-
Determine the protein concentration of the microsomal preparation.
-
-
Incubation:
-
In a reaction vessel, combine a known amount of liver microsomes, a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a buffer solution.
-
Initiate the reaction by adding a known concentration of Aflatoxin B1.
-
Incubate the mixture at 37°C for a specified time period.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding a quenching agent, such as a cold organic solvent (e.g., acetonitrile or chloroform).
-
Vortex and centrifuge to precipitate proteins.
-
Collect the supernatant containing the metabolites.
-
-
Analysis:
}
Figure 2: Experimental workflow for in vitro analysis of AFB1 metabolism.
In Vivo Animal Studies
These studies are essential for understanding the pharmacokinetics and overall physiological response to AFB1 exposure.
Protocol: In Vivo Carry-Over Study in Dairy Cows
-
Animal Selection and Acclimation:
-
Select healthy, lactating dairy cows at a specific stage of lactation.
-
Acclimate the animals to the experimental conditions and diet.
-
-
AFB1 Administration:
-
Administer a controlled daily dose of Aflatoxin B1, typically mixed with a portion of their feed, for a set period (e.g., 7-14 days).[27]
-
-
Sample Collection:
-
Collect milk samples at regular intervals (e.g., daily or at each milking).
-
Collect blood samples to analyze plasma concentrations of AFB1 and its metabolites.
-
At the end of the study, tissue samples (liver, kidney, etc.) may be collected for residue analysis.[27]
-
-
Sample Preparation:
-
Analysis:
-
Data Analysis:
-
Calculate the carry-over rate as the percentage of the ingested AFB1 that is excreted as AFM1 in the milk.
-
Conclusion and Future Directions
The conversion of Aflatoxin B1 to this compound is a complex, enzyme-driven process primarily occurring in the liver, with cytochrome P450 enzymes, particularly CYP1A2, playing a central role. The rate of this conversion is subject to a variety of physiological and environmental factors. A thorough understanding of this metabolic pathway is crucial for risk assessment and the development of mitigation strategies in both human and veterinary medicine.
Future research should focus on:
-
Further elucidating the role of genetic polymorphisms in CYP enzymes on individual susceptibility to aflatoxicosis.
-
Developing and validating more sophisticated in vitro models, such as 3D liver organoids, to better mimic in vivo metabolism.
-
Investigating the impact of co-exposure to other mycotoxins or xenobiotics on the metabolic fate of AFB1.
-
Exploring novel therapeutic and feed-additive strategies to modulate AFB1 metabolism and reduce the formation of toxic metabolites.
By advancing our knowledge in these areas, we can better protect global food supplies and public health from the persistent threat of aflatoxins.
References
- Rawal, S., Kim, J. E., & Coulombe, R. (2010). Cytochrome P450 enzymes involved in the metabolism of aflatoxin B1 in chickens and quail. Journal of Toxicology and Environmental Health, Part A, 73(1-2), 94-106.
- Gnonlonfin, G. J. B., Hell, K., Adjadi, O., Gbeassor, M., & Brimer, L. (2013). Cytochrome P450-mediated metabolism and cytotoxicity of aflatoxin B(1)
- FSSAI. (2020).
- Forrester, L. M., Neal, G. E., Judah, D. J., Glancey, M. J., & Wolf, C. R. (1990). Evidence for involvement of multiple forms of cytochrome P-450 in aflatoxin B1 metabolism in human liver. Proceedings of the National Academy of Sciences, 87(21), 8306-8310.
- Kamdem, L. K., Meineke, I., Gödtel-Armbrust, U., Brockmöller, J., & Wojnowski, L. (2006). Dominant contribution of P450 3A4 to the hepatic carcinogenic activation of aflatoxin B1. Chemical research in toxicology, 19(4), 577-586.
- Lootens, O., De Boevre, M., Gasthuys, E., De Saeger, S., Van Bocxlaer, J., & Vermeulen, A. (2024). Unravelling the pharmacokinetics of aflatoxin B1: In vitro determination of Michaelis–Menten constants, intrinsic clearance and the metabolic contribution of CYP1A2 and CYP3A4 in pooled human liver microsomes. Frontiers in Pharmacology, 15, 1369522.
- Xiong, J., Wang, Y., Zhou, H., Zhang, K., & Liu, J. (2021).
- SGS Digicomply. (2025). Why this compound Limits Vary Wildly Around the World. SGS Digicomply.
- National Dairy Development Board. (n.d.).
- Aflasafe. (n.d.).
- ResearchGate. (n.d.). Human metabolic pathways of aflatoxin B1 (AFB1). This compound (AFM1) is... [Image].
- Government of Botswana. (2011). Food Control (Maximum Levels of Aflatoxins in Food)
- Hayes, J. R., Polan, C. E., & Campbell, T. C. (1977). Bovine liver metabolism and tissue distribution of aflatoxin B1. Journal of agricultural and food chemistry, 25(5), 1189-1193.
- Langouët, S., Coles, B., Morel, F., Becquemont, L., Beaune, P., Guengerich, F. P., ... & Guillouzo, A. (1995). Inhibition of CYP1A2 and CYP3A4 by oltipraz results in reduction of aflatoxin B1 metabolism in human hepatocytes in primary culture. Cancer research, 55(23), 5574-5579.
- Dellafiora, L., & Dall'Asta, C. (2017). Aflatoxin B1 and M1: Biological Properties and Their Involvement in Cancer Development. Toxins, 9(7), 215.
- Rushing, B. R., & Selim, M. I. (2019). Research progress in toxicological effects and mechanism of aflatoxin B1 toxin. Journal of Food Protection, 82(8), 1395-1401.
- Xiong, J., Wang, Y., Zhou, H., Zhang, K., & Liu, J. (2021). In Vivo Kinetics and Biotransformation of Aflatoxin B1 in Dairy Cows Based on the Establishment of a Reliable UHPLC-MS/MS Method. Frontiers in Veterinary Science, 8, 788640.
- Dellafiora, L., & Dall'Asta, C. (2017). Schematic representation of AFB1 and AFM1 metabolism. [Image]. In Aflatoxin B1 and M1: Biological Properties and Their Involvement in Cancer Development. Toxins, 9(7), 215.
- Gallagher, E. P., Kunze, K. L., Stapleton, P. L., & Eaton, D. L. (1996). The kinetics of aflatoxin B1 oxidation by human cDNA-expressed and human liver microsomal cytochromes P450 1A2 and 3A4. Toxicology and applied pharmacology, 141(2), 595-606.
- Prandini, A., Tansini, G., Sigolo, S., Filippi, L., Laporta, M., & Piva, G. (2009). On the occurrence of this compound in milk and dairy products. Food and chemical toxicology, 47(5), 984-991.
- Sahoo, G., & Das, S. K. (2012). Organ differences in microsomes and cytosol metabolism of Aflatoxin B1 in piglets.
- Elzupir, A. O. (2013). Reliable HPLC Determination of this compound in Eggs. International Journal of Analytical Chemistry, 2013, 856942.
- protocols.io. (2024).
- ResearchGate. (n.d.). The major metabolic pathways of aflatoxin B1 (AFB1): (A) this compound... [Image].
- Warth, B., Puntscher, H., Tmesova, L., Wiesenberger, G., Preindl, K., Parich, A., ... & Marko, D. (2021). Comparative metabolism of aflatoxin B1 in mouse, rat and human primary hepatocytes using HPLC–MS/MS. Archives of Toxicology, 95(10), 3245-3258.
- Eaton, D. L., & Gallagher, E. P. (1994). Species Differences in the Biotransformation of Aflatoxin B1: Primary Determinants of Relative Carcinogenic Potency in Different Animal Species. Toxicon, 32(9), 1029-1044.
- Wang, Y., Zhao, Z., Liu, J., Ai, P., Liu, Y., & Zheng, N. (2022). Multi-Omics Reveal Additive Cytotoxicity Effects of Aflatoxin B1 and this compound toward Intestinal NCM460 Cells. Toxins, 14(6), 378.
- Waters Corporation. (n.d.). Determination of this compound in Milk Using Immunoaffinity Chromatography Cleanup Coupled With UPLC and Fluorescence Detection.
- Thuvander, A. (1997).
- nutriNews. (2020).
- Hsieh, D. P. H. (1979). Aflatoxins — Experimental studies.
- nutriNews. (2022).
- Fink-Gremmels, J. (2008). Carry-Over of Aflatoxin B1 from Feed to Cow Milk—A Review. Mycotoxin Research, 24(3), 129-137.
- Eurofins Technologies. (2020). This compound analysis with AOAC International PTM approved ELISA kit [Video]. YouTube.
- Britzi, M., Friedman, S., Miron, J., Solomon, R., Cuneah, O., Shlosberg, A., ... & Shlosberg, A. (2013).
- Lootens, O., De Boevre, M., Gasthuys, E., De Saeger, S., Van Bocxlaer, J., & Vermeulen, A. (2024). Exploring the Impact of Efavirenz on Aflatoxin B1 Metabolism: Insights from a Physiologically Based Pharmacokinetic Model and a Human Liver Microsome Study. Toxins, 16(6), 241.
- Jubert, C., Mata, J., & Bench, G. (2009). Building a Human Physiologically Based Pharmacokinetic Model for Aflatoxin B1 to Simulate Interactions with Drugs. Semantic Scholar.
Sources
- 1. fssai.gov.in [fssai.gov.in]
- 2. An overview of aflatoxin B1 biotransformation and this compound secretion in lactating dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aflatoxin B1 and M1: Biological Properties and Their Involvement in Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-Omics Reveal Additive Cytotoxicity Effects of Aflatoxin B1 and this compound toward Intestinal NCM460 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digicomply.com [digicomply.com]
- 6. nddb.coop [nddb.coop]
- 7. aflasafe.com [aflasafe.com]
- 8. AFM1 in Milk: Physical, Biological, and Prophylactic Methods to Mitigate Contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bovine liver metabolism and tissue distribution of aflatoxin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Research progress in toxicological effects and mechanism of aflatoxin B1 toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Unravelling the pharmacokinetics of aflatoxin B1: In vitro determination of Michaelis–Menten constants, intrinsic clearance and the metabolic contribution of CYP1A2 and CYP3A4 in pooled human liver microsomes [frontiersin.org]
- 13. The kinetics of aflatoxin B1 oxidation by human cDNA-expressed and human liver microsomal cytochromes P450 1A2 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cytochrome P450 enzymes involved in the metabolism of aflatoxin B1 in chickens and quail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative metabolism of aflatoxin B1 in mouse, rat and human primary hepatocytes using HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aflatoxins — Experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. nutrinews.com [nutrinews.com]
- 20. nutrinews.com [nutrinews.com]
- 21. pnas.org [pnas.org]
- 22. Carry-Over of Aflatoxin B1 to this compound in High Yielding Israeli Cows in Mid- and Late-Lactation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibition of CYP1A2 and CYP3A4 by oltipraz results in reduction of aflatoxin B1 metabolism in human hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Reliable HPLC Determination of this compound in Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. protocols.io [protocols.io]
- 26. waters.com [waters.com]
- 27. Frontiers | In Vivo Kinetics and Biotransformation of Aflatoxin B1 in Dairy Cows Based on the Establishment of a Reliable UHPLC-MS/MS Method [frontiersin.org]
- 28. diva-portal.org [diva-portal.org]
Aflatoxin M1 in Milk and Dairy Products: A Global Perspective on Occurrence, Analysis, and Mitigation
An In-Depth Technical Guide for Researchers and Scientists
Abstract
Aflatoxin M1 (AFM1), a hydroxylated metabolite of Aflatoxin B1 (AFB1), is a potent mycotoxin frequently detected in milk and dairy products, posing a significant global public health concern. Its remarkable stability during thermal processing, such as pasteurization, ensures its persistence in the final consumer product. This technical guide provides a comprehensive overview of AFM1, beginning with its toxicological profile and the biochemical pathway of its formation in lactating animals. We delve into the critical factors influencing its occurrence, including agricultural practices, environmental conditions, and animal-specific variables. A detailed analysis of the global prevalence of AFM1 is presented, supported by quantitative data from various regions. The guide critically examines the disparate regulatory landscapes worldwide, summarizing maximum permissible limits in key markets. A significant focus is placed on analytical methodologies, offering detailed, step-by-step protocols for both screening (ELISA) and confirmatory (HPLC-FLD) techniques, accompanied by workflow diagrams. Finally, we explore pre- and post-harvest strategies aimed at mitigating contamination, from controlling AFB1 in animal feed to novel decontamination methods for milk. This document serves as an essential resource for researchers, food safety professionals, and regulatory bodies engaged in monitoring and controlling this pervasive contaminant.
Introduction: The Path from Feed to Food Contaminant
Aflatoxins are a group of toxic secondary metabolites produced by fungi of the Aspergillus species, particularly Aspergillus flavus and Aspergillus parasiticus.[1] These molds commonly contaminate agricultural commodities like corn, peanuts, and cottonseed, especially in warm and humid climates.[2][3] Among the various types of aflatoxins (B1, B2, G1, G2), Aflatoxin B1 (AFB1) is the most prevalent and potent, recognized as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC).[4][5]
Metabolic Conversion: From Aflatoxin B1 to M1
The contamination of milk with this compound is an indirect consequence of dairy animals consuming feed contaminated with AFB1.[6][7] Upon ingestion, AFB1 is absorbed and transported to the liver, where it is metabolized by cytochrome P450 enzymes.[8][9] This biotransformation process results in the hydroxylation of AFB1, converting it into this compound.[7][8] AFM1 is then secreted into the milk of the lactating animal, typically within 12-24 hours of initial AFB1 ingestion.[3][10] The conversion or "carry-over" rate of AFB1 to AFM1 is estimated to be between 0.3% and 6.2%, influenced by factors such as the animal's species, breed, health, and milk production level.[9][10]
Toxicological Significance and Health Risks
While AFM1 is considered less potent than its parent compound, it still poses significant health risks. The IARC initially classified AFM1 as a Group 2B carcinogen ("possibly carcinogenic to humans") but later reclassified it to Group 1 in 2002 due to sufficient evidence of its carcinogenicity in animals and its confirmed association with hepatocellular carcinoma (HCC).[4][11][12] The liver is the primary target organ for AFM1's toxic effects.[8] Chronic exposure is linked to liver cancer, with the risk being substantially higher in individuals with a concurrent hepatitis B infection.[4]
Infants and young children are particularly vulnerable to the adverse effects of AFM1 due to their high milk consumption relative to their body weight and their less developed metabolic detoxification capabilities.[1][9] This heightened susceptibility underscores the critical need for stringent monitoring and control of AFM1 levels in milk and especially in infant formula.[1]
Physicochemical Stability
A key challenge in managing AFM1 is its relative stability during standard milk processing.[4] Common thermal treatments such as pasteurization (72–75 °C) and even ultra-high temperature (UHT) processing (120–150 °C) do not significantly reduce or inactivate the toxin.[9][13] This means that contamination present in raw milk will likely persist in the final products that reach the consumer, including liquid milk, cheese, yogurt, and milk powder.[13]
Global Occurrence and Influencing Factors
The prevalence of AFM1 in dairy products is a worldwide issue, though contamination levels vary significantly by geographical region, season, and agricultural system.
Key Factors Driving Contamination
-
Feed Contamination: The primary driver is the level of AFB1 in animal feed.[6][7] Crops like corn, cottonseed, and peanuts are major components of dairy rations and are highly susceptible to Aspergillus growth and aflatoxin production during cultivation, harvest, or storage.[3]
-
Environmental Conditions: High temperatures and humidity are ideal for fungal growth and toxin production, making tropical and subtropical regions more prone to high levels of contamination.[6][7][14] Climate change is expected to exacerbate this issue by expanding the geographical areas suitable for aflatoxigenic fungi.
-
Animal and Farm Management: The carry-over rate of AFB1 to AFM1 can be influenced by the animal's breed, genetic features, lactation stage, and overall health.[9][15] Furthermore, on-farm feed storage and handling practices play a crucial role in preventing mold growth.[15]
Regional Prevalence Data
Numerous studies have documented the widespread occurrence of AFM1. An umbrella review of meta-analyses revealed an overall AFM1 prevalence in dairy products of 66.2%.[16] High incidence rates are frequently reported from countries in Asia, Africa, and parts of South America, where climatic conditions are favorable for mold growth and regulatory enforcement may be less stringent.[10][17]
Table 1: Summary of this compound Occurrence in Milk Worldwide (Selected Studies)
| Region/Country | Sample Type | No. of Samples | Positive Samples (%) | Concentration Range (ng/L) | Reference |
|---|---|---|---|---|---|
| Global (Meta-Analysis) | All Dairy | 18,921 | 79.1% | N/A | [17] |
| Iran (Meta-Analysis) | Pasteurized Milk | N/A | 81.6% | 8.1% exceeded local limits | [16] |
| China | Raw Milk | 1,207 | N/A | None exceeded the Chinese limit of 62.5 ng/L | [18] |
| Serbia | Raw Milk | N/A | 37.7% exceeded EU limit | N/A | [19] |
| Ethiopia | Milk | N/A | High mean levels reported | Max of 970 ng/L | [10] |
| Mediterranean Countries | Raw Milk | N/A | 40% | N/A | [19] |
| India | Milk | N/A | 76% - 84.2% exceeded EU limit | N/A | [14] |
| Pakistan | Milk | N/A | 24.2% exceeded EU limit | N/A |[14] |
Note: This table presents a selection of data to illustrate global trends. "N/A" indicates data not specified in the cited summary.
Regulatory Landscape: A Patchwork of Standards
To protect public health, regulatory bodies worldwide have established maximum permissible limits (MPLs) for AFM1 in milk and dairy products. However, these limits vary significantly, creating challenges for international trade and food safety harmonization.[18] The European Union has adopted the principle of "As Low As Reasonably Achievable" (ALARA), resulting in some of the world's strictest standards.[18]
Table 2: Comparison of Maximum Permissible Limits for this compound (ng/kg or ppt)
| Region/Entity | Liquid Milk | Infant Formula & Foods | Cheese | Reference |
|---|---|---|---|---|
| European Union (EU) | 50 | 25 | No specific limit | [4][19] |
| USA (FDA) | 500 | 25 | No specific limit | [4][18] |
| Codex Alimentarius | 500 | N/A | N/A | [19][20] |
| China | 500 | 500 (powder) | N/A | [9][18] |
| India (FSSAI) | 500 | N/A | N/A | [1][20] |
| Switzerland | N/A | 10 | 250 |[18][19] |
This 20-fold difference between the EU and Chinese limits for infant formula highlights the divergent regulatory philosophies and risk assessments applied globally.[18]
Analytical Methodologies for Detection
Reliable and sensitive analytical methods are essential for monitoring AFM1, ensuring regulatory compliance, and safeguarding consumer health. The standard analytical procedure involves several key stages: sampling, extraction, clean-up, and quantification.[13][21]
Screening Method: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used screening tool due to its high throughput, relative simplicity, and speed.[20][21] The most common format for AFM1 analysis is the direct competitive ELISA.[21] In this setup, AFM1 in the sample competes with a known amount of enzyme-labeled AFM1 (conjugate) for a limited number of antibody binding sites coated on a microplate. A higher concentration of AFM1 in the sample results in less conjugate binding and, consequently, a weaker color signal, indicating a positive result.
-
Sample Preparation:
-
Centrifuge 10 mL of cold (4-8°C) milk at 3000 x g for 10 minutes to separate the cream layer.
-
Carefully collect the lower skim milk phase using a pipette, avoiding the fat layer.
-
Allow the skim milk sample to reach room temperature before analysis. Causality: The fat layer can interfere with antibody binding and cause matrix effects. Centrifugation provides a cleaner sample matrix for analysis.
-
-
Assay Procedure:
-
Add 50 µL of AFM1 standards, control, and prepared milk samples to separate wells of the antibody-coated microplate.
-
Add 50 µL of the enzyme-labeled AFM1 conjugate to each well.
-
Gently shake the plate for 10-20 seconds to mix.
-
Incubate the plate for 30-60 minutes (as per kit instructions) at room temperature in the dark. Causality: This incubation allows for the competitive binding reaction between the free AFM1 (from the sample) and the AFM1-conjugate for the antibody sites.
-
Wash the plate 3-5 times with the provided washing buffer to remove unbound reagents. Pat the plate dry on absorbent paper. Causality: Washing is a critical step to remove unbound components that would otherwise contribute to background noise and inaccurate results.
-
Add 100 µL of substrate solution (e.g., TMB) to each well.
-
Incubate for 15-30 minutes at room temperature in the dark until a color develops. Causality: The enzyme on the bound conjugate converts the substrate into a colored product. The intensity of the color is inversely proportional to the AFM1 concentration.
-
Add 100 µL of stop solution (e.g., dilute sulfuric acid) to each well to terminate the reaction. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes.
-
-
Data Analysis:
-
Calculate the average absorbance for each standard and sample.
-
Generate a standard curve by plotting the percentage of binding (%B/B₀) versus the logarithm of the AFM1 concentration for the standards.
-
Determine the concentration of AFM1 in the samples by interpolating their absorbance values from the standard curve.
-
Caption: Workflow for this compound detection in milk using direct competitive ELISA.
Confirmatory Method: High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a fluorescence detector (FLD) is the gold standard for the accurate quantification of AFM1.[20][22] The method offers high sensitivity and specificity. Since AFM1 is naturally fluorescent, it can be detected directly. The process requires a more extensive sample clean-up, often using immunoaffinity columns (IAC), to remove interfering matrix components before chromatographic separation.
-
Extraction:
-
Warm a 50 mL milk sample to approximately 37°C in a water bath.
-
Add 100 mL of acetone and mix thoroughly for 3 minutes.
-
Add 10 g of diatomaceous earth, mix, and let it stand for 5 minutes. Causality: Acetone acts as the extraction solvent to pull AFM1 from the milk matrix. Diatomaceous earth aids in precipitating proteins and fats, clarifying the extract.
-
Filter the mixture through a fluted filter paper into a beaker.
-
Transfer a 75 mL aliquot of the filtrate to a separating funnel.
-
-
Clean-up using Immunoaffinity Column (IAC):
-
Dilute the 75 mL filtrate with 125 mL of Phosphate Buffered Saline (PBS). Filter the diluted extract through a glass microfiber filter. Causality: The IAC contains monoclonal antibodies specific to AFM1. The extract must be diluted into an aqueous buffer (PBS) to ensure optimal pH and ionic strength for antibody-antigen binding.
-
Allow the IAC to reach room temperature.
-
Pass the entire filtered extract (approx. 200 mL) through the IAC at a flow rate of 1-2 mL/min. Do not exceed 5 mL/min. Causality: A slow, steady flow rate ensures sufficient residence time for the AFM1 molecules to bind effectively to the antibodies within the column.
-
Wash the column with 20 mL of purified water to remove unbound matrix components.
-
Dry the column by passing air through it for 10 seconds.
-
Elute the bound AFM1 from the column by slowly passing 1.0 mL of methanol and collecting the eluate in a vial. Wait 1 minute, then pass a second 1.0 mL of methanol through the column and collect in the same vial. Causality: Methanol is a strong organic solvent that denatures the antibodies, disrupting the binding and releasing the captured AFM1.
-
Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the HPLC mobile phase and vortex for 30 seconds. The sample is now ready for injection.
-
-
HPLC-FLD Analysis:
-
HPLC System: A liquid chromatograph equipped with a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Water:Acetonitrile:Methanol (e.g., 60:20:20, v/v/v), isocratic flow.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector Settings: Excitation wavelength (λex) = 360 nm, Emission wavelength (λem) = 440 nm.
-
Quantification: Create a calibration curve using AFM1 standards of known concentrations. Identify and quantify the AFM1 peak in the sample chromatogram based on its retention time and peak area compared to the standards.
-
Caption: Sample preparation and analysis workflow for AFM1 using HPLC-FLD.
Mitigation and Decontamination Strategies
Given the difficulty of removing AFM1 from milk once present, the most effective strategy is prevention-focused, aiming to reduce AFB1 contamination in animal feed.[6][7]
-
Pre- and Post-Harvest Control: Implementing Good Agricultural Practices (GAPs) to minimize fungal infection in the field and ensuring proper drying and storage of harvested grains are the first lines of defense.[8]
-
Adsorbents in Feed: The inclusion of binding agents, or adsorbents, in animal rations is a widely adopted and effective strategy. Materials like bentonite clays and yeast cell wall extracts can bind to AFB1 in the animal's gastrointestinal tract, preventing its absorption and subsequent metabolism into AFM1.[4][8]
-
Biological Decontamination: Research is actively exploring the use of microorganisms to decontaminate milk. Certain strains of lactic acid bacteria (LAB) and yeasts, such as Lactobacillus casei and Saccharomyces cerevisiae, have shown the ability to bind or degrade AFM1 in milk.[23][24] However, scaling these methods for industrial application while preserving the sensory and nutritional qualities of milk remains a challenge.[8][24]
Conclusion and Future Outlook
The global occurrence of this compound in the dairy supply chain remains a persistent food safety challenge, driven by the unavoidable contamination of animal feed with its precursor, AFB1. The significant disparities in global regulatory limits, coupled with the threat of climate change potentially worsening fungal contamination, necessitate a harmonized and proactive approach.
Future efforts must focus on integrated management strategies that span the entire food chain. This includes the development of more resilient crops, wider implementation of effective biocontrol agents in the field, and the formulation of cost-effective feed additives. For monitoring, the development and validation of rapid, low-cost, and user-friendly detection methods are crucial, especially for resource-limited regions. Continued research into safe and effective post-milking decontamination technologies that do not compromise the nutritional integrity of dairy products is essential to provide a final safety net for consumers worldwide.
References
- Assorted Methods for Decontamination of this compound in Milk Using Microbial Adsorbents. (No URL available)
- Mapping Global Research Trends on this compound in Dairy Products: An Integrative Review of Prevalence, Toxicology, and Control Approaches - MDPI. [Link]
- Detection Methods for this compound in Dairy Products - MDPI. [Link]
- Key factors influencing this compound concentration in dairy products: A comprehensive review - PubMed. [Link]
- Methods for determination of aflatoxin M 1 in milk and milk products—a review of performance characteristics - Taylor & Francis Online. [Link]
- Full article: this compound in milk and dairy products: global occurrence and potential decontamination str
- This compound Causes Minimal Global Cancer Risk - Feed the Future Innov
- A Review on Public Health Hazards of this compound, in Milk, and Dairy Products. [Link]
- Key factors influencing this compound concentration in dairy products: A comprehensive review | Semantic Scholar. [Link]
- Prevalences of aflatoxin (AFM1) in raw milk: A review - BIO Web of Conferences. [Link]
- Prevalence and concentration of this compound in milk and dairy products: an umbrella review of meta-analyses - Oxford Academic. [Link]
- AFM1 maximum limits in different countries and raw milk contents from various research.
- This compound contamination in milk: A serious issue to be tackled - Auctores | Journals. [Link]
- (PDF) this compound in milk and dairy products, occurrence and recent challenges: A review. [Link]
- Detection Methods for this compound in Dairy Products - PubMed. [Link]
- (PDF)
- Potential Harmful Effects of this compound in Milk and Milk Products and Novel Methods to Reduction of Afl
- Afl
- Detoxification of this compound by probiotics Saccharomyces boulardii, Lactobacillus casei, and Lactobacillus acidophilus in reconstituted milk - PMC - NIH. [Link]
- This compound in Milk - Arkansas Cooper
- Aflatoxin-M1 in dairy products and detection methods - Jetir.Org. [Link]
- Aflatoxins in Milk: What Causes AFM1 and How to Prevent It. [Link]
- This compound in milk and dairy products: The state of the evidence for child growth impairment - PubMed. [Link]
- This compound in Milk and milk products and their Impact on Human Health - Benison Media. [Link]
- A 20-Year Data Review on the Occurrence of this compound in Milk and Dairy Products in Mediterranean Countries—Current Situ
- Occurrence of this compound in Raw and Processed Milk: A Contribution to Human Exposure Assessment After 12 Years of Investig
- Maximum permissible limits of aflatoxin M 1 for milk and milk-products followed in various countries.
- Why this compound Limits Vary Wildly Around the World - SGS Digicomply. [Link]
- Detoxification of this compound by probiotics Saccharomyces boulardii, Lactobacillus casei, and Lactobacillus acidophilus in reconstituted milk | Gastroenterology and Hepatology from Bed to Bench - SBMU journals. [Link]
- Prevalence of this compound in milk worldwide and 95% confidence interval.
Sources
- 1. benisonmedia.com [benisonmedia.com]
- 2. uaex.uada.edu [uaex.uada.edu]
- 3. Aflatoxins in Milk: What Causes AFM1 and How to Prevent It [neotest.eu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Key factors influencing this compound concentration in dairy products: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Key factors influencing this compound concentration in dairy products: A comprehensive review | Semantic Scholar [semanticscholar.org]
- 8. Assorted Methods for Decontamination of this compound in Milk Using Microbial Adsorbents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. livestocklab.ifas.ufl.edu [livestocklab.ifas.ufl.edu]
- 12. This compound | Rupa Health [rupahealth.com]
- 13. Detection Methods for this compound in Dairy Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bio-conferences.org [bio-conferences.org]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. digicomply.com [digicomply.com]
- 19. mdpi.com [mdpi.com]
- 20. jetir.org [jetir.org]
- 21. mdpi.com [mdpi.com]
- 22. tandfonline.com [tandfonline.com]
- 23. This compound contamination in milk: A serious issue to be tackled | Auctores [auctoresonline.org]
- 24. Detoxification of this compound by probiotics Saccharomyces boulardii, Lactobacillus casei, and Lactobacillus acidophilus in reconstituted milk - PMC [pmc.ncbi.nlm.nih.gov]
Aflatoxin M1 Stability During Food Processing and Storage: A Mechanistic and Methodological Overview
An In-depth Technical Guide for Researchers and Scientists
Abstract
Aflatoxin M1 (AFM1), the hydroxylated metabolite of Aflatoxin B1 (AFB1), is a Group 1 human carcinogen frequently found in milk and dairy products, posing a significant global food safety challenge.[1] Its notable resistance to thermal degradation and stability across various processing conditions means that conventional methods like pasteurization and sterilization do not guarantee its elimination.[2][3][4] This technical guide provides a comprehensive analysis of AFM1 stability throughout the dairy value chain, from thermal processing and fermentation to storage. We will explore the fundamental physicochemical interactions of AFM1 with food matrices, particularly its affinity for milk proteins, which dictates its fate during manufacturing. This guide synthesizes field-proven insights with established scientific literature to explain the causality behind the toxin's behavior, offering detailed experimental protocols for its analysis and visual diagrams to clarify complex processes. The primary directive is to equip researchers and food safety professionals with the technical knowledge required to understand, monitor, and mitigate AFM1 contamination in the food supply.
Introduction: The this compound Challenge
This compound (AFM1) is a toxic secondary metabolite produced by fungi of the Aspergillus genus, notably Aspergillus flavus and Aspergillus parasiticus.[5] It is not the primary contaminant in crops; rather, it is the metabolic byproduct formed in the liver of lactating animals that have ingested feed contaminated with Aflatoxin B1 (AFB1).[4][5] Subsequently, AFM1 is excreted in the milk.[6]
The International Agency for Research on Cancer (IARC) has classified AFM1 as a Group 1 carcinogen, confirming its carcinogenicity to humans.[1] This classification, coupled with the widespread consumption of milk and dairy products, especially by vulnerable populations like infants and children, necessitates stringent regulatory limits and monitoring. The European Union, for instance, sets a maximum level of 0.050 µg/kg for AFM1 in milk, while the US FDA has a higher action level of 0.5 µg/kg.[1][7] The core challenge lies in AFM1's remarkable stability, which makes its removal from the food chain notoriously difficult once it is present.[2][4]
Physicochemical Properties and Matrix Interactions
Understanding the stability of AFM1 begins with its chemical structure and its interactions within the food matrix. AFM1 is a relatively heat-stable compound, with a decomposition temperature significantly higher than those used in standard food processing.[8]
A critical factor governing its behavior in dairy products is its strong affinity for milk proteins, particularly casein.[4][9] Approximately 80% of AFM1 in milk is associated with the casein-rich skim portion.[10][11] This binding is primarily driven by non-covalent interactions, such as hydrophobic links.[9] This protein-toxin association is central to why AFM1 is not easily removed and why its concentration can increase in certain products. For example, during cheese manufacturing, as casein coagulates to form the curd, the bound AFM1 is carried along and concentrated.[12][13]
Stability During Thermal Processing
Common thermal treatments in the dairy industry are designed to eliminate pathogenic microorganisms. However, their effect on AFM1 is limited and often a subject of conflicting reports in the literature. The general consensus is that these processes cannot be relied upon for AFM1 detoxification.[3][14][15]
-
Pasteurization: Standard pasteurization, including both low-temperature, long-time (LTLT, 63°C for 30 min) and high-temperature, short-time (HTST, 72-77°C for 15-16 s) methods, has been shown to have little to no significant effect on AFM1 levels.[16][17][18] Some studies report minor reductions, but these are often not statistically significant and may be attributable to analytical variability or interactions with milk components induced by heat.[19]
-
UHT and Sterilization: More intense heat treatments like Ultra-High Temperature (UHT, 135-150°C for a few seconds) and in-container sterilization (e.g., 121°C for 15 min) show slightly greater, yet still incomplete, reduction of AFM1.[15] Reductions of up to 20% have been reported after boiling and sterilization.[16] However, even after these aggressive treatments, a substantial portion of the toxin remains, confirming its heat-stable nature.[14][19]
The minor degradation observed at higher temperatures may be due to some structural alteration of the toxin, but it is insufficient for effective decontamination.
Table 1: Effect of Thermal Processing on this compound Concentration in Milk
| Processing Method | Temperature & Time | Reported AFM1 Reduction | Source(s) |
| Pasteurization (LTLT) | 63°C for 30 min | No significant change | [18][19] |
| Pasteurization (HTST) | 95°C for 3 min | ~9% (not significant) | [17] |
| Boiling | 100°C | Up to 14.5% | [19] |
| Sterilization | 121°C for 15 min | 12-26% | [19] |
| UHT | 135-150°C for 1-4 s | No significant change | [14][15] |
Stability During Fermentation and Cheesemaking
The fate of AFM1 in fermented dairy products is complex, involving partitioning, binding, and potential degradation influenced by microbial activity and pH changes.
Yogurt and Fermented Milks
During the production of yogurt and other fermented milks, a notable decrease in detectable AFM1 is often observed. Reductions ranging from 13% to 34% by the end of fermentation and storage have been reported.[20][21] This reduction is attributed to several factors:
-
pH Reduction: Lowering the pH to 4.0-4.6 during fermentation can impact AFM1 stability. Studies have shown a greater loss of AFM1 in yogurts with a final pH of 4.0 compared to those with a pH of 4.6.[20][21]
-
Binding to Lactic Acid Bacteria (LAB): The starter culture bacteria can physically bind AFM1 molecules to their cell walls, effectively removing them from the liquid phase and potentially reducing their bioavailability.
-
Potential for Enzymatic Degradation: Some bacterial strains may possess enzymatic capabilities to partially degrade the toxin, although this mechanism is less established than physical binding.[3][22]
Despite this reduction, a significant amount of AFM1 remains in the final product.
Diagram 1: Fate of AFM1 in Dairy Processing
Caption: Flow of AFM1 through common dairy processing pathways.
Cheese
Cheesemaking represents a critical point for AFM1 concentration. Due to its strong binding with casein, the primary protein in cheese curd, AFM1 is largely retained and concentrated in the cheese matrix.[4][13]
-
Partitioning: During coagulation, a significant portion of the AFM1 from the initial milk volume partitions into the curd. The liquid whey that is drained off contains a much lower concentration of the toxin.[23]
-
Enrichment Factor (EF): The concentration of AFM1 in cheese is typically higher than in the milk used for its production. This is described by the Enrichment Factor (EF), which can range from approximately 2 to 6, depending on the cheese type and its moisture content.[6][24] This means that even if the milk complies with regulatory limits, the resulting cheese could exceed safe levels.
Stability During Storage
The stability of AFM1 generally persists during the storage of dairy products, although conditions can have a minor influence.
-
Refrigerated Storage (4°C): In products like milk, yogurt, and cheese, AFM1 is relatively stable during refrigerated storage.[21][23] Some studies on yogurt show a continued slight decrease in AFM1 during the first few weeks of storage, especially at a lower pH (4.0).[21] However, in cheese, AFM1 levels typically remain constant or may even appear to increase as the cheese loses moisture during ripening.
-
Frozen Storage (-18°C to -23°C): Long-term frozen storage can lead to a gradual decline in detectable AFM1. One study noted a recovery deficiency that began after 68 days and reached a 45% loss after 120 days of frozen storage.[18] However, another study on a butter-like spread found the toxin remained stable during frozen storage for up to two months.[25]
-
Dried Products: In dried products like milk powder, AFM1 has been shown to be stable for at least four months during storage at room temperature (22°C).[25]
-
Other Factors: The presence of preservatives like formaldehyde has been shown to increase the loss of AFM1 over time, though this is not a permissible practice for consumer products.[26] Exposure to UV light can also degrade AFM1, with the effect being enhanced by the presence of hydrogen peroxide, but this is not a standard industrial practice.[27]
Table 2: Fate of AFM1 in Product Manufacturing and Storage
| Process/Product | Key Mechanism | Effect on AFM1 Concentration | Source(s) |
| Yogurt Making | pH reduction, bacterial binding | Decrease (13-34%) | [17][21] |
| Cheese Making | Partitioning, binding to casein | Concentration in curd (EF 2-6) | [6] |
| Refrigerated Storage | Generally stable | Minor decrease in low pH yogurt; stable in cheese | [20][21] |
| Frozen Storage | Slow degradation | Gradual decrease over months | [18] |
| Drying (Milk Powder) | Stable | No significant change | [25] |
Methodologies for this compound Analysis
Accurate quantification of AFM1 is essential for research, quality control, and regulatory compliance. The standard analytical workflow involves extraction, clean-up, and detection.
Diagram 2: Standard AFM1 Analytical Workflowdot
// Nodes Sample [label="Dairy Sample\n(Milk, Cheese, Yogurt)", fillcolor="#F1F3F4"]; Extraction [label="Extraction\n(e.g., Acetonitrile/Water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cleanup [label="Clean-up\n(Immunoaffinity Column - IAC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Elution [label="Elution\n(e.g., Methanol)", fillcolor="#FBBC05", fontcolor="#202124"]; Detection [label="Detection & Quantification", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HPLC [label="HPLC-FLD", fillcolor="#F1F3F4"]; ELISA [label="ELISA", fillcolor="#F1F3F4"];
// Edges Sample -> Extraction; Extraction -> Cleanup [label="Selective binding of AFM1"]; Cleanup -> Elution [label="Release of purified AFM1"]; Elution -> Detection; Detection -> HPLC [label="Confirmatory"]; Detection -> ELISA [label="Screening"]; }
Sources
- 1. mdpi.com [mdpi.com]
- 2. microbiologyjournal.org [microbiologyjournal.org]
- 3. This compound Concentration in Various Dairy Products: Evidence for Biologically Reduced Amount of AFM1 in Yoghurt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection Methods for this compound in Dairy Products [mdpi.com]
- 5. Aflatoxin - Wikipedia [en.wikipedia.org]
- 6. Assessment of this compound enrichment factor in cheese produced with naturally contaminated milk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation Mechanism of this compound by Recombinant Catalase from Bacillus pumilusE-1-1-1: Food Applications in Milk and Beer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of pH and pulsed electric field process parameters on the aflatoxin reduction in model system using response surface methodology: Effect of pH and PEF on Aflatoxin Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interaction study of this compound with milk proteins using ATR-FTIR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. academicjournals.org [academicjournals.org]
- 15. academicjournals.org [academicjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Stability of aflatoxin M in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. Distribution and stability of this compound during production and storage of yoghurt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Degradation of this compound by Lipase and Protease in Buffer Solution and Yoghurt [openbiotechnologyjournal.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Fate of this compound during production and storage of Crescenza cheese [air.unimi.it]
- 25. researchgate.net [researchgate.net]
- 26. Interactive effects of duration of storage and addition of formaldehyde on levels of this compound in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
A Technical Guide to the Regulatory Landscape and Analytical Determination of Aflatoxin M1 in Food: A Comparative Analysis of EU and US Frameworks
Introduction: The Silent Threat of Aflatoxin M1
This compound (AFM1) is a hydroxylated metabolite of aflatoxin B1 (AFB1), a potent mycotoxin produced by certain species of Aspergillus fungi, notably Aspergillus flavus and Aspergillus parasiticus.[1] These fungi can contaminate a wide range of agricultural commodities, particularly under warm and humid conditions.[1][2] When lactating animals consume feed contaminated with AFB1, it is metabolized in the liver and excreted in milk as AFM1.[3][4] Although AFM1 is considered to be less carcinogenic than its precursor, AFB1, it is still classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC).[5][6] Its relative stability during pasteurization and other processing methods means that it can persist in dairy products, posing a significant public health concern, especially for vulnerable populations such as infants and young children.[7][8]
This technical guide provides a comprehensive overview of the regulatory limits for this compound in food, with a specific focus on the contrasting approaches of the European Union (EU) and the United States (USA). It is designed for researchers, scientists, and professionals in drug and food safety development, offering in-depth insights into the scientific rationale behind these regulations and the analytical methodologies for their enforcement.
I. The Regulatory Divide: A Comparative Analysis of EU and US this compound Limits
The regulatory frameworks for AFM1 in the EU and the USA exhibit significant differences, reflecting distinct philosophies in risk management and public health protection. The EU adopts a more precautionary approach, striving to keep exposure "as low as reasonably achievable" (ALARA), particularly for infants.[9] In contrast, the US sets "action levels," which are pragmatic thresholds that trigger enforcement action.
A Comparative Table of Regulatory Limits for this compound
The following table summarizes the maximum levels (MLs) or action levels for this compound in key food commodities in the European Union and the United States.
| Food Commodity | European Union (EU) Maximum Level (µg/kg or ppb) | United States (USA) Action Level (µg/kg or ppb) | Key Regulation/Guidance |
| Raw milk, heat-treated milk, and milk for the manufacture of milk-based products | 0.050[10][11] | 0.5[4][12][13] | EU: Commission Regulation (EU) 2023/915[9][14] (formerly (EC) No 1881/2006[15][16][17][18]). USA: FDA Compliance Policy Guide Sec. 527.400.[4] |
| Infant formulae and follow-on formulae (ready to use) | 0.025[9][10] | 0.5 (for milk as an ingredient) | EU: Commission Regulation (EU) 2023/915.[9][14] USA: No specific action level for infant formula, but the limit for milk applies. |
| Dietary foods for special medical purposes intended specifically for infants | 0.025 | Not explicitly defined | EU: Commission Regulation (EU) 2023/915.[9][14] |
II. The Scientific Rationale: Risk Assessment and Causality
The disparity in regulatory limits between the EU and the US stems from different approaches to risk assessment for genotoxic carcinogens.
European Union: The ALARA Principle
The European Food Safety Authority (EFSA) considers aflatoxins to be genotoxic carcinogens, meaning they can damage DNA and cause cancer without a discernible threshold of safe exposure.[2][19] Based on this, EFSA's scientific opinions have consistently supported the principle of keeping aflatoxin levels in food as low as reasonably achievable (ALARA).[20] This approach is particularly stringent for foods intended for infants and young children, who are considered a more vulnerable group. The very low maximum level of 0.025 µg/kg for infant formula reflects this protective stance.[9][10]
United States: Action Levels Based on Practicality and Public Health Protection
The U.S. Food and Drug Administration (FDA) establishes "action levels" for poisonous or deleterious substances in food that are not intentionally added.[12] These levels are based on the unavoidability of the contaminant and are set at a level that the FDA considers adequate to protect public health.[4] The action level of 0.5 µg/kg for AFM1 in milk was established based on an assessment of the potential health risk and the analytical capabilities for detection at the time.[4] While acknowledging the carcinogenicity of aflatoxins, the FDA's approach also considers the practicalities of food production and the potential for economic disruption.
III. Analytical Methodologies for this compound Determination
The enforcement of these regulatory limits relies on robust and validated analytical methods. The choice of method often depends on the required sensitivity, sample throughput, and the specific food matrix. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Enzyme-Linked Immunosorbent Assay (ELISA).[7][8]
A. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
HPLC with fluorescence detection (HPLC-FLD) is considered a gold-standard confirmatory method for the quantification of AFM1 due to its high sensitivity and specificity.[7][8]
Experimental Workflow for HPLC-FLD Analysis of this compound in Milk
Caption: Workflow for HPLC-FLD analysis of this compound.
Detailed Protocol:
-
Sample Preparation:
-
A representative milk sample is collected and brought to room temperature.
-
Causality: Liquid-liquid extraction with a solvent like chloroform is used to partition the lipophilic AFM1 from the aqueous milk matrix.
-
The extract is then passed through an immunoaffinity column (IAC). The IAC contains monoclonal antibodies specific to AFM1, ensuring a highly selective cleanup by binding the toxin while allowing other matrix components to pass through. This is a critical step for achieving low detection limits and is a self-validating system in that the specificity of the antibody-antigen interaction confirms the identity of the analyte.
-
After washing the column to remove any non-specifically bound compounds, the purified AFM1 is eluted using a solvent like methanol.
-
The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase to concentrate the analyte.
-
-
HPLC Analysis:
-
The reconstituted sample is injected into the HPLC system.
-
Separation is typically achieved on a reverse-phase C18 column with a mobile phase consisting of a mixture of water, acetonitrile, and methanol.
-
Causality: To enhance the natural fluorescence of AFM1, post-column derivatization can be employed. This involves reacting the eluting AFM1 with a reagent, such as trifluoroacetic acid, to form a more fluorescent derivative.[7]
-
The analyte is detected by a fluorescence detector set at the appropriate excitation and emission wavelengths.
-
Quantification is performed by comparing the peak area of the sample to a calibration curve constructed from certified AFM1 standards.
-
B. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a rapid and high-throughput screening method for AFM1.[7][8] It is based on the specific binding of an antibody to the AFM1 antigen. Competitive ELISA is the most common format used for mycotoxin analysis.
Experimental Workflow for Competitive ELISA for this compound
Sources
- 1. Aflatoxin - Wikipedia [en.wikipedia.org]
- 2. EFSA wants comments on health risks from aflatoxins in food | Food Safety News [foodsafetynews.com]
- 3. nddb.coop [nddb.coop]
- 4. CPG Sec 527.400 Whole Milk, Lowfat Milk, Skim Milk - this compound | FDA [fda.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Analysis of Reported Aflatoxin Levels in EU’s Rapid Alert System for Food and Feed (RASFF) Notifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection Methods for this compound in Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. digicomply.com [digicomply.com]
- 10. EU REGULATION 1881 OF 2006 [foodsafetyportal.eu]
- 11. fao.org [fao.org]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. Chemical Contaminants Transparency Tool [hfpappexternal.fda.gov]
- 14. food-safety.com [food-safety.com]
- 15. Aflatoxins - Food Safety - European Commission [food.ec.europa.eu]
- 16. eur-lex.europa.eu [eur-lex.europa.eu]
- 17. researchgate.net [researchgate.net]
- 18. measurlabs.com [measurlabs.com]
- 19. Risk assessment of aflatoxins in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Aflatoxins in food: EFSA assesses new proposed maximum levels for almonds, hazelnuts and pistachios and advises the European Commission | EFSA [efsa.europa.eu]
Aflatoxin M1 in Human Breast Milk: A Guide to Etiology, Analysis, and Infant Exposure Risk
An In-Depth Technical Guide for Scientific Professionals
Preamble: The Silent Threat in Nature's Perfect Food
Breast milk is unequivocally the optimal source of nutrition for infants, providing a complex matrix of nutrients, bioactive compounds, and immunological factors essential for growth and development[1][2]. However, its purity can be compromised by environmental contaminants, transferring maternal exposures to the vulnerable neonate. Among these, Aflatoxin M1 (AFM1) represents a significant public health concern[3][4]. AFM1 is a potent mycotoxin, classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC), and its presence in breast milk warrants rigorous scientific investigation and monitoring[5][6]. This guide provides a technical overview of the biogenesis of AFM1, its prevalence in human milk, the associated health risks to infants, validated analytical methodologies for its detection, and strategies for mitigation.
Section 1: The Metabolic Pathway from Field to Mother's Milk
The journey of this compound begins not in the mother, but in the environment. It is the hydroxylated metabolite of Aflatoxin B1 (AFB1), one of the most toxic and prevalent mycotoxins produced by fungi of the Aspergillus genus, particularly A. flavus and A. parasiticus[1][4][7]. These molds contaminate a wide array of agricultural commodities, especially in warm and humid climates, including maize, peanuts, cereals, nuts, and spices[7][8].
A lactating mother's diet is the primary route of exposure[3]. Upon ingestion of AFB1-contaminated food, the toxin is rapidly absorbed in the gastrointestinal tract and transported to the liver[6]. In the liver, cytochrome P450 (CYP450) enzymes metabolize AFB1 into several derivatives. While some pathways lead to detoxification, the hydroxylation of AFB1 results in the formation of this compound[1][3][4]. Due to its high affinity for mammary glands, AFM1 is then secreted into breast milk, becoming a direct source of exposure for the nursing infant[3]. The carry-over rate of dietary AFB1 to AFM1 in breast milk has been estimated to be between 0.1% and 0.4%[3].
Caption: Metabolic conversion of dietary AFB1 to AFM1 and its secretion into human breast milk.
Section 2: Global Prevalence and Modulating Factors
The contamination of human breast milk with AFM1 is a global issue, though prevalence and concentration vary significantly by region. Developing countries, particularly in sub-Saharan Africa, Asia, and Latin America, often report higher levels due to climatic conditions favorable for mold growth and less stringent food safety regulations[3][4].
Several factors influence the concentration of AFM1 in breast milk:
-
Maternal Diet: The type and quantity of consumed foods prone to AFB1 contamination are the most significant determinants. Studies have linked higher AFM1 levels to the consumption of homemade milk, chili flakes, rice, walnuts, and peanuts[9][10].
-
Geographic Location and Season: Tropical and subtropical regions exhibit higher contamination rates[8]. Seasonal variations can also impact mold growth on crops, leading to fluctuations in exposure.
-
Socioeconomic Status: Food storage practices and dietary diversity, often linked to socioeconomic factors, can influence the risk of consuming AFB1-contaminated food.
Table 1: International Occurrence of this compound in Human Breast Milk
| Country/Region | Prevalence (%) | Mean Concentration (ng/L) | Concentration Range (ng/L) | Reference(s) |
| Mexico (Monterrey) | 100% | 17.04 | 5.00 - 66.23 | [11][12] |
| Sub-Saharan Africa | 56.18% | 31.12 | - | [13] |
| Iran (Rafsanjan) | 65% | 14.69 | 5.02 - 41.25 | [14] |
| Turkey | 83.3% | 12.16 (pg/mL)† | 5.00 - 23.18 (pg/mL)† | [2][15] |
| Egypt | - | - | Up to 52.68* | [11] |
| Jordan | 100% | - | - | [11] |
| Bangladesh | 50% | 4.6 (pg/mL)† | 4.0 - 6.1 (pg/mL)† | [16] |
*Reported as Estimated Daily Intake in ng/kg weight/day. †Note: Units are pg/mL, equivalent to ng/L.
Section 3: Infant Health Risk and Exposure Assessment
Infants, particularly neonates, are highly susceptible to the toxic effects of aflatoxins. Their metabolic pathways are not fully developed, and their ability to detoxify xenobiotics is significantly lower than that of adults[1][3][4]. The immature liver is the primary target organ for AFM1 toxicity[3].
Toxicological Profile:
-
Hepatotoxicity & Carcinogenicity: AFM1 is a known hepatocarcinogen. Chronic exposure is associated with an increased risk of hepatocellular carcinoma (liver cancer)[7][8].
-
Immunosuppression: Exposure to aflatoxins can weaken the immune system, making infants more vulnerable to infections[7].
-
Growth Impairment: Several studies have investigated the link between aflatoxin exposure and childhood stunting (impaired growth and development), although a direct causal relationship is still under investigation[3][7].
Quantitative Risk Assessment: To evaluate the risk to infants, the Estimated Daily Intake (EDI) is calculated. This value is then compared against established toxicological reference points.
-
EDI Formula: EDI (ng/kg bw/day) = (C × M) / BW
-
C: Concentration of AFM1 in breast milk (ng/L)
-
M: Mean daily milk consumption (L/day)
-
BW: Average infant body weight (kg)
-
A study in Monterrey, Mexico, found EDI values ranging from 1.09 to 20.17 ng/kg bw/day, which exceeded the carcinogenic risk index in infants up to 24 months old, indicating a potential health risk[11][12].
Regulatory Benchmarks: While no specific regulatory limit for AFM1 in human breast milk exists, the limits set for infant formula provide a critical reference point.
Table 2: Regulatory Limits for this compound in Infant Milk Products
| Regulatory Body | Product | Maximum Limit (ng/kg or ng/L) | Reference(s) |
| European Union (EU) | Infant Formula | 25 | [11][17][18] |
| European Union (EU) | Raw Milk | 50 | [18] |
| US FDA / Codex | Infant Formula | 25 | [17][19] |
| US FDA | Milk | 500 | [17][18] |
A significant percentage of breast milk samples in various studies have been found to exceed the stringent EU limit of 25 ng/L[11][12].
Section 4: Analytical Methodologies for AFM1 Quantification
Accurate and sensitive detection of AFM1 in the complex matrix of breast milk is paramount for research and surveillance. The two most common and validated methods are Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
Caption: General experimental workflow for the analysis of AFM1 in human breast milk.
Protocol 1: Competitive ELISA for Rapid Screening
This method is based on the competition between AFM1 in the sample and a known amount of enzyme-labeled AFM1 for binding to specific antibodies coated on a microtiter plate. It is a rapid, cost-effective method suitable for screening large numbers of samples.
Methodology:
-
Sample Collection & Preparation:
-
ELISA Procedure (Competitive Assay):
-
Add 50 µL of standard solutions and prepared samples into separate wells of the antibody-coated microtiter plate[9].
-
Add 50 µL of biotinylated antigen (or enzyme-conjugated AFM1, depending on the kit) to each well[9].
-
Incubate in the dark at 37°C for 60 minutes to allow competitive binding[9].
-
Wash the plate multiple times with a wash buffer to remove unbound components.
-
Add 50 µL of Chromogen A and 50 µL of Chromogen B (e.g., TMB substrate) to each well[9].
-
Incubate in the dark at 37°C for 15 minutes for color development[9]. The intensity of the color is inversely proportional to the AFM1 concentration in the sample.
-
Add 50 µL of stopping solution to halt the reaction[9].
-
-
Quantification:
-
Measure the absorbance of each well at 450 nm using an ELISA plate reader[9].
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the AFM1 concentration in the samples by interpolating their absorbance values from the standard curve[9].
-
Protocol 2: HPLC-FLD with Immunoaffinity Cleanup (Confirmatory Method)
This is the gold-standard confirmatory method (e.g., AOAC Official Method 2000.08), offering high sensitivity and specificity[20].
Methodology:
-
Sample Preparation:
-
Prepare the skim milk portion as described in the ELISA protocol[21].
-
-
Immunoaffinity Column (IAC) Cleanup:
-
HPLC-FLD Analysis:
-
System: An HPLC or UPLC system equipped with a C18 reversed-phase column and a fluorescence detector[20].
-
Mobile Phase: An isocratic or gradient mixture of water and a solvent like acetonitrile (e.g., 75:25 v/v water:acetonitrile)[20].
-
Injection: Inject the purified eluate into the HPLC system.
-
Detection: Set the fluorescence detector to an excitation wavelength of 365 nm and an emission wavelength of 435 nm[20].
-
-
Quantification:
Section 5: Mitigation and Control Strategies
Reducing infant exposure to AFM1 requires a multi-pronged approach, focusing primarily on preventing AFB1 contamination in the maternal food supply.
-
Pre- and Post-Harvest Control: Implementing Good Agricultural Practices (GAPs) to minimize mold growth on crops and proper post-harvest storage conditions (controlling temperature and humidity) are fundamental steps[6].
-
Maternal Dietary Awareness: Educating lactating mothers about high-risk foods and promoting a diversified diet can reduce the likelihood of high AFB1 intake. Awareness campaigns are crucial for the success of any control measure[3][4].
-
Food Decontamination: The use of adsorbent materials, such as bentonite clay, in animal feed has been shown to reduce AFB1 absorption and subsequent AFM1 secretion in milk, a principle that underscores the importance of controlling the entire food chain[6].
-
Biological Detoxification: An emerging area of research is the use of probiotic bacteria to reduce mycotoxin bioavailability. Strains of Lactobacillus and Bifidobacterium have demonstrated the ability to bind AFM1 in milk and other media, potentially reducing its absorption in the gut[5][22]. While not yet a standard practice for human application, it represents a promising field for future intervention strategies.
Conclusion and Future Perspectives
The presence of this compound in human breast milk is a significant food safety challenge that bridges environmental health, maternal nutrition, and pediatric medicine. The risk to nursing infants is substantial, given their physiological vulnerability and the potent carcinogenicity of the toxin. While breastfeeding remains the best practice for infant nutrition, the contamination of this vital food source underscores the urgent need for global public health interventions.
Future efforts must focus on harmonized surveillance programs, the development of more rapid and field-deployable detection methods, and the implementation of effective, sustainable strategies to reduce AFB1 contamination in the food chain. Further research into the long-term health effects of early-life AFM1 exposure and the efficacy of novel detoxification methods, such as probiotics, will be critical in safeguarding the health of future generations.
References
- Human Breast Milk Contamination with Aflatoxins, Impact on Children's Health, and Possible Control Means: A Review - PubMed Central. [Link]
- Human Breast Milk Contamination with Aflatoxins, Impact on Children's Health, and Possible Control Means: A Review - PubMed. [Link]
- Determining the this compound levels in breast milk - European Review for Medical and Pharmacological Sciences. [Link]
- Levels of this compound in Breast Milk of Lactating Mothers in Monterrey, Mexico: Exposure and Health Risk Assessment of Newborns - MDPI. [Link]
- Mapping Global Research Trends on this compound in Dairy Products: An Integrative Review of Prevalence, Toxicology, and Control Approaches - MDPI. [Link]
- Detoxification effect of Bifidobacterium bifidum against afl
- This compound Levels in Raw Milk, Pasteurised Milk and Infant Formula - PubMed Central. [Link]
- Maximum permissible limits of aflatoxin M 1 for milk and milk-products followed in various countries.
- Occurrence of AFM1 (ng/L) in human breast milk in different countries...
- Levels of this compound in Breast Milk of Lactating Mothers in Monterrey, Mexico: Exposure and Health Risk Assessment of Newborns - PubMed. [Link]
- Prevalence and concentration of this compound in human breast milk in sub-Saharan Africa: a systematic review and meta-analysis, and cancer risk assessment - PubMed. [Link]
- Determination of this compound in breast milk and rel
- Determination of this compound in milk by high performance liquid chromatography with immunoaffinity column clean-up (AOAC Official Method 2000.08). [Link]
- Current Medical Mycology - Assessment of this compound in human breast milk in Rafsanjan, Iran. [Link]
- Aflatoxin exposure during pregnancy or infancy and its effect on infant health: a narr
- This compound exposure and nutritional status of breastfeeding children 0-6 months in Makueni County, Kenya - medRxiv. [Link]
- Afl
- Assessment of this compound in human breast milk in Rafsanjan, Iran. [Link]
- Determination of this compound in Milk Using Immunoaffinity Chromatography Cleanup Coupled With UPLC and Fluorescence Detection - Waters Corpor
- This compound Determination in Infant Formulae Distributed in Monterrey, Mexico - PMC. [Link]
- Determining the this compound levels in breast milk - ResearchG
- Detoxification of this compound in different milk types using probiotics - ResearchG
- (PDF) this compound Determination in Infant Formulae Distributed in Monterrey, Mexico. [Link]
- Assorted Methods for Decontamination of this compound in Milk Using Microbial Adsorbents. [Link]
- Detoxification of this compound by probiotics Saccharomyces boulardii, Lactobacillus casei, and Lactobacillus acidophilus in reconstituted milk | Gastroenterology and Hepatology from Bed to Bench - SBMU journals. [Link]
- This compound Levels in Milk and Urine Samples of Nursing Mothers in Bangladesh: Exposure Assessment of Infants - PubMed Central. [Link]
- Technical Resource: Determination of this compound in Milk Using Immunoaffinity Chromatography Cleanup Coupled With UPLC and Fluorescence Detection - VICAM. [Link]
- Determination of this compound in breast milk and rel
Sources
- 1. This compound Levels in Milk and Urine Samples of Nursing Mothers in Bangladesh: Exposure Assessment of Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Human Breast Milk Contamination with Aflatoxins, Impact on Children’s Health, and Possible Control Means: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Breast Milk Contamination with Aflatoxins, Impact on Children's Health, and Possible Control Means: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assorted Methods for Decontamination of this compound in Milk Using Microbial Adsorbents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aflatoxin - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. europeanreview.org [europeanreview.org]
- 10. cmm.mazums.ac.ir [cmm.mazums.ac.ir]
- 11. mdpi.com [mdpi.com]
- 12. Levels of this compound in Breast Milk of Lactating Mothers in Monterrey, Mexico: Exposure and Health Risk Assessment of Newborns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prevalence and concentration of this compound in human breast milk in sub-Saharan Africa: a systematic review and meta-analysis, and cancer risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of this compound in human breast milk in Rafsanjan, Iran [cmm.mazums.ac.ir]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. This compound Levels in Raw Milk, Pasteurised Milk and Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound Determination in Infant Formulae Distributed in Monterrey, Mexico - PMC [pmc.ncbi.nlm.nih.gov]
- 20. africanfoodsafetynetwork.org [africanfoodsafetynetwork.org]
- 21. Technical Resource: Determination of this compound in Milk Using Immunoaffinity Chromatography Cleanup Coupled With UPLC and Fluorescence Detection [vicam.com]
- 22. Detoxification effect of Bifidobacterium bifidum against this compound in weaning baby food [sdippress.com]
Methodological & Application
Application Note: Quantitative Determination of Aflatoxin M1 in Milk and Dairy Products by High-Performance Liquid Chromatography with Fluorescence Detection
Abstract
This application note provides a comprehensive and validated protocol for the quantification of Aflatoxin M1 (AFM1) in milk and dairy products using High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD). The methodology is grounded in established official methods, such as AOAC 2000.08, and incorporates immunoaffinity column (IAC) cleanup for highly selective and efficient sample purification.[1][2] This protocol is designed for food safety laboratories, researchers, and quality control professionals, offering a reliable system for monitoring AFM1 levels to ensure compliance with stringent global regulatory limits. We detail every aspect of the workflow, from sample preparation to data analysis, and provide the scientific rationale behind key procedural choices to ensure robust and reproducible results.
Introduction: The Imperative for this compound Monitoring
This compound (AFM1) is a monohydroxylated metabolite of Aflatoxin B1 (AFB1), one of the most potent naturally occurring carcinogens.[3] When lactating animals consume feed contaminated with AFB1, it is biotransformed in the liver and excreted in milk as AFM1.[3] The International Agency for Research on Cancer (IARC) classifies AFM1 as a Group 1 carcinogen, posing a significant health risk to humans, particularly infants and young children who rely heavily on milk as a dietary staple.[1]
Given its toxicity and stability through processes like pasteurization, regulatory bodies worldwide have established strict maximum residue limits (MRLs) for AFM1 in milk and dairy products.[2] For instance, the European Union (EU) enforces a stringent MRL of 0.050 µg/kg (50 parts per trillion, ppt) for adult milk and an even lower limit of 0.025 µg/kg for infant formula.[4][5] The U.S. Food and Drug Administration (FDA) has set the action level at 0.5 µg/kg (500 ppt).[6]
The reliable quantification of AFM1 at these low levels requires a method that is not only sensitive and accurate but also highly selective to overcome the complexities of the milk matrix. This protocol leverages the specificity of immunoaffinity chromatography for sample cleanup and the inherent sensitivity of fluorescence detection for HPLC analysis.
Principle of the Method
The analytical workflow is a multi-step process designed to isolate and quantify AFM1 with high precision.
-
Sample Preparation: Milk samples are first centrifuged to separate the upper fat layer, which can cause matrix interference and clog the analytical system. The defatted (skimmed) milk is then collected for purification.[3]
-
Immunoaffinity Column (IAC) Cleanup: The skimmed milk is passed through an immunoaffinity column. These columns contain monoclonal antibodies covalently bound to a solid support that are highly specific for AFM1.[1][3] AFM1 is selectively captured by the antibodies, while other matrix components like proteins, lactose, and salts are washed away.
-
Elution: The purified AFM1 is then released (eluted) from the column using a strong organic solvent, typically methanol or acetonitrile.[1][7]
-
HPLC-FLD Analysis: The clean, concentrated eluate is injected into a reverse-phase HPLC system. AFM1 is separated from any remaining impurities on a C18 column and quantified by a fluorescence detector, which offers high sensitivity due to the natural fluorescence of the AFM1 molecule.[4]
}
Figure 1: Overall experimental workflow for AFM1 analysis.
Materials, Reagents, and Instrumentation
Reagents and Standards
-
Solvents: HPLC-grade acetonitrile, methanol, and water.[1]
-
This compound Standard: Certified analytical standard solution (e.g., 10 µg/mL in acetonitrile) or crystalline form. Protect from light and store at -18°C or as recommended by the manufacturer.[1]
-
Immunoaffinity Columns (IAC): Columns specific for AFM1 with a capacity of at least 100 ng and demonstrated recovery of ≥80-90%.[8][9]
-
Mobile Phase: Prepare by mixing HPLC-grade water and acetonitrile (e.g., 75:25 v/v). Filter through a 0.45 µm membrane before use.[1] The exact ratio may be adjusted to optimize peak resolution.
Safety Precaution: Aflatoxins are potent carcinogens and should be handled with extreme care in a well-ventilated fume hood.[1][10] Always wear gloves and protective clothing. Decontaminate all glassware and work surfaces with a 10% sodium hypochlorite solution.[1]
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) System: A system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a fluorescence detector.
-
Analytical Column: Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Centrifuge: Capable of reaching at least 2000 x g.
-
Evaporation System: Nitrogen evaporator with a water bath.
-
General Lab Equipment: Calibrated pipettes, volumetric flasks, vials, and syringe filters (0.45 µm).
Detailed Experimental Protocols
Preparation of Standard Solutions
-
Stock Solution (if starting from crystalline): Prepare a stock solution of approximately 10 µg/mL in a suitable solvent like acetonitrile. Determine the exact concentration spectrophotometrically.
-
Working Standard (e.g., 50 ng/mL): Dilute the certified stock solution with acetonitrile to prepare an intermediate working standard.[1]
-
Calibration Standards: Prepare a series of calibration standards by diluting the working standard with the mobile phase to achieve concentrations spanning the expected sample range (e.g., 0.025, 0.05, 0.10, 0.25, and 0.50 ng/mL).[11] These concentrations correspond to specific levels in the original milk sample after accounting for dilution and concentration factors.
| Parameter | Value | Rationale |
| Pump | Isocratic Flow | Provides stable retention times for accurate peak identification. |
| Mobile Phase | Water:Acetonitrile (75:25, v/v) | Common reverse-phase eluent providing good separation for AFM1.[1][4] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency. |
| Column | C18, 150 x 4.6 mm, 5 µm | The non-polar stationary phase effectively retains the moderately polar AFM1. |
| Column Temperature | 40°C | Elevated temperature improves peak shape and reduces run time.[12] |
| Injection Volume | 50-100 µL | A larger volume increases sensitivity, which is critical for trace-level analysis.[1] |
| Fluorescence Detector | λex: 360 nm, λem: 440 nm | These are the optimal excitation and emission wavelengths for AFM1's native fluorescence, maximizing signal response.[12] |
| Run Time | ~10 minutes | AFM1 typically elutes well within this timeframe, allowing for efficient sample throughput.[1] |
| Table 1: Recommended HPLC-FLD Operating Conditions. |
Sample Preparation and Cleanup
-
Extraction from Milk:
-
Pipette 50 mL of a well-mixed milk sample into a centrifuge tube. For solid samples like milk powder, reconstitute according to manufacturer instructions first.
-
Centrifuge at 2000-4000 x g for 15 minutes to separate the fat layer.[6]
-
Carefully collect the lower, defatted milk portion, passing it through a glass wool plug or filter paper to remove any remaining solids.[3]
-
-
Immunoaffinity Column (IAC) Cleanup:
-
Allow the IAC to equilibrate to room temperature before use.
-
Attach the column to a syringe or vacuum manifold.
-
Pass the entire 50 mL of defatted milk through the IAC at a slow, steady flow rate of 1-2 drops per second (approx. 1.5-3.0 mL/min).[2] A slow rate is critical to ensure sufficient time for the antibody-antigen binding to occur.
-
Wash Step: After the entire sample has passed through, wash the column with 20 mL of purified water to remove unbound matrix components.[2] Dry the column by passing air through it for 30 seconds. This step is crucial for obtaining a clean chromatogram free of interfering peaks.
-
Elution Step: Place a clean collection vial under the column. Elute the bound AFM1 by slowly passing 2.0 mL of methanol or acetonitrile through the column.[2] Collect the entire eluate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.[2] Reconstitute the residue in a precise volume (e.g., 500 µL) of the HPLC mobile phase.[1] This step concentrates the analyte and ensures it is dissolved in a solvent compatible with the HPLC system.
-
Vortex the vial to ensure the residue is fully dissolved. Filter through a 0.45 µm syringe filter into an HPLC vial if any particulate matter is visible.
-
}
Figure 2: Mechanism of Immunoaffinity Column (IAC) cleanup.
Data Analysis and Quantification
-
Calibration Curve: Inject the prepared calibration standards into the HPLC system. Plot the peak area of AFM1 against the corresponding concentration (ng/mL). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An acceptable R² value should be >0.99.[11]
-
Sample Analysis: Inject the reconstituted sample extract. Identify the AFM1 peak by comparing its retention time with that of the standards.
-
Calculation: Use the integrated peak area from the sample chromatogram and the calibration curve equation to determine the concentration of AFM1 in the injected solution (C_inj, in ng/mL).
Calculate the final concentration of AFM1 in the original milk sample (C_milk, in µg/kg) using the following formula:
C_milk (µg/kg) = (C_inj × V_rec) / V_milk
Where:
-
C_inj = Concentration from calibration curve (ng/mL)
-
V_rec = Final reconstitution volume (mL)
-
V_milk = Initial volume of milk sample (mL)
(Note: 1 µg/kg is equivalent to 1 ng/mL, assuming a milk density of 1 g/mL).
Method Validation and Performance
To ensure the trustworthiness of results, the method must be validated according to internationally recognized guidelines (e.g., European Commission Decision 2002/657/EC, AOAC).[13][14] Key performance characteristics are summarized below.
| Parameter | Typical Performance | Description |
| Linearity (R²) | > 0.999 | Demonstrates a direct proportional relationship between detector response and concentration across the analytical range.[12] |
| Limit of Detection (LOD) | 0.002 - 0.0085 µg/kg | The lowest concentration of AFM1 that can be reliably detected by the method.[3][12] |
| Limit of Quantification (LOQ) | 0.004 - 0.025 µg/kg | The lowest concentration of AFM1 that can be quantified with acceptable precision and accuracy.[3][12] |
| Accuracy (Recovery) | 80 - 110% | The percentage of AFM1 recovered from a spiked blank sample, indicating the method's accuracy.[3][7] |
| Precision (RSDr) | < 10 - 15% | The relative standard deviation of replicate measurements, indicating the method's repeatability.[3][7] |
| Specificity | No interferences at AFM1 retention time | Confirmed by analyzing blank milk samples and ensuring no interfering peaks are present.[3] |
| Table 2: Summary of Method Validation Parameters and Typical Performance Data. |
Conclusion
The described method, combining immunoaffinity column cleanup with HPLC-fluorescence detection, provides a robust, sensitive, and reliable system for the routine analysis of this compound in milk and dairy products. The high specificity of the IAC cleanup effectively minimizes matrix effects, while the sensitivity of the fluorescence detector allows for quantification well below the most stringent international regulatory limits. Proper execution of this protocol and adherence to quality control measures will ensure data of the highest integrity, playing a crucial role in safeguarding public health.
References
- Title: Determination of this compound in milk by high performance liquid chromatography with immunoaffinity column clean-up (AOAC Official Method 2000.08)
- Title: Immunoaffinity column cleanup with liquid chromatography for determination of this compound in liquid milk: collaborative study Source: PubMed, Journal of AOAC Intern
- Title: Immunoaffinity Columns AflaCLEAN™ M1 Select Afl
- Title: this compound in milk by immunoaffinity column cleanup with TLC/HPLC determination Source: Scielo Brazil, Brazilian Journal of Microbiology URL:[Link]
- Title: Detection Methods for this compound in Dairy Products Source: MDPI, Foods URL:[Link]
- Title: HPLC-FLD determination of aflatoxins M1 and M2 in raw cow milk samples using in-syringe gas-controlled density tunable solidification of a floating organic droplet-based dispersive liquid–liquid microextraction method Source: Royal Society of Chemistry URL:[Link]
- Title: Determination of this compound in Milk Using Immunoaffinity Chromatography Cleanup Coupled With UPLC and Fluorescence Detection Source: Waters Corpor
- Title: Validation of HPLC and Enzyme-Linked Immunosorbent Assay (ELISA) Techniques for Detection and Quantification of Aflatoxins in Different Food Samples Source: MDPI, Foods URL:[Link]
- Title: Determination of this compound in milk and dairy products using high performance liquid chromatography-fluorescence with post column photochemical derivatization Source: PubMed, Food Control URL:[Link]
- Title: Reliable HPLC Determination of this compound in Eggs Source: National Institutes of Health (NIH) URL:[Link]
- Title: Aflatoxins Source: European Commission Food Safety URL:[Link]
- Title: REGULATIONS OF THE EUROPEAN UNION FOR MYCOTOXINS IN FOODS Source: Food and Agriculture Organiz
- Title: Determination of this compound in Raw Milk Using an HPLC-FL Method in Comparison with Commercial ELISA Kits—Application in Raw Milk Samples from Various Regions of Greece Source: National Institutes of Health (NIH) URL:[Link]
- Title: Procedure for this compound and B1 in Liver by HPLC-Fluorescence Detection with Pre-column Derivatiz
- Title: Liquid chromatographic determination of this compound in milk Source: PubMed, Journal of the Association of Official Analytical Chemists URL:[Link]
- Title: Determination of this compound in liquid milk using high performance liquid chromatography with fluorescence detection after magnetic solid phase extraction Source: Royal Society of Chemistry URL:[Link]
- Title: COMMISSION REGULATION (EU) 2023/915 on maximum levels for certain contaminants in food Source: EUR-Lex URL:[Link]
- Title: Validation of High Performance Liquid Chromatography with Fluorescence Detector Methods for Determination of Aflatoxins in Different Food and Animal Feed Samples Source: Scientific Research Publishing URL:[Link]
- Title: Automated Extraction of Aflatoxin M from Milk According to AOAC Method 2000.08 Using the Gilson GX-271 ASPEC® System Source: AGA Analytical URL:[Link]
- Title: Determination of this compound in Milk Using Immunoaffinity Chromatography Cleanup Coupled With UPLC and Fluorescence Detection Source: Waters Corpor
Sources
- 1. africanfoodsafetynetwork.org [africanfoodsafetynetwork.org]
- 2. aga-analytical.com.pl [aga-analytical.com.pl]
- 3. waters.com [waters.com]
- 4. Detection Methods for this compound in Dairy Products [mdpi.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. This compound in milk by immunoaffinity column cleanup with TLC/HPLC determination - ProQuest [proquest.com]
- 7. Immunoaffinity column cleanup with liquid chromatography for determination of this compound in liquid milk: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pickeringlabs.com [pickeringlabs.com]
- 9. lctech.de [lctech.de]
- 10. protocols.io [protocols.io]
- 11. Reliable HPLC Determination of this compound in Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of this compound in milk and dairy products using high performance liquid chromatography-fluorescence with post column photochemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of this compound in Raw Milk Using an HPLC-FL Method in Comparison with Commercial ELISA Kits—Application in Raw Milk Samples from Various Regions of Greece - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation of High Performance Liquid Chromatography with Fluorescence Detector Methods for Determination of Aflatoxins in Different Food and Animal Feed Samples [scirp.org]
Application Note: A High-Sensitivity LC-MS/MS Protocol for the Quantification of Aflatoxin M1 in Dairy Products
Abstract
Aflatoxin M1 (AFM1), a carcinogenic metabolite of Aflatoxin B1, poses a significant risk to public health when present in milk and dairy products, even at ultra-trace levels. Global regulatory bodies have established stringent maximum residue limits (MRLs) to protect consumers, particularly vulnerable populations like infants. This application note provides a comprehensive guide for researchers and analytical scientists to develop and validate a robust, high-sensitivity method for the quantification of this compound using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We delve into the rationale behind method development, offering detailed protocols for two prevalent sample preparation techniques—Immunoaffinity Chromatography (IAC) and QuEChERS—and provide optimized instrumental parameters. This guide is designed to ensure accuracy, reliability, and compliance with global food safety standards.
Introduction: The Imperative for Sensitive this compound Detection
Aflatoxins are toxic secondary metabolites produced by fungi of the Aspergillus genus, which commonly contaminate animal feed such as maize and nuts.[1] When dairy cattle consume feed contaminated with Aflatoxin B1 (AFB1), it is metabolized in the liver and excreted in milk as the hydroxylated metabolite, this compound (AFM1).[1][2][3]
The International Agency for Research on Cancer (IARC) classifies this compound as a Group 1 human carcinogen, highlighting its potential to cause significant health effects, including hepatotoxicity and cancer, even at low concentrations.[1] Due to this risk, regulatory agencies worldwide have set strict maximum levels (MLs) for AFM1 in milk and dairy products. The European Union (EU) has established one of the most stringent limits at 0.050 µg/kg for milk and an even lower limit of 0.025 µg/kg for infant formula.[1][4][5] The US Food and Drug Administration (FDA) and the Codex Alimentarius set the limit at 0.5 µg/kg.[3][6] Meeting these low detection requirements necessitates highly sensitive and selective analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis, offering unparalleled sensitivity, specificity, and confirmatory power.[7][8][9]
The Analytical Workflow: From Sample to Result
The accurate quantification of AFM1 is a multi-step process. Each stage must be carefully optimized to minimize analyte loss, remove interfering matrix components, and ensure reliable detection. The overall workflow is a systematic progression from sample collection to final data interpretation.
Caption: High-level workflow for LC-MS/MS analysis of this compound.
Part I: Sample Preparation Strategies
The complexity of the milk matrix, with its high content of fats and proteins, presents a significant challenge for trace-level analysis.[7][10] These components can cause matrix effects, such as ion suppression in the mass spectrometer, leading to inaccurate results. Therefore, an effective sample preparation strategy is paramount.
Method A: Immunoaffinity Chromatography (IAC) Cleanup
Principle: IAC is considered the gold standard for selectivity. These columns contain monoclonal antibodies covalently bound to a solid support. The antibodies have a high affinity and specificity for the AFM1 molecule.[11][12] When the sample extract is passed through the column, AFM1 binds to the antibodies while matrix components are washed away. A final elution step with an organic solvent denatures the antibodies, releasing the purified AFM1 for analysis.[12][13]
-
Expert Insight: IAC provides exceptionally clean extracts, which minimizes matrix effects and often leads to lower limits of detection.[11] While highly effective, it is a more costly and time-consuming method compared to others and is typically specific to a single analyte or a small class of related mycotoxins.[4][6]
Method B: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
Principle: The QuEChERS methodology involves a two-step process. First, a liquid-liquid extraction is performed, typically using acetonitrile, which precipitates proteins and extracts the analyte. The addition of salts (e.g., magnesium sulfate, sodium chloride) induces phase separation.[4][14] The second step is a clean-up phase called dispersive solid-phase extraction (dSPE), where an aliquot of the acetonitrile layer is mixed with sorbents. For AFM1 in milk, common sorbents include C18 to remove fats and Primary Secondary Amine (PSA) to remove organic acids and other interferences.[14]
-
Expert Insight: QuEChERS is a highly versatile, cost-effective, and high-throughput method.[4] It is particularly advantageous for laboratories that screen for multiple mycotoxins or other contaminants simultaneously.[15] However, the resulting extracts may contain more matrix components than those from IAC, potentially requiring the use of matrix-matched standards or a stable isotope-labeled internal standard to ensure quantification accuracy.
Part II: LC-MS/MS Instrumental Analysis
Liquid Chromatography (LC) Separation
The goal of the chromatographic step is to separate AFM1 from any remaining matrix components before it enters the mass spectrometer.
-
Column: A reversed-phase C18 column is the industry standard for AFM1 analysis. Columns with sub-2 µm particle sizes (UPLC/UHPLC) are preferred as they provide higher resolution, sharper peaks, and shorter run times.[4][7]
-
Mobile Phase: A typical mobile phase consists of a gradient mixture of water (A) and an organic solvent like methanol or acetonitrile (B). Additives such as formic acid or ammonium formate are essential to facilitate protonation of the AFM1 molecule, which is critical for positive mode electrospray ionization.[10][16]
-
Gradient Elution: A gradient program, where the percentage of the organic mobile phase is increased over time, is used to effectively elute AFM1 while separating it from co-extracted matrix interferences.[7]
Tandem Mass Spectrometry (MS/MS) Detection
The mass spectrometer provides the ultimate in sensitivity and specificity.
-
Ionization: Electrospray Ionization (ESI) in the positive ion mode ([M+H]⁺) is the standard technique for AFM1, as it is highly efficient for this molecule.[16]
-
Detection Mode: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. This is the key to the method's selectivity.[7][10] In MRM, the first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the AFM1 parent ion (the precursor). This ion is then fragmented in the collision cell (Q2). Finally, the third quadrupole (Q3) is set to monitor only for specific, characteristic fragment ions (the products). This two-stage mass filtering eliminates nearly all chemical noise, resulting in a highly sensitive and specific signal.
-
Confirmation: For confident identification, regulatory guidelines such as the European Commission Decision 2002/657/EC mandate the monitoring of at least two MRM transitions.[7] The most intense transition is used for quantification (quantifier), while the second is used for confirmation (qualifier). The ratio of these two transitions in a sample must match that of a known standard within a specified tolerance.
Caption: The principle of MRM for selective detection of this compound.
Part III: Method Validation and Performance
A method is only reliable if it is properly validated. Validation demonstrates that the analytical procedure is fit for its intended purpose. Key parameters are defined by international bodies and should be rigorously assessed.[5][7]
-
Calibration Strategy: Due to the prevalence of matrix effects, quantification should not be based on simple solvent-based standards.[1] The use of matrix-matched calibration curves (prepared by spiking blank milk extract with known concentrations of AFM1) is essential.[1] For the highest level of accuracy, a stable isotope-labeled internal standard, such as ¹³C₁₇-Aflatoxin M1, should be used to compensate for both matrix effects and variations in extraction recovery.[8]
-
Performance Characteristics: The method must meet performance criteria to be considered valid. The table below summarizes typical acceptable values.
| Validation Parameter | Typical Performance Criteria | Rationale |
| Linearity (r²) | > 0.99 | Ensures the response is proportional to the concentration over the working range.[7] |
| Limit of Detection (LOD) | S/N ≥ 3 | The lowest concentration that can be reliably detected. |
| Limit of Quantification (LOQ) | S/N ≥ 10; < EU MRL (0.025 µg/kg) | The lowest concentration that can be accurately quantified with acceptable precision. Must be below regulatory limits.[5][8] |
| Accuracy (Recovery) | 70 - 120% | Measures how close the measured value is to the true value.[3][5] |
| Precision (RSD) | Repeatability < 15%, Reproducibility < 20% | Measures the closeness of agreement between a series of measurements.[3][17] |
| Specificity | No interfering peaks at the analyte retention time | Confirms that the signal is solely from the analyte of interest.[7] |
Detailed Experimental Protocols
Protocol 1: Sample Preparation via Immunoaffinity Column (IAC)
This protocol is adapted from established methods and provides excellent clean-up.[3][17]
-
Sample Preparation: Add 50 mL of milk to a centrifuge tube. Warm the milk to approximately 37°C in a water bath to aid separation.
-
Defatting: Centrifuge the sample at 4000 x g for 15 minutes at 4°C. Carefully remove and discard the upper fat layer.
-
Filtration: Filter the skimmed milk through a glass microfiber filter.
-
Column Loading: Allow the IAC column to equilibrate to room temperature. Pass 20 mL of the filtered skim milk through the IAC column at a flow rate of approximately 1-2 mL/minute.
-
Washing: Wash the column with 10 mL of purified water to remove unbound matrix components. Pass air through the column to dry the solid support.
-
Elution: Elute the bound AFM1 by passing 1.5 mL of methanol through the column. Collect the eluate in a clean vial.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 80:20 water:methanol) and vortex to mix. The sample is now ready for LC-MS/MS analysis.
Protocol 2: Sample Preparation via QuEChERS
This protocol is a modified QuEChERS approach suitable for AFM1 in milk.[4]
-
Sample Preparation: Place 10 mL of milk into a 50 mL polypropylene centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile. Cap the tube and vortex vigorously for 1 minute.
-
Salting Out: Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl). Immediately shake vigorously for 1 minute to prevent agglomeration of the salts.
-
Centrifugation: Centrifuge the tube at 4000 x g for 5 minutes at 4°C. Three layers will form: a top organic (acetonitrile) layer, a middle protein/fat layer, and a bottom aqueous layer.
-
Dispersive SPE (dSPE): Transfer a 1 mL aliquot of the top acetonitrile layer to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge the dSPE tube at 10,000 x g for 5 minutes.
-
Filtration & Analysis: Take the supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Instrumental Parameters
The following table provides a validated starting point for instrumental conditions. These may require optimization based on the specific instrumentation used.
| Parameter | Condition |
| LC System | UPLC / UHPLC System |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.7 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | Water with 0.1% Formic Acid & 5 mM Ammonium Formate |
| Mobile Phase B | Methanol with 0.1% Formic Acid & 5 mM Ammonium Formate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 0-1 min (20% B), 1-5 min (20-95% B), 5-6 min (95% B), 6-6.1 min (95-20% B), 6.1-8 min (20% B) |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | Precursor (m/z): 329.1 Product 1 (Quantifier): 273.1 Product 2 (Qualifier): 259.1[7][18] |
| Collision Energy | Optimize for specific instrument (typically 25-40 eV) |
Conclusion
The sensitive and reliable quantification of this compound in dairy products is critical for ensuring food safety and regulatory compliance. The LC-MS/MS methods detailed in this note, combining either highly selective immunoaffinity clean-up or high-throughput QuEChERS sample preparation with optimized instrumental analysis, provide a robust framework for achieving the low detection limits required by global standards. Proper method validation, including the use of matrix-matched calibration or stable isotope-labeled internal standards, is non-negotiable for generating defensible and accurate data. By implementing these protocols, analytical laboratories can confidently monitor AFM1 levels and contribute to safeguarding the integrity of the food supply.
References
- SCIEX. (n.d.). Quantification of this compound in milk using the SCIEX QTRAP® 4500 LC-MS/MS System.
- Shimadzu. (n.d.). A High Sensitivity LC/MS/MS Method with QuEChERS Sample Pre-treatment for Analysis of Aflatoxins in Milk Powder. LabRulez LCMS.
- LCTech. (n.d.). Immunoaffinity Columns AflaCLEAN™ M1 Select Aflatoxn M1.
- Dragacci, S., Grosso, F., & Gilbert, J. (2001). Immunoaffinity column cleanup with liquid chromatography for determination of this compound in liquid milk: collaborative study. Journal of AOAC International, 84(2), 437-443.
- Prado, G., Oliveira, M. S., Abrantes, F. M., Santos, L. G., Veloso, T., & Souza, R. A. (2008). This compound in milk by immunoaffinity column cleanup with TLC/HPLC determination. Ciência e Tecnologia de Alimentos, 28(1), 193-197.
- aokin. (n.d.). ImmunoCleanAFLA M1.
- Van Hassel, M., et al. (2023). Simultaneous Detection and Quantification of this compound, Eight Microcystin Congeners and Nodularin in Dairy Milk by LC-MS/MS. Toxins, 15(10), 585.
- MycotoxinSite. (n.d.). This compound determination in Milk Samples using LC-MS/MS.
- Chemetrix. (n.d.). Compensating Matrix Effect and Low Extraction Recoveries by Adopting Procedural Standard Calibration Approach for Quantification of Mycotoxins in Milk Samples.
- SGS Digicomply. (2025, December 19). Why this compound Limits Vary Wildly Around the World.
- Registrar Corp. (2023, May 8). New EU Maximum Levels for Contaminants in Foods: Aflatoxins, Metals, and More.
- Gkrintzalis, K., et al. (2022). Monitoring of this compound in Various Origins Greek Milk Samples Using Liquid Chromatography Tandem Mass Spectrometry. Foods, 11(5), 652.
- Romero-González, R., et al. (2015). Multiclass Compatible Sample Preparation for UHPLC–MS/MS Determination of this compound in Raw Milk. Food Analytical Methods, 8, 2351-2358.
- Aflasafe. (n.d.). Aflatoxin Standards for Food.
- Government of Botswana. (2011). Food Control (Maximum Levels of Aflatoxins in Food) Regulations.
- European Commission. (n.d.). Aflatoxins. Food Safety.
- Li, Y., et al. (2009). Determination of aflatoxin M(1) in milk by triple quadrupole liquid chromatography-tandem mass spectrometry. Se pu = Chinese journal of chromatography, 27(4), 430-432.
- Marin, D. E., et al. (2020). Detection Methods for this compound in Dairy Products. Toxins, 12(2), 104.
- Agilent Technologies. (2016). Aflatoxin Analysis in Infant Formula with Enhanced Matrix Removal— Lipid by LC/MS/MS.
- de Souza, C., et al. (2015). Determination of Aflatoxins M1, M2, B1, B2, G1, and G2 and Ochratoxin A in UHT and Powdered Milk by Modified QuEChERS Method and Ultra-High-Performance Liquid Chromatography Tandem Mass Spectrometry. Food Analytical Methods, 8, 2037-2046.
- El-Akaad, F., et al. (2023). Development and validation of a simple solid-liquid extraction protocol coupled with LC-ESI-MS/MS for the determination of this compound in colostrum-based supplements and whey protein-based sports foods. QCAP, 2(4), 1-13.
- ResearchGate. (2015). Multiclass Compatible Sample Preparation for UHPLC–MS/MS Determination of this compound in Raw Milk.
- Malachová, A., et al. (2018). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 66(18), 4796-4806.
- Karaseva, N. A., et al. (2014). QuEChERS Coupled to Dispersive Liquid–Liquid Microextraction for the Determination of Aflatoxins B1 and M1 in Dairy Foods by HPLC. Journal of Analytical Chemistry, 69, 462-468.
- Azaiez, I., et al. (2019). Optimization and validation of a liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the determination of aflatoxins in maize. Cogent Food & Agriculture, 5(1), 1618228.
- da Silva, L. F. P., et al. (2022). Method for Determination of Multi-mycotoxins in Milk: QuEChERS Extraction Modified Followed by HPLC-FL Analysis. Food Analytical Methods, 15, 2779-2789.
- Waters Corporation. (n.d.). Determination of this compound in Milk Using Immunoaffinity Chromatography Cleanup Coupled With UPLC and Fluorescence Detection.
- Scarpino, V., et al. (2023). Validation of an LC-MS Method for Quantification of Mycotoxins and Characterization of Fungal Strains Occurring in Food and Feed. Toxins, 15(7), 448.
Sources
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. mycotoxinsite.com [mycotoxinsite.com]
- 3. waters.com [waters.com]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. Monitoring of this compound in Various Origins Greek Milk Samples Using Liquid Chromatography Tandem Mass Spectrometry | MDPI [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. sciex.com [sciex.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chemetrix.co.za [chemetrix.co.za]
- 11. lctech.de [lctech.de]
- 12. aokin.de [aokin.de]
- 13. This compound in milk by immunoaffinity column cleanup with TLC/HPLC determination - ProQuest [proquest.com]
- 14. Detection Methods for this compound in Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Optimization and validation of a liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the determination of aflatoxins in maize - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunoaffinity column cleanup with liquid chromatography for determination of this compound in liquid milk: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. qcap-egypt.com [qcap-egypt.com]
Application Note: High-Throughput Screening of Aflatoxin M1 in Dairy Products Using Competitive ELISA
Abstract
This application note provides a comprehensive guide for the quantitative determination of Aflatoxin M1 (AFM1) in milk and dairy products using the competitive Enzyme-Linked Immunosorbent Assay (ELISA). This compound, a carcinogenic metabolite of Aflatoxin B1 found in contaminated animal feed, poses a significant risk to public health, necessitating sensitive and reliable screening methods.[1][2][3] This document details the underlying principles of competitive ELISA, provides a robust, step-by-step protocol for sample preparation and analysis, and offers guidance on data interpretation and quality control. Designed for researchers, quality control analysts, and food safety professionals, this guide emphasizes the causality behind experimental choices to ensure accuracy, reliability, and adherence to global regulatory standards.
Introduction: The Imperative for this compound Monitoring
Aflatoxins, a group of mycotoxins produced by Aspergillus species, are among the most potent naturally occurring carcinogens.[4] When lactating animals, such as dairy cows, consume feed contaminated with Aflatoxin B1 (AFB1), it is metabolized in the liver and excreted in milk as the hydroxylated metabolite, this compound (AFM1).[2][5] Though slightly less carcinogenic than its precursor, AFM1 is classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC) and exhibits significant hepatotoxic and mutagenic effects.[3][6]
Given its stability during pasteurization and processing, AFM1 persists in dairy products, posing a direct threat to consumers, particularly infants and children who rely heavily on milk-based nutrition.[3] This has led regulatory bodies worldwide to establish strict maximum residue limits (MRLs) for AFM1 in milk and infant formula.
| Region/Country | Product Type | Maximum Residue Limit (ng/kg or ppt) | Reference |
| European Union | Milk & Dairy Products | 50 | [7] |
| Infant Formulae | 25 | [3][6] | |
| United States | Milk | 500 | [6][7] |
| China | Milk Powder Products | 500 | [6] |
| Austria/Switzerland | Infant Foods | 10 | [6] |
The competitive ELISA serves as an ideal first-line screening tool for AFM1. It is a rapid, sensitive, and cost-effective method that enables high-throughput analysis of numerous samples, making it perfectly suited for routine quality control in the dairy industry.[8][9][10] This application note provides the technical framework for its successful implementation.
Principle of the Competitive ELISA for this compound
The detection of AFM1 is most commonly achieved through a direct competitive ELISA format.[11] This immunoassay relies on the specific binding competition between the AFM1 present in the sample (free antigen) and a known amount of enzyme-labeled AFM1 (conjugate) for a limited number of binding sites on a specific anti-AFM1 antibody that is pre-coated onto the wells of a microtiter plate.
The core principle can be broken down into the following key stages:
-
Competition: The sample extract is added to the antibody-coated wells. Subsequently, or simultaneously, an AFM1-Horseradish Peroxidase (HRP) conjugate is added. Any AFM1 in the sample will compete with the AFM1-HRP conjugate for binding to the immobilized antibodies.[2]
-
Incubation & Washing: After incubation to allow binding to reach equilibrium, the plate is washed to remove any unbound AFM1 and AFM1-HRP conjugate.[11]
-
Substrate Addition & Color Development: A chromogenic substrate, typically Tetramethylbenzidine (TMB), is added to the wells. The HRP enzyme on the bound conjugate catalyzes the conversion of the substrate, leading to the development of a blue color.[11][12]
-
Stopping the Reaction: An acidic stop solution is added, which terminates the enzyme-substrate reaction and changes the color from blue to yellow.
-
Detection: The intensity of the yellow color (optical density or absorbance) is measured using a microplate reader at 450 nm.
Crucially, the color intensity is inversely proportional to the concentration of AFM1 in the sample.[8][11] A sample with a high concentration of AFM1 will have less AFM1-HRP bound to the antibody, resulting in a weaker color signal. Conversely, a sample with a low AFM1 concentration will allow more AFM1-HRP to bind, producing a stronger color signal.
Caption: Competitive binding in high vs. low AFM1 samples.
Materials and Reagents
While many components are available in commercial ELISA kits, it is crucial to understand their function. A typical kit includes:
-
Anti-AFM1 Antibody Coated Microtiter Plate: 96-well strips.
-
AFM1 Standards: A set of pre-calibrated solutions of known AFM1 concentrations (e.g., 0, 15, 50, 100, 250 pg/mL) used to generate a standard curve.
-
AFM1-HRP Conjugate Solution: this compound linked to Horseradish Peroxidase enzyme.
-
Sample Diluent/Extraction Buffer: Typically a buffered solution, sometimes containing methanol, for extracting and diluting samples.
-
Wash Buffer Concentrate (e.g., 20X PBS-T): Phosphate-buffered saline with a detergent like Tween® 20.[2]
-
TMB Substrate Solution: Contains Tetramethylbenzidine.
-
Stop Solution: An acidic solution (e.g., diluted sulfuric acid) to stop the enzymatic reaction.
Materials Required But Not Provided:
-
Microplate reader with a 450 nm filter.
-
Pipettors (single and multi-channel) and tips.
-
Vortex mixer.
-
Centrifuge capable of >3,500 x g.
-
Distilled or deionized water.
-
Absorbent paper towels.
-
Timer.
Detailed Experimental Protocol
This protocol represents a generalized workflow. Always refer to the specific instructions provided with your commercial ELISA kit , as incubation times and reagent volumes may vary.[13]
Reagent Preparation
-
Acclimatization: Bring all reagents and samples to room temperature (20-25°C) for at least 30 minutes before use.[2]
-
Wash Buffer: Prepare the 1X working Wash Buffer solution by diluting the concentrate with distilled or deionized water as instructed (e.g., 1 part 20X concentrate + 19 parts water).[14]
-
Reagent Mixing: Gently swirl all liquid reagents before use to ensure homogeneity. Do not create bubbles.
Sample Preparation
Proper sample preparation is critical to remove interfering matrix components, especially fat, and to ensure the AFM1 is available for antibody binding.[15]
A. Liquid Milk (Raw or Pasteurized):
-
Centrifuge 1-2 mL of the milk sample at >3,500 x g for 10 minutes at 4°C to separate the fat layer.[12]
-
Carefully collect the lower, defatted skim milk phase using a pipette, avoiding the upper cream layer.[12]
-
The defatted milk can often be used directly in the assay. Some protocols may require a further dilution with a sample diluent.[16]
B. Milk Powder:
-
Reconstitute the milk powder according to the manufacturer's instructions, or as a default, dissolve 1 gram of powder into 10 mL of distilled water.
-
Mix thoroughly until fully dissolved.
-
Proceed with the defatting step as described for liquid milk (Step A.1).
-
Note: The final concentration must be multiplied by the reconstitution dilution factor (e.g., 10).
C. Cheese and Butter (High-Fat Matrices): These matrices require solvent extraction to separate AFM1 from the high-fat content.
-
Weigh 2 grams of a homogenized cheese or butter sample into a centrifuge tube.[14]
-
Add 4 mL of 0.1 M HCl followed by 8 mL of dichloromethane.[14]
-
Vortex vigorously or mix head-over-head for 15 minutes.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.[14]
-
Carefully transfer the lower organic layer (dichloromethane) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitute the dried extract in 1 mL of sample dilution buffer. Add 1 mL of n-heptane for a final defatting wash, vortex, and centrifuge.[14]
-
Use an aliquot from the lower aqueous layer for the ELISA. Remember to account for all dilution factors in the final calculation.
Caption: General experimental workflow for AFM1 ELISA.
Assay Procedure
-
Plate Setup: Secure the required number of antibody-coated wells in the plate holder.
-
Pipetting: Add 100 µL of each standard, prepared sample, and control into the appropriate wells in duplicate.
-
Add Conjugate: Add 100 µL of the AFM1-HRP conjugate solution to each well.
-
Incubation: Gently shake the plate for a few seconds to mix. Incubate for the time specified in the kit manual (e.g., 30-60 minutes) at room temperature.
-
Washing: Decant the contents of the wells. Wash the wells three times with 250-300 µL of 1X Wash Buffer per well. After the final wash, invert the plate and tap it firmly on absorbent paper to remove residual liquid.[14] Inadequate washing is a common source of high background noise.[13]
-
Substrate Addition: Add 100 µL of TMB Substrate to each well.
-
Incubation (Color Development): Incubate the plate for 15-20 minutes at room temperature in the dark.
-
Stop Reaction: Add 100 µL of Stop Solution to each well in the same order as the substrate was added.
-
Read Plate: Immediately read the optical density (OD) at 450 nm using a microplate reader.
Data Analysis and Interpretation
-
Calculate Mean OD: Average the duplicate OD readings for each standard and sample.
-
Calculate Percent Binding (%B/B₀): The zero standard (0 ppt AFM1) represents the maximum color signal (B₀). Calculate the percentage of binding for all other standards and samples using the following formula: %B/B₀ = (Mean OD of Standard or Sample / Mean OD of Zero Standard) x 100
-
Construct the Standard Curve: Plot the %B/B₀ (Y-axis) against the corresponding AFM1 concentration (X-axis) for the standards on a semi-logarithmic graph. The curve should be sigmoidal, demonstrating the inverse relationship.
-
Determine Sample Concentration: Interpolate the %B/B₀ value for each sample on the standard curve to determine its corresponding AFM1 concentration.
-
Apply Dilution Factor: Multiply the interpolated concentration by any dilution factors used during sample preparation to obtain the final concentration in the original sample.
Typical Assay Performance Characteristics:
| Parameter | Typical Value | Description |
| Limit of Detection (LOD) | 2 - 11 pg/mL (ppt) | The lowest concentration of AFM1 that can be reliably distinguished from zero.[2] |
| Limit of Quantitation (LOQ) | ~10-15 pg/mL (ppt) | The lowest concentration that can be accurately and precisely quantified.[10] |
| Assay Range | 15 - 250 pg/mL (ppt) | The range of concentrations over which the assay is linear and accurate. |
| Cross-Reactivity | AFM1: 100% | Specificity of the antibody. Cross-reactivity with AFB1 or AFM2 is typically low but should be noted from the kit insert.[17] |
| Intra/Inter-Assay CV% | <10% / <15% | Measures the precision and reproducibility of the assay. |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low OD readings for all wells (including zero standard) | - Reagents expired or improperly stored.- Incorrect incubation time/temperature.- TMB substrate has degraded. | - Verify reagent expiration dates and storage conditions.[13]- Ensure adherence to protocol incubation parameters.[13]- Use fresh substrate; avoid light exposure. |
| High background (High OD in all wells) | - Inadequate washing.- Cross-contamination of reagents.- Incubation time too long. | - Ensure all wash buffer is aspirated completely after each step.[13]- Use fresh pipette tips for each reagent and sample.- Strictly adhere to specified incubation times. |
| Poor standard curve (R² < 0.98) | - Pipetting errors.- Improper dilution of standards.- Bubbles in wells. | - Calibrate pipettes and use proper technique.- Ensure standards are fully mixed before use.- Inspect wells for bubbles before reading and pop them if necessary. |
| High sample variability (CV% > 15%) | - Incomplete sample homogenization.- Matrix interference (e.g., residual fat).- Inconsistent pipetting. | - Ensure samples are thoroughly mixed before aliquoting.- Verify the effectiveness of the sample preparation/defatting procedure.- Use a multi-channel pipette for adding common reagents to improve consistency. |
Conclusion
The competitive ELISA is a validated, powerful, and indispensable tool for the rapid screening of this compound in the dairy supply chain.[9][10] Its high sensitivity allows for the detection of AFM1 at levels well below established international regulatory limits, ensuring consumer safety.[15] By understanding the scientific principles behind the assay and adhering to a meticulous, well-controlled protocol as outlined in this guide, laboratories can achieve reliable and accurate results, facilitating effective quality control and risk management programs. For regulatory action, positive screening results should always be confirmed by a reference method such as High-Performance Liquid Chromatography (HPLC).[9]
References
- Analytical Validation of a Direct Competitive ELISA for Multiple Mycotoxin Detection in Human Serum. (2022). Toxins (Basel). [Link]
- Analytical Validation of a Direct Competitive ELISA for Multiple Mycotoxin Detection in Human Serum. (2022). MDPI. [Link]
- Competitive ELISA Assay. AntoxenLab. [Link]
- Principle of competitive ELISA for mycotoxin analysis.
- Analytical Validation of a Direct Competitive ELISA for Multiple Mycotoxin Detection in Human Serum. Semantic Scholar. [Link]
- ELISA TEST | In vitro analysis for the quantitative detection of this compound in milk and milk powder. ProGnosis Biotech. [Link]
- Helica® Afl
- PLUS AFL
- This compound ELISA (Microtiter Plate).
- This compound ELISA Test Kit Manual. Bioo Scientific. [Link]
- Mapping Global Research Trends on this compound in Dairy Products: An Integrative Review of Prevalence, Toxicology, and Control Approaches. (2024). MDPI. [Link]
- This compound Causes Minimal Global Cancer Risk.
- Afl
- Validation of HPLC and Enzyme-Linked Immunosorbent Assay (ELISA) Techniques for Detection and Quantification of Aflatoxins in Different Food Samples. (2019). MDPI. [Link]
- Validation data of the competitive ELISA for AFM 1.
- Why this compound Limits Vary Wildly Around the World. SGS Digicomply. [Link]
- Maximum permissible limits of aflatoxin M 1 for milk and milk-products followed in various countries.
- How to troubleshoot common problems when using the Food Feed Safety Elisa Kit? J&G Biotech Ltd. [Link]
- This compound in Cow's Milk: Method Validation for Milk Sampled in Northern Italy. (2016). PMC - NIH. [Link]
- Validation of an ELISA test kit for the detection of total aflatoxins in grain and grain products by comparison with HPLC.
- Determination of Aflatoxins in Food Products by the ELISA Method. (2001). Czech J. Food Sci.. [Link]
- The 6 biggest challenges in mycotoxin analysis (and how to overcome them). (2017). R-Biopharm. [Link]
- Sensitive this compound Detection in Milk by ELISA: Investigation of Different Assay Configur
- Sensitive this compound Detection in Milk by ELISA: Investigation of Different Assay Configurations.
Sources
- 1. prognosis-biotech.com [prognosis-biotech.com]
- 2. hygiena.com [hygiena.com]
- 3. mdpi.com [mdpi.com]
- 4. Aflatoxin - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. digicomply.com [digicomply.com]
- 7. livestocklab.ifas.ufl.edu [livestocklab.ifas.ufl.edu]
- 8. Competitive ELISA Assay | Ensure Food Safety Today — AntoxenLab [antoxenlab.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound in Cow’s Milk: Method Validation for Milk Sampled in Northern Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. jg-biotech.com [jg-biotech.com]
- 14. food.r-biopharm.com [food.r-biopharm.com]
- 15. The 6 biggest challenges in mycotoxin analysis (and how to overcome them) - Food & Feed Analysis [food.r-biopharm.com]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 17. agriculturejournals.cz [agriculturejournals.cz]
Application Note: High-Recovery Quantification of Aflatoxin M1 in Milk Using Immunoaffinity Column Cleanup
Introduction: The Imperative for Aflatoxin M1 Surveillance in Dairy Products
This compound (AFM1) is a hydroxylated metabolite of Aflatoxin B1 (AFB1), a potent mycotoxin produced by Aspergillus species fungi that can contaminate animal feed.[1] When dairy cattle ingest feed contaminated with AFB1, it is metabolized and excreted in milk as AFM1.[1][2] The International Agency for Research on Cancer (IARC) classifies AFM1 as a Group 1 human carcinogen, posing a significant risk of hepatotoxicity and hepatocellular carcinoma.[3] Given that milk and dairy products are dietary staples, particularly for vulnerable populations like infants and children, the rigorous monitoring of AFM1 levels is a global public health priority.[4]
Regulatory bodies worldwide have established strict maximum residue limits (MRLs) for AFM1 in milk. The European Union (EU) has one of the most stringent regulations, setting the MRL at 0.050 µg/kg for milk and an even lower limit of 0.025 µg/kg for infant formula.[1] The U.S. Food and Drug Administration (FDA) has set the action level at 0.5 µg/kg.[3]
Achieving the required sensitivity and selectivity to enforce these low limits is challenging due to the complex nature of the milk matrix, which contains high levels of proteins and fats that can interfere with analysis. Immunoaffinity chromatography (IAC) has emerged as the gold-standard sample cleanup technique, forming the basis of official methods such as AOAC Official Method 2000.08 and ISO 14501.[5][6] This method utilizes the highly specific binding between an antibody and its target antigen (AFM1) to isolate the toxin from complex matrix components, yielding a clean extract suitable for precise quantification by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7]
Principle of Immunoaffinity Chromatography (IAC)
The efficacy of IAC cleanup is rooted in the specific and reversible molecular interaction between an antigen (this compound) and a monoclonal antibody that has been immobilized onto a solid support (e.g., agarose gel) and packed into a column.[7][8][9] The process is a highly selective three-step "Bind-Wash-Elute" procedure.
-
Binding/Capture: The prepared milk extract is passed through the immunoaffinity column. As the liquid percolates through the solid support, the AFM1 molecules are selectively captured by the immobilized antibodies, forming a stable antibody-antigen complex.[5][8]
-
Washing: A wash buffer, typically phosphate-buffered saline (PBS) or purified water, is passed through the column. This step effectively removes unbound matrix components such as proteins, fats, sugars, and other impurities that could interfere with subsequent analysis, while the AFM1 remains bound to the antibodies.[2][7]
-
Elution: An organic solvent, such as methanol or acetonitrile, is applied to the column. This solvent disrupts the hydrophilic and hydrophobic interactions holding the antibody-antigen complex together, denaturing the antibody slightly and releasing the purified, concentrated AFM1 from the column for collection.[2][5][7]
This targeted isolation results in a significantly cleaner sample extract, which enhances the sensitivity, accuracy, and longevity of the analytical instrumentation.
Caption: The "Bind-Wash-Elute" workflow of immunoaffinity column cleanup.
Materials and Reagents
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a Fluorescence Detector (FLD).
-
Alternatively, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Homogenizer or vortex mixer.
-
Refrigerated centrifuge (capable of >3000 x g).
-
Water bath or incubator (37-40°C).
-
Sample evaporation system (e.g., nitrogen evaporator).
-
Analytical balance (readable to 0.01 g).
-
Glass microfiber filters (e.g., 1.6 µm).
-
Calibrated pipettes and volumetric flasks.
-
pH meter.
-
IAC manifold (optional, for parallel processing).
Consumables and Reagents
-
Immunoaffinity Columns: this compound specific columns. Columns must meet performance specifications, including a binding capacity of at least 100 ng of AFM1 and a recovery of ≥80% when a 4 ng standard is applied.[5][8][10]
-
This compound Standard: Certified reference material solution (e.g., in acetonitrile).
-
Solvents: Methanol, Acetonitrile (HPLC or LC-MS grade).
-
Water: Deionized, ultra-purified (e.g., 18.2 MΩ·cm).
-
Mobile Phase (for HPLC-FLD): Typically a mixture of Water:Acetonitrile or Water:Acetonitrile:Methanol. A common composition is Water:Acetonitrile (75:25, v/v).[5] The mobile phase should be filtered (0.45 µm) and degassed before use.
-
Phosphate-Buffered Saline (PBS), pH 7.4 (optional wash buffer).
-
Sodium Chloride (NaCl).
-
Safety Precaution: Aflatoxins are potent carcinogens.[5] Always wear gloves, a lab coat, and safety glasses. All work should be performed in a well-ventilated area or fume hood. Decontaminate all glassware and spills by soaking overnight in a 5-10% sodium hypochlorite (bleach) solution.[5][11]
Detailed Experimental Protocol
This protocol is a synthesized methodology based on established official methods like AOAC 2000.08 and ISO 14501.[5][12]
Part A: Sample Preparation (Defatting)
The primary goal of this stage is to remove the fat (cream layer), which can clog the IAC and interfere with the analysis. AFM1 is not highly fat-soluble, so its loss during this step is minimal.[1]
-
Warm the Sample: If the milk sample is refrigerated, warm it to approximately 37°C in a water bath to ensure a uniform consistency and facilitate fat separation.
-
Centrifugation: Transfer a known volume of milk (e.g., 50 mL) into a centrifuge tube. Centrifuge at 3000-4000 x g for 15 minutes at 4°C.[13] This will cause the fat to form a solid layer at the top.
-
Collect Skimmed Milk: Carefully remove the upper fat layer using a spatula or by aspirating.[2] Collect the lower, defatted milk portion.
-
Filtration: Filter the defatted milk through a glass microfiber filter to remove any remaining particulate matter.[12] The sample is now ready for IAC cleanup.
Part B: Immunoaffinity Column Cleanup
-
Equilibrate Column: Remove the required number of immunoaffinity columns from refrigerated storage and allow them to reach ambient temperature (20-25°C) for at least 30 minutes before use.
-
Load Sample: Open the top cap of the column and place it on a collection tube or vacuum manifold. Using a syringe or pump, pass the entire volume of filtered, defatted milk through the column at a slow and steady flow rate of approximately 1-2 mL per minute (or 1-2 drops per second).[14]
-
Causality Note: A slow flow rate is critical to allow sufficient residence time for the AFM1 molecules to bind effectively to the immobilized antibodies, ensuring maximum capture efficiency.
-
-
Wash Column: After the entire sample has passed through, wash the column by passing 10-20 mL of purified water through it at a slightly faster flow rate (e.g., 3 mL/min).[15] This step removes residual, unbound matrix components without disrupting the AFM1-antibody bond.
-
Dry Column: Pass a stream of air through the column for 5-10 seconds to remove any remaining wash buffer.
Part C: Elution and Final Preparation
-
Elute AFM1: Place a clean collection vial (e.g., a 4 mL amber glass vial) under the column. Apply 1.0 - 2.0 mL of HPLC-grade methanol or acetonitrile to the column and allow it to pass through by gravity at a slow rate (approx. 1 drop per second).[5]
-
Expertise Note: Some protocols recommend a two-step elution or a brief incubation period (e.g., 30-60 seconds) after adding the solvent to maximize the disruption of the antibody-antigen bond and improve recovery.[16]
-
-
Collect Eluate: After the solvent has passed through, apply gentle pressure with a syringe or a short burst of air to ensure all the eluate containing the purified AFM1 is collected.
-
Evaporation & Reconstitution (Optional but Recommended): Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40-50°C.[13] Reconstitute the dry residue in a precise volume (e.g., 500 µL) of HPLC mobile phase.[15] This step concentrates the analyte and ensures solvent compatibility for the chromatographic injection.
-
Final Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial for analysis.
Caption: Protocol workflow from raw milk sample to final analysis.
Analysis and Quantification
HPLC with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is the most common technique for AFM1 quantification due to its sensitivity and robustness. AFM1 is naturally fluorescent, eliminating the need for post-column derivatization that is required for other aflatoxins.[2][17]
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Isocratic elution with a mixture of water, acetonitrile, and/or methanol.
-
Flow Rate: Typically 0.4 - 1.0 mL/min.
-
Injection Volume: 10 - 100 µL.
-
Fluorescence Detector Wavelengths: Excitation (Ex) at 360 nm and Emission (Em) at 440 nm .[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides superior selectivity and confirmation, making it an ideal tool for regulatory analysis and for complex matrices. Analysis is typically performed in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
Method Performance and Validation Data
The performance of the IAC cleanup method is well-documented in collaborative studies and official methods, consistently meeting stringent international criteria.
| Performance Parameter | Typical Value Range | Source(s) |
| Recovery | 74% - 114% | [2][12][18][19] |
| Repeatability (RSDr) | 2.4% - 18% | [2][12][18] |
| Reproducibility (RSDR) | 21% - 31% | [12] |
| Limit of Detection (LOD) | 0.005 - 0.01 µg/kg | [2][6][19] |
| Limit of Quantification (LOQ) | 0.01 - 0.1 µg/kg | [6] |
These values demonstrate that the method is suitable for monitoring compliance with both EU (0.050 µg/kg) and FDA (0.5 µg/kg) regulatory limits.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery | 1. Column flow rate too fast during loading. 2. Column allowed to dry out before elution. 3. Incorrect or insufficient elution solvent. 4. Expired or improperly stored IAC. 5. AFM1 degradation due to light exposure. | 1. Reduce flow rate to 1-2 mL/min; use a syringe pump for control. 2. Ensure the column bed remains wet throughout the wash step. 3. Verify solvent is 100% methanol or acetonitrile; ensure correct volume is used. 4. Check expiration date; always store at recommended temperature (2-8°C). 5. Use amber vials and protect standards/extracts from light. |
| Poor Precision (High RSD) | 1. Inconsistent sample loading flow rate. 2. Incomplete elution between samples. 3. Inaccurate pipetting during standard/sample preparation. 4. Variable evaporation/reconstitution steps. | 1. Use an automated system or maintain a consistent manual flow rate. 2. Ensure all eluent is collected by applying a final air push. 3. Calibrate pipettes regularly; ensure proper technique. 4. Ensure samples are fully dry before reconstitution; use calibrated glassware. |
| Interfering Peaks in Chromatogram | 1. Insufficient washing of the column. 2. Contaminated solvents, water, or glassware. 3. Matrix breakthrough due to overloading the column. | 1. Increase wash volume or use a mild buffer like PBS. 2. Use high-purity solvents; decontaminate glassware with bleach and acid wash. 3. Ensure the sample's AFM1 concentration does not exceed the column's binding capacity. Dilute highly contaminated samples. |
Conclusion
The use of immunoaffinity columns provides a robust, specific, and highly efficient method for the cleanup of this compound from milk and dairy products. This technique effectively removes complex matrix interferences, enabling sensitive and accurate quantification that meets the most stringent global regulatory standards. As demonstrated by its adoption in AOAC and ISO official methods, IAC is an indispensable tool for food safety laboratories, researchers, and public health agencies dedicated to ensuring the safety of the dairy supply chain.
References
- SCIEX. (n.d.). Quantification of this compound in milk using the SCIEX QTRAP® 4500 LC-MS/MS System.
- Food and Drug Administration (Hong Kong). (n.d.). Determination of this compound in milk by high performance liquid chromatography with immunoaffinity column clean-up (AOAC Official Method 2000.08).
- Sigma-Aldrich. (n.d.). Sensitive and Fast Analysis of this compound in Milk at Picogram Levels using LC-MS-MS Analysis and Sample Preparation.
- Cyprus Organization for Standardization (CYS). (2021). Milk and milk powder - Determination of this compound content - Clean-up by immunoaffinity chromatography and determination by high-performance liquid chromatography (ISO 14501:2021).
- Li, P., Zhang, Q., Zhang, W., Zhang, Z., & Hu, X. (2015). Simultaneous determination of aflatoxin B1 and M1 in milk, fresh milk and milk powder by LC-MS/MS utilising online turbulent flow chromatography. Food Additives & Contaminants: Part A, 32(7), 1175-1184.
- MycotoxinSite. (n.d.). This compound determination in Milk Samples using LC-MS/MS.
- Waters Corporation. (n.d.). Determination of this compound in Milk Using Immunoaffinity Chromatography Cleanup Coupled With UPLC and Fluorescence Detection.
- Fallah, A. A., Jafari, T., Fallah, A., & Rahnama, M. (2011). This compound determination in ice cream based on immunoaffinity column clean-up followed by HPLC-FLD. Journal of Advances in Environmental Health Research, 2(1), 36-43.
- BSI Knowledge. (2021). BS EN ISO 14501:2021 - TC | 30 Jun 2021.
- Flores-Flores, M. E., & González-Peñas, E. (2017). An LC-MS/MS method for multi-mycotoxin quantification in cow milk. DADUN, University of Navarra Digital Academic Repository.
- Li, R., et al. (2022). Immunoaffinity Cleanup and Isotope Dilution-Based Liquid Chromatography Tandem Mass Spectrometry for the Determination of Six Major Mycotoxins in Feed and Feedstuff. Toxins, 14(9), 621.
- Dragacci, S., Grosso, F., & Gilbert, J. (2001). Immunoaffinity column cleanup with liquid chromatography for determination of this compound in liquid milk: collaborative study. Journal of AOAC International, 84(2), 437-443.
- Meizheng. (n.d.). Immunoaffinity Column for Mycotoxin Ochratoxin A.
- Waters Corporation. (n.d.). Determination of this compound in Milk Using Immunoaffinity Chromatography Cleanup Coupled With UPLC and Fluorescence Detection.
- MDPI. (2024). Mapping Global Research Trends on this compound in Dairy Products: An Integrative Review of Prevalence, Toxicology, and Control Approaches.
- iTeh Standards. (1998). ISO 14501:1998.
- Rastegar, H., et al. (2011). Method validation for this compound determination in yoghurt using immunoaffinity column clean-up prior to high-performance liquid chromatography. Toxicology & Industrial Health, 27(7), 629-35.
- Milligan, C. (2021). Vigilance needed to prevent this compound contamination in milk. New Food Magazine.
- Ringbio. (n.d.). Determination of this compound in milk to meet EU and FDA regulations.
- Zahra, N. (2024). This compound contamination in milk: A serious issue to be tackled. ResearchGate.
- International Organization for Standardization. (2021). ISO 14501:2021.
- Iha, M. H., et al. (2020). Detection Methods for this compound in Dairy Products. Foods, 9(2), 178.
- Scott, P. M. (1997). Application of immunoaffinity columns to mycotoxin analysis. Journal of AOAC International, 80(5), 927-933.
- VICAM. (n.d.). Technical Resource: Determination of this compound in Milk Using Immunoaffinity Chromatography Cleanup Coupled With UPLC and Fluorescence Detection.
- AGA Analytical. (n.d.). Automated Extraction of Aflatoxin M from Milk According to AOAC Method 2000.08 Using the Gilson GX-271 ASPEC® System.
- Trucksess, M. W. (1997). Application of immunoaffinity columns to mycotoxin analysis. Journal of AOAC International.
- Oreate. (2025). Research and Application of Immunoaffinity Column Method for Detection of this compound in Milk.
- Waters Corporation. (n.d.). Determination of this compound in Milk Using Immunoaffinity Chromatography Cleanup Coupled With UPLC and Fluorescence Detection.
- aokin. (n.d.). ImmunoClean AFLA Columns Protocol.
Sources
- 1. newfoodmagazine.com [newfoodmagazine.com]
- 2. waters.com [waters.com]
- 3. mdpi.com [mdpi.com]
- 4. ringbio.com [ringbio.com]
- 5. africanfoodsafetynetwork.org [africanfoodsafetynetwork.org]
- 6. BS EN ISO 14501:2021 - TC | 30 Jun 2021 | BSI Knowledge [knowledge.bsigroup.com]
- 7. Application of immunoaffinity columns to mycotoxin analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 9. [PDF] Application of immunoaffinity columns to mycotoxin analysis. | Semantic Scholar [semanticscholar.org]
- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 11. Immunoaffinity Column for Mycotoxin Ochratoxin A [mzfoodtest.com]
- 12. Immunoaffinity column cleanup with liquid chromatography for determination of this compound in liquid milk: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sciex.com [sciex.com]
- 14. aokin.de [aokin.de]
- 15. aga-analytical.com.pl [aga-analytical.com.pl]
- 16. Research and Application of Immunoaffinity Column Method for Detection of this compound in Milk - Oreate AI Blog [oreateai.com]
- 17. waters.com [waters.com]
- 18. Method validation for this compound determination in yoghurt using immunoaffinity column clean-up prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Technical Resource: Determination of this compound in Milk Using Immunoaffinity Chromatography Cleanup Coupled With UPLC and Fluorescence Detection [vicam.com]
Application and Protocol Guide for the Extraction of Aflatoxin M1 from Cheese and Yogurt
Introduction: The Imperative for Aflatoxin M1 Surveillance in Dairy Products
This compound (AFM1) is a hydroxylated metabolite of Aflatoxin B1 (AFB1), a potent mycotoxin produced by fungi of the Aspergillus genus, notably Aspergillus flavus and Aspergillus parasiticus[1][2]. When lactating animals consume feed contaminated with AFB1, it is metabolized and excreted in their milk as AFM1[3][4][5]. This toxin is a significant concern for public health due to its hepatotoxic and carcinogenic properties, leading the International Agency for Research on Cancer (IARC) to classify it as a Group 1 human carcinogen[1].
Unlike many other contaminants, AFM1 is relatively stable during dairy processing techniques such as pasteurization and storage[6]. Consequently, it can be present in a variety of dairy products, including cheese and yogurt[6][7]. The concentration of AFM1 can even be higher in cheese compared to the milk it was produced from, as it can bind to casein micelles that are concentrated during the cheesemaking process[8][9]. Regulatory bodies worldwide have established maximum permissible levels for AFM1 in milk and dairy products to protect consumers, with limits in the European Union being particularly stringent at 0.050 µg/kg for dairy products and 0.025 µg/kg for infant formula[1][2].
Given the potential health risks and strict regulatory standards, robust and reliable analytical methods for the extraction and quantification of AFM1 in complex dairy matrices like cheese and yogurt are paramount. This guide provides detailed protocols for the effective extraction of AFM1, focusing on methodologies that ensure high recovery rates and sample purity for subsequent analysis by techniques such as High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Core Principles of this compound Extraction from Dairy Matrices
The primary challenge in analyzing AFM1 in cheese and yogurt lies in efficiently separating the toxin from the complex matrix, which is rich in fats, proteins, and other potential interferences. The selection of an appropriate extraction protocol is therefore critical for accurate quantification. The methods detailed below are based on widely accepted and validated techniques, including immunoaffinity column (IAC) cleanup and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.
The choice of extraction solvent is dictated by the polarity of AFM1 and its solubility. Mixtures of organic solvents like acetonitrile or methanol with water are commonly employed to effectively extract AFM1 from the dairy matrix[6][7]. For cheese, which has a high-fat content, a defatting step is often necessary to prevent interference in the subsequent analytical stages.
Cleanup is a crucial step to remove co-extracted matrix components that can interfere with the detection and quantification of AFM1. Immunoaffinity columns (IACs) are highly specific and contain monoclonal antibodies that selectively bind to AFM1, allowing for a very clean extract[3][10][11]. The QuEChERS method offers a more generic but effective cleanup using a combination of salts and a dispersive solid-phase extraction (dSPE) step[2][12].
Protocol 1: Immunoaffinity Column (IAC) Cleanup for this compound Extraction from Cheese
This protocol is a widely recognized and robust method for the selective extraction and purification of AFM1 from various cheese types. The high specificity of the antibody-antigen interaction ensures a clean extract with high recovery rates.
Materials and Reagents
-
Homogenizer or blender
-
Centrifuge
-
Water bath
-
Vortex mixer
-
Nitrogen evaporator (optional)
-
This compound immunoaffinity columns (IACs)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Sodium chloride (NaCl)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Filter paper
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh 10 g of a representative cheese sample into a blender jar. The complexity of the cheese matrix means that a standard method for its analysis is not as straightforward as for milk[8][9].
-
Add 2 g of sodium chloride and 100 mL of methanol/water (80:20, v/v) solution. The use of organic solvents like a methanol-water mixture is a common practice for AFM1 extraction from cheese[7].
-
Homogenize at high speed for 3 minutes.
-
-
Extraction and Defatting:
-
Filter the homogenate through filter paper.
-
Transfer 10 mL of the filtrate to a centrifuge tube.
-
Add 40 mL of deionized water and mix.
-
Centrifuge at 4000 rpm for 10 minutes to separate the fat layer.
-
-
Immunoaffinity Column Cleanup:
-
Allow the immunoaffinity column to reach room temperature before use[11].
-
Pass the entire aqueous (lower) layer from the centrifugation step through the immunoaffinity column at a slow, steady flow rate (approximately 1-2 mL/min). The basis of this step is the highly specific antigen-antibody reaction within the column[11].
-
Wash the column with 20 mL of deionized water to remove any unbound matrix components.
-
Dry the column by passing air through it for 10-15 seconds.
-
-
Elution:
-
Place a clean collection vial under the column.
-
Elute the bound AFM1 by passing 1.5 mL of methanol through the column.
-
Allow the methanol to remain in contact with the column for 5 minutes to ensure complete denaturation of the antibodies and release of the toxin[13].
-
Pass an additional 1.5 mL of methanol through the column to ensure complete elution.
-
-
Final Preparation for Analysis:
-
The eluate can be directly injected into an HPLC-FLD system or an LC-MS/MS system.
-
If necessary, the eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase to increase the concentration.
-
Experimental Workflow: IAC Extraction from Cheese
Caption: Workflow for this compound extraction from cheese using IAC.
Protocol 2: QuEChERS-Based Extraction of this compound from Yogurt
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that has gained popularity for mycotoxin analysis. It involves a simple extraction and cleanup process, making it suitable for high-throughput screening.
Materials and Reagents
-
Homogenizer or vortex mixer
-
Centrifuge
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive solid-phase extraction (dSPE) sorbents (e.g., PSA, C18)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
50 mL centrifuge tubes
Step-by-Step Methodology
-
Sample Preparation and Extraction:
-
Weigh 10 g of the yogurt sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and vortex vigorously for 1 minute. Acetonitrile is a common solvent for extracting AFM1 from dairy products[7][14].
-
Add the QuEChERS extraction salt packet to the tube.
-
Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.
-
Centrifuge at 5000 rpm for 5 minutes at 4°C[14].
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing PSA (primary secondary amine) and C18 sorbents. PSA removes fatty acids and other polar interferences, while C18 removes non-polar interferences like fats.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Preparation for Analysis:
-
Carefully transfer the supernatant to a clean vial for analysis.
-
The extract is now ready for injection into an LC-MS/MS system. Due to the less selective cleanup compared to IAC, LC-MS/MS is often preferred for its higher selectivity and sensitivity.
-
Experimental Workflow: QuEChERS Extraction from Yogurt
Caption: Workflow for this compound extraction from yogurt using QuEChERS.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the described protocols. These values are indicative and may require optimization based on the specific sample matrix and analytical instrumentation used.
| Parameter | Protocol 1: Cheese (IAC) | Protocol 2: Yogurt (QuEChERS) |
| Sample Weight | 10 g | 10 g |
| Extraction Solvent | 100 mL Methanol/Water (80:20) | 10 mL Acetonitrile |
| Centrifugation Speed | 4000 rpm | 5000 rpm (extraction), 10,000 rpm (dSPE) |
| Cleanup Method | Immunoaffinity Column | Dispersive SPE (PSA/C18) |
| Elution Solvent | 3 mL Methanol | N/A |
| Typical Recovery | >80%[3] | 72-120%[15] |
| Limit of Detection (LOD) | As low as 0.005 µg/kg[3] | Method-dependent, can reach ng/kg levels[8] |
| Recommended Analysis | HPLC-FLD, LC-MS/MS | LC-MS/MS |
Trustworthiness and Validation
The protocols described herein are based on established and validated methodologies within the scientific community, including those recognized by international bodies such as AOAC International and ISO[16][17]. The performance of these methods, particularly in terms of recovery and repeatability, has been demonstrated to meet the stringent criteria set by regulatory authorities like the European Commission[3].
For any laboratory implementing these protocols, it is crucial to perform in-house validation to ensure the methods are fit for their intended purpose. This should include the determination of:
-
Linearity: The range over which the analytical response is proportional to the concentration of AFM1.
-
Recovery: The percentage of AFM1 recovered from a spiked sample, which should ideally be within 80-110%.
-
Repeatability and Reproducibility: The precision of the method under the same and different operating conditions, respectively.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of AFM1 that can be reliably detected and quantified.
Matrix-matched calibration standards are often necessary, especially for LC-MS/MS analysis, to compensate for any matrix effects that may suppress or enhance the analyte signal[1].
Conclusion
The accurate determination of this compound in cheese and yogurt is essential for ensuring food safety and compliance with regulatory standards. The choice between an immunoaffinity column-based method and a QuEChERS approach will depend on the specific laboratory workflow, available instrumentation, and the required level of selectivity and throughput. The IAC method provides a highly selective cleanup, ideal for various detection techniques, while the QuEChERS method offers a rapid and cost-effective alternative, particularly well-suited for LC-MS/MS analysis. By following these detailed protocols and adhering to good laboratory practices, researchers and scientists can confidently and accurately quantify AFM1 in these challenging dairy matrices.
References
- Dragacci, S., Grosso, F., & Gilbert, J. (2001). Immunoaffinity column cleanup with liquid chromatography for determination of this compound in liquid milk: collaborative study.
- Prado, G., Oliveira, M. S., Abrantes, F. M., Santos, L. G., Veloso, T., & Souza, R. A. (2008). This compound in milk by immunoaffinity column cleanup with TLC/HPLC determination. Ciência e Tecnologia de Alimentos, 28(1), 159-164. [Link]
- SCIEX. (n.d.). Quantification of this compound in milk using the SCIEX QTRAP® 4500 LC-MS/MS System. [Link]
- ISO 14501:2021. (2021). Milk and milk powder — Determination of this compound content — Clean-up by immunoaffinity chromatography and determination by high-performance liquid chromatography.
- Waters Corporation. (n.d.). Determination of this compound in Milk Using Immunoaffinity Chromatography Cleanup Coupled With UPLC and Fluorescence Detection. [Link]
- Shimadzu. (n.d.). A High Sensitivity LC/MS/MS Method with QuEChERS Sample Pre-treatment for Analysis of Aflatoxins in Milk Powder. LabRulez LCMS. [Link]
- Meizheng. (n.d.).
- aokin. (n.d.). ImmunoCleanAFLA M1. [Link]
- Shimadzu. (2017). Solid Phase Extraction and SFC-MS/MS Method for Analysis of Aflatoxins M1, M2, B1, B2, G1 and G2 in Milk Powders. ASMS 2017 TP 2. [Link]
- ISO 14674:2005. (2005). Milk and milk powder — Determination of this compound content — Clean-up by immunoaffinity chromatography and determination by thin-layer chromatography.
- ISO/PRF 14501. (n.d.). Milk and milk powder — Determination of this compound content — Clean-up by. iTeh Standards. [Link]
- ISO 14675:2003. (2003). Milk and milk products — Guidelines for a standardized description of competitive enzyme immunoassays — Determination of this compound content. Sky Bear Technical Standards. [Link]
- Marin, S., Ramos, A. J., Cano-Sancho, G., & Sanchis, V. (2020). Detection Methods for this compound in Dairy Products. Toxins, 12(2), 101. [Link]
- LCTech GmbH. (n.d.).
- Miraglia, M., Brera, C., & Onori, R. (2005). This compound determination in cheese by liquid chromatography-tandem mass spectrometry. Food Additives and Contaminants, 22(7), 649-656. [Link]
- Farajzadeh, M. A., Djozan, D., & Khorram, P. (2016). HPLC-FLD determination of aflatoxins M1 and M2 in raw cow milk samples using in-syringe gas-controlled density tunable solidification of a floating organic droplet-based dispersive liquid–liquid microextraction method. RSC Advances, 6(10), 8049-8056. [Link]
- Jakšić, S., Živković, D., Polovinski-Horvatović, M., & Jajić, I. (2022). Optimisation, validation and comparison of methods for this compound determination in cheese. Food Additives & Contaminants: Part A, 39(1), 13-24. [Link]
- Cavaliere, C., Foglia, P., Pastorini, E., Samperi, R., & Laganà, A. (2006). This compound in cheese by liquid chromatography-tandem mass spectrometry.
- Iha, M. H., Barbosa, C. B., Iha, K., & Okada, I. A. (2011). Chromatographic method for the determination of this compound in cheese, yogurt, and dairy beverages.
- Nakajima, M., Tabata, S., & Aoyama, T. (2018). Residual Analysis of this compound in Cheese by HPLC Coupled with Solid-Phase Dispersive Extraction and Solid-Phase Fluorescence Derivatization Method, and Its Accuracy Management for Method Validation. Journal of Health Science, 64(4), 237-245. [Link]
- De Ruyck, K., De Boevre, M., Huybrechts, B., & De Saeger, S. (2023). Ochratoxin A and AFM1 in Cheese and Cheese Substitutes: LC-MS/MS Method Validation, Natural Occurrence, and Risk Assessment. Toxins, 15(12), 698. [Link]
- Iha, M. H., & Oliveira, C. A. (2011). Detection Methods for this compound in Dairy Products. Toxins, 3(8), 979-995. [Link]
- Galvano, F., Galofaro, V., & Galvano, G. (1996). This compound in Parmesan cheese: HPLC determination. Food Additives and Contaminants, 13(5), 573-577. [Link]
- Fallah, A. A. (2010). Method validation for this compound determination in yoghurt using immunoaffinity column clean-up prior to high-performance liquid chromatography. Food Additives & Contaminants: Part A, 27(11), 1565-1571. [Link]
- Marin, S., Ramos, A. J., Cano-Sancho, G., & Sanchis, V. (2020). Detection Methods for this compound in Dairy Products. Toxins, 12(2), 101. [Link]
- Spadaro, D., Garibaldi, A., & Gullino, M. L. (2023). Emerging Mycotoxins in Cheese: Simultaneous Analysis of this compound, Aflatoxicol, and Sterigmatocystin by LC-MS/MS. Toxins, 15(4), 273. [Link]
- El-Khoury, A., & Atoui, A. (2012). Detoxification of this compound in Milk by Lactic Acid Bacteria. ARCC Journals, 7(1), 1-6. [Link]
- Rahimi, E., & Bonyadian, M. (2011). Determination of this compound Levels in White Cheese Samples by ELISA in Gilan Province, Iran. CORE. [Link]
- IZSVe. (2024).
- Marin, S., Ramos, A. J., Cano-Sancho, G., & Sanchis, V. (2020). Detection Methods for this compound in Dairy Products.
- Prandini, A., Sigolo, S., & Manin, S. (2023). Assessment of this compound enrichment factor in cheese produced with naturally contaminated milk. Italian Journal of Food Safety, 12(1), 11123. [Link]
- Spadaro, D., Garibaldi, A., & Gullino, M. L. (2023).
- Waters Corporation. (n.d.). Determination of this compound in Milk Using Immunoaffinity Chromatography Cleanup Coupled With UPLC and Fluorescence Detection. [Link]
- O'Riordan, M. J., & O'Mahony, J. (2020). Determination of this compound in Liquid Milk, Cheese, and Selected Milk Proteins by Automated Online Immunoaffinity Cleanup with Liquid Chromatography‒Fluorescence Detection.
- He, J., Li, Y., & Li, Y. (2015). Determination of this compound in liquid milk using high performance liquid chromatography with fluorescence detection after magnetic solid phase extraction. RSC Advances, 5(11), 8338-8344. [Link]
- El-Sayed, A. M., & Kamel, M. A. (2020). Assessment of this compound and B1 in some dairy products with referring to the analytical performances of enzyme-linked immunosorbent assay in comparison to high-performance liquid chromatography. Veterinary World, 13(1), 163-171. [Link]
- El Khoury, A., Atoui, A., & Yaghi, J. (2011). Analysis of this compound in milk and yogurt and AFM1 reduction by lactic acid bacteria used in Lebanese industry. Food Control, 22(10), 1695-1699. [Link]
- Shcherbakova, I. N., & Kalinina, O. I. (2014). QuEChERS Coupled to Dispersive Liquid–Liquid Microextraction for the Determination of Aflatoxins B1 and M1 in Dairy Foods by HPLC. Journal of Analytical Chemistry, 69(5), 460-465. [Link]
- Iha, M. H., & Oliveira, C. A. F. (2011). Chromatographic Method for the Determination of this compound in Cheese, Yogurt, and Dairy Beverages.
- Iha, M. H., Barbosa, C. B., Iha, K., & Okada, I. A. (2011). Chromatographic method for the determination of this compound in cheese, yogurt, and dairy beverages.
- Iha, M. H., Barbosa, C. B., Iha, K., & Okada, I. A. (2011). Chromatographic Method for the Determination of this compound in Cheese, Yogurt, and Dairy Beverages. R Discovery. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. waters.com [waters.com]
- 4. aokin.de [aokin.de]
- 5. lcms.cz [lcms.cz]
- 6. Detection Methods for this compound in Dairy Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection Methods for this compound in Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Green methods for detecting the presence of this compound in cheese [izsvenezie.com]
- 10. Immunoaffinity column cleanup with liquid chromatography for determination of this compound in liquid milk: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Immunoaffinity Column [mzfoodtest.com]
- 12. Ochratoxin A and AFM1 in Cheese and Cheese Substitutes: LC-MS/MS Method Validation, Natural Occurrence, and Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lctech.de [lctech.de]
- 14. sciex.com [sciex.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. shop.fil-idf.org [shop.fil-idf.org]
- 17. waters.com [waters.com]
Application Notes and Protocols for the Solid-Phase Extraction of Aflatoxin M1
Abstract
Aflatoxin M1 (AFM1) is a hydroxylated metabolite of Aflatoxin B1 (AFB1), a potent mycotoxin produced by Aspergillus species.[1] Found predominantly in the milk and dairy products of animals that have ingested contaminated feed, AFM1 is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), posing a significant threat to public health.[2] Accurate and sensitive quantification of AFM1 is therefore critical for food safety and regulatory compliance. Solid-phase extraction (SPE) is a cornerstone of AFM1 analysis, enabling the purification and concentration of the analyte from complex matrices prior to downstream detection by methods such as high-performance liquid chromatography with fluorescence detection (HPLC-FLD) or mass spectrometry (LC-MS/MS).[3][4] This document provides a comprehensive guide to the principles and application of various SPE techniques for AFM1 purification, tailored for researchers, scientists, and professionals in drug development and food safety.
Introduction to this compound and the Rationale for Purification
This compound is a relatively polar and fluorescent compound, properties that are exploited in its detection.[2] However, its low concentration in complex biological matrices like milk, cheese, and yogurt necessitates a robust sample preparation strategy to remove interfering substances such as fats, proteins, and sugars.[3] Effective sample purification is paramount for achieving the low limits of detection required by global regulatory bodies, such as the European Union, which sets maximum levels as low as 0.025 µg/kg for infant formula.[5] Solid-phase extraction serves the dual purpose of cleanup and analyte enrichment, thereby enhancing the sensitivity and reliability of subsequent analytical measurements.[6]
The choice of SPE sorbent and protocol is dictated by the physicochemical properties of AFM1 and the sample matrix. Key considerations include the polarity of the analyte, the nature of interfering compounds, and the desired level of selectivity. This guide will explore the most prevalent SPE methodologies for AFM1 purification: immunoaffinity chromatography (IAC), polymer-based SPE, and silica-based reversed-phase SPE.
Comparative Analysis of Leading SPE Sorbent Technologies for AFM1 Purification
The selection of an appropriate SPE sorbent is a critical decision in the analytical workflow. The following table provides a comparative overview of the most common techniques, highlighting their mechanisms, advantages, and limitations to guide the researcher in making an informed choice.
| SPE Technique | Primary Interaction Mechanism | Advantages | Disadvantages | Typical Matrices |
| Immunoaffinity Chromatography (IAC) | Highly specific antigen-antibody binding.[7] | Exceptional selectivity and cleanup, leading to very high recovery rates (often ≥ 90%).[5] Reduces matrix effects significantly.[8] | Higher cost per sample.[9] Limited shelf-life and requires refrigerated storage.[5] Can have a limited binding capacity.[3] | Milk, Milk Powder, Cheese, Yogurt, Infant Formula.[4][5] |
| Polymer-Based SPE (e.g., MIPs, HLB) | A combination of hydrophobic, hydrophilic, and ion-exchange interactions.[6] | High capacity and broad applicability for multiple mycotoxins.[7] More cost-effective than IAC. Stable across a wide pH range. | Lower selectivity compared to IAC, may require more rigorous method development to minimize co-elution of interferences.[10] | Cereals, Feed, Beer, Milk.[9][11] |
| Silica-Based Reversed-Phase (C18) | Non-polar (hydrophobic) interactions.[5] | Cost-effective and widely available. Effective for removing non-polar interferences.[12] | Lower selectivity for AFM1 in complex matrices. May require additional cleanup steps. Susceptible to matrix effects.[4][6] | Milk, Cheese, Eggs.[3][4] |
| QuEChERS (Dispersive SPE) | Partitioning between an organic solvent and aqueous phase, followed by dispersive SPE cleanup with various sorbents (e.g., C18, PSA).[5] | Fast, simple, and uses minimal solvent. Cost-effective for high-throughput screening. | May result in less clean extracts compared to cartridge-based SPE, potentially leading to more significant matrix effects.[1] | Milk, Milk Powder, Peanuts, Dairy Products.[12][13] |
Detailed Application Protocols
The following protocols are presented as a starting point for method development and should be validated in the user's laboratory for their specific matrix and analytical instrumentation.
Protocol 1: Immunoaffinity Column (IAC) SPE for AFM1 in Liquid Milk
This protocol is considered the gold standard for AFM1 analysis due to its high selectivity and recovery.[7]
Causality of Experimental Choices:
-
Sample Preparation: Centrifugation and filtration are crucial for removing fat and precipitated proteins, which can clog the IAC column and interfere with the antibody-antigen binding.
-
Washing Step: Water or a mild buffer is used to wash away unbound matrix components that are more polar than AFM1, without disrupting the strong antibody-AFM1 interaction.
-
Elution: A strong organic solvent like methanol or acetonitrile is required to denature the antibody, disrupting the binding and allowing for the elution of the purified AFM1.
Experimental Workflow Diagram:
Caption: Workflow for AFM1 purification from milk using IAC-SPE.
Step-by-Step Methodology:
-
Sample Preparation:
-
Warm the milk sample to approximately 37°C.
-
Centrifuge 50 mL of the milk sample at 2000 x g for 15 minutes to separate the fat layer.
-
Carefully remove the upper fat layer.
-
Filter the defatted milk through a glass fiber filter.
-
-
Column Equilibration:
-
Allow the immunoaffinity column to reach room temperature.
-
Pass 10 mL of phosphate-buffered saline (PBS) through the column.
-
-
Sample Loading:
-
Pass the entire 50 mL of the filtered, defatted milk through the IAC at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the column with 20 mL of purified water to remove any remaining matrix components.
-
Dry the column by passing air through it for 10-15 seconds.
-
-
Elution:
-
Place a clean collection vial under the column outlet.
-
Elute the bound AFM1 by passing 2 mL of methanol through the column.
-
Ensure all the methanol has been collected.
-
-
Post-Elution:
-
The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase for increased sensitivity before injection into the HPLC or LC-MS/MS system.
-
Protocol 2: Polymer-Based SPE for AFM1 in Cereal Extract
This protocol utilizes a hydrophilic-lipophilic balanced (HLB) polymer sorbent, which offers good retention for a range of mycotoxins with varying polarities.
Causality of Experimental Choices:
-
Extraction Solvent: An acetonitrile/water mixture is effective for extracting a broad range of mycotoxins, including AFM1, from solid matrices.
-
Column Conditioning: Methanol is used to wet the polymer sorbent and activate it for retention, followed by water to make it compatible with the aqueous sample extract.
-
Loading and Washing: The sample is loaded in a predominantly aqueous environment to promote hydrophobic retention of AFM1 on the polymer. The wash step with a weak organic solvent/water mixture removes more polar interferences without prematurely eluting the AFM1.
-
Elution: A higher concentration of organic solvent is used to disrupt the hydrophobic interactions and elute the AFM1.
Experimental Workflow Diagram:
Caption: Workflow for AFM1 purification from yogurt using the QuEChERS method.
Step-by-Step Methodology:
-
Extraction and Partitioning:
-
Weigh 10 g of the yogurt sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 x g for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Final Extract Preparation:
-
Carefully transfer the supernatant to a clean vial for direct injection or for evaporation and reconstitution in the mobile phase.
-
Method Validation and Trustworthiness
Every protocol described herein must be considered a self-validating system. For any of these methods to be deemed trustworthy, a full in-house validation should be performed according to established guidelines (e.g., Eurachem, AOAC). [9]Key validation parameters include:
-
Selectivity: The ability to differentiate and quantify AFM1 in the presence of other matrix components.
-
Linearity and Range: Establishing a linear relationship between the concentration of AFM1 and the instrument response over a defined range.
-
Accuracy (Recovery): Determined by analyzing spiked blank matrix samples at various concentration levels. Recoveries are typically expected to be within 70-120%. [2]* Precision (Repeatability and Intermediate Precision): Expressed as the relative standard deviation (RSD) of replicate measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of AFM1 that can be reliably detected and quantified, respectively.
Conclusion
The selection of a solid-phase extraction technique for this compound purification is a critical step that influences the accuracy, sensitivity, and throughput of the entire analytical method. Immunoaffinity chromatography remains the benchmark for selectivity and recovery, particularly for regulatory compliance testing in dairy matrices. However, polymer-based SPE, silica-based SPE, and QuEChERS offer viable, cost-effective alternatives, each with its own set of advantages and limitations. The detailed protocols and the rationale behind the experimental choices provided in this guide are intended to empower researchers to develop and validate robust and reliable methods for the crucial task of monitoring AFM1 in food and feed.
References
- The Existing Methods and Novel Approaches in Mycotoxins' Detection. (n.d.). PubMed Central (PMC).
- Detection Methods for this compound in Dairy Products. (2020). PubMed Central (PMC).
- Recent Insights into Sample Pretreatment Methods for Mycotoxins in Different Food Matrices: A Critical Review on Novel Materials. (n.d.). PubMed Central (PMC).
- Application of Conventional Solid-Phase Extraction for Multimycotoxin Analysis in Beers by Ultrahigh-Performance Liquid Chromatography−Tandem Mass Spectrometry. (2009). ACS Publications.
- A high sensitivity LC/MS/MS method with QuEChERS sample pre-treatment for analysis of aflatoxins in milk powder. (n.d.). Labrulez.
- Modern methods and trends in mycotoxin analysis. (2005). ResearchGate.
- The SMART way of Mycotoxin Cleanup. (2025). LCTech.
- Assorted Methods for Decontamination of this compound in Milk Using Microbial Adsorbents. (n.d.). MDPI.
- Detection Methods for this compound in Dairy Products. (2020). ResearchGate.
- Monitoring of this compound in Various Origins Greek Milk Samples Using Liquid Chromatography Tandem Mass Spectrometry. (2022). MDPI.
- Study on Molecularly Imprinted Polymers Obtained Sonochemically for the Determination of Aflatoxins in Food. (n.d.). MDPI.
- Effect of pH and pulsed electric field process parameters on the aflatoxin reduction in model system using response surface methodology. (n.d.). PubMed Central (PMC).
- Determination of Aflatoxins M1, M2, B1, B2, G1, and G2 and Ochratoxin A in UHT and Powdered Milk by Modified QuEChERS Method and Ultra-High-Performance Liquid Chromatography Tandem Mass Spectrometry. (2015). ResearchGate.
- Effect of pH and pulsed electric field process parameters on the aflatoxin reduction in model system using response surface methodology. (n.d.). PubMed Central (PMC).
- QuEChERS Coupled to Dispersive Liquid–Liquid Microextraction for the Determination of Aflatoxins B1 and M1 in Dairy Foods by HPLC. (2014). ResearchGate.
- A comparison between immunoaffinity extraction and techniques based on artificial receptors. (n.d.). ResearchGate.
- Effect of the sample pH on the peak areas of AFB1 and AFB2. Conditions: Concentrations of AFB1 and AFB2 were 200 and 100 ng/kg; sample volume, 5 mL; extractant, 1-undecanol (110 µL); the number of injections, five times. (n.d.). ResearchGate.
- Effect of sample pH. (n.d.). ResearchGate.
- Immunoaffinity Extraction and Alternative Approaches for the Analysis of Toxins in Environmental, Food or Biological Matrices. (2020). National Institutes of Health (NIH).
- Aflatoxin-M1 in dairy products and detection methods. (n.d.). JETIR.
- High Sorption Efficiency of Purified Clinoptilolite-Tuff for Aflatoxins B1 and M1: A Case Study in Plant-Based Beverages and Milk. (n.d.). MDPI.
- Effect of different sorbents in dispersive solid-phase extraction (d-SPE) clean-up, considering peak areas from enhanced matrix removal-lipid (EMR-Lipid) for comparison (100%) of (a) AFs (AFB1–Aflatoxin B1; AFB2–Aflatoxin B2; AFG1–Aflatoxin G1; AFG2–Aflatoxin G2) and (b) Ochratoxin A (OTA), Zearalenone (ZEA) and toxin HT-2 (HT2). (n.d.). ResearchGate.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Effectiveness of various methods to reduce this compound levels in milk, a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection Methods for this compound in Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Solid‐phase extraction techniques based on nanomaterials for mycotoxin analysis: An overview for food and agricultural products: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Recent Insights into Sample Pretreatment Methods for Mycotoxins in Different Food Matrices: A Critical Review on Novel Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Immunoaffinity Extraction and Alternative Approaches for the Analysis of Toxins in Environmental, Food or Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study on Molecularly Imprinted Polymers Obtained Sonochemically for the Determination of Aflatoxins in Food [mdpi.com]
- 10. The Existing Methods and Novel Approaches in Mycotoxins’ Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotechnologyjournals.com [biotechnologyjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
In vitro studies of Aflatoxin M1 cytotoxicity using Caco-2 cells
APPLICATION NOTE & PROTOCOL GUIDE
Topic: In Vitro Studies of Aflatoxin M1 Cytotoxicity Using Caco-2 Cells
Introduction and Scientific Context
This compound (AFM1) is a hydroxylated metabolite of Aflatoxin B1 (AFB1), a potent mycotoxin produced by Aspergillus species.[1][2] Contamination of animal feed with AFB1 leads to the presence of AFM1 in milk and dairy products, posing a significant risk to human health, particularly for infants and young children.[3][4] Classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC), AFM1 necessitates rigorous toxicological evaluation.[2] The gastrointestinal tract is the primary site of exposure and absorption for orally ingested toxins. Therefore, understanding the cytotoxic effects of AFM1 on intestinal epithelial cells is crucial for risk assessment.
This guide provides a comprehensive framework for studying AFM1 cytotoxicity using the Caco-2 cell line, a well-established and reliable in vitro model of the human small intestinal epithelium.[5][6][7]
The Caco-2 Cell Model: A Rationale for Use
Caco-2 cells, derived from a human colorectal adenocarcinoma, possess a unique and critical characteristic: when cultured under specific conditions, they spontaneously differentiate into a polarized monolayer of enterocytes.[5][6][7] This differentiated monolayer exhibits many of the morphological and functional properties of the small intestinal barrier, including:
-
Polarization: Formation of distinct apical (lumen-facing) and basolateral (blood-facing) domains.
-
Brush Border Formation: Development of microvilli on the apical surface, mimicking the absorptive surface of the intestine.[7]
-
Tight Junctions: Expression of tight junction proteins (e.g., occludin, claudins, ZO-1) that seal the paracellular space, creating a physical barrier and regulating the passage of ions and molecules.[7][8]
These features make the differentiated Caco-2 monolayer an invaluable tool for toxicology studies, allowing researchers to assess not only direct cytotoxicity but also effects on intestinal barrier integrity.[8][9] Studies have shown that differentiated Caco-2 cells are more sensitive to aflatoxins than their undifferentiated counterparts, highlighting the importance of using a physiologically relevant model.[10]
Core Methodologies and Protocols
This section details the essential protocols for conducting AFM1 cytotoxicity studies. Adherence to aseptic technique is paramount throughout all cell culture procedures.[5]
Caco-2 Cell Culture and Differentiation
Expert Insight: The quality and reproducibility of your data are fundamentally dependent on the health and proper differentiation of your Caco-2 cells. While standard protocols suggest subculturing at 80-90% confluency, some studies indicate that passaging at a lower confluency (~50%) can maintain a higher proliferation potential, leading to more synchronous and homogenous differentiation when seeded at high density.[6][11]
Materials:
-
Caco-2 cell line (e.g., ATCC HTB-37)[12]
-
Complete Growth Medium: Eagle's Minimum Essential Medium (EMEM)[12] supplemented with 20% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[7][12][13]
-
0.25% Trypsin-EDTA solution[12]
-
Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free
-
Cell culture flasks (T-75) and multi-well plates (e.g., 96-well for cytotoxicity assays)
-
Humidified incubator at 37°C with 5% CO2[5]
Protocol:
-
Thawing and Initial Culture:
-
Rapidly thaw a cryopreserved vial of Caco-2 cells in a 37°C water bath (~2 minutes).[12]
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 150-400 x g for 8-12 minutes.[12]
-
Aspirate the supernatant and resuspend the cell pellet in fresh medium. Seed into a T-75 flask.
-
Incubate at 37°C, 5% CO2. Change the medium every 2-3 days.[13]
-
-
Subculturing (Passaging):
-
When cells reach the desired confluency (50-80%), aspirate the medium and wash the monolayer once with PBS.[5]
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.[12]
-
Neutralize the trypsin by adding at least double the volume of complete growth medium (e.g., 6-8 mL).
-
Gently pipette the cell suspension to break up clumps and perform a cell count.
-
Re-seed new flasks at a density of 1.0 x 10^4 viable cells/cm².[12]
-
-
Seeding for Experiments:
-
For cytotoxicity assays, seed cells into 96-well, flat-bottom plates at a density that allows for logarithmic growth during the experiment (a typical starting point is 1 x 10^4 to 2 x 10^4 cells/well).[14][15]
-
For barrier integrity studies (e.g., TEER), seed cells onto permeable filter inserts (e.g., Transwells®) at a density of approximately 6 x 10^4 cells/cm².[16]
-
Allow cells to grow and differentiate for 18-21 days, changing the medium every 2-3 days.[7][16] Full differentiation is crucial for forming a robust intestinal barrier model.
-
Monitoring Differentiation: Transepithelial Electrical Resistance (TEER)
Trustworthiness Check: TEER measurement is a non-invasive and quantitative method to validate the integrity of the Caco-2 monolayer.[8] It confirms the formation of functional tight junctions. A stable TEER reading of >150-250 Ω·cm² typically indicates a well-formed monolayer suitable for experiments.[8]
Protocol:
-
Use an epithelial volt-ohm meter (EVOM) with "chopstick" electrodes.[17]
-
Sterilize the electrodes with 70% ethanol and allow them to air dry in the culture hood.[18]
-
Equilibrate the cells in fresh culture medium or a balanced salt solution (e.g., HBSS) for at least 15 minutes inside the incubator.[17]
-
Place the shorter electrode in the apical compartment (inside the insert) and the longer electrode in the basolateral compartment (outside the insert).[18]
-
Record the resistance (Ω).
-
Measure the resistance of a blank insert (no cells) with medium to determine the background resistance.
-
Calculate the final TEER value:
-
TEER (Ω·cm²) = (Resistance_total - Resistance_blank) x Membrane Area (cm²)[8]
-
Preparation and Application of this compound
Safety First: Aflatoxins are potent carcinogens. Always handle AFM1 powder and concentrated stock solutions in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Decontaminate all surfaces and waste with a solution of >1% sodium hypochlorite (bleach).
Protocol:
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 1 mg/mL) of AFM1 in a suitable solvent like Dimethyl Sulfoxide (DMSO). Aliquot and store at -20°C, protected from light.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in serum-free or low-serum culture medium to achieve the desired final concentrations.
-
Vehicle Control: It is critical to include a vehicle control group that is treated with the highest concentration of DMSO used in the experimental groups to account for any solvent-induced cytotoxicity.
-
Treatment: Remove the culture medium from the differentiated Caco-2 cells and replace it with the medium containing the various concentrations of AFM1 or the vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
Assessing this compound Cytotoxicity
A multi-assay approach is recommended to build a comprehensive picture of AFM1's cytotoxic effects.
Metabolic Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[19] In viable cells, these enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into a purple formazan product.[19] The amount of formazan produced is directly proportional to the number of metabolically active cells.
Protocol:
-
After the AFM1 treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well of the 96-well plate.[19]
-
Incubate the plate for 2-4 hours at 37°C until intracellular purple precipitates are visible.[20]
-
Aspirate the medium containing MTT. Be careful not to disturb the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[14][15]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.[15]
-
Measure the absorbance on a microplate reader at a wavelength between 550 and 600 nm.[19]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells (defined as 100% viability).
Membrane Integrity Assay (LDH Release Assay)
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage or lysis.[21] Measuring the amount of LDH in the supernatant provides a quantitative measure of cytotoxicity and loss of membrane integrity.[22] Studies have shown that AFM1 can significantly increase LDH release from Caco-2 cells.[1][10]
Protocol:
-
After the AFM1 treatment period, carefully collect a sample of the culture supernatant from each well.
-
Follow the manufacturer's protocol for a commercial LDH cytotoxicity assay kit. Typically, this involves:
-
Adding the collected supernatant to a new plate.
-
Adding a reaction mixture containing a substrate and a tetrazolium salt.
-
LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.
-
NADH then reduces the tetrazolium salt to a colored formazan product in the presence of a catalyst.
-
-
Incubate for the recommended time (usually ~30 minutes) at room temperature, protected from light.
-
Measure the absorbance at the recommended wavelength (often ~490 nm).
-
Controls are crucial:
-
Low Control: Supernatant from untreated cells (spontaneous LDH release).
-
High Control: Supernatant from cells treated with a lysis buffer (maximum LDH release).
-
-
Calculate % Cytotoxicity using the formula:
-
% Cytotoxicity = [(Sample Abs - Low Control Abs) / (High Control Abs - Low Control Abs)] x 100
-
Investigating Mechanisms of Toxicity
Beyond cell death, it is vital to understand how AFM1 induces toxicity.
Oxidative Stress
Mechanism: Aflatoxin metabolism is known to generate reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA, ultimately leading to cell death.[9][10][23]
Protocol (DCFH-DA Assay):
-
Use a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
After AFM1 treatment, wash the cells with PBS and incubate them with DCFH-DA solution (typically 10 µM) for 30 minutes at 37°C.[16]
-
DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Wash the cells again to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader (excitation ~488 nm, emission ~530 nm) or visualize using fluorescence microscopy.[16] An increase in fluorescence indicates an increase in intracellular ROS.
Apoptosis
Mechanism: Apoptosis, or programmed cell death, is a key mechanism of mycotoxin-induced cytotoxicity.[4][23] It is mediated by a cascade of enzymes called caspases.[4]
Protocol (Caspase Activity Assay):
-
Use a commercial luminescent or colorimetric assay kit to measure the activity of key executioner caspases, such as Caspase-3 and Caspase-7.
-
After AFM1 treatment, lyse the cells according to the kit protocol.
-
Add the cell lysate to a plate containing a specific caspase substrate conjugated to a reporter molecule.
-
If the target caspase is active, it will cleave the substrate, releasing the reporter and generating a signal (light or color).
-
Measure the signal using a luminometer or spectrophotometer. An increased signal corresponds to higher caspase activity and apoptosis induction.
Data Presentation and Visualization
Quantitative Data Summary
| Parameter | Recommended Value | Source |
| Cell Line | Caco-2 (e.g., ATCC HTB-37) | [7][12] |
| Growth Medium | EMEM + 20% FBS + 1% NEAA + 1% P/S | [12][13] |
| Subculture Confluency | 50-80% | [6][12] |
| Seeding Density (96-well) | 1.0 x 10⁴ - 2.0 x 10⁴ cells/well | [14][15] |
| Seeding Density (Transwell) | 6.0 x 10⁴ cells/cm² | [16] |
| Differentiation Period | 18-21 days | [7][16] |
| TEER for Monolayer | >150 Ω·cm² | [8] |
| MTT Incubation | 2-4 hours | [20] |
| MTT Absorbance | 550-600 nm | [19] |
| LDH Absorbance | ~490 nm |
Diagrams and Workflows
Caption: Experimental workflow for assessing AFM1 cytotoxicity in Caco-2 cells.
Caption: Proposed mechanism of AFM1-induced cytotoxicity in intestinal cells.
References
- In vitro Permeability Enhancement in Intestinal Epithelial Cells (Caco-2) Monolayer of Water Soluble Quaternary Ammonium Chitosan Derivatives. (n.d.). National Institutes of Health.
- Caco-2 In Vitro LDH Assay (Cell Viability). (n.d.). Creative Biolabs.
- Protocol for Caco-2 cell culture. (2013, January 22). e-Krishi Shiksha.
- Lactoferrin inhibits aflatoxin B1- and this compound-induced cytotoxicity and DNA damage in Caco-2, HEK, Hep-G2, and SK-N-SH cells. (2018). Toxicon.
- Aflatoxin B1 and this compound Induce Compromised Intestinal Integrity through Clathrin-Mediated Endocytosis. (2021, March 2). MDPI.
- Ex Vivo and In Vitro Studies Revealed Underlying Mechanisms of Immature Intestinal Inflammatory Responses Caused by this compound Together with Ochratoxin A. (2022, February 25). MDPI.
- Aflatoxin B1 and this compound induced cytotoxicity and DNA damage in differentiated and undifferentiated Caco-2 cells. (2015). Food and Chemical Toxicology.
- This compound causes cytotoxicity and intestinal epithelial cell integrity damage in differentiated human Caco-2 cells. (2023, May 25). ResearchGate.
- This compound cytotoxicity against human intestinal Caco-2 cells is enhanced in the presence of other mycotoxins. (2016). Food and Chemical Toxicology.
- Caco2 Cell Culture. (n.d.). Bio-protocol.
- Trans-epithelial electrical resistance (TEER) measurements of CACO-2 cells. (n.d.). Public Health England.
- Caco-2 Cell Culture Protocol. (n.d.). Ainslie Lab @ UNC.
- Aflatoxin B1 and this compound induced cytotoxicity and DNA damage in differentiated and undifferentiated Caco-2 cells. (2015). ResearchGate.
- Good Caco-2 cell culture practices. (2012). Toxicology in Vitro.
- How to Perform a TEER Measurement to Evaluate Epithelial Barrier Integrity in ALI Cultures. (2020, October 28). YouTube.
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- MTT assay protocol. (2023, February 27). protocols.io.
- NEW RAPID METHOD OF CACO-2 CELL DIFFERENTIATION. (n.d.). Polish Journal of Food and Nutrition Sciences.
- TEER measurement techniques for in vitro barrier model systems. (2017). Journal of Controlled Release.
- Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023, October 24). National Institutes of Health.
- Good Caco-2 cell culture practices. (2012). ResearchGate.
- Lactoferrin Alleviated AFM1-Induced Apoptosis in Intestinal NCM 460 Cells through the Autophagy Pathway. (2021, December 23). National Institutes of Health.
- Transepithelial electrical resistance (TEER) of CACO-2 cells seeded on MultiScreen inserts. (n.d.). ResearchGate.
- High throughput transepithelial electrical resistance (TEER) measurements on perfused membrane-free epithelia. (2021, April 15). Royal Society of Chemistry.
- Aflatoxin B1 and this compound Induce Compromised Intestinal Integrity through Clathrin-Mediated Endocytosis. (2021, March 2). National Institutes of Health.
- This compound cytotoxicity against human intestinal Caco-2 cells is enhanced in the presence of other mycotoxins. (2016). ResearchGate.
- Aflatoxin B1-induced oxidative stress in canine small intestinal cells. (2024, June 30). Journal of Veterinary Science.
- LDH cell cytotoxicity assay. Caco-2 monolayers were pre-treated with... (n.d.). ResearchGate.
- A Bioluminescent Cytotoxicity Assay for Assessment of Membrane Integrity Using a Proteolytic Biomarker. (2012). National Institutes of Health.
- Caco-2 cytotoxicity assessed by LDH assay after 24 hours of exposure to... (n.d.). ResearchGate.
Sources
- 1. Lactoferrin inhibits aflatoxin B1- and this compound-induced cytotoxicity and DNA damage in Caco-2, HEK, Hep-G2, and SK-N-SH cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aflatoxin B1 and this compound Induce Compromised Intestinal Integrity through Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lactoferrin Alleviated AFM1-Induced Apoptosis in Intestinal NCM 460 Cells through the Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol Online: Protocol for Caco-2 cell culture [protocol-online.org]
- 6. Good Caco-2 cell culture practices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Aflatoxin B1 and this compound induced cytotoxicity and DNA damage in differentiated and undifferentiated Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. atcc.org [atcc.org]
- 13. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 14. In vitro Permeability Enhancement in Intestinal Epithelial Cells (Caco-2) Monolayer of Water Soluble Quaternary Ammonium Chitosan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT (Assay protocol [protocols.io]
- 16. 2.7. Caco2 Cell Culture [bio-protocol.org]
- 17. culturecollections.org.uk [culturecollections.org.uk]
- 18. m.youtube.com [m.youtube.com]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. atcc.org [atcc.org]
- 21. Caco-2 In Vitro LDH Assay (Cell Viability) - Creative Biolabs [creative-biolabs.com]
- 22. A Bioluminescent Cytotoxicity Assay for Assessment of Membrane Integrity Using a Proteolytic Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Aflatoxin B1-induced oxidative stress in canine small intestinal cells [e-jarb.org]
Application Notes and Protocols for Animal Models in Aflatoxin M1 Toxicokinetics and Carcinogenicity Studies
Introduction: The Imperative for Aflatoxin M1 Research
This compound (AFM1) is a hydroxylated metabolite of Aflatoxin B1 (AFB1), a potent mycotoxin produced by Aspergillus species fungi that contaminate staple crops worldwide.[1] When dairy-producing animals consume feed contaminated with AFB1, it is metabolized in the liver and excreted in milk as AFM1.[2][3][4] This poses a significant public health concern as milk and dairy products are primary nutritional sources, especially for vulnerable populations such as infants and children.[1][5]
AFM1 is classified as a Group 2B carcinogen, a possible human carcinogen, by the International Agency for Research on Cancer (IARC).[6] While considered less potent than its parent compound, AFB1 (a Group 1 carcinogen), the chronic, low-level exposure to AFM1 through the diet necessitates a thorough understanding of its toxicokinetics (how the body absorbs, distributes, metabolizes, and excretes the toxin) and its carcinogenic potential.[3][6][7] Regulatory bodies worldwide have established maximum permissible levels of AFM1 in milk, with the European Union setting a stringent limit of 0.05 µg/kg, while the United States has a limit of 0.5 µg/kg.[2][3][5][8]
The development of robust and reliable animal models is paramount to elucidating the mechanisms of AFM1 toxicity and for conducting human health risk assessments. This guide provides a comprehensive overview of the selection of appropriate animal models and detailed protocols for conducting toxicokinetic and carcinogenicity studies of AFM1.
Strategic Selection of Animal Models
The choice of an animal model is a critical determinant of the translational relevance of toxicological data. The ideal model should mimic human physiology in terms of AFM1 metabolism and susceptibility to its toxic effects.
Rodent Models: The Workhorses of Toxicology
Rats and mice are the most commonly used species in carcinogenicity bioassays due to their well-characterized genetics, relatively short lifespan, and the availability of historical control data.
-
Fischer 344 Rats: This inbred strain is particularly sensitive to the hepatocarcinogenic effects of aflatoxins and has been historically used in pivotal studies of both AFB1 and AFM1.[9][10] Their sensitivity allows for the detection of carcinogenic potential even at low doses. A study on male Fischer 344 rats fed diets containing AFM1 at concentrations up to 50 µg/kg for 21 months demonstrated the induction of hepatocellular carcinomas and neoplastic nodules, confirming its hepatic carcinogenicity, albeit weaker than AFB1.[9]
-
Sprague-Dawley Rats: This outbred stock is also widely used in toxicology. While generally less sensitive than Fischer 344 rats, they are still a valuable model for studying general toxicity and dose-response relationships.
-
Mice (e.g., B6C3F1): Mice are generally more resistant to the hepatocarcinogenic effects of aflatoxins compared to rats.[4][11] This resistance is partly attributed to differences in metabolic pathways, with mice favoring detoxification pathways.[12][13] However, neonatal mice can be more susceptible, and certain genetically modified strains may offer unique insights into specific mechanisms of carcinogenesis.[14]
Causality Behind Model Selection: The higher susceptibility of rats, particularly the Fischer 344 strain, to aflatoxin-induced liver cancer is a key reason for their preference in carcinogenicity studies. This sensitivity provides a more conservative model for human risk assessment.
Non-Rodent Models: Bridging the Interspecies Gap
While less common for routine carcinogenicity testing due to cost and ethical considerations, non-rodent models can provide valuable comparative data.
-
Non-Human Primates: Monkeys are metabolically more similar to humans than rodents. Studies on the toxicokinetics of AFB1 in monkeys have provided crucial data for interspecies extrapolation.[15] However, their use in long-term carcinogenicity studies of AFM1 is rare.
-
Other Species: Other species like turkeys are known to be extremely sensitive to aflatoxins.[4] While not typically used for carcinogenicity bioassays for human risk assessment, they can be valuable for studying mechanisms of acute toxicity.
Table 1: Comparative Overview of Common Animal Models for Aflatoxin Research
| Species/Strain | Key Advantages | Key Disadvantages | Primary Application |
| Fischer 344 Rat | High sensitivity to aflatoxin hepatocarcinogenicity[9]; Extensive historical data. | Higher cost compared to outbred stocks. | Carcinogenicity bioassays. |
| Sprague-Dawley Rat | Robust, widely available; Good general-purpose toxicology model. | Less sensitive than Fischer 344 rats. | Toxicokinetic and sub-chronic toxicity studies. |
| B6C3F1 Mouse | Well-characterized genetics; Availability of transgenic models.[14] | Generally resistant to aflatoxin hepatocarcinogenicity.[4][11] | Mechanistic studies, particularly with neonatal models. |
Protocols for this compound Toxicokinetic Studies
Toxicokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of AFM1. This information is crucial for dose selection in long-term studies and for extrapolating findings from animals to humans.
Ethical Considerations and Regulatory Compliance
All animal experiments must be conducted in accordance with institutional and national guidelines. Protocols must be approved by an Institutional Animal Care and Use Committee (IACUC) to ensure humane treatment and minimization of pain and distress.[16][17][18][19]
Experimental Workflow for Toxicokinetic Studies
Caption: Workflow for a typical toxicokinetic study of AFM1 in rodents.
Step-by-Step Protocol for a Rodent Toxicokinetic Study
-
Animal Acclimatization: House animals in a controlled environment (temperature, humidity, light/dark cycle) for at least one week prior to the study. Provide ad libitum access to standard chow and water.
-
Dosing Preparation: Prepare AFM1 solutions in a suitable vehicle (e.g., corn oil, water with a solubilizing agent). The concentration should be carefully calculated to deliver the desired dose in a small volume.
-
Administration of AFM1:
-
Oral Gavage: For single-dose studies, administer AFM1 directly into the stomach using a gavage needle. This ensures accurate dosing.
-
Dietary Administration: For repeated-dose studies, incorporate AFM1 into the feed at specified concentrations.
-
-
Sample Collection:
-
Blood: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) via tail vein or saphenous vein. For terminal collection, use cardiac puncture under anesthesia. Collect blood into tubes containing an anticoagulant (e.g., EDTA) and centrifuge to obtain plasma.
-
Urine and Feces: House animals in metabolic cages for collection of urine and feces over specified intervals.
-
Tissues: At the end of the study, euthanize the animals and collect target tissues (liver, kidneys, etc.). Snap-freeze tissues in liquid nitrogen and store them at -80°C.
-
-
Sample Analysis:
-
Extraction: Extract AFM1 and its metabolites from plasma, urine, feces, and tissue homogenates using appropriate solid-phase extraction (SPE) or liquid-liquid extraction (LLE) methods.
-
Quantification: Analyze the extracts using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for sensitive and specific quantification.
-
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t1/2), and area under the curve (AUC).[20]
Protocols for this compound Carcinogenicity Studies
Long-term carcinogenicity studies are the gold standard for evaluating the cancer-causing potential of a substance. These studies are typically conducted in rodents over the majority of their lifespan.
Study Design and Regulatory Guidelines
Carcinogenicity studies should be designed in accordance with internationally recognized guidelines, such as the OECD Test Guideline 451.[21][22][23][24][25]
Key Components of Study Design:
-
Species and Strain: Fischer 344 rats are often the preferred species.[9]
-
Animal Numbers: A minimum of 50 animals per sex per group is recommended to provide sufficient statistical power.[23][25]
-
Dose Selection: At least three dose levels plus a concurrent control group should be used. The highest dose should induce some toxicity but not significantly shorten the lifespan of the animals.
-
Duration: The study duration is typically 24 months for rats and 18-24 months for mice.[25]
-
Route of Administration: Dietary administration is the most relevant route for AFM1 exposure.
Experimental Workflow for a Carcinogenicity Bioassay
Caption: Workflow for a long-term carcinogenicity bioassay of AFM1.
Step-by-Step Protocol for a Rodent Carcinogenicity Study
-
Dose-Range Finding Study: Conduct a sub-chronic (e.g., 90-day) study with a wide range of AFM1 doses to determine the maximum tolerated dose (MTD) and to select appropriate doses for the long-term study.
-
Chronic Study Initiation:
-
Randomly assign young adult animals (e.g., 6-8 weeks old) to control and treatment groups.
-
Begin dietary administration of AFM1.
-
-
In-Life Monitoring:
-
Observe animals daily for clinical signs of toxicity.
-
Record body weight and food consumption weekly for the first few months and then bi-weekly or monthly.
-
Conduct periodic hematology and clinical chemistry analyses on a subset of animals.
-
-
Terminal Procedures:
-
At the end of the study, euthanize all surviving animals.
-
Conduct a complete gross necropsy on all animals, including those that die or are euthanized during the study.
-
Collect all organs and tissues and preserve them in 10% neutral buffered formalin.
-
-
Histopathology:
-
Process preserved tissues, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
A board-certified veterinary pathologist should perform a microscopic examination of all tissues from all animals in the control and high-dose groups. Tissues from the intermediate and low-dose groups showing gross lesions should also be examined.
-
-
Data Analysis:
-
Analyze tumor incidence data using appropriate statistical methods, such as the Peto analysis, which accounts for differences in survival.[23]
-
Evaluate non-neoplastic lesions and other signs of toxicity.
-
Mechanistic Studies: Unraveling the "How" and "Why"
Beyond identifying carcinogenic potential, it is crucial to understand the underlying mechanisms. Mechanistic studies often focus on the formation of DNA adducts and alterations in key cellular signaling pathways.
Analysis of AFM1-DNA Adducts
The carcinogenicity of aflatoxins is primarily attributed to the formation of DNA adducts by their reactive epoxide metabolites.[26][27] These adducts can lead to mutations in critical genes, such as the TP53 tumor suppressor gene.
Protocol for AFM1-DNA Adduct Analysis:
-
Tissue Collection: Collect liver and other target tissues from animals exposed to AFM1.
-
DNA Isolation: Isolate DNA from the tissues using standard protocols.[14]
-
DNA Hydrolysis: Hydrolyze the DNA to release the AFM1-guanine adducts.[14]
-
Quantification: Use sensitive analytical techniques such as HPLC with fluorescence detection or LC-MS/MS to quantify the levels of specific adducts, like AFB1-N7-guanine and the more persistent formamidopyrimidine (FAPY) adducts.[11][14][28]
Biomarkers of Exposure and Effect
In addition to DNA adducts, other biomarkers can provide valuable information.
-
AFM1-Albumin Adducts: The measurement of AFM1-albumin adducts in serum provides an integrated measure of exposure over the lifespan of the albumin protein (approximately 2-3 weeks in rats).[26][27][29] This is a less invasive method than tissue biopsy for assessing exposure.
-
Urinary Biomarkers: The presence of AFM1 and its metabolites in urine can serve as short-term biomarkers of recent exposure.[30]
Signaling Pathways in AFM1 Carcinogenesis
AFM1-induced carcinogenesis is a multi-step process involving alterations in cellular signaling pathways that control cell proliferation, apoptosis, and DNA repair.
Caption: Simplified signaling pathway of AFM1-induced hepatocarcinogenesis.
Conclusion and Future Directions
The animal models and protocols detailed in this guide provide a robust framework for investigating the toxicokinetics and carcinogenicity of this compound. Fischer 344 rats remain the cornerstone for carcinogenicity bioassays due to their sensitivity. Toxicokinetic studies are indispensable for dose selection and interspecies extrapolation. Mechanistic studies focusing on biomarkers like DNA adducts are crucial for understanding the mode of action and for developing strategies to mitigate the health risks associated with AFM1 exposure.
Future research should focus on the development of more refined animal models, such as humanized mice with human liver enzymes, to improve the accuracy of human risk assessment. Additionally, further investigation into the interplay between AFM1 exposure, genetic susceptibility, and other risk factors like viral hepatitis is warranted.[31]
References
- Cullen, J. M., Ruebner, B. H., Hsieh, L. S., Hyde, D. M., & Hsieh, D. P. (1987). Carcinogenicity of dietary this compound in male Fischer rats compared to aflatoxin B1. Cancer Research, 47(7), 1913–1917. [Link]
- OECD. (2018). Test No. 451: Carcinogenicity Studies. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
- National Dairy Development Board. (n.d.).
- Feed the Future Innovation Lab for Livestock Systems. (n.d.). This compound Causes Minimal Global Cancer Risk. [Link]
- Aflasafe. (n.d.).
- New Food Magazine. (2021).
- MDPI. (2023). Mapping Global Research Trends on this compound in Dairy Products: An Integrative Review of Prevalence, Toxicology, and Control Approaches. [Link]
- UC Davis Office of Research. (n.d.). IACUC Policies and Guidelines. [Link]
- Slideshare. (n.d.). Oecd 541 guidelines. [Link]
- Ponnusamy, P., Rajendran, U. S., Nair, M. G., Sambath, U., Kumar, R., Thanislass, J., Lakkawar, A. W., Padmanaban, V., & Subbarayan, P. (2025). Biomarker-based evaluation of aflatoxin B1 exposure in cattle. Veterinary World, 18(5), 1297–1305. [Link]
- CABI. (n.d.). Biological system responses of dairy cows to aflatoxin B1 exposure revealed with metabolomic changes in multiple biofluids. [Link]
- Sabbioni, G., & Wild, C. P. (1991). Aflatoxin-albumin adducts: a basis for comparative carcinogenesis between animals and humans.
- Johnson, W. W., Ueng, Y. F., Bigger, A. H., Dipple, A., & Guengerich, F. P. (2010). Aflatoxin B1-DNA Adduct Formation and Mutagenicity in Livers of Neonatal Male and Female B6C3F1 Mice. Toxicological Sciences, 115(1), 32-40. [Link]
- Ponnusamy, P., Rajendran, U. S., Nair, M. G., Sambath, U., Kumar, R., Thanislass, J., ... & Subbarayan, P. (2025). Biomarker-based evaluation of aflatoxin B1 exposure in cattle. Veterinary World, 18(5), 1297-1305. [Link]
- Quantics Biostatistics. (2024). Understanding GLP Carcinogenicity Studies: OECD 451 & 116. [Link]
- Green, C. E., Rice, D. W., Hsieh, D. P., & Byard, J. L. (1982). The comparative metabolism and toxic potency of aflatoxin B1 and this compound in primary cultures of adult-rat hepatocytes. Food and Chemical Toxicology, 20(1), 53-60. [Link]
- Ruan, Q., Jia, L., & Li, P. (2014). Aflatoxin-Guanine DNA Adducts and Oxidatively Induced DNA Damage in Aflatoxin-Treated Mice in Vivo as Measured by Liquid Chromatography-Tandem Mass Spectrometry with Isotope Dilution. Chemical Research in Toxicology, 27(9), 1544-1550. [Link]
- OECD. (n.d.). Test No. 451: Carcinogenicity Studies. [Link]
- Preisl, A., et al. (2023). Comparative metabolism of aflatoxin B1 in mouse, rat and human primary hepatocytes using HPLC–MS/MS. Archives of Toxicology. [Link]
- Magoha, P. O., et al. (2021). Analysis of Aflatoxin Biomarkers in the Hair of Experimental Animals. Toxins, 13(8), 569. [Link]
- VICH. (2002). STUDIES TO EVALUATE THE SAFETY OF RESIDUES OF VETERINARY DRUGS IN HUMAN FOOD: CARCINOGENICITY TESTING. [Link]
- Washington State University. (n.d.). Master List of IACUC Policies, Guidelines and SOPS. [Link]
- Dahms, R., & Gurtoo, H. L. (1976). Metabolism of aflatoxin B1 to aflatoxins Q1, M1 and P1 by mouse and rat. Research Communications in Chemical Pathology and Pharmacology, 15(1), 11-20. [Link]
- Li, Y., et al. (2022). New Insights Into the Persistent Effects of Acute Exposure to AFB1 on Rat Liver. Frontiers in Physiology, 13, 903381. [Link]
- Daemen University. (n.d.). Institutional Animal Care and Use Committee (IACUC) – Animal Subjects Research Policy. [Link]
- University of Washington. (n.d.). Policies and Guidelines – Office of Animal Welfare. [Link]
- eJManager. (n.d.).
- Al-Zughaibi, S. A., et al. (2022). Dietary Mycotoxins: An Overview on Toxicokinetics, Toxicodynamics, Toxicity, Epidemiology, Detection, and Their Mitigation with Special Emphasis on Aflatoxicosis in Humans and Animals. Toxins, 14(11), 779. [Link]
- Croy, R. G., & Wogan, G. N. (1981). Quantitative comparison of covalent aflatoxin-DNA adducts formed in rat and mouse livers and kidneys. Journal of the National Cancer Institute, 66(4), 761-768. [Link]
- NIH Grants and Funding. (n.d.). Institutional Animal Care and Use Committee Guidebook. [Link]
- Preprints.org. (2024). Aflatoxin's Toll on Health: Insights into Human and Animal Impact. [Link]
- Wikipedia. (n.d.).
- MDPI. (2022).
- Wilson, R., et al. (1990). Toxicokinetics of aflatoxin in pregnant mice. Journal of the Association for Academic Minority Physicians, 1(2), 39-42. [Link]
- MDPI. (n.d.). The Difficulties in Demonstrating That Aflatoxin Reduction Improves Stunting in Developing World Regions. [Link]
- Scientific Reports. (2022).
- NIH. (2018).
- Frontiers. (2021). In Vivo Kinetics and Biotransformation of Aflatoxin B1 in Dairy Cows Based on the Establishment of a Reliable UHPLC-MS/MS Method. [Link]
- Frontiers. (2021).
Sources
- 1. Aflatoxin - Wikipedia [en.wikipedia.org]
- 2. nddb.coop [nddb.coop]
- 3. newfoodmagazine.com [newfoodmagazine.com]
- 4. mdpi.com [mdpi.com]
- 5. Aflatoxins in Dairy Products | LGC Standards [lgcstandards.com]
- 6. livestocklab.ifas.ufl.edu [livestocklab.ifas.ufl.edu]
- 7. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 8. aflasafe.com [aflasafe.com]
- 9. Carcinogenicity of dietary this compound in male Fischer rats compared to aflatoxin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dietary Aflatoxin-Induced Stunting in a Novel Rat Model: Evidence for Toxin-Induced Liver Injury and Hepatic Growth Hormone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative comparison of covalent aflatoxin-DNA adducts formed in rat and mouse livers and kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative metabolism of aflatoxin B1 in mouse, rat and human primary hepatocytes using HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolism of aflatoxin B1 to aflatoxins Q1, M1 and P1 by mouse and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aflatoxin B1-DNA Adduct Formation and Mutagenicity in Livers of Neonatal Male and Female B6C3F1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | In Vivo Kinetics and Biotransformation of Aflatoxin B1 in Dairy Cows Based on the Establishment of a Reliable UHPLC-MS/MS Method [frontiersin.org]
- 16. IACUC Policies and Guidelines - Office of Research [research.ucdavis.edu]
- 17. Master List of IACUC Policies, Guidelines and SOPS | Institutional Animal Care and Use Committee | Washington State University [iacuc.wsu.edu]
- 18. policies.daemen.edu [policies.daemen.edu]
- 19. Policies and Guidelines – Office of Animal Welfare [sites.uw.edu]
- 20. Dietary Mycotoxins: An Overview on Toxicokinetics, Toxicodynamics, Toxicity, Epidemiology, Detection, and Their Mitigation with Special Emphasis on Aflatoxicosis in Humans and Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. policycommons.net [policycommons.net]
- 22. Oecd 541 guidelines | PPTX [slideshare.net]
- 23. quantics.co.uk [quantics.co.uk]
- 24. oecd.org [oecd.org]
- 25. mhlw.go.jp [mhlw.go.jp]
- 26. Biomarker-based evaluation of aflatoxin B1 exposure in cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 27. veterinaryworld.org [veterinaryworld.org]
- 28. Aflatoxin-Guanine DNA Adducts and Oxidatively Induced DNA Damage in Aflatoxin-Treated Mice in Vivo as Measured by Liquid Chromatography-Tandem Mass Spectrometry with Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Aflatoxin-albumin adducts: a basis for comparative carcinogenesis between animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Analysis of Aflatoxin Biomarkers in the Hair of Experimental Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
Application Notes & Protocols: Molecularly Imprinted Polymers for Aflatoxin M1 Sensing
<
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini
Introduction: The Challenge of Aflatoxin M1 and the Promise of Molecular Imprinting
This compound (AFM1) is a toxic and carcinogenic metabolite produced by fungi that can contaminate agricultural products.[1] When dairy cattle consume feed contaminated with Aflatoxin B1 (AFB1), it is metabolized in the liver and secreted in milk as AFM1.[1][2] Due to its potent toxicity and the widespread consumption of milk and dairy products, AFM1 poses a significant threat to food safety and public health.[3] Regulatory bodies worldwide have established stringent maximum residue limits for AFM1 in milk, necessitating sensitive and reliable detection methods.[4]
Conventional methods for AFM1 detection, such as high-performance liquid chromatography (HPLC) and enzyme-linked immunosorbent assays (ELISA), offer high accuracy but are often expensive, time-consuming, and require skilled personnel, limiting their use for rapid, on-site screening.[3][5] Molecularly Imprinted Polymers (MIPs) have emerged as a compelling alternative, offering synthetic recognition elements with high selectivity and stability that can overcome many of the limitations of traditional techniques.[5]
MIPs are robust, synthetic polymers engineered with recognition sites complementary in shape, size, and functionality to a target molecule (the template).[3][6][7] This "molecular imprinting" process creates stable and selective artificial receptors that can be integrated into various sensor platforms for rapid, cost-effective, and sensitive detection of AFM1.[3] This document provides a comprehensive guide to the principles, synthesis, and application of MIP-based sensors for AFM1 detection.
The Principle of Molecular Imprinting for this compound
Molecular imprinting involves the polymerization of functional and cross-linking monomers in the presence of a template molecule (AFM1 or a structural analog).[7] After polymerization, the template is removed, leaving behind specific recognition cavities within the polymer matrix. These cavities can selectively rebind the target analyte from a complex sample matrix.
The key steps in the molecular imprinting process are:
-
Complex Formation: Functional monomers with specific functional groups interact with the template molecule (AFM1) through non-covalent interactions (e.g., hydrogen bonding, van der Waals forces, ionic interactions).
-
Polymerization: A cross-linking monomer is added to the mixture along with an initiator. Polymerization is then initiated, typically by heat or UV light, to form a rigid three-dimensional polymer network, locking the template-monomer complexes in place.[8]
-
Template Removal: The template molecule is extracted from the polymer matrix using a suitable solvent, leaving behind complementary binding sites.
The resulting MIP possesses a "memory" of the template molecule, allowing for its selective recognition and binding.
Diagram: The Molecular Imprinting Process for AFM1
Caption: Workflow of the molecular imprinting process for AFM1 detection.
Synthesis and Characterization of AFM1-MIPs: A Practical Protocol
The successful synthesis of highly selective and sensitive MIPs is crucial for sensor performance. This section provides a detailed protocol for the preparation of AFM1-MIPs.
Materials and Reagents
-
Template: this compound (AFM1) or a suitable dummy template (e.g., 5,7-dimethoxycoumarin).[9]
-
Functional Monomer: Methacrylic acid (MAA) is a commonly used functional monomer due to its ability to form hydrogen bonds with the functional groups of aflatoxins.[10][11] Other monomers like N-methacryloyl-l-phenylalanine (MAPA) have also been successfully employed.[1][2]
-
Cross-linker: Ethylene glycol dimethacrylate (EGDMA) is a widely used cross-linker that provides mechanical stability to the polymer matrix.[10]
-
Initiator: 2,2'-Azobisisobutyronitrile (AIBN) is a common thermal initiator.
-
Porogen/Solvent: A solvent system, such as a mixture of toluene and methanol, is used to dissolve the components and to create a porous structure within the polymer.[3]
-
Other Reagents: Acetonitrile, methanol, acetic acid, and ultrapure water for washing and analysis.
Protocol: Bulk Polymerization for AFM1-MIP Synthesis
-
Template-Monomer Complex Formation:
-
In a glass vial, dissolve a specific amount of AFM1 template and the functional monomer (e.g., MAA) in the porogen solvent.
-
Allow the mixture to pre-assemble for a period (e.g., 2-4 hours) at room temperature to facilitate the formation of non-covalent interactions between the template and the monomer.
-
-
Polymerization:
-
Add the cross-linker (EGDMA) and the initiator (AIBN) to the pre-polymerization mixture.
-
Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Seal the vial and initiate polymerization by placing it in a water bath at a specific temperature (e.g., 60-70 °C) for a defined period (e.g., 12-24 hours) or by exposing it to UV light.
-
-
Post-Polymerization Processing:
-
The resulting bulk polymer is a hard, monolith. Crush the polymer into a fine powder using a mortar and pestle.
-
Sieve the particles to obtain a uniform size distribution.
-
-
Template Removal (Washing):
-
Pack the MIP particles into a chromatography column.
-
Wash the column extensively with a suitable solvent mixture (e.g., methanol/acetic acid) to remove the template molecules.[12]
-
Monitor the washing effluent using HPLC to ensure complete removal of the template.
-
Dry the washed MIP particles under vacuum.
-
-
Non-Imprinted Polymer (NIP) Synthesis:
-
A corresponding Non-Imprinted Polymer (NIP) should be synthesized under identical conditions but in the absence of the template molecule. The NIP serves as a crucial control to evaluate the imprinting effect and the specificity of the MIP.[12]
-
Characterization of the Synthesized MIPs
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and porosity of the MIP and NIP particles.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of the functional monomer and cross-linker into the polymer structure.
-
Binding Studies: To evaluate the binding capacity, selectivity, and affinity of the MIP for AFM1. This is typically done by incubating the MIP and NIP with solutions of varying AFM1 concentrations and measuring the amount of bound analyte using HPLC.
Integration of MIPs into Sensing Platforms
The true power of MIPs is realized when they are integrated as recognition elements in various sensor platforms. This allows for the conversion of the binding event into a measurable signal.
Electrochemical Sensors
Electrochemical sensors are highly attractive due to their high sensitivity, rapid response, and potential for miniaturization.[3]
-
Principle: The binding of AFM1 to the MIP-modified electrode surface alters the electrochemical properties of the sensor, such as current, potential, or impedance.
-
Fabrication: MIPs can be coated onto the surface of an electrode (e.g., screen-printed carbon electrode, glassy carbon electrode) through various methods like drop-casting, electropolymerization, or spin-coating.[13][14]
Protocol: Fabrication of an MIP-based Electrochemical Sensor
-
Electrode Preparation: Clean and polish the surface of the working electrode.
-
MIP Deposition: Disperse the synthesized MIP powder in a suitable solvent and drop-cast a small volume onto the electrode surface. Allow the solvent to evaporate.
-
Electrochemical Measurement:
-
Immerse the MIP-modified electrode, a reference electrode, and a counter electrode in an electrochemical cell containing a suitable electrolyte and a redox probe (e.g., [Fe(CN)6]3-/4-).
-
Record the electrochemical signal (e.g., using cyclic voltammetry or differential pulse voltammetry) before and after incubation with AFM1 solutions of different concentrations.
-
The change in the electrochemical signal is proportional to the concentration of AFM1.
-
Optical Sensors
Optical sensors offer high sensitivity and can be designed for colorimetric or fluorescence-based detection.[3]
-
Principle: The binding of AFM1 to the MIP can induce a change in the optical properties of the sensor, such as fluorescence intensity or surface plasmon resonance (SPR) angle.[15]
-
Types of Optical MIP Sensors:
-
Fluorescence Sensors: The binding of AFM1 can quench or enhance the fluorescence of a fluorophore incorporated into or near the MIP.[15][16]
-
Surface Plasmon Resonance (SPR) Sensors: The binding of AFM1 to an MIP layer on a gold-coated SPR sensor chip causes a change in the refractive index at the surface, which is detected as a shift in the SPR angle.[17][18]
-
Protocol: Fabrication of an MIP-based SPR Sensor
-
SPR Chip Preparation: Clean the gold surface of the SPR sensor chip.
-
MIP Film Deposition: A thin film of MIP can be created on the SPR chip surface using techniques like spin-coating or in-situ polymerization.[1][2] The use of gold nanoparticles can enhance the SPR signal.[1][2]
-
SPR Measurement:
-
Place the MIP-modified SPR chip in the SPR instrument.
-
Flow a buffer solution over the sensor surface to establish a baseline.
-
Inject AFM1 solutions of different concentrations and monitor the change in the SPR signal in real-time.
-
The magnitude of the signal change is proportional to the AFM1 concentration.
-
Mass-Sensitive Sensors
Mass-sensitive sensors, such as Quartz Crystal Microbalance (QCM) sensors, are highly sensitive to mass changes on their surface.
-
Principle: The binding of AFM1 to an MIP-coated quartz crystal causes an increase in mass, which leads to a decrease in the resonant frequency of the crystal.[19] This frequency change is directly proportional to the mass of the bound analyte.
-
Fabrication: A thin layer of MIP is coated onto the gold electrode of the QCM crystal.
Performance Validation and Data Analysis
A robust validation process is essential to ensure the reliability and accuracy of the developed MIP-based sensor.
Key Performance Parameters
| Parameter | Description | Typical Evaluation Method |
| Limit of Detection (LOD) | The lowest concentration of AFM1 that can be reliably detected. | Calculated from the calibration curve (e.g., 3 * standard deviation of the blank / slope). |
| Linear Range | The concentration range over which the sensor response is directly proportional to the AFM1 concentration. | Determined from the linear portion of the calibration curve. |
| Selectivity | The ability of the sensor to detect AFM1 in the presence of other structurally similar compounds (e.g., other aflatoxins or mycotoxins). | Cross-reactivity studies with interfering compounds. The response to interferents should be significantly lower than the response to AFM1. |
| Reproducibility | The consistency of the sensor response for repeated measurements of the same sample. | Calculated as the relative standard deviation (RSD) of multiple measurements. |
| Reusability | The ability of the sensor to be used for multiple measurements after a regeneration step. | Perform multiple cycles of binding and regeneration (e.g., washing with a strong solvent) and measure the sensor response. |
Real Sample Analysis: A Protocol for Milk Samples
The ultimate test for any sensor is its performance with real-world samples.
-
Sample Preparation:
-
Measurement:
-
Analyze the pre-treated milk sample using the developed MIP-based sensor.
-
To quantify the AFM1 concentration, a standard addition method or a matrix-matched calibration curve is recommended.
-
-
Validation with a Reference Method:
-
Analyze the same milk samples using a validated reference method, such as HPLC-FLD, to confirm the accuracy of the MIP-based sensor results.[22]
-
Diagram: Experimental Workflow for MIP-based AFM1 Sensor Development
Caption: A comprehensive workflow for the development and validation of an MIP-based sensor for AFM1.
Conclusion and Future Perspectives
Molecularly imprinted polymers offer a robust and versatile platform for the development of sensitive and selective sensors for this compound.[5] Their inherent stability, low cost, and ease of preparation make them an attractive alternative to traditional analytical methods.[3] The integration of MIPs with various transduction technologies has led to the development of a wide array of sensors with impressive performance characteristics.
Future research in this field will likely focus on:
-
Novel Monomers and Polymerization Techniques: To further improve the selectivity and binding affinity of MIPs.
-
Nanomaterial Integration: The use of nanomaterials, such as gold nanoparticles, quantum dots, and graphene, to enhance the sensitivity and performance of MIP-based sensors.[1][2][3]
-
Miniaturization and Portability: The development of portable, user-friendly sensor devices for on-site and real-time monitoring of AFM1.
-
Multi-analyte Detection: The creation of MIP-based sensor arrays for the simultaneous detection of multiple mycotoxins.
By addressing these areas, the field of MIP-based sensing will continue to provide innovative solutions for ensuring food safety and protecting public health.
References
- Hu, M., Ge, W., Liu, X., Suo, L., Wan, Q., & Wu, F. (n.d.). Facile Synthesis of Dopamine-based Magnetic Molecularly Imprinted Polymers for Selective Recognition and Enrichment of Aflatoxin B in Food Matrices before HPLC Analysis.
- Malissiova, E., Manouras, A., & Gourgoulianis, K. (2022). Determination of this compound in Raw Milk Using an HPLC-FL Method in Comparison with Commercial ELISA Kits—Application in Raw Milk Samples from Various Regions of Greece. Foods, 11(15), 2316.
- (n.d.). Comparison of different sensing platforms for the detection of this compound in milk samples. ResearchGate.
- (n.d.). A critical review of molecularly imprinted polymer technology for aflatoxin sensing: Current status and future directions. QxMD.
- (n.d.). Determination of this compound in milk by high performance liquid chromatography with immunoaffinity column clean-up (AOAC Official Method 2000.08).
- Li, P., Zhang, Q., Wang, Y., & Zhang, W. (2013). Molecularly imprinted solid phase extraction coupled to high performance liquid chromatography for determination of this compound and B1 in foods and feeds. Analytical Methods, 5(19), 5495.
- Hua, Y., Ahmadi, Y., Sonne, C., & Kim, K. H. (2023). Ensuring food safety with molecularly imprinted polymers: innovative methods for the detection of aflatoxins in food and feed samples. Frontiers in Chemistry, 11, 1248035.
- (n.d.). Recent Progress of Molecularly Imprinted Technique for the Detection of Mycotoxins in Food. MDPI.
- Akgönüllü, S., Yavuz, H., & Denizli, A. (2021). Development of Gold Nanoparticles Decorated Molecularly Imprinted–Based Plasmonic Sensor for the Detection of this compound in Milk Samples. Chemosensors, 9(12), 363.
- Lakavath, K., Tumu, S. I. R., & Bhargava, K. (2022). Progress on Electrochemical Biomimetic Nanosensors for the Detection and Monitoring of Mycotoxins and Pesticides. Toxins, 14(11), 744.
- Akgönüllü, S., Yavuz, H., & Denizli, A. (2021). Development of Gold Nanoparticles Decorated Molecularly Imprinted–Based Plasmonic Sensor for the Detection of this compound in Milk Samples. Chemosensors, 9(12), 363.
- Marin, D. E., Taranu, I., & Burlacu, R. (2020). Detection Methods for this compound in Dairy Products. Toxins, 12(2), 124.
- (n.d.). Application of molecularly imprinted polymers for the separation and detection of aflatoxin.
- (n.d.). a Selectivity comparison of MIP SPR sensor with Afla M1, Afla B1 and CIT. ResearchGate.
- Yarynka, D. V., Sergeyeva, T. A., Piletska, E. V., Linnik, R. P., & Piletsky, S. A. (2020). Validation of aflatoxin B1 MIP membrane-based smartphone sensor system for real sample applications. Biopolymers and Cell, 36(5), 347–354.
- (n.d.). Determination of this compound in Milk Using Immunoaffinity Chromatography Cleanup Coupled With UPLC and Fluorescence Detection. Waters Corporation.
- (n.d.). Technical Resource: Determination of this compound in Milk Using Immunoaffinity Chromatography Cleanup Coupled With UPLC and Fluorescence Detection. VICAM.
- Pota, G., Di Nardo, F., & Arcadio, V. (2022). Study on Molecularly Imprinted Polymers Obtained Sonochemically for the Determination of Aflatoxins in Food. Polymers, 14(19), 4059.
- (n.d.). Aflatoxin templates, molecularly imprinted polymers, and methods of making and using the same. Google Patents.
- Liu, Y., Liu, J., & Liu, Y. (2023). Recent Progress of Molecularly Imprinted Optical Sensors. Biosensors, 13(3), 365.
- (n.d.). Toxin Detection by Surface Plasmon Resonance. PMC.
- (n.d.). Development of Gold Nanoparticles Decorated Molecularly Imprinted–Based Plasmonic Sensor for the Detection of this compound in. Semantic Scholar.
- (n.d.). MIP-based electrochemical sensor for mycotoxins detection. (A).... ResearchGate.
- (n.d.). fluorescence-based detection of aflatoxin m 1 in milk using immobilized spores.
- (n.d.). Application of Biosensors for the Detection of Mycotoxins for the Improvement of Food Safety. MDPI.
- Beloglazova, N. V., Goryacheva, I. Y., & De Saeger, S. (2018). Are Molecularly Imprinted Polymers (MIPs) Beneficial in Detection and Determination of Mycotoxins in Cereal Samples?. Toxins, 10(12), 522.
- (n.d.). Designed Strategies for Fluorescence-Based Biosensors for the Detection of Mycotoxins. MDPI.
- (n.d.). (PDF) Detection of Aflatoxin using Quartz Crystal Microbalance,. ResearchGate.
- (n.d.). SOP - MIP Fabrication and Electrochemical Measurement Full Protocol 2024. YouTube.
- Malhotra, S., Pandey, A. K., & Kumar, R. (2021). Aptamer-Based Fluorescence Quenching Approach for Detection of this compound in Milk. Food and Nutrition Sciences, 12(3), 269–281.
- (n.d.). (PDF) Validation of aflatoxin B1 MIP membrane-based smartphone sensor system for real sample applications. ResearchGate.
- (n.d.). Fiber optic chemical sensors based on molecularly imprinted polymers for the detection of mycotoxins. Semantic Scholar.
- Cenci, L., & Anfossi, L. (2019). Mycotoxins-Imprinted Polymers: A State-of-the-Art Review. Toxins, 11(1), 33.
- Piermarini, S., & Volpe, G. (2010). Development of an Electrochemical Biosensor for the Detection of Aflatoxin M 1 in Milk. Sensors, 10(1), 220–231.
- (n.d.). Aflatoxin B1 Detection Using a Highly-Sensitive Molecularly-Imprinted Electrochemical Sensor Based on an Electropolymerized Metal Organic Framework. MDPI.
- (n.d.). Detection of Mycotoxin in Foods Using an MIP-based Paper-fluidic Device. eScholarship@McGill.
- (n.d.). Quartz Crystal Microbalance-Based Aptasensors for Medical Diagnosis. MDPI.
- (n.d.). Development of a QCM (Quartz Crystal Microbalance) Biosensor to the Detection of Aflatoxin B1. ResearchGate.
- (n.d.). Recent Advances in Electrochemical-Based Sensing Platforms for Aflatoxins Detection. MDPI.
- (n.d.). MIP-based sensor preparation protocol: (A) sensor preparation procedure;.... ResearchGate.
- Wu, S., & Li, F. (2018). Novel quartz crystal microbalance immunodetection of aflatoxin B1 coupling cargo-encapsulated liposome with indicator-triggered displacement assay. Analytica Chimica Acta, 1036, 124–131.
- (n.d.). Selective and Sensitive Electrochemical Sensor for this compound with a Molybdenum Disulfide Quantum Dot/Metal–Organic Framework Nanocomposite. PubMed Central.
- (n.d.). MF-QCM. MS Technologies.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Ensuring food safety with molecularly imprinted polymers: innovative methods for the detection of aflatoxins in food and feed samples [frontiersin.org]
- 4. Detection Methods for this compound in Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. login.medscape.com [login.medscape.com]
- 6. US20160221983A1 - Aflatoxin templates, molecularly imprinted polymers, and methods of making and using the same - Google Patents [patents.google.com]
- 7. Mycotoxins-Imprinted Polymers: A State-of-the-Art Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Are Molecularly Imprinted Polymers (MIPs) Beneficial in Detection and Determination of Mycotoxins in Cereal Samples? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecularly imprinted solid phase extraction coupled to high performance liquid chromatography for determination of this compound and B1 in foods and feeds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Aflatoxin B1 Detection Using a Highly-Sensitive Molecularly-Imprinted Electrochemical Sensor Based on an Electropolymerized Metal Organic Framework [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Recent Progress of Molecularly Imprinted Optical Sensors [mdpi.com]
- 16. Recent Progress of Molecularly Imprinted Technique for the Detection of Mycotoxins in Food [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. waters.com [waters.com]
- 21. Technical Resource: Determination of this compound in Milk Using Immunoaffinity Chromatography Cleanup Coupled With UPLC and Fluorescence Detection [vicam.com]
- 22. Determination of this compound in Raw Milk Using an HPLC-FL Method in Comparison with Commercial ELISA Kits—Application in Raw Milk Samples from Various Regions of Greece | MDPI [mdpi.com]
Application Notes & Protocols: High-Sensitivity Analysis of Aflatoxin M1 in Infant Formula and Baby Food
Authored by: Senior Application Scientist, Food Safety Division
Introduction: The Imperative for Aflatoxin M1 Surveillance in Infant Nutrition
This compound (AFM1) is a hydroxylated metabolite of Aflatoxin B1 (AFB1), a potent mycotoxin produced by Aspergillus species fungi that can contaminate animal feed.[1][2][3] When lactating animals ingest AFB1-contaminated feed, their liver metabolizes it into AFM1, which is subsequently excreted in milk.[3][4] This toxin is relatively stable during pasteurization and processing, meaning it can persist in dairy-based products, including infant formula and baby foods.[3]
Classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC), AFM1 poses a significant health risk, particularly to infants and young children who are a highly vulnerable population group due to their low body weight and high consumption of milk-based products relative to their size.[3][5][6] This vulnerability has led regulatory bodies worldwide to establish stringent maximum residue limits (MRLs) for AFM1 in infant nutrition products. However, these limits vary significantly, creating challenges for global manufacturing and quality control.[7][8] The European Union has set the world's strictest limit at 0.025 µg/kg for infant formula, while the US FDA and Codex Alimentarius have a limit of 0.5 µg/kg for milk (with infant formula aligning with stricter international standards), and China's limit is 0.5 µg/kg for the powdered product.[3][7][8][9]
Analyzing AFM1 at these low concentrations within complex matrices like infant formula—which are rich in fats, proteins, and carbohydrates—presents considerable analytical challenges.[9][10] Effective analytical methods must therefore incorporate highly efficient sample preparation techniques to isolate the analyte from interfering components, coupled with sensitive and selective detection systems. This document provides detailed protocols for the principal analytical methodologies used in modern food safety laboratories: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
PART 1: Sample Preparation - The Foundation of Accurate Analysis
The goal of sample preparation is twofold: to extract AFM1 from the complex food matrix and to remove interfering substances that could compromise the accuracy of the analytical measurement. The choice of technique depends on the subsequent analytical method, required sensitivity, and laboratory throughput.
Initial Sample Handling
-
Powdered Products (Infant Formula, Milk Powder): Samples must first be reconstituted to their liquid form. This is a critical step for achieving homogenous extraction. As per ISO 14501, suspend the powder in deionized warm water (typically 40-50°C) according to the manufacturer's instructions to ensure complete dissolution.[11]
-
Liquid Products (Ready-to-Feed Formula, Milk-Based Baby Food): These samples can be used directly after warming to 37-40°C to ensure homogeneity and reduce viscosity.
Defatting and Protein Precipitation
The high fat and protein content in infant formula can interfere with analyte extraction and clog analytical columns.
-
Centrifugation: A common and effective first step is to centrifuge the reconstituted or liquid sample (e.g., 4000 x g for 15 minutes).[11][12] This separates the top fatty layer, which can then be removed by aspiration.[13] The resulting skimmed milk portion is used for further extraction.
Cleanup and Concentration Techniques
IAC is the most widely used cleanup method for mycotoxin analysis due to its exceptional specificity and high recovery rates.[14][15] It is the cleanup procedure specified in reference methods like AOAC Official Method 2000.08.[5][12]
-
Principle of Operation: IAC columns contain a solid support to which monoclonal antibodies specific to AFM1 are bound.[5] When the sample extract is passed through the column, the AFM1 molecules bind to the antibodies, forming an antigen-antibody complex.[1][16] Interfering matrix components do not bind and are washed away. The purified AFM1 is then eluted from the column using a strong organic solvent like methanol or acetonitrile, which denatures the antibodies and releases the toxin.[1][5]
-
Workflow Diagram: IAC Cleanup
Caption: Immunoaffinity Chromatography (IAC) Workflow for AFM1 Purification.
Originally developed for pesticide analysis, the QuEChERS method has been successfully adapted for mycotoxins in various food matrices, including cereal-based baby foods and infant formula.[17][18][19][20] It is particularly well-suited for multi-mycotoxin screening methods coupled with LC-MS/MS.
-
Principle of Operation: The method involves two main stages:
-
Extraction/Partitioning: The sample is homogenized with an organic solvent (typically acetonitrile) and a mixture of salts (e.g., magnesium sulfate, sodium chloride).[9][10] The salts induce phase separation between the aqueous and organic layers and help drive the analytes into the organic phase.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the organic extract is mixed with a sorbent material (e.g., primary secondary amine (PSA) to remove fatty acids, C18 to remove fats) to bind and remove interfering matrix components. For high-fat matrices like infant formula, specialized sorbents such as Agilent's Enhanced Matrix Removal—Lipid (EMR—Lipid) can be used for superior fat removal.[9]
-
-
Workflow Diagram: QuEChERS Sample Preparation
Caption: QuEChERS Workflow with d-SPE Cleanup for Infant Formula.
PART 2: Analytical Methodologies and Protocols
Method 1: HPLC with Fluorescence Detection (HPLC-FLD)
This is a robust and widely adopted confirmatory method for the quantitative analysis of aflatoxins. Its high sensitivity and reliability have established it as a reference technique in many official methods.[21][22]
-
Principle: The purified sample extract is injected into an HPLC system. A reversed-phase C18 column separates the components of the extract based on their polarity. This compound is naturally fluorescent, and a fluorescence detector (FLD) is used for its highly sensitive and selective detection at specific excitation and emission wavelengths.[5][23] Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from certified standards.[5]
-
Detailed Protocol (Based on AOAC Official Method 2000.08)
-
Sample Preparation: Prepare the sample and perform cleanup using an Immunoaffinity Column (IAC) as described in Section 1.3.1.
-
Elution and Reconstitution: Elute AFM1 from the IAC column with 4 mL of acetonitrile.[12] Evaporate the eluate to dryness under a gentle stream of nitrogen at ~50°C. Reconstitute the residue in a known volume (e.g., 200 µL) of the HPLC mobile phase.[9][12]
-
HPLC-FLD Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[23]
-
Mobile Phase: Isocratic mixture of Water:Acetonitrile (e.g., 75:25 v/v) or Water:Acetonitrile:Methanol.[5][23] The exact ratio may be adjusted for optimal peak resolution.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 100 µL.
-
Column Temperature: 40°C.
-
Fluorescence Detector Wavelengths: Excitation at 360 nm, Emission at 440 nm.[23]
-
-
Calibration: Prepare a series of AFM1 standard solutions (e.g., 0.05, 0.1, 0.5, 1.0, 2.0 ng/mL) by diluting a certified stock solution.[24] Inject the standards to generate a linear calibration curve of peak area versus concentration.
-
Quantification: Inject the reconstituted sample extract. Determine the concentration of AFM1 by interpolating its peak area on the calibration curve. Calculate the final concentration in the original sample by accounting for dilution and concentration factors.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the premier analytical technique for trace-level contaminant analysis, offering unparalleled sensitivity and specificity. It is the method of choice for both targeted analysis and broad-spectrum multi-mycotoxin screening.[10][25]
-
Principle: This technique combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. After separation on an LC column, the analyte is ionized (typically using electrospray ionization - ESI) and enters the mass spectrometer. The first quadrupole (Q1) selects the precursor ion (the specific mass-to-charge ratio of AFM1). This ion is then fragmented in a collision cell (Q2), and the resulting product ions are detected by the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides definitive identification and highly sensitive quantification, minimizing the risk of false positives.[19][25][26]
-
Detailed Protocol
-
Sample Preparation: Extract the sample using either IAC for single-analyte confirmation or a QuEChERS-based method for multi-mycotoxin screening (as described in Section 1.3.2).[9][10]
-
LC-MS/MS Conditions:
-
LC-MS/MS System: Agilent 6400 Series Triple Quadrupole LC/MS or equivalent.
-
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[17]
-
Mobile Phase: Gradient elution using A: Water with 5 mM ammonium formate and 0.1% formic acid, and B: Methanol with 5 mM ammonium formate and 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). Typical transitions for AFM1 would be optimized (e.g., precursor ion m/z 329.1 → product ions m/z 273.1, 245.1).
-
-
Calibration: To compensate for matrix effects (ion suppression or enhancement), quantification is best performed using matrix-matched calibration standards or by employing a stable isotopically labeled internal standard (e.g., ¹³C₁₇-AFM1).[10][17]
-
Quantification: The ratio of the analyte peak area to the internal standard peak area is used to calculate the concentration against the calibration curve.
-
Method 3: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunological assay used for rapid screening of large numbers of samples. It is valued for its speed, simplicity, and cost-effectiveness.
-
Principle (Competitive ELISA): Microtiter plates are pre-coated with antibodies specific to AFM1.[13][27] The sample extract and a known amount of enzyme-labeled AFM1 (conjugate) are added to the wells. The AFM1 from the sample and the enzyme-labeled AFM1 compete for the limited number of antibody binding sites.[13] After an incubation period, the wells are washed to remove unbound material. A substrate is then added, which reacts with the bound enzyme to produce a color. The intensity of the color is inversely proportional to the concentration of AFM1 in the sample—a lower AFM1 concentration in the sample results in more bound enzyme and a stronger color signal.[27]
-
Detailed Protocol (General)
-
Sample Preparation: Reconstitute and centrifuge the sample to obtain a defatted liquid portion.[13][28] No further cleanup is typically required.
-
Assay Procedure (Follow Kit Instructions):
-
Pipette standards and prepared samples into the antibody-coated wells.
-
Add the AFM1-enzyme conjugate to each well.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.[27]
-
Wash the plate multiple times to remove unbound reagents.
-
Add the substrate solution and incubate until color develops.
-
Add a stop solution to halt the reaction.
-
-
Measurement: Read the absorbance of each well using a microplate reader at 450 nm.[27]
-
Quantification: Calculate the AFM1 concentration by comparing the sample absorbance to the standard curve. Presumptive positive results that exceed regulatory action levels should be confirmed using a chromatographic method like HPLC-FLD or LC-MS/MS.
-
-
Diagram: Competitive ELISA Principle
Caption: Principle of Competitive ELISA for AFM1 Detection.
PART 3: Data Presentation and Method Comparison
The selection of an analytical method is a balance between regulatory requirements, sensitivity needs, sample throughput, and available resources.
Table 1: Comparison of Analytical Methods for AFM1
| Parameter | HPLC-FLD | LC-MS/MS | ELISA |
| Principle | Chromatographic separation & fluorescence detection | Chromatographic separation & mass-based detection | Antigen-antibody binding |
| Purpose | Confirmatory & Quantitative | Confirmatory & Quantitative | Screening |
| Selectivity | High | Very High (based on mass) | Moderate (potential cross-reactivity) |
| Typical LOQ | 0.002 - 0.01 µg/kg[23][29] | < 0.005 µg/kg[9][30][31] | 0.02 - 0.05 µg/kg[4][28] |
| Throughput | Low to Medium | Medium | High |
| Cost/Sample | Medium | High | Low |
| Expertise Req. | High | Very High | Low to Medium |
| Best For | Routine compliance testing, reference method | Ultra-trace analysis, multi-mycotoxin methods, high-matrix samples | Rapid screening of many samples, process control |
Table 2: International Regulatory Limits for AFM1 in Infant Formula
| Regulatory Body/Region | Maximum Level (µg/kg or ppb) | Reference |
| European Union (EU) | 0.025 | Commission Regulation (EU) 2023/915[7][8][32] |
| USA / Codex Alimentarius | 0.5 (for milk) / Infant formula aligns with stricter limits | FDA / Codex Alimentarius[3][7][9] |
| China | 0.5 (for powdered formula) | GB 2761-2017[7] |
| Austria / Switzerland | 0.010 | National Regulations[7][33] |
Conclusion
The analysis of this compound in infant formula and baby food is a critical component of ensuring food safety for the most vulnerable consumers. While ELISA provides a rapid and cost-effective tool for screening large numbers of samples, official confirmation and precise quantification for regulatory compliance demand the use of robust chromatographic methods. HPLC-FLD coupled with IAC cleanup remains a reliable and widely used reference method. For the highest level of sensitivity and specificity, and for laboratories conducting multi-mycotoxin surveillance, LC-MS/MS is the definitive technology. The choice of method must be validated to meet stringent performance criteria for accuracy, precision, and sensitivity, ensuring that all products released to the market are safe and comply with global standards.
References
- Determination of this compound in milk by high performance liquid chromatography with immunoaffinity column clean-up (AOAC Official Method 2000.08).
- Immunoaffinity Columns AflaCLEAN™ M1 Select Afl
- This compound Immunoaffinity Column. Meizheng. [Link]
- [Evaluation of enzyme-linked immunosorbent assay (ELISA)
- Immunoaffinity column cleanup with liquid chromatography for determination of this compound in liquid milk: collabor
- This compound&M2 Immunoaffinity Column (20 ea). SBS Genetech. [Link]
- Immunoaffinity Column for Afl
- Aflatoxin Analysis in Infant Formula with Enhanced Matrix Removal— Lipid by LC/MS/MS. Agilent. [Link]
- Application of a LC-MS/MS method for multi-mycotoxin analysis in infant formula and milk-based products for young children commercialized in Southern Brazil. PubMed. [Link]
- Why this compound Limits Vary Wildly Around the World. SGS Digicomply. [Link]
- [QuEChERS-based extraction procedure and rapid resolution liquid chromatography coupled to triple quadrupole mass spectrometry for the determination of nine mycotoxins in cereal-based complementary foods for infants and young children]. PubMed. [Link]
- This compound Determination in Infant Formulae Distributed in Monterrey, Mexico.
- Automated Extraction of Aflatoxin M from Milk According to AOAC Method 2000.08 Using the Gilson GX-271 ASPEC® System. AGA Analytical. [Link]
- ISO 14674 | IDF 190: 2005: Milk and milk powder - Determin. of this compound content - Clean-up by immunoaffinity chromatography and determination by thin-layer chromatography.
- Determination of this compound in infant formula milk powder by ELISA.
- Detection Methods for this compound in Dairy Products. MDPI. [Link]
- PLUS AFL
- (PDF) Detection of seven trichothecene mycotoxins in infant cereal foods by QuEChERS extraction and liquid chromatography coupled to tandem mass spectrometry.
- Liquid chromatographic determination of afl
- Full article: Application of a LC–MS/MS method for multi-mycotoxin analysis in infant formula and milk-based products for young children commercialized in Southern Brazil. Taylor & Francis Online. [Link]
- AFM1 (this compound) ELISA Kit (E-TO-E018). Elabscience. [Link]
- MANUAL OF METHODS OF ANALYSIS OF FOODS MYCOTOXINS. Food Safety and Standards Authority of India. [Link]
- This compound Levels in Raw Milk, Pasteurised Milk and Infant Formula.
- Detection of seven trichothecene mycotoxins in infant cereal foods by QuEChERS extraction and liquid chrom
- Determination of this compound in Raw Milk Using an HPLC-FL Method in Comparison with Commercial ELISA Kits—Application in Raw Milk Samples from Various Regions of Greece. MDPI. [Link]
- Application of a LC–MS/MS method for multi-mycotoxin analysis in infant formula and milk-based products for young children commercialized in Southern Brazil. Semantic Scholar. [Link]
- Reliable HPLC Determination of this compound in Eggs.
- Determination of this compound in Milk Using Immunoaffinity Chromatography Cleanup Coupled With UPLC and Fluorescence Detection.
- Method validation for this compound determination in yoghurt using immunoaffinity column clean-up prior to high-performance liquid chrom
- Baby Food Analysis. R-Biopharm. [Link]
- Commission Implementing Regulation (EU) 2024/2102 of 30 July 2024 amending Implementing Regulation (EU) 2017/2470 as regards the. EUR-Lex. [Link]
- Mapping Global Research Trends on this compound in Dairy Products: An Integrative Review of Prevalence, Toxicology, and Control Approaches. MDPI. [Link]
- Mycotoxin Analysis in Infant Formula Using Captiva EMR—Lipid Cleanup and LC/MS/MS. Agilent. [Link]
- Development and validation of a simple solid-liquid extraction protocol coupled with LC-ESI-MS/MS for the determination of afl
- (PDF) Development and validation of HPLC-FLD method for aflatoxin M 1 determination in milk and dairy products.
- Commission Regulation (EC) No 683/2004 of 13 April 2004 amending Regulation (EC) No 466/2001 as regards aflatoxins and ochratoxin A in foods for infants and young children. EUR-Lex. [Link]
- This compound analysis with AOAC International PTM approved ELISA kit. YouTube. [Link]
- QuEChERS LC–MS/MS Screening Method for Mycotoxin Detection in Cereal Products and Spices.
- Aflatoxin Analysis by HPLC with Fluorescence Detection using Post-Column Derivatization and Pre-column Immunoaffinity Cleanup. Agilent. [Link]
- Determination of this compound in Raw Milk Using an HPLC-FL Method in Comparison with Commercial ELISA Kits—Application in Raw Milk Samples from Various Regions of Greece.
- Procedure for this compound and B1 in Liver by HPLC-Fluorescence Detection with Pre-column Derivatiz
- Determination of this compound in Milk (1). The Analytical Scientist. [Link]
Sources
- 1. This compound Immunoaffinity Column [mzfoodtest.com]
- 2. Determination of this compound in Milk and Infant Formula by QSight LC-MS-MS [perkinelmer.com]
- 3. mdpi.com [mdpi.com]
- 4. AFM1 (this compound) ELISA Kit - Elabscience® [elabscience.com]
- 5. africanfoodsafetynetwork.org [africanfoodsafetynetwork.org]
- 6. EUR-Lex - 32004R0683 - EN [eur-lex.europa.eu]
- 7. digicomply.com [digicomply.com]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. This compound Determination in Infant Formulae Distributed in Monterrey, Mexico - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aga-analytical.com.pl [aga-analytical.com.pl]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. lctech.de [lctech.de]
- 15. Immunoaffinity column cleanup with liquid chromatography for determination of this compound in liquid milk: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. vnyabiotech.com [vnyabiotech.com]
- 17. [QuEChERS-based extraction procedure and rapid resolution liquid chromatography coupled to triple quadrupole mass spectrometry for the determination of nine mycotoxins in cereal-based complementary foods for infants and young children] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. redalyc.org [redalyc.org]
- 20. QuEChERS LC–MS/MS Screening Method for Mycotoxin Detection in Cereal Products and Spices - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Determination of this compound in Raw Milk Using an HPLC-FL Method in Comparison with Commercial ELISA Kits—Application in Raw Milk Samples from Various Regions of Greece - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Reliable HPLC Determination of this compound in Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Application of a LC-MS/MS method for multi-mycotoxin analysis in infant formula and milk-based products for young children commercialized in Southern Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. food.r-biopharm.com [food.r-biopharm.com]
- 28. Determination of this compound in infant formula milk powder by ELISA [manu61.magtech.com.cn]
- 29. Method validation for this compound determination in yoghurt using immunoaffinity column clean-up prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. waters.com [waters.com]
- 31. qcap-egypt.com [qcap-egypt.com]
- 32. eur-lex.europa.eu [eur-lex.europa.eu]
- 33. This compound Levels in Raw Milk, Pasteurised Milk and Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Biological Detoxification of Aflatoxin M1 in Milk Using Lactic Acid Bacteria
Abstract: Aflatoxin M1 (AFM1), a Group 1 human carcinogen classified by the IARC, poses a significant threat to public health through the contamination of milk and dairy products.[1][2] This application note provides a comprehensive technical guide for researchers and food safety professionals on the use of Lactic Acid Bacteria (LAB) as a safe, effective, and natural strategy for the detoxification of AFM1 in milk. We delve into the core mechanisms of action, present detailed, field-proven protocols for strain selection and validation, and discuss the critical parameters that govern detoxification efficiency. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.
Introduction: The Challenge of this compound and the Probiotic Solution
This compound (AFM1) is the hydroxylated metabolite of Aflatoxin B1 (AFB1), formed in the liver of lactating animals that have ingested contaminated feed.[1][3][4] This toxin is subsequently secreted into milk. Due to its relative stability during pasteurization and other processing steps, AFM1 contamination is a persistent challenge for the dairy industry.[5][6] Conventional decontamination methods can be harsh, expensive, or may alter the organoleptic properties of milk.[7]
Lactic Acid Bacteria (LAB), many of which hold a "Generally Regarded as Safe" (GRAS) status, present a compelling biological alternative.[8] Their use in food fermentation is ancient, but their application as detoxifying agents is an area of intense modern research.[8][9] This guide outlines the scientific basis and practical application of using select LAB strains to mitigate AFM1 contamination in milk.
Core Mechanisms: How Lactic Acid Bacteria Neutralize AFM1
The primary mechanism by which LAB remove AFM1 from aqueous media is not metabolic degradation but rather a rapid physical adsorption process.[10] Understanding this causality is critical for optimizing experimental design.
-
Primary Mechanism: Cell Wall Binding: The detoxification is predominantly a surface phenomenon where AFM1 molecules are sequestered through non-covalent interactions with bacterial cell wall components.[11] Key binding sites are believed to be peptidoglycans and polysaccharides within the complex architecture of the LAB cell wall.[10][12][13] This binding is often reversible, a factor that must be considered in protocol design, particularly during washing steps.[14][15]
-
Viable vs. Non-Viable Cells: Both viable (live) and non-viable (heat- or acid-treated) LAB cells have demonstrated the ability to bind AFM1.[7][11] Interestingly, heat treatment can sometimes enhance binding efficiency by altering the cell surface, making binding sites more accessible.[12] This finding is significant for practical applications, as it allows for the use of non-viable probiotics, eliminating concerns about their metabolic activity in the final product.
-
Metabolic Degradation: While physical binding is the main route, some studies suggest that certain strains may be capable of minor metabolic degradation of the toxin into less harmful compounds.[16] However, this is considered a secondary and less significant mechanism compared to physical adsorption.[10]
Caption: Primary and secondary mechanisms of AFM1 detoxification by LAB.
High-Efficacy LAB Strains for AFM1 Removal
Strain selection is the most critical determinant of success. While many LAB species show some binding ability, the efficiency is highly strain-specific.[17] Research has identified several promising candidates that consistently demonstrate high removal percentages.
| Strain | Treatment | AFM1 Reduction (%) | Key Findings & Reference |
| Lactobacillus rhamnosus | Viable & Heat-Treated | Up to 90% | Exhibits strong, moderately reversible binding. Often used as a benchmark strain.[12][14][15] |
| Lactobacillus plantarum | Viable & Heat-Treated | 82% - 94% | Heat-treated cells showed slightly higher binding efficiency.[7][12][14] |
| Lactobacillus paracasei | Viable | ~68-71% | Isolated from cheese, showing high binding in both buffer and milk.[16][18] |
| Lactobacillus casei | Viable | ~55-65% | Effective binder, often used in combination with other probiotics.[16][19] |
| Lactobacillus acidophilus | Viable | Up to 76% | Demonstrated the highest removal efficiency in a comparative study of eight strains.[20] |
| Pediococcus pentosaceus | Viable | 25% - 61% | Shows significant binding capacity, particularly under simulated gastrointestinal conditions.[12][21][22] |
| Saccharomyces boulardii (Yeast) | Viable | Up to 97% | Though a yeast, it's often studied alongside LAB and shows exceptional binding, especially in combination.[14][19] |
Experimental Protocols
These protocols provide a validated workflow from initial screening to pilot-scale application. The inclusion of proper controls is essential for trustworthy data.
Protocol 1: In Vitro Screening of LAB Strains for AFM1 Binding
Objective: To identify and compare the AFM1 binding efficacy of various LAB strains in a controlled buffer system.
Causality: This initial screening in a clean system (PBS) removes the complexity of the milk matrix, allowing for a direct comparison of the intrinsic binding capacity of each strain.
Materials:
-
Lyophilized or active LAB cultures
-
MRS Broth (or appropriate growth medium)
-
Phosphate-Buffered Saline (PBS), pH 7.2, sterile
-
AFM1 standard solution (acetonitrile or methanol)
-
Microcentrifuge tubes (1.5 mL)
-
Incubator, centrifuge, vortex mixer
Methodology:
-
LAB Culture Preparation (Viable Cells): a. Activate lyophilized LAB strains by culturing in MRS broth under conditions recommended by the supplier (e.g., 37°C for 24-48 hours).[14] b. Harvest the bacterial cells during the late logarithmic or early stationary phase by centrifugation (e.g., 5,000 x g for 10 min at 4°C). c. Wash the cell pellet twice with sterile PBS to remove residual media. Resuspend the final pellet in PBS to achieve a target concentration, typically 1x10⁹ CFU/mL. Verify cell density via serial dilution and plate counting.
-
Preparation of Non-Viable Cells (Optional): a. Following step 1c, subject an aliquot of the washed cell suspension to heat treatment (e.g., in a water bath at 90°C for 60 minutes) to kill the bacteria.[15] b. Allow to cool to room temperature before use. Confirm non-viability by plating on MRS agar.
-
Binding Assay: a. Prepare an AFM1 working solution in PBS at a concentration of 1.0 ng/mL. Causality: This concentration is environmentally relevant and allows for accurate quantification of reduction. b. In a microcentrifuge tube, combine 500 µL of the LAB suspension (viable or non-viable) with 500 µL of the AFM1 working solution. This results in a final AFM1 concentration of 0.5 ng/mL. c. Prepare a Negative Control: 500 µL of PBS (without bacteria) + 500 µL of the AFM1 working solution. This control is crucial to determine the initial AFM1 concentration. d. Vortex all tubes gently and incubate at a selected temperature (e.g., 37°C) for a defined period (e.g., 4 hours).[16][18]
-
Quantification: a. After incubation, centrifuge the tubes (e.g., 10,000 x g for 10 min) to pellet the bacteria. b. Carefully collect the supernatant, which contains the unbound AFM1. c. Analyze the AFM1 concentration in the supernatant using the HPLC-FLD method detailed in Protocol 2.
-
Calculation of Binding Efficiency:
-
Binding (%) = [1 – (AFM1 concentration in sample supernatant / AFM1 concentration in negative control supernatant)] x 100
-
Protocol 2: Quantification of AFM1 in Milk by HPLC with Fluorescence Detection (HPLC-FLD)
Objective: To accurately quantify AFM1 concentrations in complex milk matrices.
Causality: This method, based on AOAC Official Method 2000.08, uses immunoaffinity columns (IAC) for highly specific cleanup.[23] This specificity is essential to remove interfering compounds from the milk matrix, ensuring accurate and reproducible quantification.[6]
Materials:
-
HPLC system with a fluorescence detector (FLD)
-
C18 analytical column
-
Immunoaffinity columns (IAC) specific for AFM1
-
Centrifuge, water bath
-
Methanol, Acetonitrile (HPLC grade)
-
AFM1 standard for calibration
Methodology:
-
Sample Preparation: a. Warm the milk sample to approximately 37°C in a water bath. b. Centrifuge 50 mL of the milk sample (e.g., 2,000 x g for 15 min) to separate the cream layer. c. Carefully collect the lower skimmed milk phase for analysis.
-
Immunoaffinity Column (IAC) Cleanup: a. Allow the IAC to reach room temperature. b. Pass the entire skimmed milk sample through the IAC at a slow, steady flow rate (e.g., 1-2 mL/min). The antibodies in the column will selectively bind the AFM1.[23] c. Wash the column with purified water (e.g., 10 mL) to remove unbound matrix components. d. Elute the bound AFM1 from the column by slowly passing methanol (e.g., 2 mL) through it. Collect the eluate.
-
HPLC-FLD Analysis: a. Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a known volume of HPLC mobile phase. c. Typical HPLC Conditions:
-
Quantification: a. Prepare a calibration curve using a series of known AFM1 standard concentrations.[4][25] b. Quantify the AFM1 in the sample by comparing its peak area to the calibration curve.
Protocol 3: Pilot-Scale Detoxification of Milk
Objective: To apply an optimized LAB strain to reduce AFM1 in a larger milk volume, simulating a practical application.
Methodology:
-
Milk Preparation: a. Use 1 liter of pasteurized whole milk. b. Spike the milk with an AFM1 standard to achieve a final concentration slightly above the regulatory limit (e.g., 0.1 µg/kg). Homogenize thoroughly. c. Take a baseline sample ("Contaminated Control") for AFM1 quantification via Protocol 2.
-
Inoculation and Incubation: a. Prepare a fresh, washed culture of the highest-efficacy LAB strain identified in Protocol 1. b. Inoculate the milk with the LAB to achieve the optimal cell concentration (e.g., 1x10⁹ CFU/mL). c. Incubate the milk under the optimal conditions of time and temperature determined from screening studies (e.g., 37°C for 4 hours).
-
Post-Treatment and Validation: a. After incubation, remove the bacterial cells. For a lab scale, centrifugation (e.g., 5,000 x g for 15 min) is effective.[7] Filtration may also be considered. b. Collect the supernatant (detoxified milk). c. Quantify the final AFM1 concentration in the detoxified milk using Protocol 2. d. Calculate the overall detoxification percentage to validate the process.
Experimental Workflow and Logic
The entire process follows a logical progression from broad screening to specific application, ensuring that resources are focused on the most promising candidates.
Caption: Logical workflow from LAB strain screening to pilot-scale validation.
Conclusion
The use of Lactic Acid Bacteria offers a potent and food-safe biological tool for the detoxification of this compound in milk. The primary mechanism of physical adsorption to the bacterial cell wall is efficient, rapid, and effective for both viable and non-viable cells. By following a systematic approach of screening, optimization, and validation as detailed in these protocols, researchers and industry professionals can successfully identify robust LAB strains and develop reliable processes to enhance the safety of dairy products. This biotechnological strategy aligns with growing consumer demand for clean-label and minimally processed foods, providing a sustainable solution to a global food safety challenge.
References
- Jajarmi, M., et al. (2021). This compound-Binding Ability of Selected Lactic Acid Bacteria Strains and Saccharomyces boulardii in the Experimentally Contaminated Milk Treated with Some Biophysical Factors. PubMed Central.
- Ahlberg, S., et al. (2019). This compound binding by lactic acid bacteria in milk. CGSpace.
- Kovač, T., et al. (2018). Removing this compound from milk with native lactic acid bacteria, centrifugation, and filtration. Arhiv za higijenu rada i toksikologiju.
- Liu, Y., et al. (2023). Research advances in the degradation of aflatoxin by lactic acid bacteria. PubMed Central.
- Fallah, A. A., et al. (2024). The Efficiency of Lactic Acid Bacteria Strains Isolated from Cottage Cheese (Khiki) to this compound Reduction in Milk. Brieflands.
- Fernandes, A., et al. (2024). In Vitro Evaluation of Aflatoxin B1 Detoxification by Lactobacillus, Pediococcus, and Bacillus Strains. MDPI.
- YMC. (2016). Easy and quick HPLC analysis of Aflatoxin in milk. European Pharmaceutical Review.
- Fernandes, A., et al. (2024). In Vitro Evaluation of Aflatoxin B1 Detoxification by Lactobacillus, Pediococcus, and Bacillus Strains. R Discovery.
- Mokhtari, R. (2021). Detoxification of this compound in Milk by Lactic Acid Bacteria. CABI Digital Library.
- Salem-Bekhit, M. M., et al. (2024). Biological detoxification of Aflatoxin M₁ by lactic acid bacteria: experimental evidence from in vitro systems to fermented dairy products. ResearchGate.
- Assaf, J. C., et al. (2019). Assorted Methods for Decontamination of this compound in Milk Using Microbial Adsorbents. MDPI.
- Fernandes, A., et al. (2024). In Vitro Evaluation of Aflatoxin B1 Detoxification by Lactobacillus, Pediococcus, and Bacillus Strains. PMC - NIH.
- Oltean, A., et al. (2018). Validation of new HPLC method determination of this compound in raw milk. ResearchGate.
- A-ALI, F. M., et al. (2021). HPLC-FLD determination of aflatoxins M1 and M2 in raw cow milk samples using in-syringe gas-controlled density tunable solidification of a floating organic droplet-based dispersive liquid–liquid microextraction method. RSC Publishing.
- Sye, W. F., et al. (2022). Determination of this compound in Raw Milk: A Review of an Island Sample with the HPLC Method. Progress in Nutrition.
- Rezasoltani, E., et al. (2022). Detoxification of this compound by probiotics Saccharomyces boulardii, Lactobacillus casei, and Lactobacillus acidophilus in reconstituted milk. PMC - NIH.
- Mokhtari, R. (2021). Detoxification of this compound in Milk by Lactic Acid Bacteria. Bohrium.
- Peles, F., et al. (2023). This compound binding by probiotic bacterial cells and cell fractions in milk. AKJournals.
- Horky, P., et al. (2024). Aflatoxin B1 detoxification potential of viable and killed Lactobacillus rhamnosus by in vitro method. ResearchGate.
- Demir, M., & Tutun, H. (2023). Box–Behnken Design for Assessing the Efficiency of this compound Detoxification in Milk Using Lactobacillus rhamnosus and Saccharomyces cerevisiae. PMC - NIH.
- Assaf, J. C., et al. (2019). A comparative study of procedures for binding of this compound to Lactobacillus rhamnosus GG. SciELO.
- Chen, G., et al. (2022). Detoxification of Aflatoxin B1 by a Potential Probiotic Bacillus amyloliquefaciens WF2020. Frontiers in Microbiology.
- Changsuphan, A. (2021). Validation and the study of this compound contamination in milk and milk products. ThaiJO.
- Haskard, C. A., et al. (2001). Surface binding of aflatoxin B(1) by lactic acid bacteria. PubMed.
- Prandini, A., et al. (2016). This compound in Cow's Milk: Method Validation for Milk Sampled in Northern Italy. PMC - NIH.
- Fallah, A. A., et al. (2024). The Efficiency of Lactic Acid Bacteria Strains Isolated from Cottage Cheese (Khiki) to this compound Reduction in Milk. Brieflands.
- Georgieva, M., et al. (2023). The Complex Role of Lactic Acid Bacteria in Food Detoxification. PMC - PubMed Central.
- Kafle, S., et al. (2024). Biodetoxification of this compound in Artificially Contaminated Fermented Milk, Fermented Dairy Drink and Yogurt Using Lactobacillus acidophilus, Lactobacillus plantarum, Lactobacillus reuteri, and Lactobacillus rhamnosus and Its Effects on Physicochemical Properties. NIH.
- Prandini, A., et al. (2016). This compound in Cow's Milk: Method Validation for Milk Sampled in Northern Italy. PubMed.
- Fernandes, A., et al. (2024). In Vitro Evaluation of Aflatoxin B1 Detoxification by Lactobacillus, Pediococcus, and Bacillus Strains. ResearchGate.
- Khan, M., et al. (2024). Current Approaches to Aflatoxin B1 Control in Food and Feed Safety: Detection, Inhibition, and Mitigation. MDPI.
- Mokhtari, R. (2021). Detoxification of this compound in Milk by Lactic Acid Bacteria. ARCC Journals.
- Zommiti, M., et al. (2020). Role of Lactic Acid Bacteria in Food Preservation and Safety. PMC - NIH.
- Wei, Z., et al. (2021). Aflatoxin Detoxification Using Microorganisms and Enzymes. MDPI.
Sources
- 1. Assorted Methods for Decontamination of this compound in Milk Using Microbial Adsorbents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Detoxification of this compound in Milk by Lactic Acid Bacteria: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. ph03.tci-thaijo.org [ph03.tci-thaijo.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. Removing this compound from milk with native lactic acid bacteria, centrifugation, and filtration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Complex Role of Lactic Acid Bacteria in Food Detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Lactic Acid Bacteria in Food Preservation and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jvas.in [jvas.in]
- 11. Surface binding of aflatoxin B(1) by lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Research advances in the degradation of aflatoxin by lactic acid bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. akjournals.com [akjournals.com]
- 14. This compound-Binding Ability of Selected Lactic Acid Bacteria Strains and Saccharomyces boulardii in the Experimentally Contaminated Milk Treated with Some Biophysical Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. brieflands.com [brieflands.com]
- 17. cgspace.cgiar.org [cgspace.cgiar.org]
- 18. brieflands.com [brieflands.com]
- 19. Detoxification of this compound by probiotics Saccharomyces boulardii, Lactobacillus casei, and Lactobacillus acidophilus in reconstituted milk - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. In Vitro Evaluation of Aflatoxin B1 Detoxification by Lactobacillus, Pediococcus, and Bacillus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 23. africanfoodsafetynetwork.org [africanfoodsafetynetwork.org]
- 24. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 25. This compound in Cow’s Milk: Method Validation for Milk Sampled in Northern Italy - PMC [pmc.ncbi.nlm.nih.gov]
Risk assessment models for dietary exposure to Aflatoxin M1
An Application Guide to Risk Assessment Models for Dietary Exposure to Aflatoxin M1
Introduction: The Silent Threat in Dairy
This compound (AFM1) is a hydroxylated metabolite of Aflatoxin B1 (AFB1), a potent mycotoxin produced by Aspergillus species fungi that commonly contaminate animal feed such as maize, peanuts, and cottonseed meal.[1][2] When lactating animals consume feed contaminated with AFB1, their metabolic processes convert it to AFM1, which is then excreted in milk.[1][3] Given the widespread consumption of milk and dairy products, particularly by vulnerable populations like infants and children, the presence of AFM1 represents a significant public health concern.[4]
AFM1 is relatively stable during pasteurization and processing, meaning it can persist in various dairy products.[5][6][7] The International Agency for Research on Cancer (IARC) classifies AFB1 as a Group 1 carcinogen (carcinogenic to humans) and AFM1 as a Group 2B carcinogen (possibly carcinogenic to humans).[1][3][8] This guide provides a comprehensive overview of the models and protocols used to assess the risk of dietary exposure to this genotoxic carcinogen, designed for researchers and food safety professionals.
The risk assessment of chemical contaminants in food is a systematic process that follows a four-step framework:
-
Hazard Identification: Identifying the nature of the adverse health effects.
-
Hazard Characterization: Evaluating the dose-response relationship.
-
Exposure Assessment: Estimating the dietary intake of the substance.
-
Risk Characterization: Integrating the previous steps to estimate the probability and severity of adverse effects in a population.
This document will detail the methodologies and rationale behind each of these critical stages for this compound.
Part 1: Hazard Identification and Characterization
The primary hazard associated with AFM1 is its carcinogenicity, specifically its potential to cause hepatocellular carcinoma (HCC), or liver cancer.[1][9][10][11] Although there is less direct evidence for AFM1's carcinogenicity in humans compared to its parent compound, its structural and metabolic similarities to AFB1 form the basis of the toxicological concern.[8][12]
Mechanism and Potency
AFM1, like AFB1, is a genotoxic carcinogen. This means it can damage DNA, leading to mutations that can initiate cancer.[2][8] Because it is a genotoxic carcinogen, it is assumed that there is no threshold below which exposure is considered completely safe. Therefore, a Tolerable Daily Intake (TDI) is not established.[13]
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have evaluated the carcinogenic potency of AFM1. Based on animal studies, primarily in rats, the carcinogenic potency of AFM1 is estimated to be approximately 10-fold lower than that of AFB1.[1][8][14] A key parameter used in risk assessment for genotoxic carcinogens is the Benchmark Dose Lower Confidence Limit (BMDL10) . This is the lower 95% confidence limit of the dose that produces a 10% increase in cancer incidence in animal studies.
| Compound | IARC Classification | Toxicological Endpoint | BMDL10 Value | Source |
| Aflatoxin B1 (AFB1) | Group 1 (Carcinogenic to humans) | Hepatocellular Carcinoma (HCC) in rats | 400 ng/kg body weight/day | [9][15] |
| This compound (AFM1) | Group 2B (Possibly carcinogenic to humans) | Hepatocellular Carcinoma (HCC) in rats | 4000 ng/kg body weight/day (extrapolated) | [15][16] |
Note: The BMDL10 for AFM1 is often extrapolated based on its 10-fold lower potency relative to AFB1.
A critical factor that exacerbates the carcinogenic risk of aflatoxins is co-exposure with the Hepatitis B virus (HBV). The carcinogenic potency of AFB1 is substantially higher (up to 30-fold) in individuals who are carriers of the HBV surface antigen (HBsAg+).[1][11][14] While similar data for AFM1 is limited, risk assessments often make a worst-case assumption that a similar interaction exists.[1]
Part 2: Dietary Exposure Assessment
Exposure assessment aims to quantify the intake of AFM1 from the diet. This involves combining data on the concentration of AFM1 in food with data on food consumption.
Caption: Workflow for Dietary Exposure Assessment of this compound.
Protocol 1: Quantification of AFM1 in Milk by LC-MS/MS
This protocol describes a robust method for the determination of AFM1 in milk using immunoaffinity column (IAC) cleanup followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The IAC step is crucial for selectively isolating AFM1 from the complex milk matrix, thereby reducing interference and enhancing sensitivity.[17][18]
A. Reagents and Materials
-
This compound certified standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Sodium chloride (NaCl)
-
Phosphate Buffered Saline (PBS)
-
Immunoaffinity columns (IAC) specific for AFM1 (e.g., VICAM Afla M1)[17]
-
0.45 µm syringe filters
B. Equipment
-
Homogenizer or vortex mixer
-
Refrigerated centrifuge
-
Sample evaporator (e.g., nitrogen stream)
-
LC-MS/MS system (e.g., SCIEX QTRAP 4500 or equivalent)[19]
-
Analytical column (e.g., C18, 1.7 µm)[19]
C. Step-by-Step Methodology
-
Sample Preparation:
-
Warm the milk sample to room temperature and mix thoroughly to ensure homogeneity.
-
Pipette 5 mL of milk into a 50 mL centrifuge tube.
-
Rationale: A representative aliquot is essential for accurate quantification.
-
-
Extraction:
-
Immunoaffinity Column (IAC) Cleanup:
-
Carefully collect the upper organic layer (acetonitrile) and evaporate it to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitute the residue in 20 mL of PBS.
-
Allow the IAC to reach room temperature. Pass the entire 20 mL reconstituted sample through the column at a slow, steady flow rate (~1-2 mL/min).
-
Rationale: The antibodies in the IAC specifically bind to AFM1, trapping it while allowing other matrix components to pass through.
-
Wash the column with 10 mL of water to remove any remaining non-specific compounds.
-
Elute the bound AFM1 from the column by slowly passing 1.5 mL of methanol through it. Collect the eluate in a clean vial.
-
-
Final Preparation & Analysis:
-
Evaporate the methanol eluate to dryness under nitrogen.
-
Reconstitute the final residue in 500 µL of the initial mobile phase (e.g., 90:10 water:methanol).[19]
-
Filter the solution through a 0.45 µm syringe filter into an autosampler vial.
-
Inject into the LC-MS/MS system. Quantification is performed using a matrix-matched calibration curve and Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Modeling Dietary Intake
Once concentration data are generated, they are combined with food consumption data from national dietary surveys to estimate intake.
Estimated Daily Intake (EDI) is calculated using the general formula:
EDI (ng/kg bw/day) = [AFM1 Concentration (ng/g) * Consumption Rate (g/day)] / Body Weight (kg)
-
Deterministic Approach: This method uses single-point values (e.g., mean or 95th percentile) for both concentration and consumption data. It is a simpler approach, often used for initial screening, but can lead to an overestimation of risk.[15]
-
Probabilistic Approach: This is a more refined method that uses the entire distribution of data for concentration and consumption.[15][20][21] A Monte Carlo Simulation is run, randomly sampling values from each distribution over many iterations (e.g., 10,000 to 100,000) to generate a distribution of possible EDI values.[22][23] This provides a more realistic picture of exposure across a population, including estimates for different percentiles.
Part 3: Risk Characterization
Risk characterization integrates the hazard and exposure assessments to provide a qualitative or quantitative estimate of risk.
Caption: The Four-Step Risk Assessment Framework for this compound.
The Margin of Exposure (MOE) Approach
For substances that are both genotoxic and carcinogenic, the Margin of Exposure (MOE) is the preferred risk assessment approach by bodies like EFSA.[24][25] The MOE is a ratio that compares the point of departure from animal studies (the BMDL10) to the estimated human intake (the EDI).[26][27]
Protocol 2: Calculation and Interpretation of the MOE
-
Step 1: Identify the BMDL10.
-
Step 2: Determine the Estimated Daily Intake (EDI).
-
Using the methods from the Exposure Assessment section, calculate the EDI for the population or sub-population of interest (e.g., mean EDI from a probabilistic model). Let's assume a hypothetical EDI of 0.3 ng/kg bw/day.
-
-
Step 3: Calculate the MOE.
-
The formula is: MOE = BMDL10 / EDI [27]
-
Using the example values: MOE = 4000 / 0.3 = 13,333.
-
-
Step 4: Interpret the MOE Value.
-
Risk managers generally consider an MOE of 10,000 or greater to be of low concern for public health.[15][24][25]
-
An MOE below 10,000 indicates a potential health concern and may trigger risk management actions, such as stricter monitoring or revision of regulatory limits.[16][24]
-
Rationale for the 10,000 value: This margin incorporates uncertainty factors, typically 100 for inter-species and intra-species variability (10x10) and an additional factor of 100 to account for the nature of the hazard (genotoxic carcinogen) and other uncertainties.
-
Alternative Approach: Quantitative Cancer Risk Estimation
JECFA has also estimated the carcinogenic potency of aflatoxins in terms of additional cancer cases. This provides a more direct, though highly uncertain, estimate of risk.
-
Potency of AFM1: Estimated to cause 0.001 additional liver cancer cases per 100,000 people per year for every 1 ng/kg bw/day consumed.[1]
-
Potency with HBV: For HBsAg+ individuals, the risk is assumed to be higher, analogous to AFB1.
Example Calculation:
-
For a population with an EDI of 0.3 ng/kg bw/day:
-
Risk = 0.3 ng/kg bw/day * (0.001 cases / 100,000 persons-year per ng/kg bw/day)
-
Risk = 0.0003 cases per 100,000 persons per year.
This approach highlights that even with exposure, the calculated additional cancer risk is very small.[13][28]
Regulatory Context
The risk assessment outcomes inform the setting of maximum levels (MLs) for AFM1 in milk and dairy products by regulatory bodies worldwide. These limits are often set based on the ALARA (As Low As Reasonably Achievable) principle.
| Regulatory Body | Region/Standard | Maximum Level (ML) for Liquid Milk | Source |
| European Commission | European Union | 0.05 µg/kg (50 ng/kg) | [29][30] |
| Codex Alimentarius | International | 0.5 µg/kg (500 ng/kg) | [31][32][33] |
| US FDA | United States | 0.5 µg/kg (500 ng/kg) | [1][29] |
Note: Stricter limits (e.g., 0.025 µg/kg) often apply to infant formula.[29]
The significant difference between the EU and Codex/US limits reflects different approaches to risk management, balancing public health protection with economic feasibility and food security.[32]
Conclusion
The risk assessment of dietary exposure to this compound is a multi-faceted process that relies on robust analytical chemistry, comprehensive dietary data, and established toxicological models. The Margin of Exposure (MOE) approach provides a scientifically sound basis for risk characterization of this genotoxic carcinogen, allowing risk managers to prioritize actions and establish regulatory limits that are protective of public health. Continuous monitoring of AFM1 levels in the dairy supply chain, particularly in raw milk, is essential to ensure that exposure remains as low as reasonably achievable and that the associated risks are effectively managed.[34][35]
References
- Feed the Future Innovation Lab for Livestock Systems. (n.d.). This compound Causes Minimal Global Cancer Risk.
- MDPI. (2021). A 20-Year Data Review on the Occurrence of this compound in Milk and Dairy Products in Mediterranean Countries—Current Situation and Exposure Risks.
- ILSI Europe. (2010). Application of the Margin of Exposure (MoE) Approach to Substances in Food That Are Genotoxic and Carcinogenic.
- Aflasafe. (n.d.). Aflatoxin Standards for Food.
- PubMed. (1989). Methods for determination of this compound in milk and milk products--a review of performance characteristics.
- PubMed Central. (2022). Exposure assessment and cancer risk characterization of this compound (AFM1) through ingestion of raw cow milk in southern Ghana.
- Frontiers. (2022). Probabilistic modeling and risk characterization of the chronic this compound exposure of Hungarian consumers.
- World Health Organization. (n.d.). This compound - WHO | JECFA.
- ResearchGate. (2019). (PDF) Detection Methods for this compound in Dairy Products.
- Inchem.org. (2001). This compound (JECFA 47, 2001).
- SciCom. (n.d.). Use of the 'margin of exposure' (MOE) approach for deriving risk-based action limits for carcinogens unintentionally present.
- PubMed Central. (2013). This compound Levels in Raw Milk, Pasteurised Milk and Infant Formula.
- Hygiena. (n.d.). Mycotoxin Risk in Milk.
- Food Safety Portal. (n.d.). Risk assessment of genotoxic chemicals according to EFSA.
- VICAM. (n.d.). Technical Resource: Determination of this compound in Milk Using Immunoaffinity Chromatography Cleanup Coupled With UPLC and Fluorescence Detection.
- Springer. (2022). Occurrence and exposure assessment of this compound in milk and milk products in India.
- SCIEX. (n.d.). Quantification of this compound in milk using the SCIEX QTRAP® 4500 LC-MS/MS System.
- ResearchGate. (2022). Occurrence of this compound in Milk and Dairy Products Traded in São Paulo, Brazil: An Update.
- European Food Safety Authority. (2012). Assessing the safety of genotoxic and carcinogenic impurities: the Margin of Exposure approach.
- ChemSafetyPro.COM. (2018). What Are Margin of Exposure (MOE) and Margin of Safety (MOS) and How to Calculate.
- Wikipedia. (n.d.). Aflatoxin.
- Inchem.org. (n.d.). JECFA Evaluations-AFLATOXIN M1-.
- MDPI. (2023). Occurrence of this compound in Raw and Processed Milk: A Contribution to Human Exposure Assessment After 12 Years of Investigation.
- RIVM. (n.d.). Probabilistic dietary exposure models.
- ResearchGate. (2018). (PDF) this compound in milk and dairy products, occurrence and recent challenges: A review.
- Global Health Perspectives. (2022). Aflatoxin, food toxin that causes liver cancer.
- PubMed Central. (2020). Dietary Exposure and Risk Assessment of this compound for Children Aged 1 to 9 Years Old in Serbia.
- IARC Publications. (n.d.). Effects of aflatoxins on aflatoxicosis and liver cancer.
- PubMed Central. (2022). Deterministic and Probabilistic Dietary Exposure Assessment to Deoxynivalenol in Spain and the Catalonia Region.
- ResearchGate. (2001). codex alimentarius commission.
- MDPI. (2019). Aflatoxin B1 and M1: Biological Properties and Their Involvement in Cancer Development.
- Semantic Scholar. (2019). Exposure Assessment and Risk Characterization of this compound Intake through Consumption of Milk and Yoghurt by Student Populati.
- ResearchGate. (2020). A Review on Public Health Hazards of this compound, in Milk, and Dairy Products.
- Food Safety Commission of Japan. (n.d.). Risk Assessment Report this compound in Milk and Aflatoxin B1 in Feeds.
- MDPI. (2019). Exposure Assessment and Risk Characterization of this compound Intake through Consumption of Milk and Yoghurt by Student Population in Serbia and Greece.
- European Union. (n.d.). Aflatoxins in food | EFSA.
- Food and Agriculture Organization. (n.d.). Comments on the Draft Maximum Level for this compound in Milk (Agenda Item 15a).
- Scientific Research Publishing. (2018). Codex Alimentarius. Draft Maximum Level for this compound in Milk, Alinorm 97/37 Report of the Twenty-Second Session of the Joint FAO/WHO Codex Alimentarius Commission, Geneva. 1997; 2001.
- MDPI. (2022). A Comprehensive Probabilistic Risk Assessment Strategy of Aflatoxin B1 Exposure from Medical Areca Nuts Consumption.
- ResearchGate. (2022). Human health risk assessment of this compound in dairy products – A Disability-Adjusted Life Years (DALY) approach.
- MDPI. (2023). Risk Assessment of AFM1 in Raw Milk and Dairy Products Produced in Armenia, a Caucasus Region Country: A Pilot Study.
- PubMed. (n.d.). Use of probabilistic exposure models in the assessment of dietary exposure to chemicals.
Sources
- 1. livestocklab.ifas.ufl.edu [livestocklab.ifas.ufl.edu]
- 2. Aflatoxin - Wikipedia [en.wikipedia.org]
- 3. Aflatoxin B1 and M1: Biological Properties and Their Involvement in Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. hygiena.com [hygiena.com]
- 8. fsc.go.jp [fsc.go.jp]
- 9. Exposure assessment and cancer risk characterization of this compound (AFM1) through ingestion of raw cow milk in southern Ghana - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aflatoxin, food toxin that causes liver cancer – Global Health Perspectives [globalhealthperspectives.com]
- 11. publications.iarc.who.int [publications.iarc.who.int]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. WHO | JECFA [apps.who.int]
- 14. This compound (JECFA 47, 2001) [inchem.org]
- 15. Frontiers | Probabilistic modeling and risk characterization of the chronic this compound exposure of Hungarian consumers [frontiersin.org]
- 16. Dietary Exposure and Risk Assessment of this compound for Children Aged 1 to 9 Years Old in Serbia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Technical Resource: Determination of this compound in Milk Using Immunoaffinity Chromatography Cleanup Coupled With UPLC and Fluorescence Detection [vicam.com]
- 18. researchgate.net [researchgate.net]
- 19. sciex.com [sciex.com]
- 20. rivm.nl [rivm.nl]
- 21. Use of probabilistic exposure models in the assessment of dietary exposure to chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. foodsafetyportal.eu [foodsafetyportal.eu]
- 25. Assessing the safety of genotoxic and carcinogenic impurities: the Margin of Exposure approach | EFSA [efsa.europa.eu]
- 26. scicom.favv-afsca.be [scicom.favv-afsca.be]
- 27. chemsafetypro.com [chemsafetypro.com]
- 28. JECFA Evaluations-AFLATOXIN M1- [inchem.org]
- 29. This compound Levels in Raw Milk, Pasteurised Milk and Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. aflasafe.com [aflasafe.com]
- 32. Comments on the Draft Maximum Level for this compound in Milk (Agenda Item 15a)[50] [fao.org]
- 33. Codex Alimentarius. Draft Maximum Level for this compound in Milk, Alinorm 97/37 Report of the Twenty-Second Session of the Joint FAO/WHO Codex Alimentarius Commission, Geneva. 1997; 2001. - References - Scientific Research Publishing [scirp.org]
- 34. mdpi.com [mdpi.com]
- 35. Aflatoxins in food | EFSA [efsa.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Aflatoxin M1 Analysis of Dairy Products
Welcome to the Technical Support Center for Aflatoxin M1 (AFM1) analysis in dairy products. This guide is designed for researchers, scientists, and quality control professionals who are navigating the complexities of detecting and quantifying this mycotoxin in challenging matrices. Here, we will address common issues, provide in-depth troubleshooting advice, and offer detailed, field-proven protocols to enhance the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem in the analysis of this compound in dairy products?
A: Matrix effects are the alterations in analytical signal response caused by co-extracted, interfering components of the sample matrix. Dairy products, such as milk, cheese, and yogurt, are complex mixtures of fats, proteins, carbohydrates, vitamins, and minerals.[1][2] During sample preparation, these components can be co-extracted with the target analyte, this compound (AFM1).
The significance of these effects lies in their ability to cause either signal suppression or enhancement, leading to inaccurate quantification.[3][4] For instance, in LC-MS/MS analysis, matrix components can interfere with the ionization of AFM1 in the mass spectrometer's source, reducing its signal.[5] Given the stringent regulatory limits for AFM1 in dairy products—as low as 0.05 µg/kg in the European Union for milk and 0.025 µg/kg for infant formula—even minor inaccuracies can lead to false-negative or false-positive results.[6][7][8]
Q2: I'm seeing low recovery of this compound in my spiked milk samples. What are the likely causes and how can I improve it?
A: Low recovery of AFM1 is a common issue and can stem from several factors throughout the analytical workflow. Here’s a breakdown of potential causes and solutions:
-
Inadequate Extraction: The initial extraction step may not be efficient in releasing AFM1 from the matrix. Ensure you are using an appropriate solvent, typically a mixture of acetonitrile or methanol with water, and that the sample is thoroughly homogenized.[9][10]
-
Inefficient Clean-up: The clean-up step is crucial for removing interfering matrix components. If your clean-up method is not selective enough, residual matrix components can interfere with detection. Immunoaffinity columns (IACs) are highly recommended for their specificity in binding AFM1.[11][12]
-
Analyte Loss During Fat Removal: In high-fat dairy products, a defatting step is often necessary. However, improper technique can lead to the loss of AFM1. Centrifugation to separate the fat layer is a common and effective method.[13]
-
Improper pH: The pH of the sample and extraction solvent can influence the recovery of AFM1. It's important to optimize and control the pH during extraction.
To improve recovery, consider implementing a validated sample preparation method such as one using immunoaffinity column chromatography for clean-up, which has been shown to provide excellent recovery rates, often exceeding 80-90%.[14][15]
Q3: My ELISA results for this compound in cheese samples are inconsistent. What could be the reason?
A: Inconsistent ELISA results for cheese samples often point to matrix interference. Cheese is a particularly complex matrix with high fat and protein content, which can interfere with the antigen-antibody binding in an ELISA test.[16][17]
Here are some common causes and troubleshooting tips:
-
Insufficient Sample Homogenization: Cheese samples must be thoroughly homogenized to ensure a representative subsample is taken for analysis.
-
Incomplete Extraction: The extraction solvent may not be effectively penetrating the dense cheese matrix. Ensure you are using a validated extraction procedure for cheese, which may involve a combination of solvents and mechanical blending.
-
Fat Interference: High-fat content can interfere with the assay. A defatting step, often with a non-polar solvent like hexane, is crucial for cheese samples.[18]
-
Cross-Reactivity: Some ELISA kits may exhibit cross-reactivity with other structurally similar compounds present in the matrix, leading to inaccurate results.[19] It's important to use a validated ELISA kit specific for AFM1 in dairy matrices.
For complex matrices like cheese, it is often recommended to use a more robust clean-up method, such as immunoaffinity columns, prior to analysis, even for screening with ELISA, to minimize matrix effects.[16]
Q4: Can I use the QuEChERS method for this compound analysis in dairy products? What are the advantages and potential pitfalls?
A: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be adapted for AFM1 analysis in dairy products and offers a more cost-effective and simpler alternative to traditional methods like immunoaffinity columns.[1][9][10][18]
Advantages:
-
Speed and Simplicity: QuEChERS involves a straightforward extraction and clean-up process, making it suitable for high-throughput screening.[1][18]
-
Cost-Effectiveness: It uses common laboratory reagents and consumables, reducing the overall cost per sample compared to IACs.[18]
-
Versatility: The method can be modified for various dairy matrices.
Potential Pitfalls:
-
Matrix Effects: While QuEChERS includes a clean-up step, it may not be as effective as IACs in removing all matrix interferences, which can still affect the final analysis, particularly with LC-MS/MS.[18]
-
Method Optimization: The standard QuEChERS protocol often requires modification and validation for specific dairy products to ensure adequate recovery and clean-up.[20] This may involve adjusting the extraction solvents and clean-up sorbents.
-
Lower Selectivity: The dispersive solid-phase extraction (d-SPE) clean-up in QuEChERS is less selective than the antibody-based mechanism of IACs.
When using QuEChERS, it is crucial to validate the method for your specific dairy matrix and analytical instrument to ensure it meets the required performance criteria for accuracy and sensitivity.
Troubleshooting Guides
Issue 1: High Background Noise or Interfering Peaks in HPLC-FLD Chromatograms
Symptoms:
-
Unstable baseline in the chromatogram.
-
Presence of extra peaks near the retention time of this compound.
-
Difficulty in accurately integrating the AFM1 peak.
Causality and Troubleshooting Steps:
-
Evaluate the Clean-up Efficiency: The most common cause is insufficient removal of matrix components.
-
Action: Implement a more selective clean-up method. Immunoaffinity columns (IACs) are highly specific for AFM1 and are very effective at removing interfering substances from dairy matrices.[11][12] They work based on an antigen-antibody reaction, ensuring a very clean extract.[12]
-
Field Insight: While Solid-Phase Extraction (SPE) with C18 cartridges can be used, IACs generally provide superior clean-up for complex matrices like cheese and yogurt, leading to cleaner chromatograms and better sensitivity.[21][22]
-
-
Check for Contamination in the Analytical System:
-
Action: Flush the HPLC system, including the injector and column, with a strong solvent mixture (e.g., methanol/water, acetonitrile/water). If the problem persists, the guard column or analytical column may need to be replaced.
-
-
Optimize Mobile Phase Composition:
-
Action: Ensure the mobile phase is freshly prepared, filtered, and properly degassed. The composition of the mobile phase (e.g., water/acetonitrile/methanol) should be optimized for the best separation of AFM1 from any remaining matrix components.[23]
-
-
Post-Column Derivatization (if applicable):
-
Action: For enhanced fluorescence detection, post-column derivatization might be used.[16] Ensure the derivatization reagent is fresh and the reaction conditions (temperature, flow rate) are optimal.
-
Issue 2: Signal Suppression or Enhancement in LC-MS/MS Analysis
Symptoms:
-
Inaccurate quantification of this compound.
-
Poor reproducibility of results between samples.
-
Significant difference in peak area for the same concentration of AFM1 in solvent versus in the sample matrix.
Causality and Troubleshooting Steps:
-
Quantify the Matrix Effect:
-
Implement a More Effective Clean-up:
-
Action: For LC-MS/MS, a highly selective clean-up is critical. Immunoaffinity columns (IACs) are the gold standard for minimizing matrix effects in AFM1 analysis.[5][21][22] They selectively bind AFM1, allowing other matrix components to be washed away, resulting in a much cleaner extract for injection.[12]
-
Field Insight: Studies have shown that IAC clean-up is superior to other methods like multifunctional clean-up columns (MFC) in terms of recovery and reducing matrix effects for AFM1 in milk.[21][25]
-
-
Use a Stable Isotope-Labeled Internal Standard:
-
Action: Incorporate a stable isotope-labeled internal standard (e.g., ¹³C₁₇-Aflatoxin M1) into your workflow. This standard will co-elute with the native AFM1 and experience the same matrix effects, allowing for accurate correction during quantification.
-
-
Optimize Chromatographic Separation:
-
Action: Adjust the LC gradient to better separate AFM1 from any co-eluting matrix components that may be causing ion suppression or enhancement. Using a column with a different chemistry can also be beneficial.
-
Experimental Protocols
Protocol 1: Sample Preparation of Liquid Milk using Immunoaffinity Column (IAC) Clean-up for HPLC-FLD/UPLC or LC-MS/MS Analysis
This protocol is a robust method for the extraction and clean-up of this compound from liquid milk, suitable for subsequent analysis by chromatographic techniques.
Materials:
-
Liquid milk sample
-
Immunoaffinity columns (IAC) specific for this compound
-
Phosphate-buffered saline (PBS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Centrifuge
-
Vortex mixer
-
Syringe
Procedure:
-
Sample Preparation:
-
Warm the milk sample to room temperature and mix gently to ensure homogeneity.
-
Centrifuge an aliquot of the milk (e.g., 50 mL) to separate the fat layer.
-
Carefully remove the upper fat layer. The remaining skimmed milk is used for the analysis.[13]
-
-
IAC Clean-up:
-
Allow the immunoaffinity column to reach room temperature.
-
Pass a defined volume of the skimmed milk through the IAC at a slow and steady flow rate (e.g., 1-2 mL/min). The antibodies in the column will specifically bind the AFM1.[12]
-
Wash the column with PBS or water to remove any remaining unbound matrix components.
-
Dry the column by passing air through it.
-
-
Elution:
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase for injection into the HPLC or LC-MS/MS system.
-
Self-Validation: This protocol incorporates a highly selective clean-up step with IAC, which has been collaboratively studied and shown to have acceptable within- and between-laboratory precision.[11] The high specificity of the antibody-antigen binding ensures effective removal of matrix interferences, leading to reliable and reproducible results.[12][14]
Protocol 2: Modified QuEChERS Method for this compound in Milk Powder
This protocol provides a rapid and cost-effective method for the analysis of AFM1 in milk powder, suitable for screening purposes.
Materials:
-
Milk powder sample
-
QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate)
-
Acetonitrile (containing 1% acetic acid)
-
Dispersive SPE (d-SPE) clean-up tubes (e.g., containing PSA and C18 sorbents)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Reconstitution and Extraction:
-
Centrifugation:
-
Centrifuge the tube at high speed (e.g., 5000 x g) for 5 minutes to separate the phases.
-
-
Dispersive SPE Clean-up:
-
Take an aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing the clean-up sorbents.
-
Vortex for 30 seconds to facilitate the removal of interfering substances like fatty acids and pigments.
-
-
Final Preparation:
-
Centrifuge the d-SPE tube.
-
Take an aliquot of the cleaned-up extract, evaporate it to dryness, and reconstitute it in the mobile phase for analysis.
-
Self-Validation: The QuEChERS method's effectiveness relies on the proper selection of extraction solvents and d-SPE sorbents for the specific matrix. Validation should be performed by analyzing spiked blank samples to determine recovery and repeatability.[18] While simpler, this method may require more careful validation to manage potential matrix effects compared to the IAC protocol.[1]
Data Presentation
Table 1: Comparison of Sample Preparation Methods for this compound Analysis
| Method | Typical Recovery Rate (%) | Relative Standard Deviation (RSD) (%) | Throughput | Cost per Sample | Selectivity |
| Immunoaffinity Column (IAC) | 80-95%[15] | < 15%[11][26] | Medium | High | Very High |
| QuEChERS | 70-110%[20] | < 20%[20] | High | Low | Medium |
| Solid-Phase Extraction (SPE) | 85-98%[27] | < 10% | Medium | Medium | Medium-High |
Note: Performance characteristics can vary depending on the specific dairy matrix, laboratory conditions, and analytical instrumentation.
References
- Dragacci, S., et al. (n.d.). Immunoaffinity column cleanup with liquid chromatography for determination of this compound in liquid milk: collaborative study. PubMed.
- LCTech. (n.d.). Immunoaffinity Columns AflaCLEAN™ M1 Select Aflatoxn M1.
- Kuang, H., et al. (2005). Determination of this compound in Milk and Milk Powder Using High-Flow Solid-Phase Extraction and Liquid Chromatography−Tandem Mass Spectrometry. ACS Publications.
- VNYA Biotech. (n.d.). Immunoaffinity Column for this compound.
- Waters Corporation. (n.d.). Determination of this compound in Milk Using Immunoaffinity Chromatography Cleanup Coupled With UPLC and Fluorescence Detection.
- Scilit. (n.d.). Determination of Aflatoxin M 1 in Milk and Milk Powder Using High-Flow Solid-Phase Extraction and Liquid Chromatography−Tandem Mass Spectrometry.
- Shimadzu. (n.d.). A High Sensitivity LC/MS/MS Method with QuEChERS Sample Pre-treatment for Analysis of Aflatoxins in Milk Powder. LabRulez LCMS.
- Taylor & Francis Online. (2023). Full article: Solid phase extraction of this compound in milk samples by graphene oxide-poly-L-lysine nanocomposite followed by HPLC.
- RSC Publishing. (n.d.). Determination of this compound in liquid milk using high performance liquid chromatography with fluorescence detection after magnetic solid phase extraction.
- Fallah, A. A. (2010). Method validation for this compound determination in yoghurt using immunoaffinity column clean-up prior to high-performance liquid chromatography. PubMed.
- Milligan, C. (2021). Vigilance needed to prevent this compound contamination in milk. New Food magazine.
- Ringbio. (n.d.). Determination of this compound in milk to meet EU and FDA regulations.
- PubMed. (2005). Determination of this compound in milk and milk powder using high-flow solid-phase extraction and liquid chromatography-tandem mass spectrometry.
- ResearchGate. (n.d.). (PDF) Detection Methods for this compound in Dairy Products.
- National Institutes of Health. (2020). Detection Methods for this compound in Dairy Products.
- Food Safety Portal. (n.d.). EU REGULATION 1881 OF 2006.
- Semantic Scholar. (n.d.). Development and validation of HPLC-FLD method for this compound determination in milk and dairy products.
- Fan, S., et al. (2015). Simultaneous determination of aflatoxin B1 and M1 in milk, fresh milk and milk powder by LC-MS/MS utilising online turbulent flow chromatography. PubMed.
- MDPI. (n.d.). A 20-Year Data Review on the Occurrence of this compound in Milk and Dairy Products in Mediterranean Countries—Current Situation and Exposure Risks.
- MDPI. (2020). Detection Methods for this compound in Dairy Products.
- Jetir.org. (n.d.). Aflatoxin-M1 in dairy products and detection methods.
- Agilent. (2016). Aflatoxin Analysis in Infant Formula with Enhanced Matrix Removal— Lipid by LC/MS/MS.
- ResearchGate. (n.d.). (PDF) this compound in milk and dairy products, occurrence and recent challenges: A review.
- MDPI. (n.d.). Mapping Global Research Trends on this compound in Dairy Products: An Integrative Review of Prevalence, Toxicology, and Control Approaches.
- China Dairy. (2024). Method Validation Study for the Determination of this compound Content in Milk by High Performance Liquid Chromatography.
- CABI Digital Library. (n.d.). ELISA AND LC-MS/MS DETERMINATION OF this compound IN MILK SAMPLES.
- ResearchGate. (2023). (PDF) Development and validation of HPLC-FLD method for aflatoxin M 1 determination in milk and dairy products.
- ResearchGate. (n.d.). QuEChERS Coupled to Dispersive Liquid–Liquid Microextraction for the Determination of Aflatoxins B1 and M1 in Dairy Foods by HPLC.
- IRIS. (n.d.). Rapid and automated analysis of this compound in milk and dairy products by online solid phase extraction coupled to ultra-high.
- ResearchGate. (n.d.). Determination of Aflatoxins M1, M2, B1, B2, G1, and G2 and Ochratoxin A in UHT and Powdered Milk by Modified QuEChERS Method and Ultra-High-Performance Liquid Chromatography Tandem Mass Spectrometry.
- SCIEX. (n.d.). Quantification of this compound in milk using the SCIEX QTRAP® 4500 LC-MS/MS System.
- YouTube. (2020). AOAC certified solution for this compound analysis in dairy products - Webinar.
- MDPI. (2022). Monitoring of this compound in Various Origins Greek Milk Samples Using Liquid Chromatography Tandem Mass Spectrometry.
- Hygiena. (n.d.). Mycotoxin Risk in Milk:.
- Waters Corporation. (n.d.). Determination of this compound in Milk Using Immunoaffinity Chromatography Cleanup Coupled With UPLC and Fluorescence Detection.
- Meizheng. (n.d.). This compound ELISA Test Kit for Milk.
- MDPI. (2023). Simultaneous Detection and Quantification of this compound, Eight Microcystin Congeners and Nodularin in Dairy Milk by LC-MS/MS.
- MDPI. (2024). Sensitive this compound Detection in Milk by ELISA: Investigation of Different Assay Configurations.
- ResearchGate. (n.d.). Analysis of this compound and M2 in commercial dairy products using high-performance liquid chromatography with a fluorescence detector.
Sources
- 1. agilent.com [agilent.com]
- 2. sciex.com [sciex.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. iris.unirc.it [iris.unirc.it]
- 5. Monitoring of this compound in Various Origins Greek Milk Samples Using Liquid Chromatography Tandem Mass Spectrometry [mdpi.com]
- 6. Aflatoxins in Dairy Products | LGC Standards [lgcstandards.com]
- 7. newfoodmagazine.com [newfoodmagazine.com]
- 8. EU REGULATION 1881 OF 2006 [foodsafetyportal.eu]
- 9. researchgate.net [researchgate.net]
- 10. Detection Methods for this compound in Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunoaffinity column cleanup with liquid chromatography for determination of this compound in liquid milk: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. vnyabiotech.com [vnyabiotech.com]
- 13. waters.com [waters.com]
- 14. lctech.de [lctech.de]
- 15. pickeringlabs.com [pickeringlabs.com]
- 16. mdpi.com [mdpi.com]
- 17. This compound ELISA Test Kit for Milk [mzfoodtest.com]
- 18. lcms.labrulez.com [lcms.labrulez.com]
- 19. jetir.org [jetir.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. scilit.com [scilit.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Determination of this compound in milk and milk powder using high-flow solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Method validation for this compound determination in yoghurt using immunoaffinity column clean-up prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
Technical Support Center: Aflatoxin M1 Analysis in High-Fat Matrices
Welcome to the technical support center dedicated to enhancing the accuracy and reliability of Aflatoxin M1 (AFM1) analysis in challenging high-fat matrices. This guide is designed for researchers, scientists, and quality control professionals who encounter difficulties in achieving consistent and high recovery rates for AFM1 in products such as cheese, butter, cream, and high-fat milk powder.
The high lipid and protein content in these matrices can lead to significant analytical challenges, including matrix effects, low analyte recovery, and poor reproducibility.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate these complexities and improve the quality of your results.
The Challenge of High-Fat Matrices
The primary difficulty in analyzing AFM1 in high-fat foods lies in the effective separation of the low-concentration toxin from a complex and interfering matrix. Lipids and proteins can cause several problems:
-
Emulsion Formation: During solvent extraction, fats can form stable emulsions, making phase separation difficult and leading to analyte loss.
-
Matrix Interference: Co-extracted fats and proteins can interfere with chromatographic separation and detection, leading to inaccurate quantification.[3]
-
Low Recovery: AFM1 can be physically entrapped within the fat globules or bind to proteins, preventing its efficient extraction into the solvent phase.
This guide will address these issues by providing systematic solutions grounded in established scientific principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your AFM1 analysis workflow, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low Recovery Rates (<70%)
Potential Cause 1: Inefficient Extraction from the Matrix
-
Causality: The extraction solvent may not be effectively penetrating the sample matrix to dissolve the AFM1, or the toxin may be strongly associated with the fat and protein components.
-
Solution:
-
Optimize Solvent Choice: While acetonitrile and methanol are common, a mixture of solvents can be more effective. For instance, a combination of acetonitrile, methanol, and water can enhance extraction efficiency.[4] For very high-fat samples like butter, an initial defatting step is crucial.
-
Improve Sample Homogenization: Ensure the sample is thoroughly homogenized to increase the surface area for solvent interaction. For solid samples like cheese, fine grinding is essential.[5]
-
Incorporate a Defatting Step: For high-fat samples, a preliminary defatting step is highly recommended. This can be achieved by:
-
Centrifugation and Chilling: For liquid samples like milk, centrifuge at high speed (e.g., 5000 x g) for 15-60 minutes to separate the fat layer.[3] Chilling the sample (e.g., at 0°C for 30 minutes or -18°C for 3 hours) can solidify the fat, allowing for its easy physical removal.[2][3]
-
Hexane Wash: For cheese and butter extracts, a liquid-liquid partitioning step with hexane can effectively remove lipids.[1][6]
-
-
Potential Cause 2: Analyte Loss During Clean-up
-
Causality: The clean-up step, designed to remove matrix components, might also be inadvertently removing the target analyte. This can happen with non-specific solid-phase extraction (SPE) sorbents or improper use of immunoaffinity columns (IAC).
-
Solution:
-
Use Immunoaffinity Columns (IAC): IACs are highly recommended for complex matrices due to their high specificity.[7][8] The columns contain monoclonal antibodies that selectively bind to AFM1, allowing other matrix components to be washed away.[7] This method generally results in cleaner extracts and higher recovery rates, often exceeding 80-90%.[4]
-
Verify IAC Protocol: Ensure you are following the manufacturer's instructions for the IAC, particularly regarding sample loading flow rate and wash/elution solvent volumes. An overly fast flow rate can prevent efficient binding of the analyte.
-
Consider QuEChERS with Modifications: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a faster alternative to traditional SPE.[9] For high-fat matrices, a modified QuEChERS protocol that includes a defatting step (e.g., using hexane) and specialized dispersive SPE (dSPE) sorbents like C18 can be effective.[6][10]
-
Issue 2: High Variability in Results (High %RSD)
Potential Cause 1: Inconsistent Sample Preparation
-
Causality: Non-homogenous samples or inconsistent execution of the extraction and clean-up steps can lead to significant variation between replicates.
-
Solution:
-
Standardize Homogenization: Use a standardized procedure for sample homogenization to ensure uniformity across all samples.[5]
-
Automate where Possible: If available, use automated systems for liquid handling and SPE to minimize human error.
-
Ensure Complete Solvent Evaporation and Reconstitution: After clean-up, if the eluate is evaporated, ensure it is taken to complete dryness and then fully reconstituted in the mobile phase. Incomplete reconstitution is a common source of variability.
-
Potential Cause 2: Matrix Effects in the Analytical Instrument
-
Causality: Co-eluting matrix components that were not removed during clean-up can suppress or enhance the ionization of AFM1 in the mass spectrometer source, or interfere with fluorescence detection.[3]
-
Solution:
-
Improve Clean-up: A more effective clean-up, such as switching from SPE to IAC, can resolve this issue.
-
Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has been through the entire sample preparation process. This helps to compensate for any consistent signal suppression or enhancement.[3]
-
Employ an Internal Standard: The use of a stable isotope-labeled internal standard (e.g., ¹³C₁₇-Aflatoxin M1) is the most effective way to correct for matrix effects and variations in recovery.
-
Frequently Asked Questions (FAQs)
Q1: What is the best clean-up method for AFM1 in cheese?
For complex and high-fat matrices like cheese, immunoaffinity column (IAC) clean-up is widely regarded as the gold standard.[2][4] It offers superior selectivity and recovery compared to conventional SPE methods, resulting in a much cleaner final extract and more reliable quantification.[4][7]
Q2: Can I use a QuEChERS method for butter?
Standard QuEChERS methods are often not suitable for matrices with very high fat content like butter without modification. However, modified QuEChERS protocols have been developed that incorporate a defatting step with hexane and use dSPE with C18 sorbent to remove lipids.[6] While faster, it is crucial to validate the recovery and repeatability of a modified QuEChERS method against a reference method for your specific matrix.
Q3: My recovery is good, but I'm seeing a lot of interfering peaks in my chromatogram. What should I do?
Interfering peaks suggest that your clean-up step is not sufficiently removing matrix components.
-
If using SPE: Consider switching to a different sorbent or, ideally, moving to an immunoaffinity column (IAC) for enhanced specificity.[7]
-
If using HPLC-FLD: Ensure your fluorescence detector wavelengths are set correctly for AFM1. Post-column derivatization can sometimes improve specificity and sensitivity.[11]
-
If using LC-MS/MS: Optimize your MRM transitions. Ensure that both the quantifier and qualifier ions are free from interference. A more thorough clean-up is the most robust solution.[12]
Q4: How can I prevent emulsion formation during liquid-liquid extraction?
Emulsions are common with high-fat samples. To mitigate this:
-
Add Salt: The addition of salts, as is done in the QuEChERS method, can help to break emulsions by increasing the ionic strength of the aqueous phase.[6]
-
Centrifugation: High-speed centrifugation is very effective at breaking up emulsions.
-
Chilling/Freezing: As mentioned previously, chilling or freezing the sample can help to separate the lipid layer.[2]
Experimental Protocols & Workflows
Protocol 1: AFM1 Extraction from High-Fat Milk/Cream using IAC Clean-up
This protocol is a robust method for liquid dairy products with high-fat content.
Step 1: Defatting
-
Warm the milk or cream sample to approximately 37°C to ensure homogeneity.
-
Pipette 50 mL of the sample into a centrifuge tube.
-
Centrifuge at 5,000 x g for 15 minutes at 4°C.
-
After centrifugation, two layers will be visible: a top layer of fat and the lower skim milk portion.
-
Place the tube in a freezer at -20°C for at least 1 hour to solidify the fat layer.
-
Carefully decant the skim milk portion into a clean flask, or remove the solid fat layer with a spatula.[3]
Step 2: Immunoaffinity Column (IAC) Clean-up
-
Allow the defatted milk and the IAC to reach room temperature.
-
Pass the entire volume of the defatted milk through the IAC at a slow, steady flow rate (e.g., 1-2 drops per second), as recommended by the manufacturer.[13]
-
Wash the column with 10-20 mL of purified water to remove unbound matrix components.
-
Dry the column by passing air through it for 30 seconds.
-
Elute the AFM1 from the column using 1-2 mL of methanol into a clean collection vial. Ensure the methanol has sufficient contact time with the column sorbent for complete elution.
-
The eluate can be evaporated under a gentle stream of nitrogen and reconstituted in the initial mobile phase for HPLC or LC-MS/MS analysis.
Diagram: Workflow for AFM1 in High-Fat Milk
Caption: Workflow for AFM1 analysis in high-fat milk.
Protocol 2: AFM1 Extraction from Cheese using Solvent Extraction and IAC Clean-up
This method is suitable for solid and semi-solid high-fat dairy products.
Step 1: Sample Preparation and Extraction
-
Weigh 10 g of a representative, homogenized cheese sample into a blender jar.
-
Add 100 mL of an extraction solvent mixture, such as methanol/water (80:20, v/v).[14]
-
Blend at high speed for 3 minutes.
-
Filter the extract through a fluted filter paper.
-
Transfer a known volume (e.g., 10 mL) of the filtrate to a separatory funnel and add 10 mL of hexane. Shake vigorously for 1 minute to defat the extract.
-
Allow the layers to separate and collect the lower, defatted layer.
Step 2: Immunoaffinity Column (IAC) Clean-up
-
Dilute the defatted extract with phosphate-buffered saline (PBS) as per the IAC manufacturer's instructions to ensure optimal antibody binding.
-
Proceed with the IAC clean-up as described in Protocol 1, Step 2.
Diagram: Logic for Method Selection
Caption: Decision tree for selecting an AFM1 analysis method.
Data Presentation: Expected Performance
The choice of method significantly impacts the expected recovery and precision. The following table summarizes typical performance data from validated methods in the literature.
| Matrix | Preparation Method | Clean-up | Detection | Avg. Recovery (%) | RSD (%) | Reference |
| Cheese | Solvent Extraction | IAC | HPLC-FLD | 92% | 7% | [4] |
| Butter | Solvent Extraction | IAC | HPLC-FLD | 97% | 9% | [4] |
| Milk | Centrifugation/Defatting | IAC | UPLC-FLD | >80% | <10% | |
| Yogurt | Extraction | IAC | HPLC-FLD | 72-87% | 2.6-8.4% | [15] |
| Infant Formula | QuEChERS | EMR—Lipid dSPE | LC-MS/MS | 88-113% | 1.3-13.6% | [10] |
This table is for illustrative purposes. Actual performance must be validated in your laboratory.
References
- Fallah, A. A. (2010). Method validation for this compound determination in yoghurt using immunoaffinity column clean-up prior to high-performance liquid chromatography. Food and Chemical Toxicology, 48(7), 1635-1639.
- Marchese, S., et al. (2018). Detection Methods for this compound in Dairy Products. Toxins (Basel), 10(2), 65.
- Semantic Scholar. (n.d.). Development and validation of HPLC-FLD method for this compound determination in milk and dairy products.
- Malissiova, E., et al. (2021). Determination of this compound in Raw Milk Using an HPLC-FL Method in Comparison with Commercial ELISA Kits—Application in Raw Milk Samples from Various Regions of Greece. Toxins (Basel), 13(3), 217.
- Waters Corporation. (2021). Determination of this compound in Milk Using Immunoaffinity Chromatography Cleanup Coupled With UPLC and Fluorescence Detection.
- Ji, K., et al. (2024). Method Validation Study for the Determination of this compound Content in Milk by High Performance Liquid Chromatography. China Dairy.
- Toscani, T., et al. (2023). Emerging Mycotoxins in Cheese: Simultaneous Analysis of Aflatoxin M 1, Aflatoxicol, and Sterigmatocystin by LC-MS/MS. Toxins (Basel), 15(7), 439.
- Oreate. (2023). Research and Application of Immunoaffinity Column Method for Detection of this compound in Milk.
- MDPI. (2018). Detection Methods for this compound in Dairy Products.
- Yao, D., et al. (2015). Detection of Aflatoxins in Different Matrices and Food-Chain Positions. Frontiers in Microbiology, 6, 1206.
- Agilent Technologies. (2016). Aflatoxin Analysis in Infant Formula with Enhanced Matrix Removal— Lipid by LC/MS/MS.
- ResearchGate. (2018). Detection Methods for this compound in Dairy Products.
- Kamkar, A. (2005). Method for determination of aflatoxin M₁ in cheese and butter by HPLC using an immunoaffinity column. Shokuhin Eiseigaku Zasshi, 46(5), 219-223.
- Li, P., et al. (2020). Recent Insights into Sample Pretreatment Methods for Mycotoxins in Different Food Matrices: A Critical Review on Novel Materials. Toxins (Basel), 12(4), 235.
- FAO. (n.d.). Sampling and sample preparation methods for determining concentrations of mycotoxins in foods and feeds.
- aokin. (n.d.). ImmunoClean Columns.
- FAO. (n.d.). Overview of analytical methods for mycotoxin contamination in maize and peanuts.
- ResearchGate. (2019). Matrix effects (%) for aflatoxins in evaluated matrices.
- Romer Labs. (n.d.). Sampling and Sample Preparation for Mycotoxin Analysis.
- Reiter, E. V., & Vouk, F. (2011). Sample preparation and clean up in mycotoxin analysis: Principles, applications and recent developments. In Mycotoxin Analysis. ResearchGate.
- El-Sayed, A. M., et al. (2023). Development and validation of a simple solid-liquid extraction protocol coupled with LC-ESI-MS/MS for the determination of this compound in colostrum-based supplements and whey protein-based sports foods. Food Chemistry, 429, 136894.
- Stroka, J., et al. (2000). Immunoaffinity Column Cleanup with Liquid Chromatography Using Post-Column Bromination for Determination of Aflatoxins in Peanut Butter, Pistachio Paste, Fig Paste, and Paprika Powder: Collaborative Study. Journal of AOAC International, 83(2), 320-340.
- Hussain, I., & Anwar, J. (2018). This compound in milk and dairy products, occurrence and recent challenges: A review. ResearchGate.
- Shundo, L., & de Almeida, A. P. (2004). AFM1 in milk by immune affinity column cleanup with TLC/HPLC determination. ResearchGate.
- Al-Hadethi, H. A. A., et al. (2022). An assessment of the prevalence of this compound level in milk and milk powder based on high performance liquid chromatography and dietary risk assessment. Iraqi Journal of Agricultural Sciences, 53(1), 1-10.
- Campone, L., et al. (2013). QuEChERS Coupled to Dispersive Liquid–Liquid Microextraction for the Determination of Aflatoxins B1 and M1 in Dairy Foods by HPLC. ResearchGate.
- Moradian, M., et al. (2024). Effectiveness of various methods to reduce this compound levels in milk, a systematic review. Food Science & Nutrition.
- Lacina, O., et al. (2021). QuEChERS LC–MS/MS Screening Method for Mycotoxin Detection in Cereal Products and Spices. Foods, 10(4), 799.
- SCIEX. (n.d.). Quantification of this compound in milk using the SCIEX QTRAP® 4500 LC-MS/MS System.
- Shimadzu. (n.d.). A High Sensitivity LC/MS/MS Method with QuEChERS Sample Pre-treatment for Analysis of Aflatoxins in Milk Powder.
- Malachová, A., et al. (2014). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 62(25), 5793-5804.
- Al-Zoreky, N. S., & Al-Taher, F. Y. (2015). Reliable HPLC Determination of this compound in Eggs. The Scientific World Journal, 2015, 294379.
- ResearchGate. (2017). Analysis of this compound and M2 in commercial dairy products using high-performance liquid chromatography with a fluorescence detector.
- Al-Shannaq, A. F. (2012). QuEChERS-HPLC method for aflatoxin detection of domestic and imported food in Jordan. ResearchGate.
- Chen, D., et al. (2005). Determination of this compound in Milk and Milk Powder Using High-Flow Solid-Phase Extraction and Liquid Chromatography−Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 53(22), 8474-8480.
- Armando, M. R., et al. (2019). Quantification of this compound carry-over rate from feed to soft cheese. Food Additives & Contaminants: Part A, 36(10), 1558-1566.
- Biancardi, A., & Moretti, A. (2022). Assessment of this compound enrichment factor in cheese produced with naturally contaminated milk. Italian Journal of Food Safety, 11(1), 10118.
Sources
- 1. Detection Methods for this compound in Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Method for determination of aflatoxin M₁ in cheese and butter by HPLC using an immunoaffinity column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. foodriskmanagement.com [foodriskmanagement.com]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. Research and Application of Immunoaffinity Column Method for Detection of this compound in Milk - Oreate AI Blog [oreateai.com]
- 8. researchgate.net [researchgate.net]
- 9. QuEChERS LC–MS/MS Screening Method for Mycotoxin Detection in Cereal Products and Spices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. mdpi.com [mdpi.com]
- 12. sciex.com [sciex.com]
- 13. aokin.de [aokin.de]
- 14. researchgate.net [researchgate.net]
- 15. Method validation for this compound determination in yoghurt using immunoaffinity column clean-up prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the sensitivity and selectivity of LC-MS/MS for Aflatoxin M1
Welcome to the technical support center for the analysis of Aflatoxin M1 (AFM1) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance the sensitivity and selectivity of your assays. Here, we move beyond mere procedural steps to explain the fundamental principles behind each experimental choice, ensuring robust and reliable results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries and challenges encountered during the analysis of this compound.
Q1: What are the most critical factors for achieving high sensitivity in this compound analysis?
A1: Achieving high sensitivity for this compound, a carcinogenic mycotoxin found in milk and dairy products, is paramount due to stringent regulatory limits.[1][2] Key factors include:
-
Efficient Sample Preparation: The complexity of matrices like milk, which contain fats, proteins, and carbohydrates, necessitates a robust sample preparation strategy to minimize interferences.[3] Immunoaffinity column (IAC) cleanup is highly effective for selectively isolating AFM1, leading to excellent recovery rates of ≥ 90%.[4][5]
-
Optimized Chromatographic Separation: Proper selection of the analytical column and mobile phase is crucial. A C18 column is commonly used for reversed-phase separation of aflatoxins.[1] The mobile phase composition, often a gradient of water and an organic solvent like methanol or acetonitrile with additives like formic acid or ammonium formate, should be optimized to achieve sharp, symmetrical peaks.[6][7]
-
Fine-Tuned Mass Spectrometry Parameters: The sensitivity of the MS/MS system depends on optimizing parameters such as ionization source settings (e.g., capillary voltage, source temperature), collision energy for fragmentation, and the selection of specific and intense Multiple Reaction Monitoring (MRM) transitions.[8][9]
Q2: How can I improve the selectivity of my this compound assay to avoid interferences?
A2: Selectivity ensures that the detected signal corresponds solely to this compound. Key strategies include:
-
High-Efficiency Sample Cleanup: Immunoaffinity columns (IACs) are highly specific, utilizing monoclonal antibodies to bind AFM1, effectively removing matrix components that could cause interference.[4][10][11]
-
Optimized Chromatographic Resolution: Achieving baseline separation of AFM1 from other co-eluting matrix components is vital. This can be accomplished by adjusting the gradient slope, flow rate, and column temperature.[12]
-
Specific MRM Transitions: The use of at least two specific MRM transitions for AFM1 provides a high degree of confidence in identification and quantification.[3][13] The ratio of the quantifier to the qualifier ion should remain consistent between standards and samples.[12]
Q3: What is the role of an internal standard in this compound analysis, and which one should I use?
A3: An internal standard (IS) is crucial for accurate quantification, as it compensates for variations during sample preparation, cleanup, and ionization.[14] For this compound analysis, a stable isotope-labeled (SIL) internal standard, such as ¹³C₁₇-Aflatoxin M1, is the gold standard.[8][14][15] Since the SIL-IS has nearly identical physicochemical properties to the native AFM1, it co-elutes and experiences similar matrix effects, leading to highly accurate and precise results.[16]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low or No this compound Signal
Possible Cause & Solution
-
Inefficient Extraction:
-
Causality: The complex matrix of milk and dairy products can hinder the complete extraction of AFM1.
-
Solution: Ensure the extraction solvent is appropriate. A common choice is a mixture of acetonitrile and water.[17] Optimize the extraction time and agitation method (e.g., vortexing, shaking) to ensure thorough mixing.[3] For milk powder, ensure complete reconstitution before extraction.[1]
-
-
Poor Recovery from Immunoaffinity Column:
-
Causality: The binding capacity of the IAC may be exceeded, or the elution solvent may not be effective.
-
Solution: Verify that the amount of AFM1 in the sample does not exceed the column's loading capacity (typically around 100 ng).[4][5] Ensure the elution solvent, often acetonitrile or methanol, is of high purity and the elution volume is sufficient to release all bound AFM1.[10][18]
-
-
Suboptimal Mass Spectrometry Parameters:
-
Causality: Incorrect MS settings can lead to poor ionization and fragmentation, resulting in a weak signal.
-
Solution: Systematically optimize the ion source parameters, including capillary voltage, source and desolvation temperatures, and gas flows.[8][19] Perform collision energy optimization to find the value that yields the most intense and stable product ions for your specific instrument.[9]
-
Issue 2: High Signal Variability and Poor Reproducibility
Possible Cause & Solution
-
Matrix Effects (Ion Suppression or Enhancement):
-
Causality: Co-eluting matrix components can interfere with the ionization of AFM1 in the MS source, leading to inconsistent signal intensity.[20] This is a significant challenge in complex matrices like milk.[6][21]
-
Solution:
-
Improve Sample Cleanup: Utilize high-quality immunoaffinity columns to remove a larger portion of the interfering matrix.[4][11]
-
Optimize Chromatography: Adjust the chromatographic gradient to separate AFM1 from the region where most matrix components elute.
-
Use a Stable Isotope-Labeled Internal Standard: A ¹³C-labeled AFM1 internal standard is the most effective way to compensate for matrix effects, as it will be suppressed or enhanced to the same degree as the native analyte.[14][15][16]
-
Matrix-Matched Calibration: If a SIL-IS is unavailable, prepare calibration standards in a blank matrix extract that is free of AFM1 to mimic the matrix effects seen in the samples.[22]
-
-
-
Inconsistent Sample Preparation:
-
Causality: Minor variations in extraction volumes, incubation times, or cleanup procedures can introduce significant variability.
-
Solution: Develop and strictly adhere to a detailed Standard Operating Procedure (SOP). Use calibrated pipettes and ensure consistent timing for each step of the process. Automation of the sample preparation, where possible, can also improve reproducibility.[5]
-
Issue 3: Peak Tailing or Splitting
Possible Cause & Solution
-
Column Contamination or Degradation:
-
Causality: Accumulation of matrix components on the analytical column can lead to poor peak shape.
-
Solution: Use a guard column to protect the analytical column. Implement a robust column washing step at the end of each analytical run to remove strongly retained matrix components.[22] If peak shape does not improve, the column may need to be replaced.
-
-
Inappropriate Mobile Phase pH or Composition:
-
Causality: The pH of the mobile phase can affect the ionization state of AFM1 and its interaction with the stationary phase.
-
Solution: Ensure the mobile phase is properly prepared and degassed. Small adjustments to the pH with additives like formic acid can sometimes improve peak shape. Experiment with different organic modifiers (methanol vs. acetonitrile) to see which provides better chromatography.
-
-
Sample Overload:
-
Causality: Injecting too much sample or too high a concentration of the analyte can lead to peak distortion.
-
Solution: Dilute the sample extract before injection. If sensitivity is a concern, consider a more effective sample pre-concentration step during preparation.
-
Section 3: Experimental Protocols & Data
Protocol: Immunoaffinity Column Cleanup for this compound in Milk
This protocol provides a step-by-step methodology for the extraction and cleanup of this compound from milk samples using immunoaffinity columns.
Materials:
-
Whole milk sample
-
Immunoaffinity columns (IACs) specific for this compound
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Phosphate-buffered saline (PBS)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Centrifuge 50 mL of the milk sample at 4000 x g for 15 minutes to separate the fat layer.[18]
-
Extraction: Carefully remove and discard the upper fat layer. Filter the skimmed milk through a glass microfiber filter.
-
IAC Loading: Allow the immunoaffinity column to reach room temperature. Pass the filtered skim milk through the IAC at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the IAC with 20 mL of PBS to remove unbound matrix components.
-
Elution: Elute the bound this compound from the column by slowly passing 2 mL of methanol through the IAC. Collect the eluate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C. Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase.[3]
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Table 1: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting | Rationale |
| LC System | ||
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and separation for AFM1. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies the mobile phase to promote protonation of AFM1. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for elution. |
| Gradient | 10% B to 90% B over 5 min | Allows for separation from early eluting interferences and efficient elution of AFM1. |
| Flow Rate | 0.3 mL/min | A typical flow rate for this column dimension. |
| Column Temp | 40°C | Improves peak shape and reduces viscosity.[12] |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects. |
| MS/MS System | ||
| Ionization Mode | Positive Electrospray (ESI+) | AFM1 readily forms a protonated molecule [M+H]⁺. |
| Capillary Voltage | 3.0 kV | Optimized for efficient ionization of AFM1. |
| Source Temp | 150°C | Helps in the desolvation process.[19] |
| Desolvation Temp | 450°C | Facilitates the evaporation of solvent from the ESI droplets.[19] |
| MRM Transitions | Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier) | Provides high selectivity and confirmation of identity.[17] |
| Collision Energy | Optimized for each transition | Maximizes the signal of the product ions. |
Section 4: Visualizations
Workflow for this compound Sample Preparation
Caption: Workflow for this compound sample preparation and cleanup.
Logical Relationship for Troubleshooting Low Sensitivity
Caption: Troubleshooting guide for low this compound sensitivity.
References
- LCTech GmbH. (n.d.). Immunoaffinity Columns AflaCLEAN™ M1 Select Aflatoxn M1.
- LIBIOS. (n.d.). New internal 13C labeled standard this compound.
- Dragacci, S., Grosso, F., & Gilbert, J. (2001). Immunoaffinity column cleanup with liquid chromatography for determination of this compound in liquid milk: collaborative study.
- Prado, G., Oliveira, M. S., Abrantes, F. M., Santos, L. G., Veloso, T., & Souza, R. A. (2005). This compound in milk by immunoaffinity column cleanup with TLC/HPLC determination. Brazilian Journal of Microbiology, 36(3), 253-257.
- Patel, V., Vincent, V., Lakshmanan, D., Chandrasekar, M., Pillai, M., & Stahl-Zeng, J. (n.d.). Quantification of this compound in milk using the SCIEX QTRAP® 4500 LC-MS/MS System. SCIEX.
- Waters Corporation. (n.d.). Determination of this compound in Milk Using Immunoaffinity Chromatography Cleanup Coupled With UPLC and Fluorescence Detection.
- Shimadzu Corporation. (n.d.). A High Sensitivity LC/MS/MS Method with QuEChERS Sample Pre-treatment for Analysis of Aflatoxins in Milk Powder. LabRulez LCMS.
- Chemetrix. (n.d.). Compensating Matrix Effect and Low Extraction Recoveries by Adopting Procedural Standard Calibration Approach for Quantification of Mycotoxins in Milk Samples.
- Kwiatek, K., Jedziniak, P., & Kosicki, R. (2019). Inter-laboratory validation of liquid chromatography–tandem mass spectrometry multi-mycotoxin determination in animal feed. Journal of Veterinary Research, 63(3), 395-403.
- LIBIOS. (n.d.). U-[13C17]-Aflatoxin M1.
- Van Hassel, M., et al. (2023). Simultaneous Detection and Quantification of this compound, Eight Microcystin Congeners and Nodularin in Dairy Milk by LC-MS/MS. Toxins, 15(10), 578.
- Agilent Technologies. (2016, March 31). Aflatoxin Analysis in Infant Formula with Enhanced Matrix Removal— Lipid by LC/MS/MS.
- Papachristou, E., et al. (2022). Monitoring of this compound in Various Origins Greek Milk Samples Using Liquid Chromatography Tandem Mass Spectrometry. Foods, 11(5), 654.
- Shimadzu Corporation. (2017). Solid Phase Extraction and SFC-MS/MS Method for Analysis of Aflatoxins M1, M2, B1, B2, G1 and G2 in Milk Powders.
- El-Sayed, Y. S., et al. (2023). Development and validation of a simple solid-liquid extraction protocol coupled with LC-ESI-MS/MS for the determination of this compound in colostrum-based supplements and whey protein-based sports foods. Food Chemistry, 437, 137819.
- Fan, S., et al. (2015). Simultaneous determination of aflatoxin B1 and M1 in milk, fresh milk and milk powder by LC-MS/MS utilising online turbulent flow chromatography. Food Additives & Contaminants: Part A, 32(7), 1175-1184.
- De Boevre, M., et al. (2012). Validation of an LC-MS Method for Quantification of Mycotoxins and Characterization of Fungal Strains Occurring in Food and Feed. Toxins, 4(12), 1179-1197.
- Malachová, A., et al. (2014). Optimization and validation of a quantitative liquid chromatography–tandem mass spectrometric method covering 295 bacterial and fungal metabolites including all regulated mycotoxins in four model food matrices.
- Jo, H., et al. (2022). Optimized LC-MS/MS parameters for the determination of mycotoxins in feedstuffs. Journal of Analytical Science and Technology, 13(1), 1-11.
- Van Hassel, M., et al. (2023). Simultaneous Detection and Quantification of this compound, Eight Microcystin Congeners and Nodularin in Dairy Milk by LC-MS/MS. Toxins, 15(10), 578.
- El Mahgubi, A., et al. (2019). Optimization and validation of a liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the determination of aflatoxins in maize. Cogent Food & Agriculture, 5(1), 1618237.
- Sulyok, M., et al. (2015). Unexpected sensitivity enhancement in analysing alfatoxin M1 using LC-IDMS. Food Chemistry, 173, 857-862.
- Agilent Technologies. (2008, January 4). Determination of Aflatoxins in Food by LC/MS/MS.
- Rychlik, M., & Asam, S. (2008). Use of isotope-labeled aflatoxins for LC-MS/MS stable isotope dilution analysis of foods. Mycotoxin Research, 24(3), 126-132.
- Zhang, K., et al. (2021). Analysis of 12 Regulated Mycotoxins in 8 Food Matrices by Single Immunoaffinity Cleanup and Isotope Dilution LC–MS/MS.
- De Girolamo, A., et al. (2024). Emerging Mycotoxins in Cheese: Simultaneous Analysis of this compound, Aflatoxicol, and Sterigmatocystin by LC-MS/MS. Toxins, 16(4), 163.
- Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques, 14(3), 1000529.
- Pop, C., et al. (2020). Detection Methods for this compound in Dairy Products. Toxins, 12(2), 123.
- MycotoxinSite. (n.d.). This compound determination in Milk Samples using LC-MS/MS.
- Papachristou, E., et al. (2022). Monitoring of this compound in Various Origins Greek Milk Samples Using Liquid Chromatography Tandem Mass Spectrometry. Foods, 11(5), 654.
- De Girolamo, A., et al. (2024). Emerging Mycotoxins in Cheese: Simultaneous Analysis of this compound, Aflatoxicol, and Sterigmatocystin by LC-MS/MS. Toxins, 16(4), 163.
Sources
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. agilent.com [agilent.com]
- 3. sciex.com [sciex.com]
- 4. lctech.de [lctech.de]
- 5. pickeringlabs.com [pickeringlabs.com]
- 6. chemetrix.co.za [chemetrix.co.za]
- 7. Optimization and validation of a liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the determination of aflatoxins in maize - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. Immunoaffinity column cleanup with liquid chromatography for determination of this compound in liquid milk: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. New internal 13C labeled standard this compound | LIBIOS [libios.fr]
- 15. U-[13C17]-Aflatoxin M1 | LIBIOS [libios.fr]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. qcap-egypt.com [qcap-egypt.com]
- 18. This compound in milk by immunoaffinity column cleanup with TLC/HPLC determination - ProQuest [proquest.com]
- 19. orbi.umons.ac.be [orbi.umons.ac.be]
- 20. longdom.org [longdom.org]
- 21. Detection Methods for this compound in Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting common issues in Aflatoxin M1 ELISA kits
As a Senior Application Scientist, I've designed this technical support guide to address the most common issues encountered with Aflatoxin M1 (AFM1) competitive ELISA kits. This guide moves beyond a simple checklist, delving into the causality behind each experimental step to empower you with the scientific understanding needed to diagnose and resolve problems effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a direct question-and-answer format.
Problem 1: Poor or Inconsistent Standard Curve
A reliable standard curve is the foundation of a quantitative ELISA.[1] Issues with the curve are a primary source of inaccurate results.
Q: My standard curve has a low R² value or is non-linear. What's wrong?
-
Possible Cause 1: Improper Standard Reconstitution or Dilution. The accuracy of your entire assay depends on the precise concentration of your standards. Pipetting errors or incorrect reconstitution can compromise the entire curve.[1][2]
-
Solution: Briefly centrifuge the standard vial before opening to ensure all lyophilized material is at the bottom.[1] Reconstitute precisely as instructed by the kit manual. When performing serial dilutions, use calibrated pipettes and change tips for every dilution to prevent carryover.[2][3] Always prepare fresh standards for each assay, as they can degrade if stored improperly after reconstitution.[1][4]
-
-
Possible Cause 2: Reagent or Plate Temperature. Reagents and plates that are too cold or too warm can significantly alter reaction kinetics, leading to inconsistent binding.[5][6]
-
Solution: Allow all kit components, including the microplate, to equilibrate to room temperature (typically 20-25°C or 68-77°F) for at least 30 minutes before starting the assay.[3][5][7] Avoid running assays near heat sources, in direct sunlight, or directly under air conditioning vents.[5] Do not stack plates during incubation, as this can cause uneven temperature distribution.[8][9]
-
-
Possible Cause 3: Incorrect Curve Fitting. this compound competitive ELISAs produce a sigmoidal curve. Using a linear regression model will result in a poor fit.
-
Solution: Use a four-parameter logistic (4-PL) or five-parameter logistic (5-PL) curve fit, which is appropriate for sigmoidal dose-response curves.[1] Most plate reader software includes this as a standard option. Construct the curve by plotting the mean absorbance (Y-axis) against the logarithm of the concentration (X-axis).[5]
-
Problem 2: High Background or All Wells are Dark
In a competitive ELISA, high absorbance (dark color) corresponds to a low concentration of AFM1. If all wells, including the highest standard, are dark, it indicates a failure in the competitive binding process.
Q: Why are all my wells, even the high-concentration standards, showing a very high optical density (OD)?
-
Possible Cause 1: Ineffective or Omitted HRP-Conjugate. The HRP-conjugate is the enzyme-linked AFM1 that competes with the sample AFM1 for antibody binding sites. If it is degraded, not added, or added at the wrong concentration, there will be no signal generation.
-
Possible Cause 2: Insufficient Washing. Inadequate washing can leave unbound reagents in the wells, leading to a non-specific signal and high background.[6][12]
-
Solution: Ensure the correct volume of wash buffer is dispensed into each well (e.g., at least 250 µL).[5] At the end of each wash step, invert the plate and tap it forcefully on absorbent paper to remove all residual liquid.[1][2] Increasing the soak time during each wash step by 30 seconds can also help reduce background.[1]
-
-
Possible Cause 3: Substrate Solution Deterioration. The TMB substrate is light-sensitive and can degrade over time, leading to a high background signal.[5]
Problem 3: Weak or No Signal
This is characterized by very low OD readings across the entire plate, including the zero standard (B₀), resulting in a flat standard curve.
Q: My ODs are extremely low for all wells, including my zero standard. What happened?
-
Possible Cause 1: Reagent Omission or Incorrect Order. A common mistake is skipping a step or adding reagents in the wrong sequence.
-
Possible Cause 2: Expired or Improperly Stored Reagents. Critical reagents like antibodies, standards, and the HRP conjugate can lose activity if they expire or are stored incorrectly.[2][6]
-
Possible Cause 3: Stop Solution Not Added. The stop solution (typically a strong acid) terminates the enzymatic reaction and shifts the color from blue to yellow for reading at 450 nm. Without it, the signal may be read incorrectly or not at all.
-
Solution: Ensure the stop solution is added to every well before reading the plate. The color in the wells should change from blue to yellow.[5]
-
Problem 4: High Coefficient of Variation (%CV) and Poor Replicates
High variability between duplicate or triplicate wells makes data unreliable. Generally, a %CV of less than 15% is acceptable.
Q: My duplicate wells have very different OD readings. How can I improve my precision?
-
Possible Cause 1: Inconsistent Pipetting Technique. This is one of the most frequent causes of poor reproducibility.[1][8]
-
Solution: Ensure your pipettes are calibrated.[3] When adding reagents, use a consistent technique (e.g., same speed, same tip immersion depth). To avoid splashing, pipette samples and reagents onto the side of the wells.[1][2] Use a multichannel pipette for adding reagents like wash buffer, conjugate, and substrate to ensure simultaneous delivery.[5]
-
-
Possible Cause 2: Edge Effects. Wells on the perimeter of the plate can experience temperature variations or evaporate more quickly than interior wells, leading to skewed results.[1][9]
-
Possible Cause 3: Cross-Contamination. Contamination between wells, especially from a high-concentration sample to a low-concentration one, will ruin results.
Data Interpretation & Workflow
This compound Competitive ELISA Workflow
The principle of the competitive ELISA is that free AFM1 in the sample competes with a fixed amount of enzyme-labeled AFM1 (conjugate) for binding to a limited number of specific antibody sites coated on the microplate wells.[14] The color intensity is therefore inversely proportional to the AFM1 concentration in the sample.[14]
Caption: Standard workflow for a competitive this compound ELISA.
Troubleshooting Decision Logic
This diagram provides a logical path to diagnose the root cause of an experimental failure based on the primary symptom.
Caption: A decision tree for troubleshooting common ELISA issues.
Frequently Asked Questions (FAQs)
Q1: How should I prepare milk samples for analysis? For milk with fat, you must first separate the fat layer, as it can cause interference in the assay. A common procedure is to centrifuge the milk sample (e.g., 4,000 rpm for 5-10 minutes), discard the upper fat layer, and use the defatted milk for the assay.[5][15] Some kits may allow for direct use of fat-free milk or require a specific dilution with a provided buffer.[5] Always follow the specific instructions in your kit manual.
Q2: What is a "matrix effect" and how can I mitigate it? The "matrix" refers to all the components in your sample other than the analyte of interest (AFM1).[16] In milk, this includes proteins, fats, sugars, and salts. These components can interfere with antibody-antigen binding, either enhancing or inhibiting the signal and leading to inaccurate results.[16][17]
-
Mitigation: The best way to compensate for matrix effects is to prepare your standards in a matrix that is as similar as possible to your samples.[16] For example, use a certified Aflatoxin-free milk to dilute your standards. This ensures that both standards and samples are affected by the matrix in the same way, improving accuracy.
Q3: What are the acceptable limits for this compound? Regulatory limits for AFM1 in milk vary by country or region. The European Union (EU) has one of the strictest limits at 0.05 µg/kg (50 parts per trillion, ppt).[18][19] In the United States, the Food and Drug Administration (FDA) has set the limit at 0.5 µg/L (500 ppt).[19] Your ELISA kit's detection range should be appropriate for the regulatory limit you need to meet.
Q4: How should I store my ELISA kit? Most ELISA kits should be stored at 2-8°C.[4][11] Do not freeze the entire kit, especially the antibody-coated plates and TMB substrate.[11] Specific components, like reconstituted standards, may require storage at -20°C or colder.[4][7] Always return unused strips to the foil pouch with the desiccant pack and reseal it to protect them from moisture.[7]
| Parameter | Guideline | Common Cause of Deviation |
| Zero Standard (B₀) OD | Typically > 0.7 - 1.0 | Expired reagents, improper incubation |
| Standard Curve R² Value | > 0.99 | Pipetting errors, incorrect curve fit |
| Replicate %CV | < 15% | Inconsistent pipetting, edge effects |
| Lab Temperature | 20-25°C (68-77°F)[5] | Direct sunlight, AC vents |
| Reagent Storage | 2-8°C (unopened kit)[4][11] | Improper storage, freezing plates |
References
- Creative Biolabs Antibody. (n.d.). Troubleshooting of Competition (Inhibition) ELISA.
- St John's Laboratory. (n.d.). ELISA troubleshooting.
- Petrou, P., et al. (2024). Sensitive this compound Detection in Milk by ELISA: Investigation of Different Assay Configurations. MDPI.
- Bioo Scientific Corporation. (n.d.). This compound ELISA Test Kit Manual.
- Cusabio. (n.d.). Frequent Questions and Answers of ELISA Kit.
- Prandini, A., et al. (2016). This compound in Cow's Milk: Method Validation for Milk Sampled in Northern Italy. PubMed.
- Sino Biological. (n.d.). ELISA Kit Storage.
- Reinste Nano Ventures Pvt Ltd - Hiyka. (n.d.). How to Use an ELISA Kits: A Practical Guide.
- Rahimi, E., et al. (2012). Determination of this compound in Milk by ELISA Technique in Mashad (Northeast of Iran). Hindawi.
- R-Biopharm. (n.d.). PLUS this compound SENSITIVE ELISA.
- AIP Publishing. (n.d.). Enzyme-linked Immunosorbent Assay for Determination of this compound Based on Magnetic Nanoparticles.
- J&G Biotech Ltd. (2025). How to troubleshoot common problems when using the Food Feed Safety Elisa Kit?
- Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024.
- ResearchGate. (n.d.). Validation data of the competitive ELISA for AFM 1.
- ResearchGate. (n.d.). Verification of strip test and ELISA method performances though quality control (QC) data.
- ResearchGate. (2025). (PDF) Sensitive this compound Detection in Milk by ELISA: Investigation of Different Assay Configurations.
- Taylor & Francis Online. (n.d.). Full article: Determination of this compound (AFM1) in dairy sheep, goats and camel milk...
- Hygiena. (n.d.). Helica® this compound ELISA.
- ProGnosis Biotech. (n.d.). ELISA TEST | In vitro analysis for the quantitative detection of this compound in milk and milk powder.
- Czech J. Food Sci. (2001). Determination of aflatoxins in food products by the ELISA method.
- NIH. (n.d.). Determination of this compound Contamination and Integrity as well as Credibility.
- International Labmate. (2020). This compound Ultra ELISA Has Broadest, Most Sensitive Detection Range.
- Biomatik. (2023). Troubleshooting Common Issues In Elisa Kits: Tips And Strategies.
- Journal of Nutrition and Food Security. (n.d.). Investigating Diagnostic Accuracy of Strip Kit (Rapid Test) for Detecting this compound in Milk...
- ResearchGate. (n.d.). Standard curve of aflatoxin M 1 (AFM 1 ) by ELISA.
- ResearchGate. (n.d.). Matrix effect analyses in milk matrix.
- Hygiena. (n.d.). Helica® this compound Low Matrix (High Sensitivity) ELISA.
- CUSABIO. (n.d.). ELISA Troubleshooting Tips, Common Issues & Solutions.
- PubMed Central. (n.d.). This compound detection by ELISA in raw and processed milk in Bangladesh.
- ATZ Labs. (n.d.). This compound ELISA (Microtiter Plate).
- Taylor & Francis Online. (2016). Detection of trace this compound in human urine using a commercial ELISA followed by HPLC.
- ACS Publications. (n.d.). A Rapid Aflatoxin B1 ELISA: Development and Validation with Reduced Matrix Effects...
- Advansta Inc. (2015). Beware of Matrix Effects in Your ELISA Assay.
- ResearchGate. (n.d.). Matrix effects (%) for aflatoxins in evaluated matrices.
- PubMed. (n.d.). A rapid aflatoxin B1 ELISA: development and validation with reduced matrix effects...
Sources
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. hiyka.com [hiyka.com]
- 4. sinobiological.com [sinobiological.com]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. jg-biotech.com [jg-biotech.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. biomatik.com [biomatik.com]
- 10. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 11. cusabio.com [cusabio.com]
- 12. cusabio.com [cusabio.com]
- 13. mybiosource.com [mybiosource.com]
- 14. hygiena.com [hygiena.com]
- 15. Determination of this compound in Milk by ELISA Technique in Mashad (Northeast of Iran) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Beware of Matrix Effects in Your ELISA Assay - Advansta Inc. [advansta.com]
- 17. researchgate.net [researchgate.net]
- 18. prognosis-biotech.com [prognosis-biotech.com]
- 19. This compound Ultra ELISA Has Broadest, Most Sensitive Detect [rapidmicrobiology.com]
Technical Support Center: Optimization of Mobile Phase for HPLC Separation of Aflatoxin M1
Welcome to the technical support center for the HPLC analysis of Aflatoxin M1 (AFM1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your mobile phase for robust and reliable AFM1 separation. Here, we move beyond simple protocols to explain the fundamental principles and troubleshooting strategies essential for achieving accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase and mobile phase combination for this compound analysis?
A typical and effective setup for the analysis of this compound utilizes a reverse-phase C18 column as the stationary phase.[1][2][3] The mobile phase is generally a polar solvent mixture, most commonly composed of water, acetonitrile, and sometimes methanol.[1][2][4] This combination is widely adopted due to its ability to provide good retention and separation of AFM1 from other matrix components.[1]
Q2: Why is fluorescence detection the preferred method for this compound?
This compound naturally exhibits fluorescence, making fluorescence detection (FLD) a highly sensitive and selective method for its quantification.[5] This intrinsic property allows for very low limits of detection (LOD) and quantification (LOQ), which is crucial as regulatory limits for AFM1 in food and feed are often very low.[6][7] The typical excitation and emission wavelengths for AFM1 detection are around 360 nm and 440 nm, respectively.[2][4]
Q3: Is a gradient or isocratic elution better for this compound analysis?
Both isocratic and gradient elution can be successfully employed for AFM1 analysis.[5][8]
-
Isocratic elution , where the mobile phase composition remains constant throughout the run, is often sufficient for simple matrices and provides stable baselines and good reproducibility.[5][9]
-
Gradient elution , where the mobile phase composition changes over time, can be advantageous for more complex samples. It can help to improve peak shape and reduce analysis time by eluting more strongly retained components more quickly.[8][10]
The choice between the two depends on the sample matrix, the required resolution, and the desired run time.
Mobile Phase Optimization: A Deeper Dive
Q4: How does the ratio of organic solvent (acetonitrile/methanol) to water in the mobile phase affect the separation of this compound?
In reverse-phase HPLC, the mobile phase's polarity is a critical factor influencing the retention of analytes. This compound is a moderately polar molecule.
-
Increasing the organic solvent percentage (e.g., acetonitrile or methanol) will decrease the mobile phase's polarity. This leads to a weaker interaction between AFM1 and the non-polar C18 stationary phase, resulting in a shorter retention time .
-
Decreasing the organic solvent percentage (increasing the water content) will increase the mobile phase's polarity. This enhances the interaction between AFM1 and the stationary phase, leading to a longer retention time and potentially better separation from early-eluting interferences.
The key is to find a balance that provides adequate retention for good resolution without unnecessarily long run times.
Q5: What is the role of methanol when used in combination with acetonitrile and water?
While a simple water/acetonitrile mixture is common, adding a small percentage of methanol can sometimes fine-tune the selectivity of the separation.[4] Methanol, acetonitrile, and water have different solvent strengths and can interact differently with both the analyte and the stationary phase. The addition of methanol can sometimes improve peak shape (reduce tailing) and alter the elution order of closely related compounds.[11]
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound, with a focus on mobile phase-related solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Q: My this compound peak is tailing. What could be the cause and how can I fix it?
-
A: Tailing peaks are often a sign of secondary interactions between the analyte and the stationary phase.
-
Mobile Phase pH: While not always necessary for AFM1, ensuring the mobile phase pH is appropriate can sometimes help. Aflatoxins are stable over a range of pH values, but extreme pH should be avoided.
-
Contaminated Guard Column/Column: A contaminated guard or analytical column can lead to peak tailing. Try flushing the column with a strong solvent or replacing the guard column.
-
Mobile Phase Composition: The choice and purity of your organic solvent can impact peak shape. Ensure you are using HPLC-grade solvents. Sometimes, the addition of a small amount of a different organic modifier, like methanol to an acetonitrile/water mobile phase, can improve peak symmetry.[11]
-
-
Issue 2: Inconsistent Retention Times
-
Q: The retention time for my this compound peak is shifting between injections. What should I check?
-
A: Retention time instability is often linked to issues with the mobile phase preparation or the HPLC system itself.
-
Improperly Mixed Mobile Phase: Ensure the mobile phase components are accurately measured and thoroughly mixed. For premixed mobile phases, gently agitate the reservoir throughout the day to prevent stratification.
-
Mobile Phase Degassing: Dissolved gases in the mobile phase can form bubbles in the pump, leading to flow rate fluctuations and retention time shifts. Always degas your mobile phase before use.[10]
-
Pump Performance: Check for leaks in the pump and ensure the pump seals are in good condition. A malfunctioning pump can deliver an inconsistent flow rate.
-
Column Temperature: Fluctuations in the column temperature can cause retention time to drift. Using a column oven to maintain a constant temperature is highly recommended.[2]
-
-
Issue 3: Poor Resolution
-
Q: I am not getting baseline separation between my this compound peak and an interfering peak. How can I improve the resolution?
-
A: Improving resolution often involves adjusting the mobile phase composition to alter the selectivity of the separation.
-
Decrease the Organic Solvent Percentage: Increasing the water content in your mobile phase will increase the retention time of AFM1 and may improve its separation from earlier eluting peaks.
-
Change the Organic Solvent: If you are using acetonitrile, try substituting it with methanol, or use a mixture of both. Acetonitrile and methanol have different selectivities and may resolve co-eluting peaks.
-
Optimize the Flow Rate: Lowering the flow rate can sometimes increase the efficiency of the separation and improve resolution, although this will increase the analysis time.
-
-
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Mobile Phase
This protocol describes the preparation of a common mobile phase for AFM1 analysis.
Materials:
-
HPLC-grade acetonitrile[12]
-
HPLC-grade methanol[12]
-
HPLC-grade water[12]
-
Sterile, filtered solvent bottles
-
0.45 µm membrane filter[12]
-
Graduated cylinders
Procedure:
-
Determine the desired composition. A common starting point is a mixture of water, acetonitrile, and methanol. For example, a ratio of 60:30:10 (v/v/v) water:acetonitrile:methanol has been shown to be effective.[4]
-
Measure the individual components. Using clean graduated cylinders, accurately measure the required volume of each solvent. For 1 liter of the 60:30:10 mobile phase, you would measure 600 mL of water, 300 mL of acetonitrile, and 100 mL of methanol.
-
Combine and mix. Transfer the measured solvents into a clean, sterile solvent bottle. Cap the bottle and swirl gently but thoroughly to ensure a homogenous mixture.
-
Filter the mobile phase. Filter the entire volume of the mobile phase through a 0.45 µm membrane filter to remove any particulate matter that could damage the HPLC system.[12]
-
Degas the mobile phase. Before placing the mobile phase on the HPLC system, degas it using an ultrasonic bath or an online degasser to prevent bubble formation in the pump.[10]
-
Label the bottle clearly with the composition and date of preparation.
Data Presentation: Comparison of Mobile Phase Compositions
| Mobile Phase Composition (v/v/v) | Analyte | Retention Time (min) | Observations | Reference |
| Water/Acetonitrile (80/20) | This compound | ~8.0 | Good separation and peak shape. | [2] |
| Water/Acetonitrile (75/25) | This compound | Not specified | AOAC Official Method. | [12] |
| Water/Acetonitrile/Methanol (60/30/10) | This compound | ~10 | Fast peak release and good symmetry. | [4] |
| Water/Acetonitrile/Methanol (67/25/8) | This compound | Not specified | One of several compositions tested for optimization. | [2] |
Visualizations
Troubleshooting Workflow for HPLC Mobile Phase Issues
Caption: Troubleshooting Decision Tree for HPLC Mobile Phase Optimization.
References
- Al-Taher, F., Abdallah, A., & Al-khalaf, M. (n.d.).
- Badea, M., Moise, G., & Culea, M. (2017). Validation of new HPLC method determination of this compound in raw milk.
- Das, A., & Mandal, A. (2018). Separation of this compound and aflatoxin G1 on reverse-phase HPLC.
- Du, X. (2024, February 1).
- Fallah, A. A. (2010).
- Rumbeiha, W. (2022, December 1). Procedure for this compound and B1 in Liver by HPLC-Fluorescence Detection with Pre-column Derivatization v1.
- Determination of this compound in Milk Using Immunoaffinity Chromatography Cleanup Coupled With UPLC and Fluorescence Detection. (n.d.).
- Determination of this compound in milk by high performance liquid chromatography with immunoaffinity column clean-up (AOAC Official Method 2000.08). (n.d.). [Link]
- Kolarič, L., & Šimko, P. (2023, December 18). (PDF) Development and validation of HPLC-FLD method for aflatoxin M 1 determination in milk and dairy products.
- Malissiova, E., Manouras, A., & Gourgoulianis, K. (2021, March 10). Determination of this compound in Raw Milk Using an HPLC-FL Method in Comparison with Commercial ELISA Kits—Application in Raw Milk Samples from Various Regions of Greece. PMC - PubMed Central. [Link]
- Easy and quick HPLC analysis of Aflatoxin in milk. (2016, February 15). European Pharmaceutical Review. [Link]
- Malissiova, E., Manouras, A., & Gourgoulianis, K. (n.d.). Determination of this compound in Raw Milk Using an HPLC-FL Method in Comparison with Commercial ELISA Kits—Application in Raw Milk Samples from Various Regions of Greece. MDPI. [Link]
- Du, X. (2024, February 2).
- Malissiova, E., Manouras, A., & Gourgoulianis, K. (2021, March 10). Determination of this compound in Raw Milk Using an HPLC-FL Method in Comparison with Commercial ELISA Kits-Application in Raw Milk Samples from Various Regions of Greece. PubMed. [Link]
- Movassagh, M. H., & Abnous, K. (2021). HPLC-FLD determination of aflatoxins M1 and M2 in raw cow milk samples using in-syringe gas-controlled density tunable solidification of a floating organic droplet-based dispersive liquid–liquid microextraction method. RSC Publishing. [Link]
- Salisu, B. (2022). HPLC Chromatograms of the mixed aflatoxin standard solution showing the....
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Reliable HPLC Determination of this compound in Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. Method validation for this compound determination in yoghurt using immunoaffinity column clean-up prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. protocols.io [protocols.io]
- 9. Determination of this compound in Raw Milk Using an HPLC-FL Method in Comparison with Commercial ELISA Kits—Application in Raw Milk Samples from Various Regions of Greece - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. africanfoodsafetynetwork.org [africanfoodsafetynetwork.org]
Addressing interferences in electrochemical biosensors for Aflatoxin M1
Welcome to the technical support center for our electrochemical biosensors tailored for the detection of Aflatoxin M1 (AFM1). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during AFM1 quantification. Our goal is to empower you with the knowledge to not only solve problems but to understand the underlying principles, ensuring data integrity and experimental success.
Section 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding AFM1 electrochemical biosensing.
Q1: What are the primary sources of interference in AFM1 electrochemical biosensors?
A1: Interferences in AFM1 electrochemical biosensors can be broadly categorized into two main sources: matrix effects and non-specific binding.
-
Matrix Effects: These arise from the components of the sample itself, especially in complex matrices like milk, infant formula, or agricultural products.[1][2][3] Common interfering substances include fats, proteins (like casein in milk), sugars, vitamins, and minerals.[1] These molecules can adsorb onto the electrode surface, hindering the electron transfer process or blocking the active sites of the biorecognition element (e.g., antibodies or aptamers), leading to inaccurate signals.[4]
-
Non-Specific Binding (NSB): This occurs when molecules other than AFM1 bind to the biorecognition layer or the electrode surface itself. This can be caused by structurally similar aflatoxins (e.g., AFB1, AFB2, AFG1) or other unrelated molecules in the sample matrix.[5] NSB leads to false-positive signals or a higher background noise, reducing the sensitivity and selectivity of the biosensor.
Q2: My sensor shows a poor or no response even with a known concentration of AFM1. What could be the issue?
A2: This is a common issue that can stem from several factors. Here's a logical troubleshooting workflow:
-
Biorecognition Layer Integrity: The antibody or aptamer layer is the heart of your sensor. Improper immobilization, denaturation, or degradation can lead to a complete loss of signal. Ensure that you have followed the immobilization protocol precisely, paying close attention to pH, temperature, and incubation times.
-
Electrode Surface Contamination: The electrode surface must be pristine before modification. Any residual contaminants can prevent the proper formation of the self-assembled monolayer (SAM) or the attachment of the biorecognition molecules. Always follow a rigorous cleaning protocol for your electrodes.
-
Reagent Quality: Verify the activity of your enzyme labels (like HRP) and the stability of your redox mediators.[6][7] Substrates and reagents can degrade over time, especially if not stored correctly.
-
Incorrect Potential Window: Ensure you are applying the correct potential for your electrochemical technique (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry, or Electrochemical Impedance Spectroscopy). This should be optimized for your specific redox couple and system.
Q3: I'm observing high background noise or a drifting baseline. What are the likely causes?
A3: A noisy or drifting baseline can obscure your signal and make quantification unreliable. The primary culprits are:
-
Inadequate Washing: Insufficient washing between steps can leave unbound reagents or sample components on the electrode surface, leading to a high background signal.
-
Electrochemical Instability: The reference electrode might be unstable, or there could be issues with the potentiostat connection. Ensure your reference electrode is properly filled and not clogged.
-
Sample Matrix Interference: Complex samples can sometimes cause a slow, non-specific reaction at the electrode surface, resulting in a drifting baseline.[1][2] Proper sample pretreatment is crucial to minimize this.
Section 2: Troubleshooting Guide: Matrix Effects
Matrix effects are arguably the most significant challenge in the analysis of AFM1 in real-world samples like milk.[1][2] This section provides a detailed guide to identifying and mitigating these interferences.
Problem: Signal suppression or enhancement in milk samples compared to buffer.
This is a classic indicator of matrix effects. Fats and proteins in milk can foul the electrode surface, while ions can alter the conductivity of the solution.
Step-by-Step Troubleshooting Protocol:
-
Identify the Nature of Interference:
-
Spike and Recovery Test: Spike a known concentration of AFM1 into both your standard buffer and your milk sample matrix. Analyze both. If the signal in the milk matrix is significantly lower (suppression) or higher (enhancement) than in the buffer, you have a matrix effect. A recovery of 80-120% is generally considered acceptable.[3]
-
-
Implement a Sample Pretreatment Protocol: The goal is to remove interfering substances while ensuring the AFM1 remains in the sample.
-
For Milk Samples - Defatting and Deproteinization:
-
Centrifugation: Centrifuge the milk sample (e.g., 8000 rpm for 20 minutes) to separate the fat layer.[8][9] Carefully collect the supernatant.
-
Protein Precipitation: Add a protein precipitating agent like acetonitrile or trichloroacetic acid (TCA) to the defatted milk. Vortex and centrifuge again to pellet the precipitated proteins. The supernatant will contain the AFM1.
-
Filtration: Pass the final supernatant through a 0.45 µm filter to remove any remaining particulates.[9]
-
-
Immunoaffinity Chromatography (IAC): For very complex matrices or when high accuracy is required, IAC is the gold standard for sample cleanup. This involves passing the sample through a column containing antibodies specific to AFM1, which will capture the analyte while allowing interfering molecules to pass through. The AFM1 is then eluted with a suitable solvent.
-
-
Optimize the Biosensor Surface Chemistry:
-
Blocking Agents: After immobilizing the biorecognition element, block the remaining active sites on the electrode surface to prevent non-specific binding. Common blocking agents include Bovine Serum Albumin (BSA), casein, or polyethylene glycol (PEG).
-
Nanomaterial-based Architectures: Fabricating your biosensor on a nanomaterial-modified electrode (e.g., gold nanoparticles, carbon nanotubes, graphene) can provide a more robust and antifouling surface.[10][11] These materials increase the surface area and can create a microenvironment that shields the biorecognition element from interferents.
-
Visualizing the Workflow: Sample Pretreatment for Milk
Caption: A typical workflow for pretreating milk samples to minimize matrix effects.
Section 3: Troubleshooting Guide: Non-Specific Binding (NSB)
NSB can lead to false positives and reduced assay sensitivity. It's crucial to ensure that the signal you are measuring is specific to the binding of AFM1.
Problem: High signal in blank (zero AFM1) samples or poor selectivity.
This indicates that components other than your target analyte are binding to the sensor surface.
Step-by-Step Troubleshooting Protocol:
-
Optimize Blocking Step:
-
Choice of Blocking Agent: The choice of blocking agent is critical. While BSA is common, if your sample contains antibodies that cross-react with BSA, you may need to use a different agent like casein or a commercially available synthetic blocker.
-
Concentration and Incubation Time: Systematically vary the concentration of your blocking agent and the incubation time to find the optimal conditions that minimize NSB without hindering the specific binding of AFM1.
-
-
Increase Washing Stringency:
-
Washing Buffer Composition: Adding a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.05% v/v) to your washing buffer can help disrupt weak, non-specific interactions.
-
Number and Duration of Washes: Increase the number of washing steps and the duration of each wash to more effectively remove unbound molecules.
-
-
Cross-Reactivity Check:
-
Test with Structurally Similar Molecules: If you suspect cross-reactivity, test your biosensor with other aflatoxins (AFB1, AFB2, AFG1, etc.) and other mycotoxins that might be present in your samples.[5] This will help you quantify the selectivity of your biorecognition element. If cross-reactivity is high, you may need to source a more specific antibody or aptamer.
-
Visualizing the Concept: The Role of Blocking Agents
Caption: How blocking agents prevent non-specific binding of interferents to the electrode surface.
Section 4: Data Interpretation and Validation
Accurate data interpretation is key. Here are some common quantitative issues and how to address them.
Q4: My calibration curve has a low R² value. How can I improve it?
A4: A low coefficient of determination (R²) indicates poor linearity, which can be caused by:
-
Inconsistent Pipetting: Ensure you are using calibrated pipettes and consistent technique.
-
Insufficient Incubation Times: If the binding reaction has not reached equilibrium, you will see variability in your signal. Optimize your incubation times.
-
Matrix Effects: If you are running your calibration curve in a sample matrix, variability in the matrix composition between samples can affect linearity.[12] Consider using a matrix-matched calibration curve, where you prepare your standards in a blank matrix that is as similar as possible to your samples.
-
Sensor-to-Sensor Variability: If you are using disposable electrodes, there can be slight variations in their surface area or conductivity. Always run replicates for each concentration.
Q5: How do I properly validate the results from my biosensor?
A5: Validation is crucial for ensuring the accuracy and reliability of your data. The gold standard is to compare your biosensor results with a conventional analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9]
Validation Workflow:
-
Analyze a set of real samples with both your electrochemical biosensor and an established method like HPLC.
-
Perform a statistical analysis of the results, such as a correlation plot or a Bland-Altman analysis, to assess the agreement between the two methods.
-
A strong correlation and minimal bias indicate that your biosensor is providing accurate and reliable data.
References
- Recent Progress in Electrochemical Nano-Biosensors for Detection of Pesticides and Mycotoxins in Foods - PMC - NIH.
- Electrochemical affinity biosensors for detection of mycotoxins: A review - ResearchGate.
- Electrochemical Immuno- and Aptasensors for Mycotoxin Determination - MDPI.
- Mycotoxins Detection in Food using Advanced, Sensitive and Robust Electrochemical Platform of Sensors: A Review - SciSpace.
- Biosensors for Food Mycotoxin Determination: A Comparative and Critical Review - MDPI.
- Selective and Sensitive Electrochemical Sensor for this compound with a Molybdenum Disulfide Quantum Dot/Metal–Organic Framework Nanocomposite - PubMed Central.
- Development of an Electrochemical Biosensor for the Detection of Aflatoxin M 1 in Milk.
- Recent advances in electrochemical biosensing of this compound in milk – A mini review.
- Development of an electrochemical biosensor for the detection of this compound in milk.
- Development of an Electrochemical Biosensor for the Detection of this compound in Milk.
- Selective and Sensitive Electrochemical Sensor for this compound with a Molybdenum Disulfide Quantum Dot/Metal–Organic Framework Nanocomposite | ACS Omega.
- Aflatoxin Analysis in Infant Formula with Enhanced Matrix Removal— Lipid by LC/MS/MS - Agilent.
- Visual appearance (A) and matrix effects (B) of six aflatoxins in... - ResearchGate.
- An on-site, ultra-sensitive, quantitative sensing method for the determination of total aflatoxin in peanut and rice based on - Preprints.org.
- Recent Progress of Electrochemical Aptasensors toward AFB1 Detection (2018–2023).
- Monitoring of this compound in Various Origins Greek Milk Samples Using Liquid Chromatography Tandem Mass Spectrometry - MDPI.
- Electrochemical Immunochip Sensor for this compound Detection | Analytical Chemistry.
- Electrochemical monitoring of this compound in milk samples using silver nanoparticles dispersed on -cyclodextrin-GQDs nanocomposite - DSpace Repository.
- (PDF) The Ultrasensitive Detection of this compound Using Gold Nanoparticles Modified Electrode with Fe as a Probe - ResearchGate. Available at: [https://www.researchgate.net/publication/374786438_The_Ultrasensitive_Detection_of_Aflatoxin_M1_Using_Gold_Nanoparticles_Modified_Electrode_with_Fe_as_a_Probe]([Link]_ Electrode_with_Fe_as_a_Probe)
- Recent Advances in Electrochemical-Based Sensing Platforms for Aflatoxins Detection.
- Recent advances in electrochemical biosensing of this compound in milk – A mini review.
- Selective and Sensitive Electrochemical Sensor for this compound with a Molybdenum Disulfide Quantum Dot/Metal–Organic Framework Nanocomposite - ResearchGate.
Sources
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of an electrochemical biosensor for the detection of this compound in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective and Sensitive Electrochemical Sensor for this compound with a Molybdenum Disulfide Quantum Dot/Metal–Organic Framework Nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Progress in Electrochemical Nano-Biosensors for Detection of Pesticides and Mycotoxins in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Immunoaffinity Column Performance for Aflatoxin M1 Cleanup
Welcome to the technical support center for Aflatoxin M1 (AFM1) immunoaffinity column (IAC) cleanup. This guide is designed for researchers, scientists, and quality control professionals to enhance the accuracy, precision, and reliability of their AFM1 analysis. Here, we move beyond simple protocols to explain the scientific principles behind each step, empowering you to troubleshoot effectively and optimize your workflow.
The core of immunoaffinity chromatography lies in the highly specific and reversible binding between an antigen (this compound) and a monoclonal antibody immobilized on a solid support, typically agarose gel.[1][2][3] This specificity allows for the selective capture of AFM1 from complex sample matrices like milk and dairy products, significantly reducing matrix interference and improving analytical accuracy.[1][2][4]
Troubleshooting Guide
This section addresses the most common issues encountered during AFM1 analysis using immunoaffinity columns. Each problem is followed by a systematic guide to identify the root cause and implement a corrective action.
Problem 1: Low Analyte Recovery (<85%)
Low recovery is one of the most frequent challenges and can stem from multiple stages of the workflow.
Initial Diagnosis
-
Verify Standard Curve: Ensure your analytical instrument (e.g., HPLC-FLD) is properly calibrated and that the standards are correctly prepared and stored. Aflatoxin standards are light-sensitive and should be protected from light.[5]
-
Check Column Expiry and Storage: Do not use expired columns.[1][3] IACs must be stored at the recommended temperature (typically 2-8°C) to maintain antibody integrity.[1][3][6] Do not freeze the columns.[3]
Troubleshooting Workflow: Low Recovery
Caption: Troubleshooting decision tree for low AFM1 recovery.
Detailed Corrective Actions
-
Sample Preparation & Extraction:
-
Causality: Inefficient extraction fails to liberate AFM1 from the sample matrix. Milk proteins and fats can physically entrap the analyte.
-
Solution: Ensure thorough mixing (vortexing) of the sample with the extraction solvent (e.g., methanol or acetonitrile).[1][7] For milk powder, ensure it is fully dissolved, using a warm water bath (e.g., 50°C) if necessary, before adding the organic solvent.[1][3]
-
Pro-Tip: The pH of the sample extract applied to the column is critical for optimal antibody-antigen binding. Adjust the pH to a range of 6.0-8.0 using dilute HCl or NaOH if necessary.[1][3]
-
-
Sample Loading (Binding Step):
-
Causality: The binding of AFM1 to the antibody is a time-dependent process. If the sample passes through the column too quickly, there is insufficient residence time for the interaction to occur, leading to analyte loss in the waste.
-
Solution: Maintain a slow and steady flow rate, typically 1-1.5 mL/min.[1] Using a pump or flow-control valve is recommended over gravity flow for consistency. Avoid applying excessive air pressure, which can damage the antibody-gel complex.[4]
-
-
Washing Step:
-
Causality: The wash step is designed to remove unbound matrix components. However, using a wash solution with even a small percentage of organic solvent can begin to disrupt the antibody-antigen bond, causing premature elution of AFM1.
-
Solution: Use only the recommended wash buffer, which is typically water or a phosphate-buffered saline (PBS) solution.[1][5][8] Ensure you do not let the column run dry before the elution step.[1]
-
-
Elution Step:
-
Causality: Elution works by denaturing the antibody with an organic solvent (e.g., methanol or acetonitrile), causing it to release the bound AFM1.[2][8] Incomplete elution is a common cause of low recovery.
-
Solution:
-
Solvent: Use HPLC-grade methanol or acetonitrile as specified by the manufacturer.[5][8]
-
Volume & Flow Rate: Apply the elution solvent in two steps. First, add a small volume (e.g., 0.5-1 mL) and allow it to incubate in the column for 3-5 minutes by stopping the flow.[8] This incubation allows the solvent to fully penetrate the gel and disrupt the antibody-antigen interaction. Then, add the remaining volume and slowly push it through to collect the eluate.[8]
-
Air Step: After collecting the eluate, gently pass 2-3 mL of air through the column to ensure all the elution solvent containing the analyte is collected.[1]
-
-
Problem 2: High Variability in Results (High %RSD)
High relative standard deviation (RSD) between replicate samples indicates a lack of precision in the method.
Root Cause Analysis
-
Inconsistent Sample Homogenization: Milk fat is not evenly distributed. If samples are not thoroughly mixed before subsampling, the AFM1 concentration will vary.
-
Variable Flow Rates: Manually controlling flow rates can introduce significant variability. As noted above, a consistent, slow flow rate during loading, washing, and elution is crucial.[8]
-
Temperature Fluctuations: Columns and samples should be brought to ambient room temperature before use.[1][3] Temperature affects binding kinetics; performing the assay at different temperatures can lead to variable results.
-
Inconsistent Incubation Times: The elution incubation step must be timed precisely and kept consistent across all samples.[8]
Solutions for Improving Precision
-
Standardize Protocols: Create and strictly follow a detailed Standard Operating Procedure (SOP).
-
Use a Syringe Pump or Vacuum Manifold: These tools provide precise and consistent control over flow rates, removing a major source of human error.
-
Equilibrate All Reagents: Allow columns, samples, and buffers to equilibrate to room temperature for at least 30 minutes before starting the procedure.[1]
-
Automate Where Possible: Automated cleanup systems can significantly improve reproducibility for high-throughput labs.[6]
Problem 3: Column Clogging or Slow Flow Rate
Causality
This issue is almost always caused by inadequate sample preparation. Particulates from the sample matrix, such as precipitated proteins or residual fat, can physically block the column frit.
Preventative Measures & Solutions
-
Effective Centrifugation: After extraction, centrifuge the sample at a sufficient speed and duration (e.g., 6,000 r/min for 10 minutes) to pellet proteins and other solids.[1]
-
Efficient Defatting: For milk samples, ensure the fat layer is completely removed after centrifugation.[8][9][10] Any residual fat can clog the column.
-
Filtration: Filter the supernatant through a glass fiber filter before loading it onto the IAC.[1] This removes any remaining fine particulates.
-
Troubleshooting a Clogged Column: Do not apply high pressure to force the sample through, as this can irreversibly damage the column bed. If a column clogs, it is best to discard it and re-prepare the sample, focusing on improving the centrifugation and filtration steps.
Frequently Asked Questions (FAQs)
Q1: What is the typical capacity of an AFM1 immunoaffinity column?
-
Most commercial columns have a capacity of at least 100 ng of AFM1.[1][3][6] If you suspect your sample contains a higher concentration, you should dilute the extract further or use a smaller sample volume to avoid exceeding the column's binding capacity.[3]
Q2: Can I reuse or regenerate an AFM1 immunoaffinity column?
-
While some studies have investigated the regeneration of IACs for other mycotoxins, it is generally not recommended for routine quantitative analysis of AFM1.[11][12][13] The elution process involves denaturing the antibody, and its binding efficiency may decrease with each use, leading to unreliable results.[8] For validated, high-stakes testing, single-use is the standard practice.
Q3: Why is it important to bring the column to room temperature before use?
-
Antibody-antigen binding is temperature-dependent. The kinetics of the binding reaction are optimized for room temperature. Using a cold column directly from the refrigerator can lead to incomplete binding and, consequently, low recovery.[1][3]
Q4: What are "matrix effects" and how do IACs help?
-
Matrix effects refer to the interference from other components in the sample extract that can either suppress or enhance the analytical signal, leading to inaccurate quantification.[7][14] IACs are highly effective at minimizing matrix effects because the specific antibodies wash away the vast majority of these interfering compounds, providing a much cleaner final extract for analysis.[2][15]
Q5: My final eluate is cloudy. What should I do?
-
A cloudy eluate may indicate the carryover of some matrix components. Before injecting into an HPLC or UPLC system, it is advisable to centrifuge the eluate in a microcentrifuge tube to pellet any precipitate, protecting your analytical column from contamination and pressure buildup.
Key Experimental Protocols & Parameters
Optimized Workflow for AFM1 Cleanup
Caption: Standard experimental workflow for AFM1 analysis using IAC.
Table 1: Critical Parameters for IAC Performance
| Parameter | Recommended Setting | Rationale & Scientific Principle |
| Storage Temperature | 2 - 8 °C (Do not freeze) | Maintains the tertiary structure and binding activity of the immobilized monoclonal antibodies. Freezing can cause irreversible denaturation.[1][3] |
| Operating Temperature | Room Temperature (20-25°C) | Ensures optimal antibody-antigen binding kinetics. Low temperatures slow the reaction, reducing binding efficiency.[3] |
| Sample Extract pH | 6.0 - 8.0 | The specific binding site of the antibody has an optimal pH range for interaction with the AFM1 antigen. Extreme pH can alter protein conformation and reduce affinity.[1][3][13] |
| Sample Loading Flow Rate | 1 - 1.5 mL/min | Allows sufficient residence time for the AFM1 molecules in the sample to bind effectively to the antibodies on the agarose gel support.[1][8] |
| Wash Solution | Phosphate-Buffered Saline (PBS) or HPLC-grade water | Removes non-specifically bound matrix components without disrupting the specific, high-affinity antibody-antigen bond.[1][5] |
| Elution Solvent | HPLC-grade Methanol or Acetonitrile | These organic solvents act as denaturing agents, altering the antibody's conformation and causing it to release the bound AFM1 for collection.[1][2][8] |
| Elution Incubation | 3 - 5 minutes | Allows the elution solvent to fully penetrate the gel matrix and efficiently disrupt the antibody-AFM1 complexes, maximizing recovery.[8] |
Protocol: Sample Preparation for Liquid Milk
This protocol is a synthesis of best practices and should be adapted based on specific column manufacturer instructions and laboratory validation.
-
Homogenization: Thoroughly mix the liquid milk sample.
-
Subsampling: Accurately weigh 4g of the homogenized sample into a 50 mL centrifuge tube.[1]
-
Extraction: Add 10 mL of methanol, cap the tube, and vortex vigorously for 3 minutes to precipitate proteins and extract AFM1.[1]
-
Centrifugation: Centrifuge at ≥6000 r/min for 10 minutes at 4°C to pellet solids and separate the fat layer.[1]
-
Separation: Carefully transfer the supernatant (the liquid layer) to a clean beaker, avoiding the top fat layer and the bottom solid pellet.
-
Dilution: Dilute the supernatant with 40 mL of PBS (pH 7.4) or purified water.[1] This reduces the organic solvent concentration to a level that will not interfere with antibody binding.
-
Filtration: Filter the diluted extract through a glass microfiber filter. The sample is now ready to be loaded onto the immunoaffinity column.[1]
References
- Manual of this compound (AFM1) Immunoaffinity Column. Cusabio. [Link]
- ImmunoCleanAFLA M1. aokin. [Link]
- Immunoaffinity Column for Afl
- Determination of this compound in milk by high performance liquid chromatography with immunoaffinity column clean-up (AOAC Official Method 2000.08).
- Regeneration and Reuse of Immunoaffinity Column for Highly Efficient Clean-Up and Economic Detection of Ochratoxin A in Malt and Ginger. Semantic Scholar. [Link]
- Immunoaffinity column cleanup with liquid chromatography for determination of this compound in liquid milk: collabor
- Regeneration and Reuse of Immunoaffinity Column for Highly Efficient Clean-Up and Economic Detection of Ochratoxin A in Malt and Ginger. PubMed. [Link]
- Determination of this compound in Milk Using Immunoaffinity Chromatography Cleanup Coupled With UPLC and Fluorescence Detection.
- This compound Immunoaffinity Column. Meizheng. [Link]
- Regeneration and Reuse of Immunoaffinity Column for Highly Efficient Clean-Up and Economic Detection of Ochratoxin A in Malt and Ginger. National Institutes of Health (NIH). [Link]
- Determination of this compound in Milk Using Immunoaffinity Chromatography Cleanup Coupled With UPLC and Fluorescence Detection.
- Research and Application of Immunoaffinity Column Method for Detection of this compound in Milk.
- Method validation for this compound determination in yoghurt using immunoaffinity column clean-up prior to high-performance liquid chrom
- Preparation of an Immunoaffinity Column Based on Bispecific Monoclonal Antibody for Aflatoxin B 1 and Ochratoxin A Detection Combined with ic-ELISA. MDPI. [Link]
- Technical Resource: Determination of this compound in Milk Using Immunoaffinity Chromatography Cleanup Coupled With UPLC and Fluorescence Detection. VICAM. [Link]
- Immunoaffinity Columns AflaCLEAN™ M1 Select Afl
- Simultaneous Detection and Quantification of this compound, Eight Microcystin Congeners and Nodularin in Dairy Milk by LC-MS/MS. MDPI. [Link]
- HWIAC-012:Aflatoxin M Immunoaffinity Column. Pribolab. [Link]
- Method validation for this compound determination in yoghurt using immunoaffinity column clean-up prior to high-performance liquid chromatography.
- Application of Immunoaffinity Columns to Mycotoxin Analysis. Oxford Academic. [Link]
- Determination of this compound in Milk Using Immunoaffinity Chromatography Cleanup Coupled With UPLC and Fluorescence Detection.
- Determination of Aflatoxins and Ochratoxin A in a Range of Food Commodities Using VICAM Immunoaffinity Chromatography Clean.
- Aflatoxin Analysis in Infant Formula with Enhanced Matrix Removal— Lipid by LC/MS/MS. Agilent. [Link]
- AFM1 in milk by immune affinity column cleanup with TLC/HPLC determination.
- Detection of Aflatoxins in Different Matrices and Food-Chain Positions. National Institutes of Health (NIH). [Link]
- Immunoaffinity Column Cleanup with Liquid Chromatography for Determination of this compound in Liquid Milk: Collaborative Study.
- Liquid chromatographic determination of afl
- Matrix effects (%) for aflatoxins in evaluated matrices.
- Application of Immunoaffinity Column Cleanup to Aflatoxin M 1 Determination and Survey in Cheese.
- This compound Determination in Ice Cream Based on Immunoaffinity Column Clean-up Followed by HPLC-FLD. brief.land. [Link]
- This compound determination in cheese by immunoaffinity column clean-up coupled to high-performance liquid chromatography.
- Design of a Diagnostic Immunoassay for this compound Based on a Plant-Produced Antibody. MDPI. [Link]
- Eurofins Technologies Announces World's First AOAC Performance Tested MethodsSM Status for a Screening Method to Detect Afl
- MANUAL OF METHODS OF ANALYSIS OF FOODS MYCOTOXINS. FSSAI. [Link]
Sources
- 1. cusabio.com [cusabio.com]
- 2. vnyabiotech.com [vnyabiotech.com]
- 3. This compound Immunoaffinity Column [mzfoodtest.com]
- 4. Research and Application of Immunoaffinity Column Method for Detection of this compound in Milk - Oreate AI Blog [oreateai.com]
- 5. africanfoodsafetynetwork.org [africanfoodsafetynetwork.org]
- 6. lctech.de [lctech.de]
- 7. mdpi.com [mdpi.com]
- 8. aokin.de [aokin.de]
- 9. waters.com [waters.com]
- 10. Technical Resource: Determination of this compound in Milk Using Immunoaffinity Chromatography Cleanup Coupled With UPLC and Fluorescence Detection [vicam.com]
- 11. [PDF] Regeneration and Reuse of Immunoaffinity Column for Highly Efficient Clean-Up and Economic Detection of Ochratoxin A in Malt and Ginger | Semantic Scholar [semanticscholar.org]
- 12. Regeneration and Reuse of Immunoaffinity Column for Highly Efficient Clean-Up and Economic Detection of Ochratoxin A in Malt and Ginger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regeneration and Reuse of Immunoaffinity Column for Highly Efficient Clean-Up and Economic Detection of Ochratoxin A in Malt and Ginger - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. lcms.cz [lcms.cz]
Technical Support Center: Improving the Extraction Efficiency of Aflatoxin M1 from Cheese
Welcome to the technical support center for Aflatoxin M1 (AFM1) analysis in cheese. This guide is designed for researchers, scientists, and quality control professionals who are working to optimize and troubleshoot the extraction of this mycotoxin from complex dairy matrices. As a senior application scientist, my goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your laboratory work. The complex nature of cheese, with its variable fat and protein content, presents significant analytical challenges. This guide offers field-proven insights and solutions to common problems encountered during AFM1 extraction.
Introduction: The Challenge of AFM1 in Cheese
This compound (AFM1) is a hydroxylated metabolite of Aflatoxin B1 (AFB1), a potent mycotoxin produced by Aspergillus species fungi that can contaminate animal feed.[1] When lactating animals consume AFB1-contaminated feed, they metabolize it and excrete AFM1 in their milk.[2][3] During the cheesemaking process, AFM1 has a strong affinity for the casein protein fraction, causing it to become concentrated in the final cheese product at levels potentially several times higher than in the original milk.[2][4][5]
This concentration effect, combined with the high-fat, high-protein matrix of cheese, makes accurate and efficient extraction a formidable task.[6] Common issues include low recovery rates, significant matrix effects leading to signal suppression or enhancement in chromatographic analyses, and inconsistent results across different cheese types.[6][7] This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
This section is structured to follow a typical analytical workflow, from initial sample handling to advanced purification techniques.
Part 1: Sample Preparation & Initial Extraction
Question: My AFM1 recovery is inconsistent across different types of cheese. Why is this happening?
Answer: The physical and chemical composition of cheese is the primary variable. Key factors include:
-
Moisture and Fat Content: High-fat cheeses (e.g., Brie, blue cheese) require more rigorous defatting steps. Lipids can interfere with extraction efficiency and clog purification columns. For these matrices, a non-polar solvent wash (like n-hexane) after initial extraction is often necessary to remove lipids before proceeding to cleanup.[8]
-
Protein Content & Ripening Stage: Hard, aged cheeses (e.g., Parmesan, Pecorino) have a dense protein network where AFM1 is tightly bound to casein.[5][9] Standard solvent extraction may be insufficient to break these bonds. For such matrices, methods that disrupt the protein structure, such as enzyme-assisted extraction, have shown superior recovery rates compared to traditional solvent-based methods.[9] Soft, fresh cheeses have a less complex structure, and AFM1 is generally more accessible.
Question: Which solvent system is best for the initial extraction of AFM1 from cheese?
Answer: There is no single "best" solvent; the choice depends on the cheese type and the subsequent cleanup method. Chlorinated solvents like dichloromethane were historically common but are now often replaced by greener alternatives.[8][10]
-
Acetonitrile/Water or Methanol/Water mixtures are effective for a broad range of cheeses and are compatible with many cleanup techniques, including QuEChERS and some SPE cartridges.[11][12]
-
Aqueous solutions , such as a sodium citrate solution, have been explored as an effective and environmentally friendly alternative to organic solvents.[13]
-
For hard cheeses, direct extraction with organic solvents may yield low recoveries. In these cases, an enzymatic digestion step prior to solvent addition is recommended.[3][9]
| Extraction Approach | Cheese Type Suitability | Advantages | Disadvantages & Considerations | Typical Recovery |
| Dichloromethane or Chloroform | Hard, Aged Cheeses | Effective at penetrating dense matrices. | Environmental and health concerns; requires a solvent evaporation step.[9] | 70-85%[10] |
| Acetonitrile/Water | Soft to Semi-Hard Cheeses | "Greener" alternative; compatible with QuEChERS.[14] | May be less effective for very hard, aged cheeses without procedural modification. | 75-95% |
| Enzyme-Assisted (Pepsin) | All types, especially Hard/Aged | Directly addresses protein binding, leading to higher accuracy.[9] | Requires incubation step; pH control is critical for enzyme activity. | >90%[3][9] |
| Aqueous Sodium Citrate | General | Reduces use of toxic organic solvents.[13] | Method optimization may be required for different cheese types. | Not widely reported |
Part 2: Purification & Cleanup
The cleanup step is critical for removing co-extractives like fats and proteins that interfere with final detection. Immunoaffinity chromatography (IAC) is the gold standard for its high selectivity.[8][15][16]
Question: I am experiencing low recovery after using an immunoaffinity column (IAC). What are the possible causes?
Answer: Low recovery with IAC cleanup is a common but solvable issue. The root cause often lies in the sample extract before it is loaded onto the column.
-
Cause 1: Column Overload/Clogging: The cheese extract may still contain high levels of residual fats or precipitated proteins. These components can physically block the column frit or non-specifically bind to the gel, preventing the sample from interacting effectively with the antibodies.[6]
-
Cause 2: Incorrect Solvent Composition: The antibodies in the IAC have optimal binding conditions. If the solvent composition of your sample extract has too high a concentration of organic solvent (e.g., >15-20% methanol or acetonitrile), it can denature the antibodies or prevent the AFM1 from binding efficiently.
-
Solution: After extraction, evaporate the organic solvent and reconstitute the residue in a buffer like PBS (phosphate-buffered saline) or a low-percentage methanol/water solution as recommended by the IAC manufacturer.[17]
-
-
Cause 3: Improper Elution: The elution solvent (commonly methanol or acetonitrile) works by denaturing the antibodies to release the bound AFM1. Incomplete elution will leave AFM1 on the column.
-
Solution: Ensure the elution solvent is applied slowly to allow for sufficient contact time with the antibody-antigen complex. Some protocols recommend an incubation step where the solvent sits in the column for a few minutes before final elution.[17] Always use the volume and type of solvent specified by the manufacturer.
-
Workflow for Troubleshooting Low IAC Recovery
Caption: Troubleshooting decision tree for low AFM1 recovery.
Part 3: Advanced & Alternative Methods
Question: What is QuEChERS and is it suitable for AFM1 analysis in cheese?
Answer: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that combines solvent extraction with a cleanup step called dispersive solid-phase extraction (d-SPE).[14][18] A homogenized sample is first extracted with a solvent (typically acetonitrile), followed by the addition of salts to induce phase separation. An aliquot of the supernatant is then mixed with d-SPE sorbents (like PSA to remove fatty acids and C18 to remove lipids) to clean the extract.
While originally developed for pesticide analysis, QuEChERS has been adapted for mycotoxins.[18][19] It can be effective for cheese, but optimization is key. The high fat content in cheese often requires a higher amount of C18 sorbent for effective lipid removal.[20] It is a good high-throughput alternative to IAC but may result in less clean extracts and more pronounced matrix effects.[18]
Question: How does enzyme-assisted extraction work and when should I use it?
Answer: Enzyme-assisted extraction is an innovative method that uses proteolytic enzymes, such as pepsin, to digest the protein matrix of the cheese.[3][9] This process breaks the casein-AFM1 bonds, releasing the toxin and making it fully available for extraction into a solvent.[9]
This method is particularly advantageous for hard, ripened cheeses where AFM1 is strongly bound and recoveries from traditional methods are poor.[9] The procedure involves incubating the cheese sample with a pepsin solution under acidic conditions before proceeding with purification.[3][21] It is simpler than some solvent-based methods as it can reduce the need for harsh chemicals and vigorous shaking.[9]
Experimental Protocols
Protocol 1: Standard Immunoaffinity Column (IAC) Cleanup
This protocol assumes an initial extraction has been performed and the extract has been clarified and defatted.
-
Prepare the Extract: Take the clarified, defatted cheese extract. If it is in an organic solvent, evaporate the solvent completely under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute: Reconstitute the dry residue in 10 mL of PBS or the loading buffer recommended by the IAC manufacturer. Vortex thoroughly to dissolve the residue.
-
Filter: Filter the reconstituted sample through a 0.45 µm glass fiber syringe filter to remove any remaining particulates.
-
Equilibrate the IAC: Allow the immunoaffinity column to reach room temperature. Remove the top cap, then the bottom cap, and let the storage buffer drain to the top of the gel bed. Do not allow the column to go dry.
-
Load the Sample: Pass the entire filtered sample through the column at a slow, steady flow rate (e.g., 1-2 mL/minute). A column reservoir and a vacuum manifold or pump can be used to control the flow rate.
-
Wash the Column: After the entire sample has passed through, wash the column with 10-20 mL of purified water or the wash buffer provided by the manufacturer. This removes unbound matrix components. Pass air through the column for 30 seconds to dry the gel bed.
-
Elute AFM1: Place a clean collection vial under the column. Apply the elution solvent (e.g., 1.5 mL of methanol) to the column.[17] Allow the solvent to flow into the gel bed and then stop the flow for 3-5 minutes to ensure efficient disruption of the antibody-toxin bond.
-
Collect the Eluate: Slowly push the remaining elution solvent through the column using a syringe. Ensure all the solvent is collected. This fraction now contains the purified AFM1.
-
Final Preparation: The eluate can be evaporated and reconstituted in a suitable mobile phase for HPLC or LC-MS/MS analysis.
Workflow Diagram for IAC Protocol
Caption: Standard workflow for AFM1 purification using IAC.
Protocol 2: Enzyme-Assisted Extraction (Pepsin-HCl Method)
This protocol is adapted from methodologies that have proven effective for ripened cheeses.[3][9]
-
Sample Preparation: Weigh 10 g of a representative, homogenized cheese sample into a 100 mL flask.
-
Enzyme Solution: Prepare a pepsin solution (e.g., in 0.1 M HCl). Add 50 mL of this solution to the cheese sample.[3]
-
Incubation: Stopper the flask and place it in a shaking water bath at 37-40°C for 60 minutes to allow for enzymatic digestion of the proteins. The cheese should liquefy.
-
Cooling & Centrifugation: Cool the flask to room temperature. Transfer the contents to a centrifuge tube and centrifuge at 4000 x g for 10 minutes.
-
Filtration: Filter the supernatant through a glass fiber filter.
-
Purification: The resulting aqueous extract is now ready for cleanup. Due to its cleanliness, it is highly suitable for direct application to an immunoaffinity column (IAC). Follow the IAC cleanup steps as described in Protocol 1, starting from Step 5 (Load the Sample).
Concluding Remarks
Improving the extraction efficiency of AFM1 from cheese requires a methodical approach that accounts for the diversity of the cheese matrix. There is no universal protocol; methods must be adapted and validated for specific cheese types. For routine analysis, immunoaffinity column cleanup remains the most robust and selective method for producing clean extracts suitable for sensitive detection.[15][22] For challenging, hard-to-extract matrices, enzyme-assisted methods provide a powerful tool to overcome the limitations of protein binding.[9] By understanding the causality behind each step, researchers can effectively troubleshoot problems and achieve reliable, accurate quantification of AFM1, ensuring the safety of dairy products.
References
- Dragacci, S., Grosso, F., & Gilbert, J. (1996). Application of Immunoaffinity Column Cleanup to this compound Determination and Survey in Cheese. Journal of Food Protection, 59(9), 1011-1013.
- Boutrif, E., Guesdalla, R., & Jemmali, A. (1995). Use of immunoaffinity chromatography as a purification step for the determination of this compound in cheeses. Food Additives & Contaminants, 12(1), 59-63.
- aokin AG. (2022). ImmunoClean AFLA M1. Product Manual.
- Fierro, A., et al. (2024). Emerging Mycotoxins in Cheese: Simultaneous Analysis of this compound, Aflatoxicol, and Sterigmatocystin by LC-MS/MS. Toxins, 16(5), 203.
- Jakšić, S., et al. (2021). Optimisation, validation and comparison of methods for this compound determination in cheese. Croatian Journal of Food Science and Technology, 13(2), 220-228.
- Van der Fels-Klerx, H. J., et al. (2024). Ochratoxin A and AFM1 in Cheese and Cheese Substitutes: LC-MS/MS Method Validation, Natural Occurrence, and Risk Assessment. Toxins, 16(1), 21.
- Dragacci, S., et al. (1996). Application of Immunoaffinity Column Cleanup to Aflatoxin M 1 Determination and Survey in Cheese. ResearchGate.
- Jakšić, S., et al. (2021). Optimisation, validation and comparison of methods for this compound determination in cheese. ResearchGate.
- Istituto Zooprofilattico Sperimentale delle Venezie. (2024). Green methods for detecting the presence of this compound in cheese. IZSVe.
- Fierro, A., et al. (2024). Emerging Mycotoxins in Cheese: Simultaneous Analysis of this compound, Aflatoxicol, and Sterigmatocystin by LC-MS/MS. PubMed Central.
- Pecorelli, I., et al. (2023). Assessment of this compound enrichment factor in cheese produced with naturally contaminated milk. Italian Journal of Food Safety, 12(2).
- Cavaliere, C., et al. (2006). This compound determination in cheese by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1135(2), 135-41.
- Bertuzzi, T., et al. (2016). Enzyme-assisted extraction for the HPLC determination of this compound in cheese. Food Chemistry, 192, 235-241.
- Akdağ, M., & Çakmak, T. (2025). Determination of this compound presence and concentration in Van Herby cheese. ResearchGate.
- Rodríguez-Cañás, M., et al. (2023). Detection of mycotoxins in cheese using an optimized analytical method based on a QuEChERS extraction and UHPLC-MS/MS quantification. ResearchGate.
- Fernandes, A. M., & Corrêa, B. (2018). Detection Methods for this compound in Dairy Products. Toxins, 10(2), 79.
- Fernandes, A. M., & Corrêa, B. (2018). Detection Methods for this compound in Dairy Products. PubMed Central.
- Barbieri, G., et al. (1994). This compound in Parmesan cheese: HPLC determination. ResearchGate.
- de Souza, C., et al. (2025). Enzyme-assisted extraction of this compound in Brazilian artisanal cheese using reversed-phase liquid chromatography. Food Additives & Contaminants: Part A, 42(3), 376-381.
- Granados-Chinchilla, F., & Alfaro-Cascante, M. (2015). Detection of this compound in milk, cheese and sour cream samples from Costa Rica using enzyme-assisted extraction and HPLC. ResearchGate.
- Fapas. (2017). Development of a matrix proficiency test material for the measurement of this compound in cheese. Eurachem.
- El Khoury, A., et al. (2020). Assorted Methods for Decontamination of this compound in Milk Using Microbial Adsorbents. Toxins, 12(11), 717.
- Goryacheva, I. Y., et al. (2014). QuEChERS Coupled to Dispersive Liquid–Liquid Microextraction for the Determination of Aflatoxins B1 and M1 in Dairy Foods by HPLC. ResearchGate.
- Campone, L., et al. (2014). Determination of this compound in Milk Powder by Ultrasonic-Assisted Extraction and Dispersive Solid-Phase Clean-up. Food Analytical Methods, 7, 1159-1165.
- Herbots, J., et al. (2023). Simultaneous Detection and Quantification of this compound, Eight Microcystin Congeners and Nodularin in Dairy Milk by LC-MS/MS. Toxins, 15(10), 576.
- Fierro, A., et al. (2024). Emerging Mycotoxins in Cheese: Simultaneous Analysis of this compound, Aflatoxicol, and Sterigmatocystin by LC-MS/MS. MDPI.
- Fernandes, A. M., & Corrêa, B. (2018). Detection Methods for this compound in Dairy Products. ResearchGate.
- Agilent Technologies. (2017). Multiclass Mycotoxin Analysis in Cheese Using Agilent Captiva EMR—Lipid Cleanup and LC/MS/MS. Agilent Application Note.
- Akiyama, H., et al. (2021). Residual Analysis of this compound in Cheese by HPLC Coupled with Solid-Phase Dispersive Extraction and Solid-Phase Fluorescence Derivatization Method, and Its Accuracy Management for Method Validation. ResearchGate.
- Lee, H., et al. (2020). Optimization of the QuEChERS-Based Analytical Method for Investigation of 11 Mycotoxin Residues in Feed Ingredients and Compound Feeds. Applied Sciences, 10(18), 6298.
- El-Aref, H., et al. (2023). Development and validation of a simple solid-liquid extraction protocol coupled with LC-ESI-MS/MS for the determination of this compound in colostrum-based supplements and whey protein-based sports foods. Journal of the Egyptian Public Health Association, 98(1), 1-10.
- Iha, M. H., et al. (2013). Chromatographic method for the determination of this compound in cheese, yogurt, and dairy beverages. Journal of AOAC International, 96(4), 799-805.
- Mohammadi, R., et al. (2021). Isolation, Identification, and Characterization of the Native Yeast Strains from Homemade Cheese to Assess their Eliminating Impact on the Aflatoxin B1 and M1 of the Simulated Gastrointestinal Fluid. Probiotics and Antimicrobial Proteins, 13(5), 1368-1379.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ochratoxin A and AFM1 in Cheese and Cheese Substitutes: LC-MS/MS Method Validation, Natural Occurrence, and Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme-assisted extraction of this compound in Brazilian artisanal cheese using reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of this compound enrichment factor in cheese produced with naturally contaminated milk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Emerging Mycotoxins in Cheese: Simultaneous Analysis of this compound, Aflatoxicol, and Sterigmatocystin by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Enzyme-assisted extraction for the HPLC determination of this compound in cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound determination in cheese by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection Methods for this compound in Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. qcap-egypt.com [qcap-egypt.com]
- 13. Green methods for detecting the presence of this compound in cheese [izsvenezie.com]
- 14. mdpi.com [mdpi.com]
- 15. Application of Immunoaffinity Column Cleanup to this compound Determination and Survey in Cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Emerging Mycotoxins in Cheese: Simultaneous Analysis of Aflatoxin M<sub>1</sub>, Aflatoxicol, and Sterigmatocystin by LC-MS/MS - ProQuest [proquest.com]
- 17. aokin.de [aokin.de]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. agilent.com [agilent.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Aflatoxin M1 Analysis in Powdered Milk
A Senior Application Scientist's Guide to Minimizing Variability and Ensuring Data Integrity
Welcome to the technical support center for Aflatoxin M1 (AFM1) analysis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot issues, reduce variability, and generate highly reliable and reproducible data. The analysis of AFM1 in complex matrices like powdered milk is challenging due to low regulatory limits and the presence of interfering compounds like fats and proteins.[1][2] This guide is structured to address the specific issues you may encounter in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis in powdered milk so important? A1: this compound (AFM1) is the primary hydroxylated metabolite of Aflatoxin B1 (AFB1), a potent mycotoxin produced by Aspergillus species fungi.[3] When dairy cattle consume feed contaminated with AFB1, their liver metabolizes it into AFM1, which is then excreted in milk.[3] AFM1 is classified as a possible human carcinogen (Group 2B) by the IARC. Given that powdered milk is a staple in infant nutrition and for many vulnerable populations, strict monitoring is crucial for public health.[4][5] The stability of AFM1 during pasteurization and processing means its presence in raw milk carries through to the final powdered product.[6][7]
Q2: What are the main analytical methods for AFM1 quantification? A2: The most common and reliable methods are chromatographic, primarily High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9][10] Enzyme-Linked Immunosorbent Assay (ELISA) is often used as a rapid screening tool, but positive results should be confirmed by a chromatographic method for regulatory purposes.[10][11] HPLC-FLD is a reference method, while LC-MS/MS offers superior sensitivity and specificity.[10][12][13]
Q3: What are the regulatory limits for AFM1 in powdered milk? A3: Regulatory limits vary globally, which is a key consideration for international trade. The two primary standards are set by the European Union and the U.S. Food and Drug Administration (FDA).
| Regulatory Body | Product | Maximum Level (µg/kg or ppb) |
| European Union (EC) | Milk, heat-treated milk, and milk for dairy products | 0.050[9][14] |
| European Union (EC) | Infant formulae and follow-on formulae | 0.025[5][9] |
| U.S. FDA & Codex Alimentarius | Milk | 0.50[9][14][15] |
Q4: Why is a Certified Reference Material (CRM) essential for my analysis? A4: A Certified Reference Material (CRM) is a 'gold standard' for your laboratory. It is a milk powder sample with a precisely known and certified concentration of AFM1.[4][16][17] Using a CRM is critical for:
-
Method Validation: Proving your method can accurately quantify AFM1 in a real-world matrix.
-
Quality Control: Routinely analyzing a CRM verifies that your entire system—from extraction to detection—is performing correctly and has not drifted over time.
-
Ensuring Traceability: It provides an unbroken chain of comparison to national or international standards, making your results legally and scientifically defensible.[18]
Troubleshooting Guide: From Sample to Signal
This section addresses specific problems that introduce variability. The entire analytical workflow is a chain; a weak link at any stage can compromise the final result.
Workflow Overview: AFM1 Analysis in Powdered Milk
The following diagram illustrates the critical stages of a typical AFM1 analysis workflow. Each stage presents unique challenges and potential sources of error that we will address.
Caption: Figure 1: General Workflow for AFM1 Analysis.
Section 1: Sample Preparation & Extraction
Q: My recovery is low and inconsistent. Could the problem be my sample reconstitution? A: Absolutely. Incomplete reconstitution of the milk powder is a major, often overlooked, source of variability. AFM1 is bound within the milk powder matrix. If the powder is not fully dissolved, you are not quantitatively transferring the analyte into the liquid phase for extraction.
-
Causality: Milk powder, especially whole milk powder, can be difficult to dissolve. Clumps of undissolved powder act as physical traps for AFM1, preventing it from being accessible to the extraction solvent. This leads to an underestimation of the true concentration.
-
Troubleshooting Steps:
-
Temperature is Key: Use warmed water (typically 40-50°C) to reconstitute the powder.[19][20] This significantly improves the solubility of milk proteins and fats.
-
Vigorous Mixing: Do not simply swirl the sample. Use a vortex mixer for several minutes or a magnetic stirrer to ensure complete homogenization.[2][19] Visually inspect for any undissolved particulates before proceeding.
-
Incubation Time: Allow the reconstituted sample to equilibrate for a short period (e.g., 15-30 minutes) at a controlled temperature before extraction. This ensures the AFM1 is fully distributed in the aqueous phase.
-
Q: I'm seeing significant matrix effects in my LC-MS/MS analysis. How can I improve my initial extraction? A: The goal of the initial extraction is to efficiently move AFM1 from the complex milk matrix into a solvent while leaving as many interfering compounds (fats, proteins) behind as possible. The high fat and protein content of milk is a known cause of matrix effects, such as ion suppression in LC-MS/MS.[1][12][21]
-
Causality: Fats are a major source of interference. If not adequately removed, they can coat analytical columns, suppress ionization in the MS source, and lead to variable results.
-
Troubleshooting Steps:
-
Mandatory Defatting: After reconstitution, a centrifugation step is critical.[19][22] Chilling the sample (e.g., at 4°C for 10-15 minutes) before centrifugation will help solidify the fat layer, making it easier to separate the aqueous serum layer below for analysis.[19]
-
Solvent Choice: While various solvents are used, a mixture of acetonitrile and water is a common choice for extracting AFM1.[2][23] However, for powdered milk, the primary extraction is often considered the reconstitution in water/buffer itself, followed by purification.
-
Protein Precipitation: For particularly difficult matrices, a protein precipitation step using a solvent like acetonitrile can be performed after reconstitution and defatting.[2] The sample is vortexed with the solvent and then centrifuged at high speed to pellet the precipitated proteins. The supernatant containing the AFM1 is then taken for cleanup.
-
Section 2: Immunoaffinity Column (IAC) Cleanup
The Immunoaffinity Column (IAC) is the most critical cleanup step for achieving low detection limits and reducing variability.[13][24][25] It uses monoclonal antibodies bound to a solid support to selectively capture AFM1.
Q: My recovery from the IAC is consistently low (<70%). What am I doing wrong? A: Low recovery from an IAC is typically due to one of three issues: incorrect loading conditions, antibody damage, or inefficient elution.
-
Causality: The antibodies have an optimal pH and solvent tolerance for binding AFM1. Deviating from these conditions can drastically reduce binding efficiency. Similarly, the elution solvent must be strong enough to break the antibody-AFM1 bond to release the analyte.
-
Troubleshooting Steps:
-
Check Sample pH: Ensure the pH of your sample extract is within the manufacturer's recommended range (typically pH 6.5-7.5) before loading it onto the column.[26]
-
Control Flow Rate: Do not force the sample through the column too quickly. A slow, steady flow rate (e.g., 1-2 mL/minute) allows for sufficient residence time for the AFM1 to bind to the antibodies.
-
Solvent Concentration: Ensure the concentration of organic solvent (e.g., methanol, acetonitrile) in your sample extract is low before loading. High organic solvent content can interfere with the aqueous-based antibody binding. Dilute your extract with a buffer like PBS if necessary.
-
Elution Efficiency: Ensure you are using the correct elution solvent (typically methanol or acetonitrile) and volume as specified by the manufacturer.[27] After applying the elution solvent, wait for a minute before pushing it through to allow it to fully disrupt the antibody-analyte interaction.
-
Column Storage: Never freeze IACs. Store them at the recommended temperature (usually 2-8°C). Freezing can denature the antibodies, permanently destroying the column's binding capacity.[26]
-
Q: I'm getting good recovery for my standards but poor and variable recovery for my samples. Why? A: This points to a matrix interference issue or column overload.
-
Causality: Components in the milk extract can physically block the column frit or non-specifically interact with the support material, preventing your sample from reaching the antibodies. Alternatively, if the AFM1 concentration is extremely high, it can exceed the binding capacity of the column.
-
Troubleshooting Steps:
-
Filter Your Extract: Before loading, pass your sample extract through a simple filter (e.g., a 0.45 µm syringe filter) to remove any fine particulates that could clog the column.
-
Check Column Capacity: Every IAC has a maximum binding capacity (e.g., 100-150 ng of AFM1). While rare for milk samples, if you suspect a very high level of contamination, you may need to dilute your extract before applying it to the IAC.
-
Thorough Washing: Ensure the washing step is sufficient to remove matrix interferences. Use the recommended volume of wash buffer (e.g., water or PBS) to flush out unbound components before eluting the AFM1.
-
Section 3: Chromatographic Analysis & Quantification
Q: My AFM1 peak shape is poor (tailing or fronting) in my HPLC-FLD analysis. What causes this? A: Poor peak shape compromises integration and reduces quantification accuracy. This is often caused by an incompatibility between your final sample solvent and the HPLC mobile phase.
-
Causality: If the solvent your sample is dissolved in is much stronger (more organic) than your mobile phase starting conditions, the analyte will travel down the column improperly before the gradient starts, leading to peak distortion.
-
Troubleshooting Steps:
-
Match Your Solvents: After evaporating the elution solvent from the IAC step, reconstitute the residue in the initial mobile phase composition (or a solvent that is weaker). For example, if your gradient starts at 20% acetonitrile, reconstitute your sample in 20% acetonitrile.
-
Check for Column Degradation: A contaminated guard column or a void at the head of the analytical column can also cause peak shape issues. Replace the guard column and try flushing or back-flushing the analytical column according to the manufacturer's instructions.
-
Mobile Phase pH: Ensure the pH of your mobile phase is stable and appropriate for your column chemistry.
-
Q: My calibration curve is not linear (r² < 0.99). How do I fix this? A: A non-linear calibration curve is a critical failure in a quantitative method. It can stem from errors in standard preparation, detector saturation, or integration issues.
-
Troubleshooting Steps:
-
Remake Your Standards: The most common cause is an error in the serial dilutions used to create the calibration standards. Start with a fresh, certified stock solution and carefully prepare new standards.
-
Check Detector Range: For fluorescence detection, ensure your highest concentration standard is not saturating the detector. If it is, dilute it or reduce the concentration range of your curve.
-
Use Matrix-Matched Standards: The complex milk matrix can sometimes affect analyte response differently than a pure solvent.[1][12] For the highest accuracy, especially in LC-MS/MS, prepare your calibration standards by spiking known amounts of AFM1 into a blank milk matrix that has gone through the entire extraction and cleanup procedure.[12][21] This compensates for any consistent recovery loss or matrix-induced signal suppression/enhancement.[1]
-
Troubleshooting Logic Diagram
This diagram provides a decision-making path for a common and critical issue: low or variable analyte recovery.
Caption: Figure 2: Decision Tree for Low Recovery Troubleshooting.
Key Experimental Protocols
These protocols provide a validated starting point. Always refer to specific manufacturer instructions for reagents like IACs.
Protocol 1: Sample Reconstitution and Preparation
-
Weigh 10 g of powdered milk into a 50 mL centrifuge tube.
-
Add 40 mL of deionized water pre-warmed to 50°C.
-
Vortex vigorously for 3 minutes until the powder is completely dissolved.
-
Incubate the tube in a 40°C water bath for 15 minutes to ensure full hydration.
-
Cool the tube in an ice bath for 10 minutes, then centrifuge at 4000 x g for 15 minutes at 4°C to separate the top fat layer.
-
Carefully aspirate and discard the solidified upper fat layer.
-
Transfer the lower skimmed milk portion to a clean vessel. This is your prepared sample extract for cleanup.
Protocol 2: Immunoaffinity Column (IAC) Cleanup
This protocol is a general guideline; always follow the flow rate and volume instructions provided by your IAC supplier.
-
Allow the IAC to equilibrate to room temperature for at least 30 minutes before use.
-
Remove the top cap from the column and place it in a stand over a waste container. Snap off the bottom tip.
-
Let the storage buffer drain completely from the column under gravity.
-
Pass 20 mL of the prepared sample extract (from Protocol 1) through the IAC at a slow, steady flow rate of approximately 1-2 drops per second. Do not exceed the recommended flow rate.
-
Wash the column by passing 10 mL of deionized water or PBS through it to remove unbound matrix components.
-
Dry the column by passing air through it for 10-15 seconds to remove any remaining wash buffer.
-
Place a clean collection vial (e.g., a 4 mL amber glass vial) under the column.
-
Elute the AFM1 by applying 1.5 mL of HPLC-grade methanol to the column. Allow it to soak into the column bed for 60 seconds.
-
Slowly push the methanol through the column with a syringe and collect the entire eluate in the vial.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the dry residue in 500 µL of the initial HPLC mobile phase (e.g., 20% Acetonitrile in water). Vortex for 30 seconds to dissolve.
-
The sample is now ready for injection into the HPLC or LC-MS/MS system.
References
- Chemetrix. (n.d.). Compensating Matrix Effect and Low Extraction Recoveries by Adopting Procedural Standard Calibration Approach for Quantification of Mycotoxins in Milk Samples.
- van Leeuwen, K., et al. (2006). This compound in milk powders: Processing, homogeneity and stability testing of certified reference materials. Food Additives and Contaminants.
- Yalcin, H. (2012). Method validation for this compound determination in yoghurt using immunoaffinity column clean-up prior to high-performance liquid chromatography. Food and Agricultural Immunology.
- Stroka, J., et al. (2000). Validation of analytical methods for determining mycotoxins in foodstuffs. Journal of Chromatography A.
- RIVM. (2006). This compound in milk powders: Processing, homogeneity and stability testing of certified reference materials.
- Van Camp, C., et al. (2023). Simultaneous Detection and Quantification of this compound, Eight Microcystin Congeners and Nodularin in Dairy Milk by LC-MS/MS. ResearchGate.
- Fan, S., et al. (2015). Simultaneous determination of aflatoxin B1 and M1 in milk, fresh milk and milk powder by LC-MS/MS utilising online turbulent flow chromatography. Food Additives & Contaminants: Part A.
- Sugita-Konishi, Y. (2006). Advantages and drawbacks of immunoaffinity columns in analysis of mycotoxins in food. Mycotoxins.
- Papadopoulou-Bouraoui, A., et al. (2022). Monitoring of this compound in Various Origins Greek Milk Samples Using Liquid Chromatography Tandem Mass Spectrometry. MDPI.
- Neves, M., et al. (2020). Detection Methods for this compound in Dairy Products. MDPI.
- SCIEX. (n.d.). Quantification of this compound in milk using the SCIEX QTRAP® 4500 LC-MS/MS System.
- Tsiplakou, E., et al. (2021). Determination of this compound in Raw Milk Using an HPLC-FL Method in Comparison with Commercial ELISA Kits—Application in Raw Milk Samples from Various Regions of Greece. PubMed Central.
- Tanaka, T. (2004). Immunoaffinity column for mycotoxins, its problems and solutions. J-Stage.
- Gold Standard Diagnostics. (n.d.). This compound Analysis in Milk.
- Li, Y., et al. (2024). Certification of a novel matrix reference material for accurate measurements of this compound in milk powder. ResearchGate.
- Ringbio. (n.d.). Determination of this compound in milk to meet EU and FDA regulations.
- Malir, F., et al. (2021). Validation of a Simple and Reliable Method for the Determination of Aflatoxins in Soil and Food Matrices. ACS Omega.
- Imbrea, F., et al. (2015). Validation of new HPLC method determination of this compound in raw milk. ResearchGate.
- Biotica. (n.d.). Mycotoxins' analysis: Immunoaffinity columns.
- Al-Jaal, B., et al. (2024). Mapping Global Research Trends on this compound in Dairy Products: An Integrative Review of Prevalence, Toxicology, and Control Approaches. MDPI.
- Al-Ameri, A., et al. (2024). An assessment of the prevalence of this compound level in milk and milk powder based on high performance liquid chromatography and dietary risk assessment. Heliyon.
- ResearchGate. (2020). Detection Methods for this compound in Dairy Products.
- Eurofins Technologies. (2020). AOAC certified solution for this compound analysis in dairy products - Webinar. YouTube.
- A.L.O. Othman, et al. (2016). This compound Levels in Raw Milk, Pasteurised Milk and Infant Formula. PubMed Central.
- Chen, C. Y., & Li, W. Y. (2005). Determination of this compound in Milk and Milk Powder Using High-Flow Solid-Phase Extraction and Liquid Chromatography−Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry.
- Eurofins Technologies. (2020). This compound analysis with AOAC International PTM approved ELISA kit. YouTube.
- ResearchGate. (2015). Immunoaffinity column clean up for the analysis of mycotoxins.
- Meizheng. (n.d.). Immunoaffinity Column for Mycotoxin Aflatoxins Total B1,B2,G1,G2,M1,M2.
- Zhang, L., et al. (2024). Development and Certification of a Reference Material for Aflatoxins and Zearalenone in Corn/Peanut Blended Vegetable Oil. PubMed Central.
- Neves, M., et al. (2020). Detection Methods for this compound in Dairy Products. PubMed Central.
- ResearchGate. (2015). Can anyone tell me the acceptable limit of aflatoxin in milk and milk products intended for consumption?.
- Eurofins Technologies. (2020). AOAC Certified ELISA Kit for the Detection of this compound in Milk. YouTube.
- Perrone, G., et al. (2022). Occurrence of this compound in Raw and Processed Milk: A Contribution to Human Exposure Assessment After 12 Years of Investigation. MDPI.
- Abd El-Aty, A. M., et al. (2014). Reliable HPLC Determination of this compound in Eggs. PubMed Central.
- AOAC International. (2000). AOAC Official Method 2000.08: Determination of this compound in milk by high performance liquid chromatography with immunoaffinity column clean-up.
- Kos, J., et al. (2024). Annual and Seasonal Variations in this compound in Milk: Updated Health Risk Assessment in Serbia. MDPI.
- VICAM. (n.d.). Technical Resource: Determination of this compound in Milk Using Immunoaffinity Chromatography Cleanup Coupled With UPLC and Fluorescence Detection.
- Deveci, O. (2007). Changes in Concentration of Aflatoxin M 1 during Manufacture and Storage of Skim Milk Powder. ResearchGate.
Sources
- 1. chemetrix.co.za [chemetrix.co.za]
- 2. sciex.com [sciex.com]
- 3. An assessment of the prevalence of this compound level in milk and milk powder based on high performance liquid chromatography and dietary risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rivm.nl [rivm.nl]
- 5. mdpi.com [mdpi.com]
- 6. Method validation for this compound determination in yoghurt using immunoaffinity column clean-up prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection Methods for this compound in Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Determination of this compound in Raw Milk Using an HPLC-FL Method in Comparison with Commercial ELISA Kits—Application in Raw Milk Samples from Various Regions of Greece - PMC [pmc.ncbi.nlm.nih.gov]
- 11. goldstandarddiagnostics.com [goldstandarddiagnostics.com]
- 12. mdpi.com [mdpi.com]
- 13. Mycotoxins' analysis: Immunoaffinity columns [biotica.gr]
- 14. researchgate.net [researchgate.net]
- 15. ringbio.com [ringbio.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Development and Certification of a Reference Material for Aflatoxins and Zearalenone in Corn/Peanut Blended Vegetable Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Levels in Raw Milk, Pasteurised Milk and Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Technical Resource: Determination of this compound in Milk Using Immunoaffinity Chromatography Cleanup Coupled With UPLC and Fluorescence Detection [vicam.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. discovery.researcher.life [discovery.researcher.life]
- 25. researchgate.net [researchgate.net]
- 26. Immunoaffinity Column for Mycotoxin Aflatoxins Total B1,B2,G1,G2,M1,M2 [mzfoodtest.com]
- 27. jstage.jst.go.jp [jstage.jst.go.jp]
Technical Support Center: Aflatoxin M1 Analysis in Complex Food Matrices
Welcome to the Technical Support Center for Aflatoxin M1 (AFM1) analysis. This guide is designed for researchers, scientists, and quality control professionals who are working on the detection and quantification of AFM1 in challenging food matrices. As a Senior Application Scientist, I will provide you with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of your experiments, ensuring accurate and reliable results.
Troubleshooting Guide
This section addresses specific problems that you may encounter during the analysis of AFM1 in complex food matrices such as milk, cheese, and yogurt.
Issue: Low or No Recovery of this compound
One of the most common challenges in AFM1 analysis is poor recovery of the analyte. This can be caused by a variety of factors throughout the analytical workflow.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Inefficient Extraction | The complex nature of food matrices like cheese and yogurt, with high fat and protein content, can hinder the complete extraction of AFM1.[1][2] | For high-fat samples like cheese, ensure thorough homogenization. Consider using a combination of solvents, such as dichloromethane and acetone, followed by a solid-phase extraction (SPE) step.[1] For yogurt, a validated method involves immunoaffinity column extraction followed by HPLC with fluorescence detection.[3][4] |
| Suboptimal Immunoaffinity Column (IAC) Performance | Immunoaffinity columns are crucial for cleanup and concentration of AFM1.[5][6] Their performance can be affected by incorrect pH, high viscosity of the sample extract, or exceeding the column's binding capacity.[7][8] | Ensure the pH of the sample extract applied to the IAC is between 6 and 8.[7] Dilute viscous extracts to improve flow. If high concentrations of AFM1 are expected, dilute the sample extract to avoid overloading the column.[7][9] |
| Analyte Degradation | Aflatoxins are sensitive to light and can degrade over time, leading to lower recovery. | Protect all standards and sample extracts from light by using amber vials or wrapping containers in aluminum foil. Store standards at the recommended temperature, typically -18°C or below.[10] |
| Improper Elution from IAC | Incomplete elution of AFM1 from the immunoaffinity column will result in low recovery. | Ensure the elution solvent (typically methanol or acetonitrile) is of high purity and the elution volume is sufficient. Some protocols recommend multiple elution steps to improve recovery.[11] |
Issue: High Variability in Results (Poor Precision)
Inconsistent results across replicate samples can undermine the reliability of your data.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Sample Heterogeneity | Mycotoxins, including AFM1, can be unevenly distributed in solid food matrices like cheese, leading to "hot spots" of contamination.[1] | Homogenize the entire laboratory sample thoroughly before taking an analytical portion. For solid samples, grinding or blending is essential to obtain a representative subsample.[1] |
| Inconsistent Sample Preparation | Variations in extraction times, solvent volumes, or cleanup procedures between samples can introduce variability. | Adhere strictly to a validated Standard Operating Procedure (SOP). Automation of the sample preparation, particularly the IAC cleanup step, can significantly improve reproducibility.[11] |
| Instrumental Instability | Fluctuations in the performance of the HPLC or LC-MS/MS system, such as inconsistent injection volumes or detector response, can lead to poor precision. | Perform regular system suitability tests to ensure the instrument is performing within specifications. Check for leaks, ensure proper mobile phase degassing, and verify injector precision. |
Issue: Matrix Effects in LC-MS/MS Analysis
Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis of complex food matrices.[12][13]
Possible Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Co-eluting Matrix Components | Molecules from the food matrix that are not removed during sample preparation can co-elute with AFM1 and interfere with its ionization in the mass spectrometer source.[13] | Improve the sample cleanup procedure. Immunoaffinity columns are highly effective at removing matrix components.[14] Alternatively, use a more efficient chromatographic separation to resolve AFM1 from interfering compounds. |
| Inappropriate Calibration Strategy | Using a standard curve prepared in a clean solvent to quantify AFM1 in a complex matrix can lead to inaccurate results due to uncompensated matrix effects. | Prepare a matrix-matched calibration curve by spiking blank matrix extract with known concentrations of AFM1.[15] This is the most effective way to compensate for matrix effects. |
Issue: False Positives or Interferences in HPLC-FLD and ELISA
The presence of interfering peaks in HPLC-FLD or cross-reactivity in ELISA can lead to the reporting of false-positive results.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Insufficient Cleanup | Inadequate removal of matrix components can result in fluorescent compounds co-eluting with AFM1 in HPLC-FLD, leading to a false-positive signal. | Optimize the immunoaffinity column cleanup step. Ensure proper washing of the column to remove non-specifically bound compounds.[16] |
| Cross-reactivity in ELISA | The antibodies used in ELISA kits may cross-react with structurally similar molecules present in the matrix, leading to a false-positive result.[15][17] | Confirm any positive ELISA results with a confirmatory method such as HPLC-FLD or LC-MS/MS.[15][18] ELISA is an excellent screening tool, but chromatographic methods provide higher specificity.[18] |
| Contamination | Contamination of glassware, solvents, or the analytical instrument can introduce interfering signals. | Use high-purity solvents and thoroughly clean all glassware. Run a blank sample with each batch of analyses to check for system contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the analysis of AFM1 in complex food matrices?
The sample preparation, particularly the cleanup step, is the most critical part of the analytical workflow.[2] Complex matrices like cheese, yogurt, and infant formula contain high levels of fats, proteins, and other components that can interfere with the analysis.[19][20] Immunoaffinity column (IAC) cleanup is widely regarded as the gold standard for selectively isolating and concentrating AFM1, thereby reducing matrix effects and improving the accuracy and sensitivity of the analysis.[6][14]
Q2: How can I validate my analytical method for AFM1 analysis?
Method validation should be performed according to internationally recognized guidelines, such as those from AOAC INTERNATIONAL or the European Commission.[3] Key validation parameters include:
-
Linearity: Assessed by preparing a calibration curve over a range of concentrations.[21]
-
Accuracy (Recovery): Determined by analyzing spiked blank matrix samples at different concentration levels.[21]
-
Precision (Repeatability and Reproducibility): Evaluated by analyzing replicate samples within the same day and on different days.[3]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of AFM1 that can be reliably detected and quantified, respectively.[18]
Q3: What are the typical recovery rates for AFM1 in different dairy matrices?
Recovery rates can vary depending on the matrix and the analytical method used. However, typical acceptable recovery rates are generally in the range of 70-110%.
| Matrix | Analytical Method | Reported Recovery Range | Reference |
| Milk | HPLC-FLD with IAC | 80% - 114% | |
| Yogurt | HPLC-FLD with IAC | 72.57% - 86.66% | [3][4] |
| Cheese | HPLC-FLD with IAC | 70% - 98% | [22] |
| Eggs | HPLC with IAC | 87% - 98% | [21] |
Q4: Can pasteurization or the yogurt-making process reduce AFM1 levels?
AFM1 is a heat-stable compound, and processes like pasteurization do not significantly reduce its concentration in milk.[23] During yogurt production, some studies have reported a slight reduction in AFM1 levels, which may be attributed to the binding of the toxin to bacterial cells or its partial degradation at lower pH.[22] However, this reduction is often not substantial, and the initial contamination level in the milk remains the primary concern.[24]
Q5: What is the official method for AFM1 analysis in milk?
AOAC Official Method 2000.08 is a widely recognized and accepted method for the determination of this compound in liquid milk.[10][11] This method involves sample cleanup using an immunoaffinity column followed by quantification with high-performance liquid chromatography (HPLC) with fluorescence detection.[10]
Experimental Workflows and Diagrams
General Workflow for AFM1 Analysis
The following diagram illustrates the typical steps involved in the analysis of AFM1 in food matrices.
Immunoaffinity Column (IAC) Cleanup Protocol
This diagram details the steps of the crucial immunoaffinity column cleanup procedure.
References
- AOAC Official Method 2000.08: this compound in Liquid Milk. (2005). In Official Methods of Analysis of AOAC International (18th ed., pp. 45-47).
- Determination of this compound in milk by high performance liquid chromatography with immunoaffinity column clean-up (AOAC Official Method 2000.08). (n.d.). Google Search.
- Method validation for this compound determination in yoghurt using immunoaffinity column clean-up prior to high-performance liquid chromatography. (n.d.). PubMed.
- Simultaneous Detection and Quantification of this compound, Eight Microcystin Congeners and Nodularin in Dairy Milk by LC-MS/MS. (2023). MDPI.
- Detection Methods for this compound in Dairy Products. (2020). PMC - NIH.
- Determination of this compound in Milk Using Immunoaffinity Chromatography Cleanup Coupled With UPLC and Fluorescence Detection. (n.d.). Waters Corporation.
- Determination of this compound in Raw Milk Using an HPLC-FL Method in Comparison with Commercial ELISA Kits—Application in Raw Milk Samples from Various Regions of Greece. (n.d.). MDPI.
- Reliable HPLC Determination of this compound in Eggs. (n.d.). PMC - NIH.
- This compound Concentration in Various Dairy Products: Evidence for Biologically Reduced Amount of AFM1 in Yoghurt. (n.d.). NIH.
- Detection Methods for this compound in Dairy Products. (n.d.). MDPI.
- ELISA AND LC-MS/MS DETERMINATION OF this compound IN MILK SAMPLES. (n.d.). CABI Digital Library.
- Quantification of this compound in milk using the SCIEX QTRAP® 4500 LC-MS/MS System. (n.d.). Google Search.
- Automated Extraction of Aflatoxin M from Milk According to AOAC Method 2000.08 Using the Gilson GX-271 ASPEC® System. (n.d.). AGA Analytical.
- Fate of this compound during manufacture and storage of yoghurt. (2025). ResearchGate.
- MANUAL OF METHODS OF ANALYSIS OF FOODS MYCOTOXINS. (2016). FSSAI.
- Monitoring of this compound in Various Origins Greek Milk Samples Using Liquid Chromatography Tandem Mass Spectrometry. (2022). MDPI.
- Method validation for this compound determination in yoghurt using immunoaffinity column clean-up prior to high-performance liquid chromatography. (2025). ResearchGate.
- Evaluation of ELISA and immunoaffinity fluorometric analytical tools of four mycotoxins in various food categories. (2023). PubMed Central.
- (PDF) Analysis of this compound in milk and yogurt and AFM1 reduction by lactic acid bacteria used in Lebanese industry. (2025). ResearchGate.
- The 6 biggest challenges in mycotoxin analysis (and how to overcome them). (2017). Google Search.
- ImmunoCleanAFLA M1. (n.d.). aokin.
- Aflatoxins analysis: Sample preparation and challenges. (2023). YouTube.
- Determination of this compound Levels in Produced Pasteurized Milk in Ahvaz City by Using HPLC. (n.d.). NIH.
- Assessment of this compound and B1 in some dairy products with referring to the analytical performances of enzyme-linked immunosorbent assay in comparison to high-performance liquid chromatography. (n.d.). PMC - NIH.
- Incidence and Levels of this compound in Artisanal and Manufactured Cheese in Pernambuco State, Brazil. (2023). PMC - NIH.
- DETERMINATION OF this compound CONTAMINATION LEVELS IN MILK AND MILK PRODUCTS BY hPLC-FLD WITh POST. (n.d.). Google Search.
- Manual of this compound (AFM1) Immunoaffinity Column. (n.d.). Cusabio.
- Green methods for detecting the presence of this compound in cheese. (2024). IZSVe.
- This compound Immunoaffinity Column. (n.d.). Meizheng.
- Matrix effects (%) for aflatoxins in evaluated matrices. (n.d.). ResearchGate.
- Evaluation of this compound content in milk and dairy products by high- performance liquid chromatography in Tehran, Iran. (2023). DergiPark.
- Emerging Mycotoxins in Cheese: Simultaneous Analysis of Aflatoxin M 1 , Aflatoxicol, and Sterigmatocystin by LC-MS/MS. (n.d.). MDPI.
- Aflatoxin Analysis in Infant Formula with Enhanced Matrix Removal— Lipid by LC/MS/MS. (2016). Agilent.
- Detection of Aflatoxins in Different Matrices and Food-Chain Positions. (n.d.). PMC - NIH.
- This compound Determination in Infant Formulae Distributed in Monterrey, Mexico. (n.d.). MDPI.
- Rapid and automated analysis of this compound in milk and dairy products by online solid phase extraction coupled to ultra-high-. (2016). IRIS.
- Research and Application of Immunoaffinity Column Method for Detection of this compound in Milk. (2025). Oreate AI Blog.
- Immunoaffinity Column for this compound. (n.d.). VNYA Biotech.
- Health risk assessment and determination of bisphenol A and this compound in infant formula. (2025). Google Search.
- A Rapid Aflatoxin B1 ELISA: Development and Validation with Reduced Matrix Effects for Peanuts, Corn, Pistachio, and Soybeans. (n.d.). ACS Publications.
- Determination of Aflatoxins in Food Products by the ELISA Method. (n.d.). Google Search.
Sources
- 1. Detection Methods for this compound in Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 6 biggest challenges in mycotoxin analysis (and how to overcome them) - Food & Feed Analysis [food.r-biopharm.com]
- 3. Method validation for this compound determination in yoghurt using immunoaffinity column clean-up prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research and Application of Immunoaffinity Column Method for Detection of this compound in Milk - Oreate AI Blog [oreateai.com]
- 6. vnyabiotech.com [vnyabiotech.com]
- 7. cusabio.com [cusabio.com]
- 8. This compound Immunoaffinity Column [mzfoodtest.com]
- 9. youtube.com [youtube.com]
- 10. africanfoodsafetynetwork.org [africanfoodsafetynetwork.org]
- 11. aga-analytical.com.pl [aga-analytical.com.pl]
- 12. researchgate.net [researchgate.net]
- 13. iris.unirc.it [iris.unirc.it]
- 14. Evaluation of ELISA and immunoaffinity fluorometric analytical tools of four mycotoxins in various food categories - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. aokin.de [aokin.de]
- 17. agriculturejournals.cz [agriculturejournals.cz]
- 18. Determination of this compound in Raw Milk Using an HPLC-FL Method in Comparison with Commercial ELISA Kits—Application in Raw Milk Samples from Various Regions of Greece [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. agilent.com [agilent.com]
- 21. Reliable HPLC Determination of this compound in Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound Concentration in Various Dairy Products: Evidence for Biologically Reduced Amount of AFM1 in Yoghurt - PMC [pmc.ncbi.nlm.nih.gov]
- 23. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Lateral Flow Assays for Rapid Aflatoxin M1 Screening
Welcome to the technical support center for the optimization and troubleshooting of lateral flow assays (LFAs) for Aflatoxin M1 (AFM1) screening. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into developing and running robust and sensitive AFM1 lateral flow assays. Here, we will address common challenges and frequently asked questions in a direct question-and-answer format, explaining the causality behind experimental choices to ensure your success.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your AFM1 LFA experiments. Each problem is followed by potential causes and step-by-step solutions.
Issue 1: Weak or No Signal at the Test Line
You're running a competitive assay for AFM1, and the test line is unexpectedly dark (indicating a negative result) even with a known positive sample, or the line intensity is very weak across all samples.
A competitive LFA for a small molecule like AFM1 works on the principle of inhibition. A strong signal on the test line indicates the absence of the analyte, while a weak or absent signal indicates its presence.
Potential Causes & Solutions
-
Inefficient Antibody-Gold Nanoparticle Conjugation: The heart of a sensitive LFA is a stable and active antibody conjugate.
-
Causality: If the anti-AFM1 antibody is not properly attached to the gold nanoparticles, it cannot effectively bind to the AFM1 in the sample or the AFM1-protein conjugate at the test line. This can be due to using a suboptimal conjugation method or incorrect buffer conditions. While passive adsorption is simpler, covalent conjugation is often more stable and reproducible.[1][2]
-
Solution:
-
Verify Conjugation Buffer: Ensure the antibody is in a buffer free of amines (like Tris), stabilizing proteins (like BSA), and preservatives (like sodium azide) before conjugation, as these can interfere with the reaction.[1]
-
Optimize Antibody Concentration: The ratio of antibody to gold nanoparticles is critical. Too little antibody will result in a weak signal, while too much can lead to aggregation. Start with a titration experiment to find the optimal concentration.[3] A common starting point is around 20 µg of purified antibody per mL of gold nanoshells.[4]
-
Consider Covalent Conjugation: For more robust and stable conjugates, use a covalent coupling method like EDC/sulfo-NHS chemistry, which forms a permanent amide bond between the carboxyl groups on the nanoparticles and primary amines on the antibody.[1][2]
-
-
-
Degradation of Reagents:
-
Causality: AFM1, antibodies, and conjugates can degrade if not stored properly. AFM1 is relatively stable during pasteurization and refrigerated storage of milk.[5][6] However, repeated freeze-thaw cycles of antibody solutions can lead to denaturation.
-
Solution:
-
Store AFM1 standards, antibodies, and conjugated nanoparticles at the recommended temperatures (typically 2-8°C for short-term and -20°C or lower for long-term storage).
-
Aliquot reagents into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Always bring reagents to room temperature before use to prevent condensation and changes in concentration.[7]
-
-
-
Suboptimal Blocking:
-
Causality: Insufficient blocking of the conjugate pad or nitrocellulose membrane can lead to non-specific binding of the conjugate, reducing the amount available to react at the test and control lines.
-
Solution:
-
Experimental Workflow: Troubleshooting Weak Signal
Caption: Troubleshooting workflow for weak or absent test line signal.
Issue 2: False Positives or False Negatives
Your assay incorrectly identifies a negative sample as positive (false positive) or a positive sample as negative (false negative).
Potential Causes & Solutions
-
Cross-Reactivity (False Positive):
-
Causality: The antibody may be binding to molecules structurally similar to AFM1 that are present in the sample matrix.
-
Solution:
-
Antibody Specificity: Ensure the monoclonal or polyclonal antibody used has high specificity for AFM1. This should be validated during antibody selection, for example, using ELISA to screen against other aflatoxins or metabolites.[8]
-
Sample Preparation: For complex matrices, a sample clean-up or dilution step may be necessary to remove interfering substances.
-
-
-
Matrix Effects (False Positive/Negative):
-
Causality: Components in the sample matrix, such as fat, protein, or viscosity in milk, can interfere with the assay.[10][11] High viscosity can slow down the flow rate, potentially altering the binding kinetics.[10][12] Frozen raw milk can contain granules that obstruct flow.[7]
-
Solution:
-
Sample Pad Pre-treatment: Treat the sample pad with surfactants (e.g., Tween-20, Triton X-100) and blocking agents to improve sample flow and reduce non-specific binding.[8][13]
-
Sample Dilution: Diluting the sample with an appropriate assay buffer can mitigate the effects of viscosity and interfering components. However, this will also dilute the AFM1, so the assay's sensitivity must be sufficient to detect the diluted concentration.
-
For Milk Samples: Ensure milk is at room temperature and well-mixed.[14] For frozen milk, heating or centrifugation to remove particulates may be necessary.[7]
-
-
-
Non-Specific Binding (False Positive):
-
Causality: The antibody-gold conjugate may bind to the test line or membrane material non-specifically, leading to a signal even in the absence of a competitive interaction.
-
Solution:
-
Optimize Blocking: This is a critical step. Use blocking agents like BSA, casein, or fish gelatin on both the conjugate pad and the nitrocellulose membrane to prevent non-specific interactions.[8][9][13] The choice and concentration of the blocking agent may need to be optimized for your specific assay.[15]
-
Increase Ionic Strength/Add Detergent: Adding salt or a mild detergent (e.g., Tween-20) to the running buffer can help reduce non-specific hydrophobic and electrostatic interactions.[13]
-
-
-
"Hook" Effect (False Negative at High Concentrations):
-
Causality: While less common in competitive LFAs, extremely high concentrations of AFM1 could theoretically saturate the gold-conjugated antibodies so completely that very few complexes reach the test line, leading to a weak signal that could be misinterpreted as a negative result.
-
Solution: If you suspect samples may have very high AFM1 concentrations, perform a serial dilution of the sample and re-test.
-
Issue 3: Inconsistent Results (Poor Reproducibility)
You are observing significant variation in results between strips from the same batch or between different assay runs.
Potential Causes & Solutions
-
Inconsistent Reagent Dispensing:
-
Causality: The precision of dispensing the antibody-conjugate onto the conjugate pad and the capture reagent onto the test and control lines is paramount for reproducibility.
-
Solution: Use automated, calibrated dispensing equipment for manufacturing strips. Ensure consistent drying of the pads and membrane, as this affects reagent release.[8]
-
-
Variability in Materials:
-
Causality: Lot-to-lot variability in nitrocellulose membranes, glass fiber pads, and even blocking agents can affect wicking rates and binding characteristics.[8][9]
-
Solution:
-
Qualify new lots of materials before use in manufacturing.
-
If possible, purchase larger lots of critical materials to ensure consistency over a longer period.
-
-
-
Environmental Factors:
-
Causality: Temperature and humidity can affect sample viscosity, flow rate, and reagent stability.[7]
-
Solution:
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best method for conjugating my anti-AFM1 antibody to gold nanoparticles?
A1: Both passive adsorption and covalent conjugation are used, but for a robust and stable assay, covalent conjugation is highly recommended.[2]
-
Passive Adsorption: This method relies on electrostatic and hydrophobic interactions to attach the antibody to the gold surface. It is simpler but can be less stable, and the antibody can desorb over time, especially in complex sample matrices.[2]
-
Covalent Conjugation: This method forms a stable, permanent chemical bond (e.g., an amide bond via EDC/sulfo-NHS chemistry) between the antibody and the nanoparticle.[1] This results in a more robust conjugate with a longer shelf life and better performance in challenging samples. Covalent methods may also require less antibody, which can reduce costs.[1]
Q2: How do I choose the right blocking agent for my AFM1 assay?
A2: The choice of blocking agent is critical for reducing non-specific binding and matrix effects. There is no single "best" agent, and empirical testing is often required.
| Blocking Agent | Common Concentration | Advantages | Considerations |
| Bovine Serum Albumin (BSA) | 1% in blocking buffers[8] | Readily available, effective for many applications. | Can have lot-to-lot variability; may cause cross-reactivity with some samples.[9] |
| Casein | 0.1–0.5%[8] | An effective blocker, especially for milk-based samples. | Can be difficult to dissolve; some grades contain impurities.[15] |
| Fish Gelatin | 0.05–0.1%[8] | Reduces non-specific binding from mammalian samples. | May have lot-to-lot variability.[9] |
| Polyvinyl Alcohol (PVA) / Polyvinylpyrrolidone (PVP) | 0.1-5%[13] | Synthetic polymers, so less lot-to-lot variability. | May not be as effective as protein-based blockers for all applications. |
| Tween-20 | < 0.05%[8] | A non-ionic detergent that reduces non-specific binding and improves flow. | Can affect antibody-antigen binding affinity if concentration is too high.[13] |
Q3: My sample is raw milk. Do I need a special sample preparation protocol?
A3: Often, a key advantage of LFAs is the minimal sample preparation required.[16][17] However, milk presents unique challenges due to its high fat and protein content and variable viscosity.
-
Direct Application: Many commercial kits are designed for direct application of raw milk.[14][16] It is crucial that the milk is at room temperature and thoroughly mixed before application.[14]
-
Centrifugation/Filtration: If you observe flow issues or high background, centrifuging the milk sample to separate the fat layer and using the skimmed portion can help.
-
Dilution: A simple dilution (e.g., 1:1) with a sample buffer containing surfactants can overcome viscosity and matrix issues, but ensure your assay's limit of detection (LOD) is low enough to accommodate this dilution.[18]
Q4: How can I improve the sensitivity of my AFM1 LFA to meet regulatory limits?
A4: European Union regulations set the maximum limit for AFM1 in milk at 50 ng/L (or 0.05 µg/L).[16][19] Achieving this level of sensitivity with a visual LFA can be challenging.
-
Optimize the Competitive Format: The concentration of the AFM1-protein conjugate immobilized on the test line is critical. Too much will require a high amount of AFM1 to see inhibition, decreasing sensitivity. Too little will result in a weak signal. This must be optimized in conjunction with the antibody-gold conjugate concentration.
-
High-Affinity Antibody: The foundation of a sensitive immunoassay is a high-affinity antibody. Use a monoclonal antibody with a low dissociation constant (Kd) for AFM1.
-
Signal Amplification:
-
Nanoparticle Choice: While gold nanoparticles are common, other labels like fluorescent nanoparticles (e.g., quantum dots) or up-converting phosphors can provide much higher sensitivity when used with a dedicated reader.[20][21]
-
Enzyme Amplification: Incorporating an enzyme (like horseradish peroxidase) into the conjugate can create a colorimetric signal that is amplified over time, though this adds complexity to the assay.
-
-
Flow Rate Control: Decreasing the pore size of the nitrocellulose membrane can slow the migration rate, allowing more time for the binding interactions to occur at the test line, which can enhance sensitivity.[8]
Principle of Competitive LFA for AFM1 Detection
Caption: Competitive LFA mechanism for this compound (AFM1) detection.
Section 3: Key Experimental Protocols
Protocol 1: Covalent Conjugation of Anti-AFM1 Antibody to Carboxylated Gold Nanoparticles
This protocol is adapted from standard EDC/sulfo-NHS coupling chemistry procedures.[1][4]
Materials:
-
Anti-AFM1 Monoclonal Antibody (in amine-free buffer, e.g., PBS)
-
Carboxyl-functionalized Gold Nanoparticles (e.g., 40 nm)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Reaction Buffer (e.g., 2-(N-morpholino)ethanesulfonic acid, MES, pH 6.0)
-
Quenching/Blocking Buffer (e.g., 1 M Tris-HCl pH 8.0 or 10% BSA)
-
Conjugate Diluent/Storage Buffer (e.g., PBS with 1% BSA, 0.05% Tween-20, and a stabilizer like sucrose)
Procedure:
-
Reagent Preparation:
-
Allow EDC and Sulfo-NHS powders to equilibrate to room temperature for 15-20 minutes before opening to prevent hydration.[4]
-
Prepare fresh 10 mg/mL solutions of EDC and Sulfo-NHS in deionized water.
-
-
Activation of Gold Nanoparticles:
-
Washing:
-
Centrifuge the activated nanoparticles to form a soft pellet. The speed and time will depend on the nanoparticle size (e.g., for 40 nm, ~8,000 RCF for 10 min).
-
Carefully remove and discard the supernatant. Resuspend the pellet in 1 mL of Reaction Buffer. This removes excess EDC/Sulfo-NHS.
-
-
Antibody Conjugation:
-
Add your desired amount of purified antibody (e.g., 20 µg) to the activated and washed nanoparticles.[4]
-
Vortex gently and incubate for 1-2 hours at room temperature on a rotator.
-
-
Quenching and Blocking:
-
Add a quenching/blocking agent to deactivate any remaining reactive carboxyl groups and block the nanoparticle surface. For example, add 1/10th volume of 10% BSA.[1]
-
Incubate for 30 minutes at room temperature on a rotator.
-
-
Final Wash and Resuspension:
-
Centrifuge the conjugated nanoparticles one last time.
-
Discard the supernatant and resuspend the final conjugate pellet in 1 mL of Conjugate Diluent/Storage Buffer.
-
Store at 2-8°C until use.
-
References
- nanoComposix. (n.d.). Covalent Conjugation of Antibody to Gold Nanoparticles for Lateral Flow.
- Le, H. T. (2017). COVALENT CONJUGATION OF ANTIBODY AND GOLD NANOPARTICLE FOR DEVELOPMENT OF LATERAL FLOW IMMUNOASSAY TEST STRIP. CORE.
- Thomas, T., et al. (2020). Development and Troubleshooting in Lateral Flow Immunochromatography Assays. Indian Journal of Clinical Biochemistry.
- ANTITECK. (2021). Lateral Flow Assay Troubleshooting Guide.
- Applebaum, R. S., & Marth, E. H. (1983). Stability of this compound During Manufacture and Storage of a Butter-like Spread, Non-fat Dried Milk and Dried Buttermilk. Journal of Food Protection.
- Govaris, A., et al. (2002). Distribution and Stability of this compound During Processing, Ripening and Storage of Telemes Cheese. Food Additives and Contaminants.
- LabMedica. (n.d.). Whitepaper: Enhanced performance of a lateral flow assay.
- Creative Diagnostics. (n.d.). Lateral Flow Immunoassay Protocol.
- Gleichman, C., et al. (2021). Eliminating viscosity bias in lateral flow tests. Microsystems & Nanoengineering.
- JOVE. (n.d.). Gold Nanoparticle Antibody Conjugates for Use in Competitive Lateral Flow Assays.
- Alshannaq, A., et al. (2024). Recent Advancements in Lateral Flow Assays for Food Mycotoxin Detection: A Review of Nanoparticle-Based Methods and Innovations. Biosensors.
- Reybroeck, W., et al. (2014). Validation of a lateral flow test (MRLAFMQ) for the detection of aflatoxin M₁ at 50 ng l⁻¹ in raw commingled milk. Food Additives & Contaminants: Part A.
- Gleichman, C., et al. (2021). Eliminating viscosity bias in lateral flow tests. ResearchGate.
- Anfossi, L., et al. (2013). Optimization of a lateral flow immunoassay for the ultrasensitive detection of this compound in milk. Food Chemistry.
- Tang, D., et al. (2024). Improvement of the sensitivity of lateral flow systems for detecting mycotoxins: Up‐to‐date strategies and future perspectives. ResearchGate.
- Prandini, A., et al. (2007). Distribution and stability of this compound during production and storage of yoghurt. Food and Chemical Toxicology.
- nanoComposix. (2017). Tutorial | Covalent Conjugation of Antibodies to Gold Nanoparticles. YouTube.
- Raj, A. A. (2020). Preparation of Stable and Optimized Antibody-gold Nanoparticle Conjugates for Point of Care Test Immunoassays. International Journal of Pharmaceutical Sciences and Nanotechnology.
- Applebaum, R. S., & Marth, E. H. (1983). Stability of Aflatoxin M 1 During Manufacture and Storage of a Butter-like Spread, Non-fat Dried Milk and Dried Buttermilk. ResearchGate.
- Meizheng. (n.d.). Raw Milk Mycotoxin this compound Quantitative Rapid Test Kit.
- Peshin, S., et al. (n.d.). Summary of the most important parameters affecting the elimination of the viscosity bias in LFTs. ResearchGate.
- Reybroeck, W., et al. (2014). Validation of a lateral flow test (MRLAFMQ) for detection of this compound at 50 ng l(-1) in raw commingled milk. ResearchGate.
- Elabscience. (2024). AFM1 (this compound) Lateral Flow Assay Kit.
- Anfossi, L., et al. (2013). Optimization of a lateral flow immunoassay for the ultrasensitive detection of this compound in milk. ResearchGate.
- Pimpitak, U., et al. (2020). Development and validation of a lateral flow immunoassay for the detection of this compound in raw and commercialised milks. ResearchGate.
- Elzwi, A. M., et al. (2018). Effect of Storage on the Level of this compound in Milk and Other Dairy Products Sold at Tripoli Province, Libya. Journal of Food and Nutrition Sciences.
- Alnajrani, M., & De La Escosura-Muñiz, A. (2024). A comprehensive review of competitive lateral flow assays over the past decade. Talanta Open.
- Beijing Hiyi Technology Co., Ltd. (n.d.). This compound Lateral Flow Rapid Test Kit.
- Gleichman, C. S., et al. (2021). Scanned test lines of lateral flow strip assays that were performed as dipstick assays (a) and in the centrifugal cassette (b). ResearchGate.
- Wickramarathne, N. N. W., et al. (2023). Overview of Various Components of Lateral-Flow Immunochromatography Assay for the Monitoring of Aflatoxin and Limit of Detection in Food Products: A Systematic Review. Toxins.
- Wang, D., et al. (2020). TRFICA for Aflatoxin-Increasing Sensitivity. Frontiers in Microbiology.
Sources
- 1. nanocomposix.com [nanocomposix.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. aml.iaamonline.org [aml.iaamonline.org]
- 4. youtube.com [youtube.com]
- 5. Stability of this compound During Manufacture and Storage of a Butter-like Spread, Non-fat Dried Milk and Dried Buttermilk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. file.elabscience.com [file.elabscience.com]
- 8. Development and Troubleshooting in Lateral Flow Immunochromatography Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mobile.labmedica.com [mobile.labmedica.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Eliminating viscosity bias in lateral flow tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Raw Milk Mycotoxin this compound Quantitative Rapid Test Kit [mzfoodtest.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Validation of a lateral flow test (MRLAFMQ) for the detection of aflatoxin M₁ at 50 ng l⁻¹ in raw commingled milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Optimization of a lateral flow immunoassay for the ultrasensitive detection of this compound in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Recent Advancements in Lateral Flow Assays for Food Mycotoxin Detection: A Review of Nanoparticle-Based Methods and Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. frontiersin.org [frontiersin.org]
Improving the limit of detection for Aflatoxin M1 in infant formula
Welcome to the technical support center dedicated to the sensitive and reliable detection of Aflatoxin M1 (AFM1) in infant formula. This guide is designed for researchers, analytical chemists, and quality control professionals. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the expertise to not only follow a method but to understand, adapt, and troubleshoot it effectively.
The very low regulatory limits for AFM1 in infant formula—as low as 0.025 µg/kg in the European Union—demand analytical methods with exceptional sensitivity and robustness.[1][2][3] This resource is structured to address the common and complex challenges encountered in achieving these demanding detection limits.
Frequently Asked Questions (FAQs)
Here we address fundamental questions regarding the analysis of this compound in infant formula.
Q1: Why is achieving a low limit of detection for this compound so critical in infant formula?
A1: this compound (AFM1) is the hydroxylated metabolite of Aflatoxin B1 (AFB1), a potent carcinogen produced by Aspergillus species fungi that can contaminate animal feed.[4][5] When lactating animals consume AFB1-contaminated feed, they excrete AFM1 in their milk.[2][4] Infants are particularly vulnerable to the toxic effects of mycotoxins due to their low body weight, high metabolic rate, and developing organ systems. Consequently, regulatory bodies have set extremely low maximum permissible levels for AFM1 in infant formula to minimize health risks.[3][6] For instance, the European Commission has set a stringent limit of 0.025 µg/kg for infant formula, which is significantly lower than the 0.05 µg/kg limit for general milk consumption.[1][2][3] This necessitates highly sensitive analytical methods to ensure product safety and regulatory compliance.
Q2: What are the primary analytical techniques for detecting AFM1 at these low levels?
A2: The most common and reliable techniques for quantifying AFM1 in infant formula are chromatographic methods, particularly High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8][9]
-
HPLC-FLD: This is a widely used and robust technique. AFM1 is naturally fluorescent, allowing for sensitive detection without the need for derivatization, unlike some other aflatoxins. Post-column derivatization can sometimes be used to enhance the signal.[7]
-
LC-MS/MS: This method offers superior sensitivity and selectivity, making it ideal for detecting trace amounts of AFM1 in complex matrices like infant formula.[10][11] It provides confirmation of the analyte's identity through precursor and product ion transitions, reducing the likelihood of false positives.[11][12]
-
ELISA (Enzyme-Linked Immunosorbent Assay): ELISA kits are often used as a rapid screening tool due to their simplicity and high throughput.[2][7][13] However, they are generally considered semi-quantitative and positive results should be confirmed by a chromatographic method.[4][9][13]
Q3: What is the purpose of an immunoaffinity column (IAC) cleanup step?
A3: An immunoaffinity column (IAC) cleanup is a highly selective sample preparation technique crucial for achieving low detection limits.[14][15][16] The column contains monoclonal antibodies that specifically bind to AFM1.[16] When the sample extract is passed through the column, the AFM1 is captured by the antibodies while matrix components like fats, proteins, and carbohydrates are washed away. The purified AFM1 is then eluted from the column using a solvent like methanol or acetonitrile.[16] This process simultaneously purifies and concentrates the analyte, which significantly enhances the signal-to-noise ratio in the subsequent chromatographic analysis.[16]
Troubleshooting Guide
This section addresses specific issues that may arise during the analytical workflow for AFM1 in infant formula.
Issue 1: Low or Inconsistent Analyte Recovery
-
Possible Cause 1: Inefficient initial extraction. The complex matrix of infant formula, rich in fats and proteins, can hinder the release of AFM1.
-
Solution: Ensure the powdered infant formula is thoroughly reconstituted and homogenized before extraction. For liquid-liquid extraction, use a solvent mixture with appropriate polarity, such as acetonitrile/water, and ensure vigorous shaking or vortexing for a sufficient duration.[10][17] The use of ultrasonication can also improve extraction efficiency.[18]
-
-
Possible Cause 2: Suboptimal performance of the immunoaffinity column (IAC). The binding capacity of the antibodies can be affected by several factors.
-
Solution:
-
Flow Rate: Do not exceed the manufacturer's recommended flow rate when loading the sample onto the IAC. A slow, steady flow rate (e.g., 1-2 drops/second) ensures sufficient time for the AFM1 to bind to the antibodies.[19]
-
Column Storage and Temperature: IACs should be stored refrigerated (typically 2-8°C) to maintain antibody activity.[15] Allow the column to reach room temperature before use to ensure optimal performance.
-
Column Capacity: Be mindful of the column's loading capacity. While typically high, an extremely contaminated sample could potentially exceed it.[15][20]
-
-
-
Possible Cause 3: Analyte loss during solvent evaporation. If a solvent evaporation and reconstitution step is used after elution from the IAC, volatile losses can occur.
-
Solution: Use a gentle stream of nitrogen for evaporation and avoid complete dryness. Reconstitute the residue promptly in the mobile phase.
-
Issue 2: Matrix Effects in LC-MS/MS Analysis
-
Possible Cause: Co-eluting matrix components. Despite cleanup, residual matrix components can co-elute with AFM1 and interfere with its ionization in the mass spectrometer source, leading to signal suppression or enhancement.[21][22]
-
Solution:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank infant formula extract that has undergone the same sample preparation procedure.[21][23] This helps to compensate for consistent matrix effects.
-
Isotope Dilution: Use a stable isotopically labeled internal standard (e.g., ¹³C₁₇-AFM1).[24] The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.
-
Optimize Chromatography: Adjust the chromatographic gradient to better separate AFM1 from interfering compounds.
-
Sample Dilution: A simple dilution of the final extract can sometimes mitigate matrix effects, but this may compromise the limit of detection.
-
-
Issue 3: Poor Chromatographic Peak Shape (Tailing or Broadening)
-
Possible Cause 1: Incompatibility between injection solvent and mobile phase. If the final extract is in a solvent significantly stronger than the initial mobile phase, peak distortion can occur.
-
Solution: The reconstitution solvent should ideally be the same as, or weaker than, the initial mobile phase.
-
-
Possible Cause 2: Column contamination or degradation. Accumulation of matrix components on the analytical column can degrade its performance.
-
Solution: Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent. If performance does not improve, the column may need to be replaced.
-
-
Possible Cause 3: Extra-column volume. Excessive tubing length or dead volume in the HPLC/UPLC system can lead to peak broadening.
-
Solution: Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are properly connected.
-
Issue 4: High Background Noise or Interfering Peaks
-
Possible Cause 1: Contaminated solvents or reagents.
-
Solution: Use high-purity, HPLC or LC-MS grade solvents and freshly prepared mobile phases. Filter all mobile phases before use.
-
-
Possible Cause 2: Carryover from previous injections.
-
Solution: Implement a robust needle wash protocol on the autosampler. Inject a blank solvent after a high-concentration sample to check for carryover.
-
-
Possible Cause 3: Inadequate sample cleanup.
-
Solution: Ensure the washing steps for the IAC are performed as per the protocol to remove unbound matrix components. Consider incorporating an additional cleanup step, such as solid-phase extraction (SPE) if interference is severe.
-
Data & Protocols
Regulatory Limits & Method Performance
The following table summarizes key performance indicators and regulatory limits for AFM1.
| Parameter | Typical Value/Limit | Reference |
| EU Regulatory Limit (Infant Formula) | 0.025 µg/kg | [1][2][3] |
| US FDA Action Level (Milk) | 0.5 µg/kg | [1] |
| Typical HPLC-FLD LOD | 0.001 - 0.005 µg/kg | [7] |
| Typical LC-MS/MS LOQ | 0.05 µg/L | [25] |
| Acceptable Recovery Range | 70% - 120% | [1][17][25] |
| Acceptable Repeatability (RSD) | < 20% | [1][14][17] |
Experimental Workflow: IAC Cleanup and HPLC-FLD Analysis
This protocol is a synthesized example based on common methodologies.[19] Always refer to the specific instructions provided with your immunoaffinity columns.
Step 1: Sample Preparation and Extraction
-
Reconstitute powdered infant formula according to the manufacturer's instructions.
-
Centrifuge an appropriate volume (e.g., 50 mL) of the reconstituted formula at ~4000 x g for 15 minutes to separate the fat layer.[19]
-
Carefully collect the skimmed milk portion and filter it through Whatman No. 4 filter paper.[19]
Step 2: Immunoaffinity Column (IAC) Cleanup
-
Allow the IAC to reach room temperature.
-
Pass the entire filtered skim milk sample through the IAC at a slow and steady flow rate (approx. 1-2 drops/second).[19]
-
Wash the column with purified water (e.g., 2 x 10 mL) to remove unbound matrix components.
-
Dry the column by passing air through it for a few seconds.
-
Elute the bound AFM1 by slowly passing HPLC-grade methanol (e.g., 1.5 - 2.0 mL) through the column. Collect the eluate.
Step 3: HPLC-FLD Analysis
-
Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 200 µL) of mobile phase.
-
Inject an aliquot (e.g., 20 µL) into the HPLC system.
Typical HPLC-FLD Conditions:
| Parameter | Setting |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Water:Acetonitrile:Methanol |
| Flow Rate | 1.0 mL/min |
| Fluorescence Detector | Excitation: 360 nm, Emission: 440 nm |
Visualizing the Workflow
The following diagrams illustrate the key processes in AFM1 analysis.
Caption: A typical workflow for AFM1 analysis in infant formula.
Caption: A troubleshooting decision tree for low AFM1 recovery.
References
- Waters Corporation. (n.d.). Determination of this compound in Milk Using Immunoaffinity Chromatography Cleanup Coupled With UPLC and Fluorescence Detection. Waters.
- Dragacci, S., Grosso, F., & Gilbert, J. (2001). Immunoaffinity column cleanup with liquid chromatography for determination of this compound in liquid milk: collaborative study. Journal of AOAC International, 84(2), 437-443.
- LCTech GmbH. (n.d.). AflaCLEAN™ M1 Select for this compound. LCTech.
- VNYA Biotech. (n.d.). Immunoaffinity Column for this compound. VNYA Biotech.
- Nejad, B. S., et al. (2020). Detection Methods for this compound in Dairy Products. Foods, 9(2), 197.
- Agilent Technologies. (2016). Aflatoxin Analysis in Infant Formula with Enhanced Matrix Removal— Lipid by LC/MS/MS. Agilent.
- Al-Gburi, A. J. (2016). This compound Levels in Raw Milk, Pasteurised Milk and Infant Formula. Global Veterinaria, 17(1), 56-60.
- Fallah, R., et al. (2023). Health risk assessment and determination of bisphenol A and this compound in infant formula. Journal of Food Contamination, 10(1), 1.
- MDPI. (n.d.). Recent Advances in the Detection of this compound in Milk and Dairy Products. MDPI.
- MDPI. (n.d.). Mapping Global Research Trends on this compound in Dairy Products: An Integrative Review of Prevalence, Toxicology, and Control Approaches. MDPI.
- ResearchGate. (n.d.). Maximum permissible limits of aflatoxin M 1 for milk and milk-products followed in various countries. ResearchGate.
- ARCC Journals. (n.d.). Techniques used for Detection of Aflatoxins in Milk: A Review. ARCC Journals.
- Waters Corporation. (n.d.). Determination of this compound in Milk Using Immunoaffinity Chromatography Cleanup Coupled With UPLC and Fluorescence Detection. Waters.
- Elzupir, A. O., & El-Fakharani, M. S. (2013). Method validation for this compound determination in yoghurt using immunoaffinity column clean-up prior to high-performance liquid chromatography. Food Additives & Contaminants: Part A, 30(5), 923-928.
- ResearchGate. (n.d.). Validation of analytical methods for determining mycotoxins in foodstuffs. ResearchGate.
- ResearchGate. (n.d.). (PDF) Detection Methods for this compound in Dairy Products. ResearchGate.
- Agilent Technologies. (2019). Mycotoxin Analysis in Infant Formula Using Captiva EMR—Lipid Cleanup and LC/MS/MS. Agilent.
- Journal of Food and Drug Analysis. (n.d.). Aflatoxin B1, M1 and ochratoxin A levels in infant formulae and baby foods marketed in Ankara, Turkey. Journal of Food and Drug Analysis.
- MDPI. (n.d.). Detection Methods for this compound in Dairy Products. MDPI.
- Cantú-Cornelio, F., et al. (2020). This compound Determination in Infant Formulae Distributed in Monterrey, Mexico. Toxins, 12(2), 92.
- MDPI. (n.d.). Simultaneous Detection and Quantification of this compound, Eight Microcystin Congeners and Nodularin in Dairy Milk by LC-MS/MS. MDPI.
- Li, Y., et al. (2021). Recent Insights into Sample Pretreatment Methods for Mycotoxins in Different Food Matrices: A Critical Review on Novel Materials. Toxins, 13(10), 701.
- MDPI. (n.d.). This compound Determination in Infant Formulae Distributed in Monterrey, Mexico. MDPI.
- Agilent Technologies. (2008). Determination of Aflatoxins in Food by LC/MS/MS. Agilent.
- IARC Publications. (n.d.). Sampling and sample preparation methods for determining concentrations of mycotoxins in foods and feeds. IARC.
- Malissiova, E., et al. (2021). Determination of this compound in Raw Milk Using an HPLC-FL Method in Comparison with Commercial ELISA Kits—Application in Raw Milk Samples from Various Regions of Greece. Foods, 10(3), 633.
- ACS Omega. (2021). Validation of a Simple and Reliable Method for the Determination of Aflatoxins in Soil and Food Matrices. ACS Publications.
- Zhang, K. (2020). Evaluation of Automated Sample Preparation for Mycotoxin Analysis in Foods. Journal of AOAC INTERNATIONAL, 103(5), 1196-1205.
- ResearchGate. (n.d.). Validation of new HPLC method determination of this compound in raw milk. ResearchGate.
- SCIEX. (n.d.). Quantification of this compound in milk using the SCIEX QTRAP® 4500 LC-MS/MS System. SCIEX.
- ResearchGate. (n.d.). (PDF) Sample preparation and clean up in mycotoxin analysis: Principles, applications and recent developments. ResearchGate.
- ResearchGate. (n.d.). Matrix effects (%) for aflatoxins in evaluated matrices. ResearchGate.
- Scribd. (n.d.). Determination of this compound in Milk and Infant Formula. Scribd.
- Hygiena. (n.d.). Mycotoxin Risk in Milk. Hygiena.
Sources
- 1. agilent.com [agilent.com]
- 2. This compound Levels in Raw Milk, Pasteurised Milk and Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Techniques used for Detection of Aflatoxins in Milk: A Review [arccjournals.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Detection Methods for this compound in Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. sciex.com [sciex.com]
- 12. agilent.com [agilent.com]
- 13. Determination of this compound in Raw Milk Using an HPLC-FL Method in Comparison with Commercial ELISA Kits—Application in Raw Milk Samples from Various Regions of Greece - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunoaffinity column cleanup with liquid chromatography for determination of this compound in liquid milk: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lctech.de [lctech.de]
- 16. vnyabiotech.com [vnyabiotech.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Recent Insights into Sample Pretreatment Methods for Mycotoxins in Different Food Matrices: A Critical Review on Novel Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. pickeringlabs.com [pickeringlabs.com]
- 21. researchgate.net [researchgate.net]
- 22. scribd.com [scribd.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. academic.oup.com [academic.oup.com]
- 25. Simultaneous Detection and Quantification of this compound, Eight Microcystin Congeners and Nodularin in Dairy Milk by LC-MS/MS [mdpi.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Aflatoxin M1 in Milk and Dairy Products
This guide provides an in-depth comparison of the principal analytical methodologies for the detection and quantification of Aflatoxin M1 (AFM1) in milk and dairy products. Designed for researchers, quality control specialists, and regulatory scientists, this document delves into the causality behind experimental choices and provides a framework for selecting the most appropriate method based on specific analytical objectives, from high-throughput screening to official regulatory confirmation.
Introduction: The Imperative for this compound Monitoring
This compound (AFM1) is a hydroxylated metabolite of Aflatoxin B1 (AFB1), a potent mycotoxin produced by Aspergillus species fungi that can contaminate animal feed.[1][2][3] When lactating animals ingest AFB1-contaminated feed, it is metabolized in the liver and excreted into milk as AFM1.[4] Though slightly less carcinogenic than its parent compound, AFM1 is classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC) and exhibits significant hepatotoxic effects.
Given that milk and dairy products are dietary staples, particularly for vulnerable populations such as infants and children, the presence of AFM1 poses a significant public health risk.[1][3] Consequently, regulatory bodies worldwide have established stringent maximum residue limits (MRLs). For instance, the European Union (EU) enforces one of the strictest limits at 0.050 µg/kg for milk and an even lower limit of 0.025 µg/kg for infant formula.[1][5] The U.S. Food and Drug Administration (FDA) sets the limit at 0.5 µg/kg (0.5 ppb).[1] This regulatory landscape necessitates the use of highly reliable, sensitive, and validated analytical methods to ensure the safety of the dairy supply chain.
A typical analytical workflow for AFM1 involves four key stages: sampling, extraction of the analyte from the complex milk matrix, clean-up to remove interfering components, and finally, detection and quantification.[1][4] The choice of technique for the latter stages fundamentally defines the method's purpose, distinguishing rapid screening tools from highly accurate confirmatory methods.
Methodologies: A Technical Comparison
Analytical methods for AFM1 are broadly categorized as either screening or confirmatory. Screening methods, like ELISA, are designed for rapid, cost-effective analysis of many samples, while confirmatory methods, such as HPLC-FLD and LC-MS/MS, provide unequivocal identification and precise quantification for regulatory enforcement.[4][6][7]
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is widely regarded as the reference or "gold standard" method for AFM1 quantification, forming the basis of official methods like AOAC 2000.08 and ISO 14501.[6][8][9]
Scientific Principle & Causality: The method's robustness lies in a two-pronged approach: highly selective sample purification followed by sensitive detection.
-
Sample Preparation and Immunoaffinity Cleanup (IAC): The critical first step involves removing the fat from the milk sample, typically by centrifugation, as lipids can cause significant interference and damage the analytical column.[2][10] The defatted milk is then passed through an Immunoaffinity Column (IAC). This is the cornerstone of the method's success. These columns contain monoclonal antibodies covalently bound to a solid support that are highly specific for the AFM1 molecule. As the sample extract passes through, AFM1 is selectively captured, while other matrix components are washed away.[8][9] This highly specific antigen-antibody interaction is the reason for the exceptionally clean extract, which allows for the concentration of the analyte and achieves the low detection limits required by regulations.
-
Chromatographic Separation and Detection: The purified AFM1 is eluted from the IAC and injected into a reverse-phase HPLC system (typically a C18 column). The separation is based on the analyte's polarity. AFM1 is naturally fluorescent, a property exploited for its detection.[8][10] A fluorescence detector is set to an excitation wavelength of approximately 365 nm and measures the emission at around 435-440 nm, providing excellent sensitivity and selectivity.[9][11]
Workflow Diagram: HPLC-FLD with IAC Cleanup
Caption: Workflow for AFM1 analysis using HPLC-FLD with immunoaffinity cleanup.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS represents the pinnacle of confirmatory analysis, offering unparalleled specificity and sensitivity.
Scientific Principle & Causality: This technique couples the separation power of liquid chromatography with the highly specific detection capability of tandem mass spectrometry.
-
Sample Preparation: The initial extraction steps are similar to those for HPLC-FLD, often involving protein precipitation with acetonitrile followed by centrifugation.[12][13] While IAC can be employed for ultra-trace analysis, the definitive nature of MS/MS detection often permits the use of simpler cleanup methods like Solid-Phase Extraction (SPE), reducing sample preparation time.[14][15]
-
Detection and Confirmation: After chromatographic separation, the analyte enters the mass spectrometer. A specific precursor ion (for AFM1, the protonated molecule [M+H]⁺ at a mass-to-charge ratio, m/z, of 329.1) is selected in the first quadrupole. This ion is then fragmented in a collision cell, and specific product ions (e.g., m/z 273.0 and 259.1) are monitored in the third quadrupole.[12] This process, known as Multiple Reaction Monitoring (MRM), creates a highly specific "fingerprint" for the analyte. The simultaneous detection of two or more of these transitions at a specific retention time provides unambiguous confirmation of AFM1's presence, virtually eliminating false positives.[15] This high specificity is the primary advantage of LC-MS/MS, making it the ultimate tool for regulatory confirmation. However, the technique is susceptible to matrix effects (ion suppression or enhancement), which must be carefully managed, often through the use of matrix-matched standards or stable isotope-labeled internal standards for accurate quantification.[16]
Workflow Diagram: LC-MS/MS Analysis
Caption: Workflow for AFM1 analysis using LC-MS/MS for confirmation.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a powerful immunological method used extensively for rapid screening of a large volume of samples.
Scientific Principle & Causality: The most common format is the competitive ELISA. The wells of a microtiter plate are coated with antibodies specific to AFM1. The milk sample is added to the wells along with a known amount of enzyme-labeled AFM1 (conjugate). The AFM1 from the sample and the enzyme-labeled AFM1 compete for the limited number of antibody binding sites.[1][17] After an incubation period, the unbound components are washed away. A substrate is then added, which reacts with the bound enzyme to produce a color. The intensity of this color, measured with a plate reader, is inversely proportional to the concentration of AFM1 in the original sample. A strong color indicates a low AFM1 concentration (more enzyme conjugate bound), while a weak or no color indicates a high AFM1 concentration (more sample AFM1 bound).
The key to ELISA's speed and simplicity is the high specificity of the antibody-antigen reaction, which often minimizes the need for extensive sample cleanup.[16][17] This makes it an ideal first-line defense tool. However, because antibodies can sometimes cross-react with structurally similar molecules and the complex milk matrix can interfere, ELISA is considered a semi-quantitative or qualitative screening method. All positive results must be confirmed by a reference method like HPLC-FLD or LC-MS/MS to avoid false positives.[6][7][16]
Workflow Diagram: Competitive ELISA
Sources
- 1. Detection Methods for this compound in Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Technical Resource: Determination of this compound in Milk Using Immunoaffinity Chromatography Cleanup Coupled With UPLC and Fluorescence Detection [vicam.com]
- 3. ringbio.com [ringbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Re-evaluation of this compound transfer into milk of high-yielding cows considering ration composition [jafs.com.pl]
- 6. mdpi.com [mdpi.com]
- 7. Determination of this compound in Raw Milk Using an HPLC-FL Method in Comparison with Commercial ELISA Kits-Application in Raw Milk Samples from Various Regions of Greece - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. africanfoodsafetynetwork.org [africanfoodsafetynetwork.org]
- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. sciex.com [sciex.com]
- 13. mycotoxinsite.com [mycotoxinsite.com]
- 14. orbi.umons.ac.be [orbi.umons.ac.be]
- 15. mdpi.com [mdpi.com]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. Comparison of radioimmunoassay and enzyme-linked immunosorbent assay for determining this compound in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Aflatoxin M1 Quantification: ELISA vs. HPLC
Introduction
Aflatoxin M1 (AFM1) is a hydroxylated metabolite of Aflatoxin B1 (AFB1), a potent mycotoxin produced by Aspergillus species. When lactating animals consume feed contaminated with AFB1, AFM1 is formed and subsequently secreted into milk.[1] Given its classification as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC), the presence of AFM1 in milk and dairy products is a significant food safety concern.[2] Consequently, regulatory bodies worldwide have established stringent maximum residue limits (MRLs) for AFM1, necessitating sensitive and reliable analytical methods for its quantification.[3]
This guide provides an in-depth technical comparison of the two most prevalent analytical techniques for AFM1 quantification: the Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD). We will delve into the fundamental principles, performance characteristics, and experimental workflows of each method, offering field-proven insights to guide researchers, quality control analysts, and food safety professionals in selecting the most appropriate technique for their specific needs.
Chapter 1: The Foundational Principles
Understanding the core mechanism of each technique is crucial to appreciating its strengths and limitations. While both aim to quantify AFM1, their approaches are fundamentally different.
ELISA: The Immunoassay Approach
The most common format for mycotoxin analysis is the competitive ELISA . This method leverages the high specificity of an antibody for its target antigen (AFM1). The principle relies on a competition between the AFM1 in the sample and a known amount of enzyme-labeled AFM1 (conjugate) for a limited number of antibody binding sites, which are immobilized on the surface of a microtiter plate.[1][4]
The process unfolds as follows:
-
The sample is added to the antibody-coated wells. Any AFM1 present binds to the antibodies.
-
The AFM1-enzyme conjugate is added. It binds to any remaining unoccupied antibody sites.
-
After an incubation period, the plate is washed to remove all unbound components.
-
A substrate is added, which reacts with the enzyme on the bound conjugate to produce a colorimetric signal.
Crucially, the intensity of the final color is inversely proportional to the concentration of AFM1 in the sample. A high concentration of AFM1 in the sample means fewer binding sites are available for the enzyme conjugate, resulting in a weaker color signal.[4]
Caption: Workflow of a competitive ELISA for this compound detection.
HPLC-FLD: The Chromatographic Approach
High-Performance Liquid Chromatography is a powerful separation technique. For AFM1, it is typically coupled with a Fluorescence Detector (FLD), as AFM1 is a naturally fluorescent molecule. The reference method often involves sample clean-up using an Immunoaffinity Column (IAC) prior to HPLC analysis.[5][6]
The workflow is a multi-step process:
-
Extraction: AFM1 is first extracted from the sample matrix (e.g., milk) into a liquid solvent.
-
Clean-up (IAC): The extract is passed through an immunoaffinity column.[6] These columns contain antibodies specific to AFM1, which capture the toxin while allowing other matrix components to be washed away.[6] This step is critical for removing interfering substances and concentrating the analyte.
-
Elution: The purified AFM1 is then eluted from the IAC using a strong solvent like methanol.
-
Separation (HPLC): The eluate is injected into the HPLC system. A high-pressure pump moves a solvent mixture (the mobile phase) through a column packed with a solid material (the stationary phase, typically C18). AFM1 is separated from any remaining impurities based on its affinity for the stationary phase.
-
Detection (FLD): As the separated AFM1 exits the column, it passes through the fluorescence detector. The molecule is excited by light at a specific wavelength (e.g., 365 nm) and emits light at a higher wavelength (e.g., 435 nm).[6] The intensity of this emitted light is directly proportional to the concentration of AFM1.
Caption: Workflow of HPLC-FLD with Immunoaffinity Column cleanup.
Chapter 2: Head-to-Head Performance Comparison
The choice between ELISA and HPLC often comes down to a trade-off between speed, cost, and analytical rigor. The following table summarizes their key performance characteristics based on experimental data from comparative studies.
| Performance Parameter | ELISA (Enzyme-Linked Immunosorbent Assay) | HPLC with Fluorescence Detection (HPLC-FLD) | Causality & Field Insights |
| Principle | Immunochemical (Antigen-Antibody Binding) | Chromatographic Separation & Physicochemical Detection | ELISA relies on biological recognition, while HPLC separates based on chemical properties. This is the root of their differences. |
| Primary Role | Screening[5][7][8] | Confirmation & Quantification (Reference Method)[5][7][8] | ELISA is ideal for rapidly analyzing many samples to identify potential positives, while HPLC provides the definitive, legally defensible result.[9] |
| Sensitivity (LOD/LOQ) | Very good (LODs often 2-5 ng/kg or ppt).[9][10] | Excellent (LODs can be <2 ng/kg, down to 0.01 ng/kg).[2][9][11] | HPLC generally achieves lower detection limits, making it superior for enforcing very low regulatory MRLs. |
| Specificity & Selectivity | Good, but susceptible to cross-reactivity with similar molecules (e.g., AFM2, AFB1).[10][12] | Excellent. Chromatographic separation resolves AFM1 from other aflatoxins and matrix components. | HPLC's ability to physically separate compounds before detection provides higher confidence in analyte identification. |
| Accuracy & Precision | Good. Recoveries typically 80-120%. Prone to overestimation compared to HPLC.[7][13] | Excellent. Recoveries typically 80-110% with low Relative Standard Deviation (RSD).[5][11] | The rigorous cleanup and separation in HPLC lead to higher accuracy and precision, crucial for confirmatory analysis. |
| Matrix Effects | More susceptible to interference from fats and proteins in complex matrices, which can cause false positives/negatives.[14][15] | Less susceptible, especially with effective IAC cleanup that specifically isolates the analyte.[16] | The IAC step in the HPLC workflow is a powerful tool to overcome the matrix challenges that can plague immunoassays. |
| Sample Throughput | High. A 96-well plate allows for simultaneous analysis of many samples.[16][17] | Low to Medium. Samples are analyzed sequentially, one at a time. | This is ELISA's greatest advantage, making it the method of choice for large-scale surveillance programs. |
| Time per Sample | Fast. Results for a batch can be obtained in 1.5-3 hours.[10][18] | Slow. Including sample prep and run time, a single sample can take several hours. | The sequential nature of HPLC makes it a bottleneck compared to the parallel processing of ELISA. |
| Cost | Lower initial instrument cost (plate reader). Lower cost per sample.[13][15] | High initial instrument cost. Higher cost per sample due to columns, solvents, and IACs.[16] | The economic efficiency of ELISA makes it accessible for routine quality control in many laboratories. |
| Ease of Use | Relatively simple. Commercially available kits are user-friendly.[15][16] | Complex. Requires highly trained personnel for operation, maintenance, and troubleshooting.[16] | HPLC is a specialist's tool, whereas ELISA can be routinely performed by technicians with moderate training. |
Chapter 3: Standard Operating Protocols
To ensure trustworthiness and reproducibility, the following sections provide detailed, self-validating experimental protocols for both methods.
Protocol: Competitive ELISA for AFM1 in Milk
This protocol is based on commercially available competitive ELISA kits.
1.0 Sample Preparation 1.1. Allow milk samples to reach room temperature (20-25°C). 1.2. Centrifuge the milk samples at 3,000-3,500 x g for 10 minutes to separate the upper fat layer.[19][20] 1.3. Carefully aspirate and discard the upper creamy layer with a pipette. 1.4. The lower, defatted milk phase is used directly in the assay. No further extraction is typically required.[19]
2.0 ELISA Procedure 2.1. Prepare AFM1 standard solutions as per the kit instructions (e.g., 0, 5, 10, 25, 50, 100 ng/L).[20] 2.2. Add 100 µL of each standard and prepared sample into their respective antibody-coated wells in duplicate. 2.3. Incubate for 60 minutes at room temperature, allowing the AFM1 to bind to the antibodies.[12] 2.4. Wash the plate 3-5 times with the provided wash buffer to remove unbound material. 2.5. Add 100 µL of the AFM1-HRP conjugate to each well. 2.6. Incubate for 30-60 minutes at room temperature.[12][19] 2.7. Repeat the wash step (2.4) to remove the unbound conjugate. 2.8. Add 100 µL of the substrate solution (e.g., TMB) to each well and incubate for 15-30 minutes in the dark.[12] A blue color will develop. 2.9. Add 100 µL of the stop solution (e.g., dilute sulfuric acid) to each well. The color will change from blue to yellow. 2.10. Read the absorbance (Optical Density, OD) of each well at 450 nm using a microplate reader within 15 minutes.[12]
3.0 Data Analysis 3.1. Calculate the average OD for each standard and sample. 3.2. Calculate the percentage of binding (%B/B₀) for each standard and sample using the formula: (%B/B₀) = (Average OD of Standard or Sample / Average OD of Zero Standard) x 100. 3.3. Plot a standard curve of %B/B₀ versus the AFM1 concentration on a semi-logarithmic scale. 3.4. Determine the concentration of AFM1 in the samples by interpolating their %B/B₀ values from the standard curve.
Protocol: HPLC-FLD with IAC Cleanup for AFM1 in Milk
This protocol is a standard reference method for confirmatory analysis.
1.0 Sample Preparation & Extraction 1.1. Warm 50 mL of milk sample to approximately 35°C in a water bath.[20] 1.2. Centrifuge the sample at 2,500 x g for 10-15 minutes to separate the fat. 1.3. Filter the defatted milk through a Whatman No. 4 filter paper or similar.[20]
2.0 Immunoaffinity Column (IAC) Cleanup 2.1. Allow the IAC to reach room temperature. 2.2. Pass the entire 50 mL of the prepared sample through the IAC at a slow, steady flow rate of 1-2 drops per second.[2] 2.3. Causality: This slow rate is critical to ensure sufficient residence time for the AFM1 antigens to bind effectively to the antibodies within the column, maximizing capture efficiency. 2.4. Wash the column with 10-20 mL of purified water to remove unbound matrix components. 2.5. Dry the column by passing air through it for 5-10 seconds. 2.6. Elute the bound AFM1 by slowly passing 1.5-2.0 mL of HPLC-grade methanol through the column, collecting the eluate in a clean vial.[6] 2.7. Self-Validation: To ensure complete elution, a second small volume of methanol can be passed through and collected separately to verify that no significant amount of AFM1 remains on the column. 2.8. The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the HPLC mobile phase to concentrate the sample, thereby improving the method's sensitivity.
3.0 HPLC-FLD Analysis 3.1. System Setup:
- HPLC Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[6]
- Mobile Phase: Isocratic mixture of water and a polar organic solvent (e.g., Acetonitrile/Water, 25:75 v/v).[6] The mobile phase must be filtered and degassed.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 50-100 µL.
- Fluorescence Detector: Excitation λ = 365 nm, Emission λ = 435 nm.[6] 3.2. Calibration: Prepare a series of AFM1 standards in the mobile phase (e.g., 0.05 to 5.0 ng/mL). Inject each standard to generate a calibration curve by plotting peak area against concentration. A high coefficient of determination (R² > 0.998) validates the linearity of the detector response.[5] 3.3. Sample Analysis: Inject the prepared sample eluate into the HPLC system. 3.4. Quantification: Identify the AFM1 peak in the sample chromatogram based on its retention time compared to the standards. Quantify the concentration by integrating the peak area and calculating the concentration from the calibration curve.
Conclusion: A Symbiotic Relationship in Food Safety
Neither ELISA nor HPLC is universally superior; they are complementary tools in a comprehensive food safety program.
-
ELISA stands out as a rapid, cost-effective, and high-throughput screening method. Its primary value lies in its ability to quickly and efficiently clear large batches of samples that are below the limit of concern, freeing up resources.[5][16][17] It is the workhorse of routine monitoring and initial quality control.
-
HPLC-FLD , particularly when paired with immunoaffinity column cleanup, remains the undisputed reference method for confirmation.[5][7] Its superior specificity, accuracy, and sensitivity provide the legally and scientifically robust data required for regulatory action and for confirming any presumptive positive results identified by ELISA.[16]
For laboratories tasked with this compound surveillance, the most effective strategy involves a two-tiered approach: using ELISA as the frontline screening tool and reserving the more resource-intensive HPLC method for confirmatory analysis of any samples that test positive.[9] This synergistic workflow ensures both efficiency and analytical certainty, upholding the highest standards of public health and safety.
References
- Maggira, M., Ioannidou, M., Sakaridis, I., & Samouris, G. (2021). Determination of this compound in Raw Milk Using an HPLC-FL Method in Comparison with Commercial ELISA Kits—Application in Raw Milk Samples from Various Regions of Greece. Foods.
- Zou, Y., et al. (2024). The advantages and limitations of the detection techniques of mycotoxins in food and feed: a review. Taylor & Francis Online.
- Kos, J., et al. (2016). Comparison of ELISA, HPLC-FLD and HPLC-MS/MS Methods for Determination of this compound in Natural Contaminated Milk Samples. PubMed.
- El-Sayed, E. M. (2014). Method validation for this compound determination in yoghurt using immunoaffinity column clean-up prior to high-performance liquid chromatography. PubMed.
- Kos, J., et al. (2016). Comparison of ELISA, HPLC-FLD and HPLC-MS/MS Methods for Determination of this compound in Natural Contaminated Milk Samples. Semantic Scholar.
- Fallah, A. A. (2011). Comparison of HPLC and Elisa for Determination of Aflatoxin Concentration in the Milk and Feeds of Dairy Cattle. SID.
- Maggira, M., et al. (2021). Accuracy comparison of ELISA and HPLC in AFM1 detection. ResearchGate.
- Omar, S. S., et al. (2020). Validation of HPLC and Enzyme-Linked Immunosorbent Assay (ELISA) Techniques for Detection and Quantification of Aflatoxins in Different Food Samples. MDPI.
- Al-zoreky, N. S., & Al-hamzi, A. M. (2014). Reliable HPLC Determination of this compound in Eggs. PMC - NIH.
- Leszczyńska, J., et al. (2001). Determination of aflatoxins in food products by the ELISA method. Czech J. Food Sci..
- Mohamadi Sani, A., et al. (2012). Determination of this compound in Milk by ELISA Technique in Mashad (Northeast of Iran). Hindawi.
- Krstović, S., et al. (2018). COMPARISON OF ELISA AND HPLC METHODS FOR THE DETECTION OF MYCOTOXINS BY ANALYSING PROFICIENCY TEST RESULTS. Journal of Agronomy, Technology and Engineering Management.
- Gugoasa, I. A., et al. (2014). Validation of new HPLC method determination of this compound in raw milk. ResearchGate.
- Omar, S. S., et al. (2016). Validation of High Performance Liquid Chromatography with Fluorescence Detector Methods for Determination of Aflatoxins in Different Food and Animal Feed Samples. Scirp.org.
- Prandini, A., et al. (2016). This compound in Cow's Milk: Method Validation for Milk Sampled in Northern Italy. PubMed.
- Randox Food Diagnostics. (n.d.). ELISA Technology For Screening Mycotoxin Detection.
- Hygiena. (n.d.). Helica® this compound ELISA.
- ATZ Labs. (n.d.). This compound ELISA (Microtiter Plate).
- Bohrium. (2021). Determination of this compound in Raw Milk Using an HPLC-FL Method in Comparison with Commercial ELISA Kits—Application in Raw Milk Samples from Various Regions of Greece.
- Maggira, M., et al. (2021). Determination of this compound in Raw Milk Using an HPLC-FL Method in Comparison with Commercial ELISA Kits—Application in Raw Milk Samples from Various Regions of Greece. PMC - PubMed Central.
- European Union Reference Laboratory for Mycotoxins. (n.d.). Determination of this compound in milk by high performance liquid chromatography with immunoaffinity column clean-up (AOAC Official Method 2000.08).
- ResearchGate. (n.d.). Validation data of the competitive ELISA for AFM 1.
- Alshannaq, A., & Yu, J. H. (2017). Advances in Analysis and Detection of Major Mycotoxins in Foods. PMC - NIH.
- Hygiena International Ltd. (2020). This compound Ultra ELISA Has Broadest, Most Sensitive Detection Range. International Labmate.
- R-Biopharm. (n.d.). PLUS this compound FAST ELISA.
- Petrou, P., et al. (2023). Sensitive this compound Detection in Milk by ELISA: Investigation of Different Assay Configurations. ResearchGate.
- Petrou, P., et al. (2023). Sensitive this compound Detection in Milk by ELISA: Investigation of Different Assay Configurations. MDPI.
- Rummel, A. (2022). Procedure for this compound and B1 in Liver by HPLC-Fluorescence Detection with Pre-column Derivatization. Protocols.io.
- Spadaro, D., et al. (2022). Recent Advances in Mycotoxin Analysis and Detection of Mycotoxigenic Fungi in Grapes and Derived Products. MDPI.
- Saraji, M., & Boroujeni, M. K. (2014). HPLC-FLD determination of aflatoxins M1 and M2 in raw cow milk samples using in-syringe gas-controlled density tunable solidification of a floating organic droplet-based dispersive liquid–liquid microextraction method. RSC Publishing.
- Kos, J., et al. (2016). (PDF) Comparison of ELISA, HPLC-FLD and HPLC-MS/MS methods for determination of this compound in natural contaminated milk samples. ResearchGate.
- Waters Corporation. (n.d.). Determination of this compound in Milk Using Immunoaffinity Chromatography Cleanup Coupled With UPLC and Fluorescence Detection.
- European Pharmaceutical Review. (2016). Easy and quick HPLC analysis of Aflatoxin in milk.
Sources
- 1. hygiena.com [hygiena.com]
- 2. Reliable HPLC Determination of this compound in Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. food.r-biopharm.com [food.r-biopharm.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. africanfoodsafetynetwork.org [africanfoodsafetynetwork.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of this compound in Raw Milk Using an HPLC-FL Method in Comparison with Commercial ELISA Kits—Application in Raw Milk Samples from Various Regions of Greece - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound in Cow's Milk: Method Validation for Milk Sampled in Northern Italy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Ultra ELISA Has Broadest, Most Sensitive Detect [rapidmicrobiology.com]
- 11. Method validation for this compound determination in yoghurt using immunoaffinity column clean-up prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agriculturejournals.cz [agriculturejournals.cz]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. news.trilogylab.com [news.trilogylab.com]
- 16. Secure Verification [plantarum.izbis.bg.ac.rs]
- 17. ELISA Technology For Screening Mycotoxin Detection [elisakits.co.uk]
- 18. researchgate.net [researchgate.net]
- 19. Determination of this compound in Milk by ELISA Technique in Mashad (Northeast of Iran) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of Aflatoxin M1 in Organic vs. Conventional Milk: A Guide for Researchers
This guide provides an in-depth comparative analysis of Aflatoxin M1 (AFM1) contamination in milk derived from organic and conventional dairy farming practices. Moving beyond consumer marketing claims, we will delve into the scientific evidence, analytical methodologies, and critical control points that dictate the safety of milk, offering field-proven insights for researchers, scientists, and professionals in drug development and food safety.
Introduction: The this compound Challenge
This compound (AFM1) is a potent mycotoxin found in milk and dairy products, classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC).[1][2] It is not a direct contaminant but rather the principal hydroxylated metabolite of Aflatoxin B1 (AFB1), one of the most toxic compounds produced by molds of the Aspergillus genus, particularly Aspergillus flavus and Aspergillus parasiticus.[2][3]
The pathway to milk contamination is well-established:
-
Aspergillus fungi proliferate on agricultural commodities such as corn, cottonseed, and peanuts, especially under conditions of high temperature and humidity, producing AFB1.[1][4][5][6]
-
Dairy cattle ingest feed contaminated with AFB1.
-
Within 12-24 hours, the cow's liver metabolizes AFB1 into AFM1.[6]
Crucially, AFM1 is thermally stable and is not effectively eliminated by pasteurization or other heat treatments used in milk processing.[2][6][8] This resilience makes the prevention of contamination in the feed supply chain the single most critical factor for ensuring public health. This guide aims to objectively assess whether organic or conventional farming practices offer a measurable advantage in mitigating AFM1 contamination.
Critical Factors Influencing AFM1 Contamination
The presence of AFM1 in milk is not determined by the "organic" or "conventional" label itself, but by a complex interplay of environmental, agricultural, and biological factors that influence the initial AFB1 contamination of feed.
-
Primary Source & Environmental Conditions : The cornerstone of contamination is the presence of AFB1 in animal feed.[4] The growth of Aspergillus molds is heavily influenced by geography and climate, with warm, humid conditions posing the greatest risk.[4][7]
-
Agricultural & Storage Practices :
-
Conventional Farming : May utilize synthetic fungicides to prevent mold growth on crops in the field.
-
Organic Farming : Prohibits the use of such synthetic fungicides, leading to a hypothesis that organic crops might be more susceptible to mold contamination if not managed properly.[2]
-
Shared Responsibility : Regardless of the farming system, improper drying and storage of harvested grains and feedstuffs are major contributors to mold growth and aflatoxin production.[1] Effective management at this stage is paramount for both systems.
-
-
Animal-Specific Factors : The carry-over rate of AFB1 to AFM1 can be influenced by the animal's breed, overall health, liver function, and stage of lactation.[1]
-
Regulatory Oversight : Strict monitoring and regulation of AFB1 levels in animal feed serve as the most effective control measure to prevent AFM1 from entering the milk supply.[4][7]
Global Regulatory Landscape for AFM1 in Milk
Regulatory limits for AFM1 in milk vary significantly worldwide, reflecting different approaches to risk assessment. These standards are the ultimate benchmark for safety, irrespective of the production method.
| Region/Authority | Maximum Level in Milk (µg/kg or ppb) | Maximum Level in Infant Formula (µg/kg or ppb) | Reference |
| European Union | 0.05 | 0.025 | [3][9][10][11] |
| United States (FDA) | 0.5 | 0.5 (for milk products) | [3][9] |
| China | 0.5 | 0.5 | [10] |
| Codex Alimentarius | 0.5 | 0.025 (recommended) | [10] |
This disparity, particularly the ten-fold stricter limit in the EU compared to the US, underscores the global scientific debate on acceptable exposure levels, especially for vulnerable populations like infants.
Analytical Methodologies: A Self-Validating System
Accurate quantification of AFM1 at trace levels (ng/kg) is essential for both regulatory enforcement and research. The scientific community relies on a two-tiered approach that ensures both efficiency and trustworthiness.
Screening Methods :
-
Enzyme-Linked Immunosorbent Assay (ELISA) : This technique is widely used for rapid screening of a large number of samples.[12][13] It is a cost-effective method ideal for initial checks at processing plants or in large-scale surveys.
Confirmatory Methods :
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD) : This is the reference method for AFM1 quantification.[13] Its reliability is underpinned by a critical sample clean-up step.
-
Immunoaffinity Columns (IAC) : The causality behind using IAC is its high specificity. Milk samples are passed through a column containing antibodies that selectively bind to AFM1.[14] This purifies the sample by washing away matrix components that could interfere with detection, forming a self-validating system that ensures the signal detected by HPLC is indeed from AFM1.[14][15]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This advanced method offers even greater sensitivity and specificity and is often used for confirmation and in complex research applications.[3][16]
Experimental Workflow: AFM1 Quantification via IAC Cleanup and HPLC-FD
Caption: Workflow for AFM1 analysis using IAC and HPLC-FD.
Comparative Analysis: Scientific Findings on Organic vs. Conventional Milk
While consumers may perceive organic milk as inherently safer, the scientific literature presents a more nuanced picture. A review of multiple independent studies indicates that there is no consistent, statistically significant difference in the prevalence or concentration of AFM1 between organic and conventional milk.
A study conducted in Italy, for instance, analyzed 22 organic and 36 conventional milk samples. While AFM1 was detected in both categories (11 organic, 24 conventional), the concentration levels were low and showed no statistically significant difference between the two groups.[15][17][18] All samples were well below the EU's legal limit.[15][17][18] Similarly, research on milk marketed in Mexico found that both organic and conventional ultra-pasteurized milk complied with national and international standards for AFM1.[19]
However, it is crucial to note that lapses in this control can lead to contamination in any type of milk. A study in Turkey highlighted that some organic dairy products, including UHT milk and yogurt, contained AFM1 levels above the national limit, indicating that the "organic" label alone does not guarantee safety and that vigilant monitoring is always required.[20]
Summary of Key Comparative Studies
| Study (Location) | Sample Size (Organic/Conventional) | Methodology | Key Findings |
| Roncada et al. (Italy) [15][17][18] | 22 / 36 | HPLC-FD with IAC | No statistically significant difference in AFM1 concentration. All samples were below the EU limit. |
| Ghidini et al. (Italy) | (Data cited in reviews) | Not specified | Found lower levels in organic milk in one study, but views in literature are contradictory.[21] |
| Almeida et al. (Brazil) | 15 / 15 | Not specified | 53% of samples were positive for AFM1 in both organic and conventional milk.[19] |
| Sert et al. (Turkey) [20] | 188 (Organic only) | ELISA | 100% of organic UHT milk and yogurt samples were contaminated, with many exceeding the Turkish limit. |
Discussion: From a Senior Scientist's Perspective
The data compels us to look beyond labels and focus on the underlying scientific principles of food safety.
-
Trustworthiness Through Process, Not Ideology : The safety of the milk supply chain is built on a foundation of verifiable processes. The combination of rapid screening (ELISA) and highly specific confirmatory methods (HPLC-FD with IAC) creates a robust, self-validating system for monitoring AFM1. This system is equally applicable and essential for both organic and conventional production.
Diagram: Factors & Control Points in AFM1 Contamination
Caption: Key factors and control points for AFM1 in the dairy chain.
Conclusion
An objective evaluation of the available scientific evidence reveals no consistent superiority of either organic or conventional milk in terms of this compound contamination. The presence of this mycotoxin is dictated by the quality and safety of the animal feed, which is vulnerable to contamination under specific environmental conditions regardless of the farming system employed.
For researchers, drug development professionals, and regulators, the focus should remain on the universal application of robust safety protocols. The most critical factors for ensuring low AFM1 levels in all milk are:
-
Strict adherence to good agricultural and storage practices to prevent mold growth in feed crops.
-
Rigorous and frequent testing of animal feed for Aflatoxin B1.
-
Continuous surveillance of the milk supply using validated analytical methods.
Ultimately, the safety of milk—whether organic or conventional—is not guaranteed by a label, but by a steadfast commitment to scientific principles and comprehensive quality control throughout the entire production chain.
References
- Roncada, P., et al. (2016). Occurrence of this compound in conventional and organic milk offered for sale in Italy. Mycotoxin Research, 32(4), 237-246. [Link]
- Fallah, A. A., et al. (2025). Key factors influencing this compound concentration in dairy products: A comprehensive review.
- Roncada, P., et al. (2025). Occurrence of this compound in conventional and organic milk offered for sale in Italy.
- AOAC. (2000). Determination of this compound in milk by high performance liquid chromatography with immunoaffinity column clean-up (AOAC Official Method 2000.08).
- Scott, P. M. (1989). Methods for determination of aflatoxin M 1 in milk and milk products—a review of performance characteristics. Food Additives & Contaminants, 6(3), 283-305. [Link]
- Ringbio.
- Fallah, A. A., et al. (2025). Key factors influencing this compound concentration in dairy products: A comprehensive review. Semantic Scholar. [Link]
- Roncada, P., et al. (2016). Occurrence of this compound in conventional and organic milk offered for sale in Italy. Mycotoxin Research. [Link]
- Al-Tamimi, M. A., et al. (2020). Prevalences of aflatoxin (AFM1) in raw milk: A review. BIO Web of Conferences, 20, 01002. [Link]
- Sert, D., et al. (2013). Occurrence of aflatoxin M-1 in organic dairy products.
- Malissiova, E., et al. (2020). Aflatoxins in Organic Milk and Dairy Products.
- Al-Hadithi, E. M., et al. (2016). This compound Levels in Raw Milk, Pasteurised Milk and Infant Formula. Italian Journal of Food Safety, 5(3), 5788. [Link]
- Anfossi, L., et al. (2020). Detection Methods for this compound in Dairy Products. Toxins, 12(2), 108. [Link]
- Vaz, A., et al. (2020). Detection Methods for this compound in Dairy Products.
- Tsiplakou, E., et al. (2021). Determination of this compound in Raw Milk Using an HPLC-FL Method in Comparison with Commercial ELISA Kits—Application in Raw Milk Samples from Various Regions of Greece. Applied Sciences, 11(21), 9942. [Link]
- Rastegar, H., et al. (2025). Mapping Global Research Trends on this compound in Dairy Products: An Integrative Review of Prevalence, Toxicology, and Control Approaches. Toxins, 17(3), 125. [Link]
- Looper, M. (2010). This compound in Milk.
- Neotest. (2025). Aflatoxins in Milk: What Causes AFM1 and How to Prevent It. Neotest. [Link]
- ResearchGate. (2018). Maximum acceptable levels of aflatoxin M-1 in milk and milk products in some countries.
- Sert, D., et al. (2013). View of Occurrence of this compound in organic dairy products. Quality Assurance and Safety of Crops & Foods. [Link]
- SGS Digicomply. (2025). Why this compound Limits Vary Wildly Around the World. SGS Digicomply. [Link]
- Khaneghah, A. M., et al. (2024). Prevalence and concentration of this compound in milk and dairy products: an umbrella review of meta-analyses. Journal of Public Health. [Link]
- Figueroa-Cares, V. G., et al. (2020). Quality of organic and conventional milks marketed in Mexico. Revista MVZ Córdoba, 25(3). [Link]
- Registrar Corp. (2023). New EU Maximum Levels for Contaminants in Foods: Aflatoxins, Metals, and More. Registrar Corp. [Link]
Sources
- 1. bio-conferences.org [bio-conferences.org]
- 2. qascf.com [qascf.com]
- 3. ringbio.com [ringbio.com]
- 4. Key factors influencing this compound concentration in dairy products: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uaex.uada.edu [uaex.uada.edu]
- 6. Aflatoxins in Milk: What Causes AFM1 and How to Prevent It [neotest.eu]
- 7. Key factors influencing this compound concentration in dairy products: A comprehensive review | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound Levels in Raw Milk, Pasteurised Milk and Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digicomply.com [digicomply.com]
- 11. food-safety.com [food-safety.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of this compound in Raw Milk Using an HPLC-FL Method in Comparison with Commercial ELISA Kits—Application in Raw Milk Samples from Various Regions of Greece | MDPI [mdpi.com]
- 14. africanfoodsafetynetwork.org [africanfoodsafetynetwork.org]
- 15. Occurrence of this compound in conventional and organic milk offered for sale in Italy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Detection Methods for this compound in Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] Occurrence of this compound in conventional and organic milk offered for sale in Italy | Semantic Scholar [semanticscholar.org]
- 19. revistamvz.unicordoba.edu.co [revistamvz.unicordoba.edu.co]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Comparative Analysis of Aflatoxin M1 Levels in Raw and Pasteurized Milk: A Guide for Researchers and Food Safety Professionals
This guide provides an in-depth, objective comparison of Aflatoxin M1 (AFM1) levels in raw versus pasteurized milk, grounded in scientific evidence and established analytical protocols. It is designed for researchers, scientists, and professionals in drug and food safety development who require a comprehensive understanding of AFM1 contamination and its fate during milk processing.
Introduction: The this compound Challenge in Dairy Safety
Aflatoxins are a group of mycotoxins produced by certain fungi, primarily Aspergillus flavus and Aspergillus parasiticus, which can contaminate agricultural commodities.[1][2] When lactating animals consume feed contaminated with Aflatoxin B1 (AFB1), it is metabolized in the liver and excreted in milk as this compound (AFM1).[2][3][4][5] This hydroxylated metabolite, although less toxic than its parent compound, is classified as a probable human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC) and poses a significant public health concern, particularly for infants and children who consume large quantities of milk.[6][7]
The primary route of human exposure to AFM1 is through the consumption of contaminated milk and dairy products.[2] Consequently, regulatory bodies worldwide have established maximum permissible limits for AFM1 in milk to protect consumers. These limits vary, with the European Union setting a stringent level of 0.05 µg/kg, while the United States Food and Drug Administration (FDA) has a limit of 0.5 µg/kg.[3][6][8]
A critical question for dairy processing and safety is the impact of pasteurization on AFM1 levels. This guide will dissect the available evidence to provide a clear comparison.
Raw Milk: The Primary Vector for this compound Contamination
The contamination of raw milk with AFM1 is a direct consequence of AFB1 levels in animal feed.[4][5] Several factors influence the initial concentration of AFM1 in raw milk:
-
Feed Contamination: The presence and concentration of AFB1 in feedstuffs like corn, cottonseed, and peanuts are the primary determinants.[5][9]
-
Environmental Conditions: Warm and humid climates favor the growth of aflatoxin-producing molds on crops.[2][4][9]
-
Farm Management Practices: Proper storage of feed to prevent mold growth is crucial in mitigating contamination.[10]
-
Animal-Specific Factors: The rate of AFB1 to AFM1 conversion can vary depending on the animal's species, breed, health, and milk production levels.[3][11]
Numerous studies have documented the prevalence of AFM1 in raw milk globally. For instance, a systematic review estimated the worldwide prevalence of AFM1 in milk samples to be 79.1%.[8] Another umbrella review of meta-analyses reported the mean AFM1 level in raw milk to be 52.51 ng/kg.[12] These findings underscore the widespread nature of raw milk contamination and the importance of monitoring and control measures at the farm level.
The Effect of Pasteurization on this compound: A Scientific Consensus
A common misconception is that pasteurization, a critical step for eliminating pathogenic microorganisms in milk, also significantly reduces or eliminates AFM1. However, scientific evidence overwhelmingly indicates that AFM1 is a heat-stable compound, and conventional pasteurization methods have a limited effect on its concentration. [1][5][6][10]
Studies investigating the impact of different heat treatments have shown minimal reduction in AFM1 levels:
-
One study found that pasteurization at 62°C for 30 minutes resulted in a 32% reduction of AFM1.[13]
-
Another investigation showed that heating milk at 95°C for 3 minutes had no significant effect on AFM1 stability, with only a 9% lower concentration compared to the raw milk.[14]
-
Similarly, a study on yogurt production found that pasteurization at 95°C for 5 minutes caused a reduction of about 16-18% in AFM1 levels.[15][16][17]
The consensus in the scientific community is that while some minor degradation may occur, pasteurization cannot be relied upon as a method for detoxifying milk contaminated with AFM1.[10] The toxin's stability means that if raw milk is contaminated, the resulting pasteurized milk will also contain AFM1, often at comparable levels.
Quantitative Comparison: this compound Levels in Raw vs. Pasteurized Milk
Several comparative studies have directly measured AFM1 concentrations in both raw and pasteurized milk samples. The findings consistently demonstrate that while there can be slight variations, pasteurization does not lead to a significant or reliable decrease in AFM1 levels.
An umbrella review of meta-analyses reported a mean AFM1 level of 71.14 ng/kg in pasteurized milk, which was surprisingly higher than the mean of 52.51 ng/kg found in raw milk.[12] Another study found that pasteurized cow milk had the highest mean contamination value (59.45 ng/kg) compared to various types of raw animal milk.[18] A study in Iran reported a mean AFM1 concentration of 18.44 ng/L in raw milk and a higher mean of 42.8 ng/L in pasteurized and sterilized milk.
These findings suggest that factors other than pasteurization, such as the initial contamination level of the raw milk pool and potential concentration effects during processing, may play a more significant role in the final AFM1 concentration of pasteurized milk.
Table 1: Summary of Experimental Data on this compound Levels (ng/kg) in Raw and Pasteurized Milk
| Study/Review | Raw Milk (Mean AFM1 Level) | Pasteurized Milk (Mean AFM1 Level) | Key Findings |
| Umbrella Review of Meta-Analyses[12] | 52.51 | 71.14 | Mean AFM1 levels were higher in pasteurized milk compared to raw milk. |
| Jordanian Market Study[18] | Varied by animal (e.g., Cow: 59.45) | 59.45 | Pasteurized cow milk showed the highest mean contamination. 12% of pasteurized samples exceeded the EU limit. |
| Iranian Province Study | 18.44 | 42.8 | Pasteurized and sterilized milk had a higher mean AFM1 concentration than raw milk. |
| Ethiopian Regional Study[19] | 0.319 µg/L | 0.324 µg/L | No significant difference in AFM1 levels between raw and pasteurized milk. |
Experimental Protocols for this compound Analysis
Accurate quantification of AFM1 in milk is essential for research and regulatory compliance. The two most common analytical methods are Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC).[20][21]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used screening method due to its speed, cost-effectiveness, and high-throughput capabilities.[21] It is a competitive immunoassay where AFM1 in the sample competes with a known amount of enzyme-labeled AFM1 for binding to specific antibodies.
Step-by-Step ELISA Protocol:
-
Sample Preparation: Milk samples are typically centrifuged to separate the cream layer, and the skimmed milk is used for analysis.
-
Assay Procedure:
-
A specific volume of the milk sample and an enzyme-conjugated AFM1 solution are added to microplate wells coated with anti-AFM1 antibodies.
-
The plate is incubated, allowing for competitive binding.
-
The wells are washed to remove unbound components.
-
A substrate solution is added, which reacts with the bound enzyme conjugate to produce a color change.
-
A stop solution is added to terminate the reaction.
-
-
Data Analysis: The absorbance of each well is read using a microplate reader. The concentration of AFM1 in the sample is inversely proportional to the color intensity and is determined by comparing the absorbance to a standard curve.
High-Performance Liquid Chromatography (HPLC)
HPLC coupled with fluorescence detection (FLD) is considered the reference method for the confirmation and quantification of AFM1 due to its high sensitivity and specificity.[21][22]
Step-by-Step HPLC-FLD Protocol:
-
Extraction: AFM1 is extracted from the milk sample using an organic solvent, typically acetonitrile or methanol.[23]
-
Clean-up: The extract is passed through an immunoaffinity column (IAC) containing antibodies specific to AFM1.[22] The AFM1 binds to the antibodies, while other matrix components are washed away.
-
Elution: The bound AFM1 is then eluted from the IAC with a solvent like methanol.[22]
-
Chromatographic Separation: The eluted sample is injected into the HPLC system. Separation is achieved on a reverse-phase column.
-
Detection and Quantification: AFM1 is detected by a fluorescence detector after post-column derivatization or by using a photochemical reactor to enhance its fluorescence.[24] Quantification is performed by comparing the peak area of the sample to that of a known AFM1 standard.
Visualizing the Process: From Contamination to Analysis
Caption: Workflow from on-farm contamination to laboratory analysis of AFM1 in milk.
Conclusion and Future Directions
The scientific evidence is clear: while pasteurization is essential for ensuring the microbiological safety of milk, it is not an effective method for reducing this compound contamination. The concentration of AFM1 in pasteurized milk is largely dependent on the level of contamination in the raw milk supply. Therefore, efforts to control AFM1 in the dairy chain must focus on preventative measures at the pre-harvest and harvest stages to minimize AFB1 in animal feed.
For researchers and drug development professionals, this understanding is critical for accurate risk assessment and the development of effective mitigation strategies. Future research should continue to explore novel and practical methods for AFM1 detoxification in milk that can be implemented on an industrial scale without compromising the nutritional and sensory qualities of the final product. Such methods may include the use of adsorbents like bentonite and activated carbon, or biological approaches utilizing probiotics.[13]
References
- Auctores Journals. This compound contamination in milk: A serious issue to be tackled. [Link]
- Food and Agriculture Organization of the United Nations. Determination of this compound in milk by high performance liquid chromatography with immunoaffinity column clean-up (AOAC Official Method 2000.08). [Link]
- Taylor & Francis Online. Methods for determination of aflatoxin M 1 in milk and milk products—a review of performance characteristics. [Link]
- National Dairy Development Board.
- Aflasafe.
- New Food magazine.
- Semantic Scholar. Key factors influencing this compound concentration in dairy products: A comprehensive review. [Link]
- PubMed Central.
- MDPI. Mapping Global Research Trends on this compound in Dairy Products: An Integrative Review of Prevalence, Toxicology, and Control Approaches. [Link]
- Oxford Academic. Prevalence and concentration of this compound in milk and dairy products: an umbrella review of meta-analyses. [Link]
- BIO Web of Conferences. Prevalences of aflatoxin (AFM1) in raw milk: A review. [Link]
- PubMed Central. This compound Levels in Raw Milk, Pasteurised Milk and Infant Formula. [Link]
- National Center for Biotechnology Information.
- ResearchGate.
- ResearchGate. (PDF)
- MDPI.
- Semantic Scholar.
- Aperta.
- Journal of Research & Health. This compound Contamination in Milk From North Khorasan Province: Raw vs Pasteurized vs Sterilized. [Link]
- MDPI. Assorted Methods for Decontamination of this compound in Milk Using Microbial Adsorbents. [Link]
- University of Arkansas System Division of Agriculture.
- SciSpace.
- Neotest. Aflatoxins in Milk: What Causes AFM1 and How to Prevent It. [Link]
- National Center for Biotechnology Information. Occurrence and associated factors of this compound in raw cow milk in South Gondar Zone, North West Ethiopia, 2020. [Link]
- Semantic Scholar.
- Journal of Research in Medical Sciences. Useful approaches for reducing this compound content in milk and dairy products. [Link]
- ResearchGate. (PDF)
- Special Nutrients Inc.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Assorted Methods for Decontamination of this compound in Milk Using Microbial Adsorbents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nddb.coop [nddb.coop]
- 4. Key factors influencing this compound concentration in dairy products: A comprehensive review | Semantic Scholar [semanticscholar.org]
- 5. Aflatoxins in Milk: What Causes AFM1 and How to Prevent It [neotest.eu]
- 6. newfoodmagazine.com [newfoodmagazine.com]
- 7. Occurrence and associated factors of this compound in raw cow milk in South Gondar Zone, North West Ethiopia, 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aflatoxins in Dairy Products | LGC Standards [lgcstandards.com]
- 9. uaex.uada.edu [uaex.uada.edu]
- 10. bio-conferences.org [bio-conferences.org]
- 11. 5.imimg.com [5.imimg.com]
- 12. academic.oup.com [academic.oup.com]
- 13. This compound contamination in milk: A serious issue to be tackled | Auctores [auctoresonline.org]
- 14. researchgate.net [researchgate.net]
- 15. Effects of Pasteurization and Storage on Stability of Aflatoxin M-1 in Yogurt [aperta.ulakbim.gov.tr]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. This compound Levels in Raw Milk, Pasteurised Milk and Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. tandfonline.com [tandfonline.com]
- 21. mdpi.com [mdpi.com]
- 22. africanfoodsafetynetwork.org [africanfoodsafetynetwork.org]
- 23. researchgate.net [researchgate.net]
- 24. Detection Methods for this compound in Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating Specificity: A Comparative Assessment of Aflatoxin M1 Immunoassays
In the realm of food safety and toxicological analysis, the precise and accurate quantification of Aflatoxin M1 (AFM1) in dairy products is of paramount importance. As the hydroxylated metabolite of Aflatoxin B1 (AFB1), AFM1 is classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC), necessitating stringent regulatory limits in milk and milk-based products worldwide.[1][2] Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), have become indispensable tools for the rapid screening of AFM1 due to their high throughput, sensitivity, and ease of use.[3][4]
However, the diagnostic reliability of any immunoassay hinges on the specificity of the antibody employed. Cross-reactivity, the phenomenon where an antibody binds to molecules other than its target analyte, can lead to false-positive results or an overestimation of the analyte's concentration, thereby compromising the integrity of food safety assessments.[5][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to critically evaluate and compare the cross-reactivity of this compound immunoassays. We will delve into the mechanistic underpinnings of immunoassay specificity, present a robust, self-validating experimental protocol for cross-reactivity assessment, and provide comparative data to aid in the selection of the most suitable assay for your analytical needs.
The Principle of Competitive Immunoassay for this compound Detection
The majority of commercially available this compound immunoassays are based on the competitive ELISA format.[7][8] In this setup, a known amount of AFM1 is immobilized on the surface of a microtiter plate. When a sample containing AFM1 is added to the well, along with a specific anti-AFM1 antibody, the AFM1 in the sample and the immobilized AFM1 compete for binding to the limited number of antibody binding sites.[8] A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is then added, which binds to the primary antibody. Finally, a substrate is introduced, and the resulting colorimetric signal is inversely proportional to the concentration of AFM1 in the sample.[9] A higher concentration of AFM1 in the sample leads to less antibody binding to the immobilized AFM1, resulting in a weaker signal.[7]
The Critical Role of Cross-Reactivity Assessment
Aflatoxins are a family of structurally related mycotoxins, including Aflatoxin B1, B2, G1, and G2.[10] this compound itself is the hydroxylated metabolite of Aflatoxin B1.[3] Due to the structural similarities between these compounds, an antibody developed against AFM1 may also recognize and bind to other aflatoxins to varying degrees.[11] This cross-reactivity can lead to inaccurate quantification of AFM1, particularly in samples where other aflatoxins may be present.[12] Therefore, a thorough assessment of an immunoassay's cross-reactivity is a critical component of method validation, ensuring the "fitness-for-purpose" of the screening method as stipulated by regulatory bodies like the European Commission.[13]
A Self-Validating Protocol for Cross-Reactivity Assessment
The following protocol provides a detailed, step-by-step methodology for assessing the cross-reactivity of an this compound immunoassay. This protocol is designed to be a self-validating system, incorporating controls and calculations that ensure the trustworthiness of the generated data.
Experimental Workflow for Cross-Reactivity Assessment
Step-by-Step Methodology
-
Preparation of Standards and Cross-Reactants:
-
Prepare a stock solution of this compound (the target analyte) and each potential cross-reactant (e.g., Aflatoxin B1, B2, G1, G2, M2) in a suitable solvent (e.g., methanol or acetonitrile).
-
Perform serial dilutions of each stock solution to create a range of standard concentrations that will be used to generate a dose-response curve. The concentration range should encompass the expected IC50 value (the concentration that causes 50% inhibition of the maximum signal).
-
-
Immunoassay Procedure:
-
Follow the manufacturer's instructions for the specific this compound ELISA kit being evaluated.
-
In separate sets of microtiter plate wells, add the different concentrations of the AFM1 standards and each of the potential cross-reactant standards.
-
It is crucial to run each concentration in duplicate or triplicate to ensure precision.
-
Include a zero-concentration control (blank) for each compound.
-
Proceed with the addition of the anti-AFM1 antibody, enzyme-conjugated secondary antibody, and substrate as per the kit protocol.
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) of each well at the wavelength specified in the kit's instructions using a microplate reader.
-
-
Data Analysis and Calculation of Cross-Reactivity:
-
For each compound (AFM1 and cross-reactants), calculate the average absorbance for each concentration.
-
Normalize the data by expressing the absorbance of each well as a percentage of the maximum absorbance (the zero-concentration control).
-
Plot the percentage of maximum absorbance against the logarithm of the concentration for each compound to generate dose-response curves.
-
From these curves, determine the IC50 value for AFM1 and for each potential cross-reactant. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.[14]
-
Calculate the percentage of cross-reactivity (%CR) for each potential cross-reactant using the following formula:[15]
%CR = (IC50 of this compound / IC50 of Cross-Reactant) x 100
-
Comparative Analysis of this compound Immunoassays
The following table presents a hypothetical comparison of the cross-reactivity profiles of three different this compound immunoassays. This data is illustrative and serves to highlight the variability that can be observed between different kits. For actual product selection, it is imperative to consult the manufacturer's validation data or perform an in-house validation as described above.
| Compound | Immunoassay A (%CR) | Immunoassay B (%CR) | Immunoassay C (%CR) |
| This compound | 100 | 100 | 100 |
| Aflatoxin B1 | 15.2 | 8.5 | 25.0 |
| Aflatoxin B2 | < 1.0 | < 0.5 | 2.1 |
| Aflatoxin G1 | 5.8 | 2.1 | 9.7 |
| Aflatoxin G2 | < 1.0 | < 0.5 | 1.5 |
| Aflatoxin M2 | 2.5 | 1.2 | 4.0 |
Discussion of Comparative Data
The hypothetical data in the table above illustrates several key points for consideration:
-
Variability in Specificity: There is a clear difference in the cross-reactivity profiles of the three immunoassays. Immunoassay B demonstrates the highest specificity for AFM1, with the lowest cross-reactivity towards other aflatoxins.
-
Significance of Cross-Reactivity with AFB1: Aflatoxin B1 is the parent compound of AFM1 and a common contaminant in animal feed.[16] Therefore, significant cross-reactivity with AFB1, as seen in Immunoassay C, could lead to an overestimation of AFM1 levels in milk samples.
-
"Fit-for-Purpose" Principle: The choice of immunoassay should be guided by the "fit-for-purpose" principle. For routine screening where high specificity is paramount to minimize false positives, Immunoassay B would be the preferred choice. However, if the assay is intended for a broader screening of total aflatoxins, an assay with higher cross-reactivity, like Immunoassay C, might be considered, although this would necessitate confirmatory analysis by a chromatographic method.[17]
-
Regulatory Compliance: It is essential to select an immunoassay that meets the performance criteria set by relevant regulatory bodies, such as the European Union or the AOAC International.[18][19] These criteria often include specifications for selectivity and cross-reactivity.
Conclusion
The assessment of cross-reactivity is a non-negotiable step in the validation and selection of an this compound immunoassay. A thorough understanding of the principles of competitive immunoassays and a systematic approach to evaluating cross-reactivity are essential for generating reliable and defensible data. By employing the detailed protocol outlined in this guide and critically evaluating comparative data, researchers and analysts can confidently select the most appropriate immunoassay for their specific needs, thereby ensuring the accuracy and integrity of their this compound monitoring programs and contributing to the safeguarding of public health.
References
- Validation of novel immunoassays according to European legislation for the rapid analysis of ochratoxin A in cereal, grape, and - Digital CSIC. (2025).
- AFM1 (this compound) ELISA Kit - Elabscience. (n.d.).
- A competitive enzyme immunoassay for quantitative analysis of Aflatoxin total in food and feed samples. (n.d.).
- Design of a Diagnostic Immunoassay for this compound Based on a Plant-Produced Antibody. (n.d.).
- PLUS this compound FAST ELISA - R-Biopharm. (n.d.).
- AOAC SMPR® 2021.010 Standard Method Performance Requirements (SMPRs®) for Quantitative Analysis of Mycotoxins in Cannabis. (n.d.).
- Validation of screening methods according to Regulation 519/2014/EU. Determination of deoxynivalenol in wheat by lateral flow immunoassay: A case study | Request PDF - ResearchGate. (2025).
- Competitive ELISA principle. (a) Direct format and (b) indirect format. - ResearchGate. (n.d.).
- Official methods and performance criteria for determining mycotoxins in food and feed | Request PDF - ResearchGate. (n.d.).
- This compound Determination in Whole Milk with Immersible Silicon Photonic Immunosensor. (2025).
- This compound - Wikipedia. (n.d.).
- This compound | C17H12O7 | CID 15558498 - PubChem - NIH. (n.d.).
- Enzyme-linked Immunosorbent Assay for Determination of this compound Based on Magnetic Nanoparticles - AIP Publishing. (n.d.).
- This compound structure and synthesis of the AFM1 derivate used in the conjugation reaction with GlnBP. - ResearchGate. (n.d.).
- Aflatoxins | C17H12O7 | CID 14421 - PubChem - NIH. (n.d.).
- Production of a monoclonal antibody against this compound and its application for detection of this compound in fortified milk - PubMed Central. (n.d.).
- Monitoring of this compound in Various Origins Greek Milk Samples Using Liquid Chromatography Tandem Mass Spectrometry - MDPI. (2022).
- Cross reactivity testing at Quansys Biosciences. (2023).
- A Sensitive Two-Analyte Immunochromatographic Strip for Simultaneously Detecting this compound and Chloramphenicol in Milk - Semantic Scholar. (2020).
- An Overview of Conventional and Emerging Analytical Methods for the Determination of Mycotoxins - PMC - PubMed Central. (n.d.).
- Developments in analytical techniques for mycotoxin determination: an update for 2023-24 - Brill. (n.d.).
- Analysis of mycotoxins - IARC Publications. (n.d.).
- Cross-reactivity - Wikipedia. (n.d.).
- Current EU Mycotoxin Legislation - Lapisa. (n.d.).
- How do I know if the antibody will cross-react? | Proteintech Group. (n.d.).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design of a Diagnostic Immunoassay for this compound Based on a Plant-Produced Antibody [mdpi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. An Overview of Conventional and Emerging Analytical Methods for the Determination of Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 7. file.elabscience.com [file.elabscience.com]
- 8. food.r-biopharm.com [food.r-biopharm.com]
- 9. food.r-biopharm.com [food.r-biopharm.com]
- 10. Aflatoxins | C17H12O7 | CID 14421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Production of a monoclonal antibody against this compound and its application for detection of this compound in fortified milk - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 15. Cross reactivity testing at Quansys Biosciences [quansysbio.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. digital.csic.es [digital.csic.es]
- 19. aoac.org [aoac.org]
A Senior Application Scientist's Guide to Aflatoxin M1 Extraction in Cheese Matrices
Welcome to a detailed comparison of analytical extraction methods for Aflatoxin M1 (AFM1) in one of the most challenging dairy matrices: cheese. As researchers and professionals in food safety and drug development, selecting an optimal extraction methodology is paramount for generating accurate, reproducible, and reliable data. The inherent complexity of cheese—with its high and variable fat and protein content—can lead to significant matrix effects, making efficient and clean analyte extraction a critical bottleneck in the analytical workflow.
This guide moves beyond simple protocol lists. It is designed to provide a deep, causal understanding of why specific steps are taken, empowering you to not only replicate these methods but also to troubleshoot and adapt them to your specific cheese samples, from soft, high-moisture varieties to hard, aged cheeses. We will dissect and compare the most prevalent and effective techniques, grounding our discussion in experimental data and established scientific principles.
The Challenge: The Complex World of the Cheese Matrix
Before comparing methods, we must appreciate the analytical adversary. Cheese is a concentrated emulsion of milk fat, casein (protein), water, minerals, and lactic acid. During cheese production, AFM1, a hydroxylated metabolite of Aflatoxin B1 found in the milk of animals fed contaminated feed, predominantly binds to the casein fraction.[1][2] This binding affinity means that as milk is converted to curd, the AFM1 concentration can increase by a factor of 4 to 5.[3]
The primary challenges for extraction are:
-
High Fat Content: Lipids can interfere with chromatographic analysis, clog columns, and reduce extraction efficiency.
-
High Protein Content: AFM1's association with casein necessitates effective protein precipitation and disruption to release the analyte into the extraction solvent.
-
Matrix Diversity: The physicochemical properties of a soft Brie are vastly different from those of a hard Parmesan, requiring adaptable or entirely different extraction strategies.
An effective extraction method must efficiently liberate AFM1 from the casein complex, remove interfering fats and proteins, and yield a clean, concentrated extract suitable for final analysis by techniques like High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method 1: Immunoaffinity Chromatography (IAC) Cleanup
Immunoaffinity chromatography is widely regarded as the gold standard for mycotoxin analysis due to its exceptional selectivity. This technique leverages the highly specific binding between an antibody and its target antigen—in this case, AFM1.
Principle of Operation
The core of an IAC column is a solid support (e.g., agarose gel) to which monoclonal antibodies specific to AFM1 are covalently bonded. When a crude, filtered sample extract is passed through the column, the AFM1 molecules bind to the antibodies, while matrix components like residual fats, sugars, and proteins are washed away. A final elution step with a solvent like methanol or acetonitrile denatures the antibodies, releasing the purified and concentrated AFM1 for analysis.[4] This high degree of specificity dramatically reduces matrix effects and often leads to cleaner chromatograms and lower detection limits.
Generalized Experimental Protocol (IAC)
-
Sample Preparation: Weigh 10-20 g of a homogenized cheese sample.
-
Extraction: Add an extraction solvent, commonly an aqueous mixture of acetonitrile or methanol (e.g., 80% methanol in water).[5][6] Homogenize at high speed. Causality Note: The polar organic solvent disrupts the hydrophobic and hydrophilic interactions binding AFM1 to casein, releasing it into the solution.
-
Defatting & Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 4000 x g) for 10-15 minutes. If the cheese is high in fat, a preliminary defatting step with a nonpolar solvent like hexane may be performed prior to extraction. The centrifugation pellets precipitated proteins and solids.
-
Filtration & Dilution: Filter the supernatant through a glass microfiber filter. Dilute the filtered extract with a phosphate-buffered saline (PBS) or water to reduce the organic solvent concentration. Causality Note: High concentrations of organic solvent can interfere with the antibody-antigen binding mechanism. Dilution is critical for optimal capture of AFM1 on the IAC column.
-
IAC Cleanup: Pass the diluted extract through the immunoaffinity column at a slow, controlled flow rate (e.g., 1-2 drops/second) to ensure sufficient incubation time for binding.[7]
-
Washing: Wash the column with purified water or PBS to remove any remaining unbound matrix components.
-
Elution: Slowly pass a small volume (e.g., 1-2 mL) of pure methanol or acetonitrile through the column to elute the purified AFM1. Collect the eluate.
-
Final Preparation: The eluate can be evaporated to dryness and reconstituted in the mobile phase for HPLC analysis or directly injected if the solvent is compatible.
Workflow: Immunoaffinity Chromatography (IAC)
Caption: High-level workflow for AFM1 extraction using Immunoaffinity Chromatography.
Method 2: Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a versatile chromatographic technique used for sample cleanup and concentration. It is generally less expensive than IAC but requires more rigorous method development to achieve comparable selectivity.[4]
Principle of Operation
SPE operates by partitioning the analyte and matrix components between a liquid sample phase and a solid stationary phase (the sorbent). For AFM1, reversed-phase sorbents like C18 (octadecylsilane) are common. The crude extract is loaded onto a conditioned SPE cartridge. Interfering polar compounds are washed away, while the moderately polar AFM1 is retained on the nonpolar C18 sorbent. A final elution with a more nonpolar solvent then desorbs the AFM1. The key is to find a delicate balance of solvent strengths to wash away impurities without prematurely eluting the target analyte.
Generalized Experimental Protocol (SPE)
-
Sample Preparation & Extraction: This stage is often identical to the IAC method, involving homogenization in an aqueous organic solvent, centrifugation, and filtration. Extraction may also be performed with solvents like dichloromethane for hard cheeses.[8][9]
-
SPE Cartridge Conditioning: The C18 cartridge must be activated. This typically involves passing methanol followed by purified water through the cartridge. Causality Note: Conditioning activates the C18 chains, ensuring proper interaction with the analyte and reproducible retention.
-
Sample Loading: The filtered extract is loaded onto the conditioned cartridge at a slow flow rate.
-
Washing: A weak solvent (e.g., a low percentage of methanol in water) is passed through the cartridge. Causality Note: This step is critical. The solvent must be strong enough to wash away highly polar, water-soluble interferences but weak enough to leave the AFM1 bound to the C18 sorbent.
-
Elution: A stronger organic solvent (e.g., a higher percentage of acetonitrile or methanol) is used to disrupt the interaction between AFM1 and the sorbent, eluting it from the cartridge.
-
Final Preparation: The eluate is typically evaporated and reconstituted in the mobile phase for analysis.
Workflow: Solid-Phase Extraction (SPE)
Caption: Streamlined workflow for AFM1 extraction using the QuEChERS method.
Performance Comparison: A Data-Driven Overview
Choosing a method requires balancing performance metrics with practical laboratory considerations like cost, sample throughput, and required expertise. The table below summarizes experimental data from various studies.
| Parameter | Immunoaffinity Chromatography (IAC) | Solid-Phase Extraction (SPE) | QuEChERS | Traditional LLE (Chloroform) |
| Recovery (%) | 71 - 92% [5][6][10] | 71 - 92% [8][9][11] | 71 - 101% (for various aflatoxins) | ~76% [10] |
| Precision (RSD%) | 5.9 - 9% [5][10] | 3 - 15% [8][9] | < 15% (for various aflatoxins) | ~10% [10] |
| LOD (ng/kg) | 2 - 3 ng/kg [5][12] | 5 - 25 ng/kg [9][13] | 10 ng/kg (for AFM1 in dairy) [14] | Not specified, generally higher |
| LOQ (ng/kg) | 10 - 120 ng/kg [5][10] | 19 - 143 ng/kg [8][9] | Not specified, generally higher | 470 ng/kg [10] |
| Selectivity | Very High | Moderate to High | Moderate | Low to Moderate |
| Throughput | Moderate (can be automated) [15] | Moderate | High | Low |
| Cost per Sample | High [4] | Low to Moderate | Low | Very Low |
| Solvent Use | Low (elution) | Moderate | Low | High (often chlorinated) [4] |
| Ease of Use | High (kit-based) | Moderate (requires method development) | High | Moderate |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; LLE: Liquid-Liquid Extraction.
Conclusion and Method Selection Guide
There is no single "best" method for all scenarios; the optimal choice depends on the specific objectives of your analysis.
-
For Maximum Sensitivity and Selectivity: Immunoaffinity Chromatography (IAC) is the unequivocal choice. It is ideal for regulatory compliance testing, research requiring very low detection limits, and analyzing complex or "dirty" cheese matrices. While the initial cost per column is higher, its reliability, ease of use, and superior cleanup can save significant time in method development and data analysis, ultimately providing the highest quality data. [10]
-
For Cost-Effective Routine Analysis: Solid-Phase Extraction (SPE) offers a robust and more economical alternative to IAC. It is well-suited for laboratories with experience in analytical method development. While it may not always achieve the ultra-low detection limits of IAC, a well-optimized SPE protocol can provide excellent recovery and precision for routine monitoring. [8][11]
-
For High-Throughput Screening: QuEChERS is an outstanding option when speed and sample throughput are the primary concerns. Its simplicity, low solvent consumption, and minimal glassware requirements make it ideal for screening large numbers of samples quickly. [16]However, it may require subsequent analysis by a highly selective detector like a tandem mass spectrometer (MS/MS) to compensate for the less exhaustive cleanup compared to IAC.
-
Traditional Methods (LLE): While historically important, classic liquid-liquid extraction with solvents like chloroform is now largely superseded due to concerns over analyst safety, environmental impact, and lower efficiency and selectivity compared to modern techniques. [4][10] By understanding the principles, protocols, and performance trade-offs detailed in this guide, you are now better equipped to select and implement the most appropriate AFM1 extraction strategy for your cheese analysis needs, ensuring the integrity and accuracy of your results.
References
- Nakajima, M., Tabata, S., et al. (2004). Method for determination of aflatoxin M₁ in cheese and butter by HPLC using an immunoaffinity column. PubMed.
- Iha, M. H., Barbosa, C. B., et al. (2011). Chromatographic method for the determination of this compound in cheese, yogurt, and dairy beverages. Journal of AOAC International.
- Gallo, A., et al. (2024). Ochratoxin A and AFM1 in Cheese and Cheese Substitutes: LC-MS/MS Method Validation, Natural Occurrence, and Risk Assessment. National Institutes of Health (PMC).
- Campone, L., et al. (2018). Detection Methods for this compound in Dairy Products. MDPI.
- Kos, J., et al. (2022). Optimisation, validation and comparison of methods for this compound determination in cheese. ResearchGate.
- Aznar, R., et al. (2020). Detection Methods for this compound in Dairy Products. National Institutes of Health (PMC).
- Tsiplakou, E., et al. (2023). Emerging Mycotoxins in Cheese: Simultaneous Analysis of this compound, Aflatoxicol, and Sterigmatocystin by LC-MS/MS. PubMed Central.
- Cavaliere, C., et al. (2006). This compound determination in cheese by liquid chromatography-tandem mass spectrometry. PubMed.
- Kos, J., et al. (2022). Optimisation, validation and comparison of methods for this compound determination in cheese. ResearchGate.
- Diaz, D. E., et al. (2008). Comparative Performance of Fluorometry and High Performance Liquid Chromatography in the Detection of this compound in Two Commercial Cheeses. CORE.
- IZSVe. (2024). Green methods for detecting the presence of this compound in cheese. Istituto Zooprofilattico Sperimentale delle Venezie.
- Dragacci, S., et al. (1996). Application of Immunoaffinity Column Cleanup to Aflatoxin M 1 Determination and Survey in Cheese. ResearchGate.
- Prandini, A., et al. (2010). Fate of this compound from milk to typical Italian cheeses: Validation of an HPLC method based on aqueous buffer extraction and immune-affinity clean up with limited use of organic solvents. ResearchGate.
- aokin. (2022). ImmunoClean AFLA M1. aokin AG.
- Iha, M. H., et al. (2011). Chromatographic Method for the Determination of this compound in Cheese, Yogurt, and Dairy Beverages. Journal of AOAC INTERNATIONAL.
- El-Malt, L. M., et al. (2023). Development and validation of a simple solid-liquid extraction protocol coupled with LC-ESI-MS/MS for the determination of this compound. qcap-egypt.com.
- Cavaliere, C., et al. (2006). This compound determination in cheese by liquid chromatography-tandem mass spectrometry. ResearchGate.
- Vaz, A., et al. (2020). Detection Methods for this compound in Dairy Products. ResearchGate.
- Van Egmond, H. P., & Paulsch, W. E. (1986). This compound in Parmesan cheese: HPLC determination. ResearchGate.
- Zhao, J., et al. (2020). Determination of this compound in Liquid Milk, Cheese, and Selected Milk Proteins by Automated Online Immunoaffinity Cleanup with Liquid Chromatography‒Fluorescence Detection. PubMed.
- Shulyak, A. M., et al. (2014). QuEChERS Coupled to Dispersive Liquid–Liquid Microextraction for the Determination of Aflatoxins B1 and M1 in Dairy Foods by HPLC. ResearchGate.
- de Souza, S. V., et al. (2015). Determination of aflatoxins M1, M2, B1, B2, G1 and G2 in peanut by modified QuEChERS method and ultra-high performance liquid chromatography–tandem mass spectrometry. Redalyc.
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Green methods for detecting the presence of this compound in cheese [izsvenezie.com]
- 3. Ochratoxin A and AFM1 in Cheese and Cheese Substitutes: LC-MS/MS Method Validation, Natural Occurrence, and Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection Methods for this compound in Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatographic method for the determination of this compound in cheese, yogurt, and dairy beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. aokin.de [aokin.de]
- 8. This compound determination in cheese by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Method for determination of aflatoxin M₁ in cheese and butter by HPLC using an immunoaffinity column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Emerging Mycotoxins in Cheese: Simultaneous Analysis of this compound, Aflatoxicol, and Sterigmatocystin by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of this compound in Liquid Milk, Cheese, and Selected Milk Proteins by Automated Online Immunoaffinity Cleanup with Liquid Chromatography‒Fluorescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of a Multi-Mycotoxin Method in Animal Feed, Incorporating Aflatoxin M1
This guide provides an in-depth technical comparison of methodologies for the validation of a multi-mycotoxin analytical workflow for animal feed. It specifically addresses the inclusion of Aflatoxin M1 (AFM1), not as a primary regulatory target in feed, but as a marker of a truly comprehensive and sensitive analytical method. We will explore the causal relationships behind experimental choices, compare key technologies, and present the validation data required to build a self-validating, trustworthy system for researchers and drug development professionals.
The Strategic Imperative: Why Monitor Mycotoxins in Feed?
Mycotoxin contamination in animal feed poses a dual threat. Firstly, it directly impacts animal health and productivity, leading to significant economic losses through decreased growth efficiency and increased disease susceptibility. Secondly, it represents a critical food safety issue due to the "carry-over" of mycotoxins and their metabolites into the human food chain.
The quintessential example of this carry-over risk is the relationship between Aflatoxin B1 (AFB1) in feed and this compound (AFM1) in the milk of dairy animals.[1][2][3] AFB1, a potent genotoxic carcinogen produced by Aspergillus species, is metabolized in the liver of lactating animals and excreted into milk as the hydroxylated metabolite, AFM1.[4][5] While slightly less potent, AFM1 is also a suspected carcinogen and is strictly regulated in milk and dairy products globally.
The control point for AFM1 in milk is unequivocally the mitigation of AFB1 in the animal's diet.[2][6] The carry-over rate of AFB1 to AFM1 typically ranges from 1% to 6%, depending on factors like the animal's milk yield and overall health.[1][3] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Commission set stringent action levels for AFB1 in animal feed, particularly for dairy cattle, to ensure AFM1 levels in milk remain below legal limits.[2][7][8]
While AFB1 is the primary target in feed, the direct inclusion of AFM1 in a multi-mycotoxin analytical suite serves as a benchmark for a method's comprehensiveness. It demonstrates the capability to detect not only the parent toxin but also potential trace-level metabolites that may co-exist in highly contaminated feed.
Designing the Analytical Workflow: A Comparative Approach
The development of a robust multi-mycotoxin method is a process of sequential optimization. The gold standard for this application is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity and selectivity.[9][10]
Caption: Figure 1. High-level multi-mycotoxin analytical workflow.
Sample Extraction: The Foundation
The goal of extraction is to efficiently move the target mycotoxins from a complex solid matrix into a liquid solvent. For a multi-mycotoxin method covering a range of polarities, a versatile and effective approach is required.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) has emerged as a superior alternative to traditional solvent extraction. The causality behind its effectiveness lies in a two-step process:
-
Solvent Extraction: Acetonitrile is the preferred solvent. Its miscibility with water allows it to penetrate the aqueous portion of the feed sample, while its polarity is suitable for extracting a broad spectrum of mycotoxins.
-
Salting-Out Partitioning: A mixture of salts (commonly magnesium sulfate and sodium chloride) is added. This induces a phase separation between the water from the sample and the acetonitrile. The mycotoxins preferentially partition into the acetonitrile layer, while many polar interferences like sugars and proteins remain in the aqueous layer.
Sample Clean-up: A Critical Comparison
This is the most critical step for ensuring accurate results in complex feed matrices. Matrix components can interfere with the analysis by causing ion suppression or enhancement in the mass spectrometer. Here, we compare two leading strategies: a broad-spectrum clean-up using dispersive Solid Phase Extraction (d-SPE) often associated with QuEChERS, and a highly specific clean-up using Multi-Toxin Immunoaffinity Columns (IAC).
| Feature | Dispersive SPE (QuEChERS style) | Multi-Toxin Immunoaffinity Column (IAC) |
| Mechanism | Non-specific removal of interferences via sorbents (e.g., PSA removes fatty acids, C18 removes non-polar compounds). | Highly specific binding of target mycotoxins to monoclonal antibodies immobilized on a solid support.[11][12] |
| Specificity | Low. Removes classes of compounds. | High. Specific antibodies for each target mycotoxin or mycotoxin family result in exceptionally clean extracts. |
| Scope | Broad. Can be tailored with different sorbents. | Defined by the antibodies on the column. |
| Capacity | High. Suitable for heavily contaminated samples. | Finite. Can be saturated if mycotoxin levels are extremely high. |
| Cost | Low per sample. | Higher per sample. |
| Throughput | High. The "dispersive" step is very fast. | Lower. Requires passing the extract through a column. |
| Matrix Effect | Reduction of matrix effects. | Significant reduction or elimination of matrix effects.[12] |
| Best For | High-throughput screening, less complex matrices. | Regulatory confirmation, complex matrices, achieving lowest detection limits. |
Experimental Protocol 1: QuEChERS with d-SPE Clean-up
-
Extraction: Weigh 5 g of homogenized feed sample into a 50 mL centrifuge tube. Add 10 mL of water and vortex for 30 seconds.
-
Add 10 mL of acetonitrile and vortex vigorously for 1 minute.
-
Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl) and immediately shake for 1 minute.
-
Centrifuge at ≥3000 g for 5 minutes.
-
Clean-up: Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA (Primary Secondary Amine).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Experimental Protocol 2: Multi-Toxin Immunoaffinity Column (IAC) Clean-up
-
Extraction: Perform steps 1-4 from the QuEChERS protocol.
-
Dilution: Take a 2 mL aliquot of the acetonitrile supernatant and dilute it with 8 mL of Phosphate Buffered Saline (PBS) to reduce solvent concentration, ensuring antibody compatibility.
-
Column Loading: Pass the entire 10 mL of diluted extract through the multi-toxin IAC at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the column with 10 mL of PBS to remove unbound matrix components.
-
Elution: Elute the bound mycotoxins by passing 2 mL of methanol through the column.
-
Final Preparation: Collect the methanol eluate and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of mobile phase for LC-MS/MS analysis.
Caption: Figure 2. Decision logic for selecting a clean-up method.
Method Validation: A Self-Validating System
Method validation provides objective evidence that the analytical workflow is fit for its intended purpose. Each parameter cross-validates the others, creating a robust and trustworthy system. The performance criteria are often based on guidelines such as the European Commission Decision 2002/657/EC.
Accuracy (Recovery)
Accuracy is assessed through recovery studies. A blank feed matrix is spiked with known concentrations of mycotoxins at multiple levels (e.g., low, medium, and high) and processed through the entire workflow. The measured concentration is compared to the known spiked amount.
Table 1: Comparative Recovery Data (%) for Key Mycotoxins in a Corn-Based Feed Matrix
| Mycotoxin | Spike Level (µg/kg) | QuEChERS + d-SPE Recovery (%) | Multi-Toxin IAC Recovery (%) | EU Guidance Range (%) |
| Aflatoxin B1 | 5 | 85 | 98 | 70-110 |
| This compound | 1 | 78 | 95 | 70-110 |
| Deoxynivalenol | 200 | 92 | 99 | 70-110 |
| Zearalenone | 100 | 88 | 96 | 70-110 |
| Fumonisin B1 | 500 | 81 | 94 | 60-120 |
| Ochratoxin A | 10 | 83 | 97 | 70-110 |
Data are illustrative but representative of typical performance.
The data clearly show the superior performance of the IAC clean-up, with recoveries consistently higher and closer to 100%, especially for the aflatoxins which benefit from the high specificity of the antibodies.
Precision
Precision measures the closeness of agreement between independent test results. It is expressed as the Relative Standard Deviation (%RSD).
-
Repeatability (Intra-day precision): The variation observed when the same sample is analyzed multiple times by the same operator on the same day.
-
Intermediate Precision (Inter-day precision): The variation observed when the same sample is analyzed on different days, by different operators, or with different equipment.
For both clean-up methods, %RSD for repeatability should be <15%, and for intermediate precision, <20%. The cleaner extracts from IAC often lead to better precision due to reduced matrix variability.
Linearity and Limits of Quantification (LOQ)
The method must demonstrate a linear response across a range of concentrations. This is typically verified by analyzing matrix-matched calibration standards and ensuring the correlation coefficient (R²) is >0.99.
The Limit of Quantification (LOQ) is the lowest concentration of a mycotoxin that can be reliably quantified with acceptable accuracy and precision. The LOQ must be below the regulatory action levels.
Table 2: Comparison of Method LOQs with Regulatory Limits (µg/kg)
| Mycotoxin | Typical IAC-based LOQ (µg/kg) | EU Limit (Feed for Dairy Cattle) | FDA Action Level (Feed for Dairy Cattle) |
| Aflatoxin B1 | 0.1 | 5[2] | 20[7][8] |
| This compound | 0.05 | N/A (in feed) | N/A (in feed) |
| Deoxynivalenol | 20 | 5000 (Guidance) | 5000 (Advisory) |
| Zearalenone | 5 | 500 (Guidance) | N/A |
| Fumonisins (B1+B2) | 25 | 5000 (Guidance) | 30000 (Advisory) |
| Ochratoxin A | 0.5 | 250 (Guidance) | N/A |
N/A: Not Applicable, as limits are not set for this mycotoxin in feed.
This table highlights the necessity of a sensitive method. The low LOQs achieved, particularly with IAC clean-up, provide confidence that the method can enforce regulatory compliance with a significant margin of safety.
Caption: Figure 3. Interdependence of core validation parameters.
Conclusion and Recommendations
The validation of a multi-mycotoxin method in feed is a complex but essential task for ensuring both animal and human health. While the primary regulatory focus in feed is on Aflatoxin B1 as the precursor to this compound in milk, the inclusion of AFM1 in the analytical suite is the hallmark of a highly sensitive and comprehensive method.
Comparative Summary:
-
QuEChERS with d-SPE is a cost-effective, high-throughput method suitable for screening and for less complex feed matrices. It provides acceptable performance that can meet regulatory requirements.
-
Multi-Toxin Immunoaffinity Column (IAC) Clean-up represents the superior choice for performance. It delivers cleaner extracts, leading to higher accuracy, better precision, and lower detection limits. For laboratories conducting regulatory confirmation, analyzing challenging matrices, or aiming for the highest data quality, the IAC approach is the recommended solution.
Ultimately, the choice of method depends on the laboratory's specific goals, sample throughput, and the complexity of the feed matrices being analyzed. However, a rigorous validation process, as outlined in this guide, is non-negotiable for producing defensible and reliable data in the critical field of mycotoxin analysis.
References
- Zentai, A., et al. (2023). Carry-Over of Aflatoxin B1 from Feed to Cow Milk—A Review. Toxins (Basel), 15(3), 195. [Link]
- Semantic Scholar.
- Jedziniak, P., et al. (2017). Inter-laboratory validation of liquid chromatography–tandem mass spectrometry multi-mycotoxin determination in animal feed. Journal of the National Veterinary Research Institute, 61(1), 1-8. [Link]
- nutriNews. (2020).
- Trouw Nutrition. (2018).
- MDPI. (2022). Validation of an LC-MS Method for Quantification of Mycotoxins and Characterization of Fungal Strains Occurring in Food and Feed. [Link]
- Wageningen University & Research.
- PubMed. (2023).
- FDA. (2019). Guidance for Industry: Action Levels for Poisonous or Deleterious Substances in Human Food and Animal Feed. [Link]
- National Center for Biotechnology Information. (2020).
- VICAM. Technical Resource: Determination of this compound in Milk Using Immunoaffinity Chromatography Cleanup Coupled With UPLC and Fluorescence Detection. [Link]
- Waters Corporation. Determination of this compound in Milk Using Immunoaffinity Chromatography Cleanup Coupled With UPLC and Fluorescence Detection. [Link]
- African Journals Online. (2010).
- FSSAI. (2016). MANUAL OF METHODS OF ANALYSIS OF FOODS MYCOTOXINS. [Link]
- National Center for Biotechnology Information. (2014).
- MDPI. (2021). Simultaneous Presence of Mycotoxins in Feed Intended for Food-Producing Animals. [Link]
- ResearchGate. Maximum permissible limits of aflatoxin M 1 for milk and milk-products followed in various countries. [Link]
- National Center for Biotechnology Information. (2017). Validation of an UHPLC-MS/MS Method for Simultaneous Analysis of 11 Mycotoxins in Wheat Flour Using Immunoaffinity Column. [Link]
- University of Kentucky. Aflatoxins in Animal Feeds and Animal Feed Ingredients and Milk. [Link]
- Food Industry Consulting.
- MDPI. (2023).
- ResearchGate. Summary of the occurrence of aflatoxin B1 in 60 different samples of... [Link]
- National Center for Biotechnology Information. (2022). Occurrence of Co-Contamination and Interaction of Multi-Mycotoxins in Dairy Cow Feed in China. [Link]
- QCAP. (2023).
- Oxford Academic. (2024). Validation of the 11+Myco MS-PREP® Method for Determination of Aflatoxins, Fumonisins, Deoxynivalenol, Ochratoxin A, Zearalenone, HT-2, and T-2 Toxins in Cereals, Baby Food, Spices, and Animal Feed by Immunoaffinity Column with LC–MS/MS: AOAC Performance Tested MethodSM 112401. [Link]
Sources
- 1. Carry-Over of Aflatoxin B1 from Feed to Cow Milk—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benisonmedia.com [benisonmedia.com]
- 3. Carry-Over of Aflatoxin B1 from Feed to Cow Milk-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Technical Resource: Determination of this compound in Milk Using Immunoaffinity Chromatography Cleanup Coupled With UPLC and Fluorescence Detection [vicam.com]
- 5. Aflatoxin B1 and M1 contamination of animal feeds and milk from urban centers in Kenya - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nutrinews.com [nutrinews.com]
- 7. rs.uky.edu [rs.uky.edu]
- 8. food-industry.ca [food-industry.ca]
- 9. Inter-laboratory validation of liquid chromatography–tandem mass spectrometry multi-mycotoxin determination in animal feed – method transfer from the reference laboratory to regional laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Validation of an UHPLC-MS/MS Method for Simultaneous Analysis of 11 Mycotoxins in Wheat Flour Using Immunoaffinity Column - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
A Comparative Guide to Aflatoxin M1 Contamination in Dairy Products: Prevalence, Analysis, and Control
This guide offers an in-depth comparative analysis of Aflatoxin M1 (AFM1) contamination across a range of dairy products. Tailored for researchers, food scientists, and quality assurance professionals, this document synthesizes current scientific understanding of AFM1 prevalence, examines the critical differences in contamination levels between dairy matrices, evaluates the analytical methodologies for its detection, and discusses the implications of dairy processing on toxin stability. Our goal is to provide a comprehensive, authoritative resource grounded in experimental data to support informed decision-making in research and food safety.
Introduction: The Persistent Challenge of this compound
This compound (AFM1) is the hydroxylated metabolite of Aflatoxin B1 (AFB1), a potent mycotoxin produced by fungi of the Aspergillus genus, particularly A. flavus and A. parasiticus.[1] When lactating animals, such as dairy cows, consume feed contaminated with AFB1, it is metabolized in the liver and subsequently excreted into their milk as AFM1.[2][3][4] This carry-over process introduces a significant and persistent hazard into the human food chain.[5]
AFB1 is classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC), and its metabolite, AFM1, shares this classification due to its confirmed association with hepatocellular carcinoma.[2][6] The thermal stability of AFM1 means that routine dairy processing methods like pasteurization and sterilization do not effectively eliminate it, making control at the feed level paramount.[2][4][7][8]
The global nature of this issue has prompted regulatory bodies worldwide to establish maximum permissible limits (MPLs) for AFM1 in milk and dairy products to protect public health. These limits vary significantly, with the European Union enforcing one of the strictest standards at 0.050 µg/kg for milk and an even lower limit of 0.025 µg/kg for infant formula.[8][9][10] In contrast, the United States has set the action level at 0.5 µg/kg for milk.[8][9] This regulatory divergence underscores the ongoing scientific and policy discussions surrounding AFM1 risk management.
Comparative Analysis of AFM1 Contamination Across Dairy Matrices
The concentration of AFM1 is not static across different dairy products. The physicochemical properties of the toxin and the specifics of each manufacturing process dictate its final concentration, leading to significant variability.
Raw and Liquid Milk (Pasteurized, UHT)
Raw milk represents the primary entry point of AFM1 into the dairy supply chain. Contamination levels are directly influenced by the concentration of AFB1 in animal feed, which in turn is affected by climatic conditions like heat and humidity that favor mold growth on crops.[9][11] Due to the high thermal stability of AFM1, standard heat treatments such as pasteurization and Ultra-High Temperature (UHT) processing have a negligible impact on its concentration.[4][7][8][12] Consequently, the AFM1 level found in processed liquid milk is generally reflective of the initial contamination in the raw milk supply.
Fermented Products: Yogurt
During the fermentation process involved in making products like yogurt, a slight to moderate reduction in AFM1 concentration has been observed in some studies. This decrease, which can average around 25%, is often attributed to the binding of the toxin to the starter culture bacteria and potential partial degradation during acidification.[12][13] However, this reduction is not absolute, and the final product's safety remains dependent on the initial contamination level of the milk.[13]
Cheese: A Point of Concentration
Cheesemaking presents a unique scenario where AFM1 levels can become significantly concentrated compared to the original milk. AFM1 has a strong affinity for casein, the primary protein in milk.[9] During coagulation, AFM1 partitions predominantly into the curd, while a smaller fraction remains in the whey.[11] This results in a concentration factor that can make cheese, particularly hard cheeses with lower moisture content, a product of higher risk regarding AFM1 exposure.[9] The ripening and storage time of cheese generally do not affect AFM1 levels significantly.[9]
Table 1: Comparative Overview of this compound Contamination in Dairy Products
| Dairy Product | Typical AFM1 Prevalence (% Positive Samples) | Mean AFM1 Concentration (ng/kg) | Key Processing Factors |
| Raw Milk | 64.8%[11] | 52.51[11] | Baseline contamination from animal feed. |
| Pasteurized Milk | 88.7%[11] | 71.14[11] | AFM1 is heat-stable; levels reflect raw milk. |
| UHT Milk | 67.9%[11] | 82.57[11] | AFM1 is heat-stable; levels reflect raw milk. |
| Yogurt | 58.8%[11] | 46.74[11] | Potential for slight reduction due to fermentation and bacterial binding.[12][13] |
| Cheese | 49.8%[11] | Higher than milk | Significant concentration in the curd due to casein binding.[9][14] |
Note: Prevalence and concentration data are derived from a large-scale umbrella review of meta-analyses and can vary significantly by region, season, and analytical method used.[11]
Methodologies for this compound Detection: A Comparative Assessment
The accurate quantification of AFM1 is crucial for regulatory compliance and risk assessment. The choice of analytical method is a balance between throughput, sensitivity, cost, and the required level of confirmation.
Screening Methods: ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a rapid, high-throughput, and cost-effective method widely used for screening large numbers of samples.[15][16] This immunological technique relies on the specific binding of antibodies to AFM1. While excellent for quickly identifying presumptive positive samples, ELISA kits can be susceptible to matrix effects and cross-reactivity, which may lead to false positives. Therefore, it is standard practice to confirm any positive results from an ELISA screen using a chromatographic method.[15][16]
Confirmatory Methods: HPLC and LC-MS/MS
High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) is a robust and widely accepted confirmatory method.[17][18] To enhance sensitivity and selectivity, samples are typically passed through an immunoaffinity column (IAC) for cleanup and concentration prior to HPLC analysis.[8][19] The IAC contains antibodies that specifically bind AFM1, effectively isolating it from interfering matrix components.[19]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for mycotoxin analysis.[15][18] It offers unparalleled sensitivity, specificity, and confirmatory power by combining the separation capability of LC with the precise mass-to-charge ratio detection of MS/MS.[18] While this method provides the most reliable and defensible data, its higher cost and complexity are significant considerations.
Table 2: Comparison of Key Analytical Methods for this compound
| Method | Principle | Typical LOD (ng/kg) | Throughput | Cost | Primary Application |
| ELISA | Immunoassay | 5 - 10 | High | Low | Rapid screening of many samples. |
| HPLC-FLD | Chromatography | 1 - 5 | Medium | Medium | Quantitative analysis and confirmation. |
| LC-MS/MS | Mass Spectrometry | < 1 | Medium | High | Definitive confirmation and trace-level quantification. |
Experimental Protocol: AFM1 Quantification in Milk via IAC Cleanup and HPLC-FLD
This protocol outlines a validated and widely adopted workflow for the determination of AFM1 in milk, demonstrating a self-validating system through the use of specific cleanup and precise detection.
Diagram of the Experimental Workflow
Caption: Standard workflow for AFM1 analysis using IAC cleanup and HPLC-FLD.
Step-by-Step Methodology:
-
Sample Preparation (Defatting):
-
Warm a 50 mL milk sample to approximately 37°C.
-
Centrifuge the sample at 2000 x g for 15 minutes to separate the fat layer.
-
Remove and discard the upper fat layer.
-
Filter the lower skimmed milk portion through a glass microfiber filter. The rationale for this step is to remove fat and particulates that can clog the immunoaffinity column and interfere with chromatographic analysis.
-
-
Immunoaffinity Column (IAC) Cleanup:
-
Allow the IAC to reach room temperature.
-
Pass the entire filtered skim milk sample through the IAC at a slow, steady flow rate (e.g., 1-2 mL/min). The high specificity of the monoclonal antibodies bound to the column support ensures that only AFM1 is captured.
-
Wash the column with phosphate-buffered saline (PBS) or purified water to remove unbound matrix components. This washing step is critical for obtaining a clean extract and preventing detector interference.
-
Slowly pass air through the column to remove excess wash solution.
-
Elute the AFM1 from the column using a solvent like methanol. The solvent disrupts the antibody-antigen binding, releasing the purified toxin.
-
Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen.
-
-
Quantification by HPLC-FLD:
-
Reconstitute the dried extract in a known volume of the HPLC mobile phase.
-
Inject an aliquot into the HPLC system equipped with a C18 column and a fluorescence detector (Excitation: 365 nm, Emission: 435 nm).
-
Identify the AFM1 peak based on its retention time compared to a certified standard.
-
Construct a calibration curve using a series of known AFM1 standards and use it to calculate the concentration of AFM1 in the sample. This provides a validated, quantitative result.
-
The Aflatoxin Carry-Over Pathway
Effective control of AFM1 in dairy products begins with understanding its origin. The pathway from contaminated feed to milk is a critical control point.
Diagram of the AFM1 Carry-Over Pathway
Caption: The metabolic pathway from Aflatoxin B1 in feed to this compound in milk.
The conversion and transfer of AFB1 to AFM1 is a rapid process, with AFM1 detectable in milk within hours of ingestion of contaminated feed.[5][20] The carry-over rate, which represents the percentage of ingested AFB1 excreted as AFM1 in milk, typically ranges from 1% to 6%, with higher rates often observed in high-yielding dairy cows.[13][21]
Conclusion and Future Directions
The contamination of dairy products with this compound is a multifaceted issue that demands continuous vigilance. This guide demonstrates that while liquid milk reflects initial contamination levels, products like cheese can pose a greater risk due to the concentration of AFM1 during processing. The choice of analytical methodology is pivotal, with ELISA serving as a vital screening tool and chromatographic techniques like HPLC-FLD and LC-MS/MS providing the necessary confirmatory accuracy for regulatory enforcement.
The most effective strategy for mitigating AFM1 in the dairy chain is prevention at the source: controlling AFB1 contamination in animal feed through good agricultural and storage practices.[9][22] Future research should continue to focus on novel, cost-effective methods for both the detection of AFM1 in dairy products and the detoxification of AFB1 in animal feeds. For scientists and industry professionals, a comprehensive understanding of these comparative aspects is essential for safeguarding public health and ensuring the global integrity of the dairy supply.
References
- Mapping Global Research Trends on this compound in Dairy Products: An Integrative Review of Prevalence, Toxicology, and Control Approaches. (n.d.). MDPI.
- A 20-Year Data Review on the Occurrence of this compound in Milk and Dairy Products in Mediterranean Countries—Current Situation and Exposure Risks. (n.d.). MDPI.
- Occurrence and Stability of Aflatoxin M 1 in Milk and Milk Products: A Worldwide Review. (n.d.). ResearchGate.
- Methods for determination of aflatoxin M 1 in milk and milk products—a review of performance characteristics. (n.d.). Taylor & Francis Online.
- A Review on Public Health Hazards of this compound, in Milk, and Dairy Products. (n.d.). ResearchGate.
- This compound in milk and dairy products – A mini review. (2022). PTFOS Repozitorij.
- Prevalence and concentration of this compound in milk and dairy products: an umbrella review of meta-analyses. (2024). Oxford Academic.
- Detection Methods for this compound in Dairy Products. (2020). PMC - NIH.
- Re-evaluation of this compound transfer into milk of high-yielding cows considering ration composition. (2022). Wageningen University & Research.
- (PDF) Detection Methods for this compound in Dairy Products. (n.d.). ResearchGate.
- Pasteurisation and fermentation effects on this compound stability. (n.d.). ResearchGate.
- Technical Resource: Determination of this compound in Milk Using Immunoaffinity Chromatography Cleanup Coupled With UPLC and Fluorescence Detection. (n.d.). VICAM.
- Carry-over of aflatoxin B1-feed into this compound-milk in dairy cows treated with natural sources of aflatoxin and bentonite. (n.d.). Wageningen University & Research.
- Carry-Over of Aflatoxin B1 from Feed to Cow Milk—A Review. (n.d.). MDPI.
- Vigilance needed to prevent this compound contamination in milk. (2021). New Food magazine.
- carry-over of aflatoxin b1-feed into this compound-milk in dairy cows treated with. (n.d.). undip e-journal system.
- Aflatoxins in Dairy Products – an ongoing global challenge. (n.d.). LGC Standards.
- This compound in milk and milk products: Impact and management. (n.d.). eFeedLink.
- Aflatoxin-M1 in dairy products and detection methods. (n.d.). Jetir.Org.
- Stability and toxicity of this compound during storage and processing of milk? (2018). ResearchGate.
- Aflatoxins in Milk: What Causes AFM1 and How to Prevent It. (n.d.).
- Why this compound Limits Vary Wildly Around the World. (n.d.). SGS Digicomply.
Sources
- 1. repozitorij.ptfos.hr [repozitorij.ptfos.hr]
- 2. mdpi.com [mdpi.com]
- 3. Aflatoxins in Dairy Products | LGC Standards [lgcstandards.com]
- 4. Aflatoxins in Milk: What Causes AFM1 and How to Prevent It [neotest.eu]
- 5. ejournal.undip.ac.id [ejournal.undip.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. newfoodmagazine.com [newfoodmagazine.com]
- 9. mdpi.com [mdpi.com]
- 10. Re-evaluation of this compound transfer into milk of high-yielding cows considering ration composition [jafs.com.pl]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. eFeedLink - this compound in milk and milk products: Impact and management [m.efeedlink.com]
- 14. researchgate.net [researchgate.net]
- 15. Detection Methods for this compound in Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. jetir.org [jetir.org]
- 19. Technical Resource: Determination of this compound in Milk Using Immunoaffinity Chromatography Cleanup Coupled With UPLC and Fluorescence Detection [vicam.com]
- 20. research.wur.nl [research.wur.nl]
- 21. mdpi.com [mdpi.com]
- 22. digicomply.com [digicomply.com]
Aflatoxin M1 in human breast milk compared to bovine milk levels
An In-Depth Comparative Analysis of Aflatoxin M1 in Human Breast Milk and Bovine Milk for Researchers and Drug Development Professionals
Introduction to this compound: A Global Health Concern
This compound (AFM1) is a hydroxylated metabolite of Aflatoxin B1 (AFB1), a potent mycotoxin produced by Aspergillus species of fungi.[1] AFB1 is classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC), and AFM1 is also considered a Group 1 carcinogen due to its established association with hepatocellular carcinoma.[1][2] This mycotoxin is a significant public health concern due to its stability during heat treatment and processing, allowing it to persist in milk and dairy products.[2] The primary route of human exposure to AFM1 is through the consumption of contaminated milk and dairy products, making it a critical area of study for food safety and public health.[1] For infants, the primary source of nutrition can be a significant route of exposure, making the comparison of AFM1 levels in human breast milk and bovine milk particularly crucial.
Comparative Analysis of this compound Levels: Human Breast Milk vs. Bovine Milk
The contamination of milk with AFM1 is a global issue, with varying prevalence and concentration levels across different regions. The primary determinant of AFM1 levels in both human and bovine milk is the dietary intake of AFB1.
Bovine Milk: Dairy cattle are exposed to AFB1 through contaminated feed, which commonly includes maize, cottonseed, and peanuts.[3] Once ingested, AFB1 is metabolized in the liver to AFM1 and subsequently secreted into the milk.[4] The carry-over rate of AFB1 to AFM1 in dairy cows is influenced by several factors, but it is estimated that about 3% of ingested AFB1 is converted to AFM1 in milk.[5] Studies have shown a wide range of AFM1 contamination in raw and processed bovine milk globally. For instance, a study in Jordan found that 66% of fresh animal milk samples exceeded the European Commission (EC) regulation limits.[6] Another study in China detected AFM1 in a significant portion of milk samples, with levels varying based on the region and season.[1]
Human Breast Milk: For lactating mothers, the primary source of AFM1 is the consumption of foods contaminated with AFB1, such as cereals, nuts, and even dairy products containing AFM1.[7][8] The presence of AFM1 in human breast milk is a direct route of exposure for infants, who are particularly vulnerable to the toxic effects of aflatoxins. A systematic review highlighted that over half of lactating women's breast milk samples in Africa contained AFM1.[9] A study in Turkey found a high prevalence of AFM1 in human milk, emphasizing the need for monitoring and assessing the extent of exposure in different populations.[10] The nutritional habits of breastfeeding mothers have a significant impact on the AFM1 levels in their breast milk.[7]
The following table summarizes the findings of various studies on AFM1 levels in both human breast milk and bovine milk, providing a comparative overview of contamination levels reported in different geographical locations.
| Milk Type | Country/Region | Number of Samples | Positive Samples (%) | Concentration Range (ng/L) | Reference |
| Human Breast Milk | Turkey | 90 | 83.3 | 5.00–23.18 | [10] |
| Iran (Rafsanjan) | 150 | 65 | 5.02–41.25 | [11][12] | |
| Mexico (Monterrey) | 123 | 100 | 5.00–66.23 | [13] | |
| Turkey (Istanbul) | 61 | 13.1 | 5.10–6.90 | [14] | |
| Bovine Milk (Raw) | Jordan | - | 100 | 9.71–288.68 | [6] |
| China | 12 | - | 0.32–0.50 (ng/ml) | [1] | |
| Ecuador | 209 | 100 | - | [15] | |
| Bovine Milk (Pasteurized) | Jordan | - | 100 | 14.60–216.78 | [6] |
Metabolic Pathway of Aflatoxin Contamination
The conversion of AFB1 to AFM1 is a critical step in the contamination of milk. This metabolic process primarily occurs in the liver of both humans and dairy cattle. The following diagram illustrates this pathway.
Metabolic pathway of Aflatoxin B1 to this compound and its excretion into milk.
Analytical Methodologies for AFM1 Detection
Accurate and sensitive detection of AFM1 in milk is essential for monitoring contamination and ensuring food safety. The most common analytical methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC).
Competitive ELISA for this compound Detection
Competitive ELISA is a widely used screening method due to its high throughput, sensitivity, and relatively low cost. The principle of this assay is the competition between the AFM1 in the sample and a known amount of enzyme-labeled AFM1 for binding to a limited number of specific antibodies coated on a microplate.
Experimental Protocol: Competitive ELISA
-
Sample Preparation:
-
Assay Procedure:
-
Add 100 µL of standards and prepared samples in duplicate to the antibody-coated microplate wells.
-
Incubate for a specified time (e.g., 30-60 minutes) at room temperature to allow AFM1 to bind to the antibodies.[9]
-
Wash the plate multiple times with a washing buffer to remove any unbound components.[9]
-
Add 100 µL of AFM1-enzyme conjugate (e.g., AFM1-HRP) to each well.[9]
-
Incubate for a specified time (e.g., 15-60 minutes) at room temperature. During this step, the conjugate will bind to the remaining antibody sites.[9]
-
Wash the plate again to remove the unbound conjugate.[9]
-
Add 100 µL of a chromogenic substrate solution (e.g., TMB) to each well and incubate in the dark. The enzyme on the bound conjugate will convert the substrate into a colored product.[9][15]
-
Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
The concentration of AFM1 in the sample is inversely proportional to the color intensity. A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of AFM1 in the samples is then determined from this curve.
-
Experimental Workflow: Competitive ELISA for AFM1
Workflow for the competitive ELISA detection of this compound in milk.
Regulatory Frameworks: A Global Perspective
To protect public health, various international and national bodies have established maximum permissible limits for AFM1 in milk and dairy products. These limits can vary significantly between countries.
| Regulatory Body | Region/Country | Product | Maximum Limit (µg/kg) | Reference |
| European Commission (EC) | European Union | Raw milk, heat-treated milk, and milk for the manufacture of milk-based products | 0.05 | [4] |
| Infant formulae and follow-on formulae | 0.025 | [4] | ||
| U.S. Food and Drug Administration (FDA) | United States | Milk | 0.5 | [4] |
| Codex Alimentarius Commission | International | Milk | 0.5 | [4] |
Health Implications and Risk Assessment
The presence of AFM1 in milk, particularly in human breast milk, poses a significant health risk to infants. Due to their low body weight and high milk consumption relative to their size, infants are more susceptible to the adverse effects of aflatoxins. Chronic exposure to AFM1 is associated with an increased risk of liver cancer.[1] While some studies suggest a link between AFM1 exposure and child growth impairment, the evidence is currently contradictory and requires further investigation. The stringent regulations in some regions, like the European Union, reflect the precautionary approach to minimize exposure, especially in vulnerable populations.
Conclusion
The contamination of both human breast milk and bovine milk with this compound is a significant global food safety issue. While the primary source of contamination differs—maternal diet for breast milk and animal feed for bovine milk—the end result is the potential exposure of consumers, particularly infants, to this carcinogen. This comparative guide highlights the prevalence, metabolic pathways, analytical detection methods, and regulatory landscapes of AFM1 in these two critical food sources. For researchers and drug development professionals, understanding these nuances is essential for developing effective mitigation strategies, improving diagnostic tools, and informing public health policies to safeguard consumer health. Continuous monitoring and research are imperative to better understand the risks and to develop interventions to reduce AFM1 contamination in the global milk supply.
References
- Mapping Global Research Trends on this compound in Dairy Products: An Integrative Review of Prevalence, Toxicology, and Control Approaches. MDPI.
- Afl
- This compound in Milk.
- Prevalence and concentration of this compound in milk and dairy products: an umbrella review of meta-analyses. Oxford Academic.
- Determining the this compound levels in breast milk. European Review for Medical and Pharmacological Sciences. 2023-04-28.
- Aflatoxin B1 and M1 contamination of animal feeds and milk
- Recent Advances in the Detection of this compound in Milk and Dairy Products. MDPI.
- This compound in milk and dairy products: The state of the evidence for child growth impairment. PubMed. 2024-09-18.
- Determination of this compound in breast milk and rel
- This compound Levels in Raw Milk, Pasteurised Milk and Infant Formula. PubMed Central.
- 15, Issue. Open Veterinary Journal.
- (PDF) this compound in Milk: Occurrence, Toxicity and Mitigation.
- Determination of this compound in breast milk and rel
- Current Medical Mycology - Assessment of this compound in human breast milk in Rafsanjan, Iran.
- Prevalences of aflatoxin (AFM1) in raw milk: A review. BIO Web of Conferences.
- Human Breast Milk Contamination with Aflatoxins, Impact on Children's Health, and Possible Control Means: A Review. PubMed Central.
- This compound in human breast milk: A global systematic review, meta-analysis, and risk assessment study (Monte Carlo simul
- Occurrence of this compound in Raw and Processed Milk: A Contribution to Human Exposure Assessment After 12 Years of Investig
- Detection of Aflatoxin M-1 in Human Breast Milk and Raw Cow's Milk in Istanbul, Turkey.
- Levels of this compound in Breast Milk of Lactating Mothers in Monterrey, Mexico: Exposure and Health Risk Assessment of Newborns. MDPI.
- Assessment of Aflatoxin M1 in human breast milk in Rafsanjan, Iran. PMC - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. africanfoodsafetynetwork.org [africanfoodsafetynetwork.org]
- 3. waters.com [waters.com]
- 4. Detection Methods for this compound in Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Strategy for Sample Preparation: Using Egg White Gel to Promote the Determination of this compound Content in Milk Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Competitive ELISA Assay | Ensure Food Safety Today — AntoxenLab [antoxenlab.com]
- 8. hygiena.com [hygiena.com]
- 9. food.r-biopharm.com [food.r-biopharm.com]
- 10. content.abcam.com [content.abcam.com]
- 11. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 12. prognosis-biotech.com [prognosis-biotech.com]
- 13. Determination of this compound in Milk by ELISA Technique in Mashad (Northeast of Iran) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. Determination of this compound in Raw Milk Using an HPLC-FL Method in Comparison with Commercial ELISA Kits—Application in Raw Milk Samples from Various Regions of Greece [mdpi.com]
Correlation of Aflatoxin B1 in feed with Aflatoxin M1 in milk
An In-Depth Technical Guide to the Correlation, Analysis, and Mitigation of Aflatoxin B1 in Feed and Aflatoxin M1 in Milk
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the critical relationship between Aflatoxin B1 (AFB1) in animal feed and its metabolic byproduct, this compound (AFM1), in milk. Designed for researchers, regulatory scientists, and dairy industry professionals, this document delves into the biochemical transformation, influencing factors, comparative analytical methodologies, and global regulatory standards that define this food safety challenge.
Introduction: The Unavoidable Link Between Feed and Milk Contamination
Aflatoxins are potent mycotoxins produced by certain molds, particularly Aspergillus flavus and Aspergillus parasiticus, which can grow on various agricultural commodities used in animal feed, such as maize, cottonseed, and peanuts[1]. Aflatoxin B1 (AFB1) is recognized as the most toxic and is classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC)[2][3].
When lactating animals, such as dairy cows, ingest feed contaminated with AFB1, a portion is metabolized in the liver and excreted in milk as this compound (AFM1)[4][5]. AFM1, the 4-hydroxy derivative of AFB1, is also classified as a Group 1 carcinogen[3][6]. Although slightly less potent than its parent compound, its presence in milk—a staple food, especially for vulnerable populations like infants and children—poses a significant public health risk[7][8]. The stability of AFM1 during pasteurization and other heat treatments means it cannot be eliminated by standard milk processing methods, making control of AFB1 in feed the primary critical point for ensuring dairy product safety[9][10].
This guide objectively compares the factors governing this correlation, the analytical techniques for their quantification, and the regulatory frameworks designed to protect consumers.
The Metabolic Journey: From AFB1 to AFM1
The conversion of AFB1 to AFM1 is a biological process of detoxification and excretion. After a dairy cow consumes contaminated feed, AFB1 is rapidly absorbed through the gastrointestinal tract[11]. The primary site of biotransformation is the liver, where a cascade of enzymatic reactions occurs[5][12].
Mechanism of Biotransformation: The key enzymes responsible for metabolizing AFB1 are the cytochrome P450 (CYP450) monooxygenases located in the liver[5][13]. These enzymes catalyze the hydroxylation of AFB1 at the C4 position, converting it into AFM1[5][14]. This metabolite is more water-soluble than AFB1, facilitating its excretion from the body. While some AFM1 is excreted in urine and bile, a significant portion is secreted into the milk via the mammary glands[5][15]. The appearance of AFM1 in milk is rapid, often detectable within 12-24 hours of the initial AFB1 ingestion[7][15][16].
Quantifying the Correlation: The Carry-Over Rate
The "carry-over rate" (COR) is the percentage of ingested AFB1 that is converted to and excreted as AFM1 in milk. This rate is a critical parameter for risk assessment and for setting regulatory limits on AFB1 in animal feed.
| Factor | Influence on Carry-Over Rate | Causality / Explanation | Supporting Sources |
| AFB1 Intake | Linear relationship between AFB1 intake and AFM1 concentration in milk. COR itself may not be directly affected by the dose. | Higher intake leads to a proportionally higher amount of substrate for liver enzymes, resulting in greater AFM1 production and excretion.[4][11][20] | The absolute amount of AFM1 excreted is dependent on the total AFB1 consumed.[11] |
| Milk Yield | Positive correlation; higher milk production is associated with a higher COR. | High-yielding cows have increased metabolic rates and blood flow to the mammary glands, enhancing the efficiency of AFM1 transfer into milk.[4][18][19] | Some studies have found the carry-over can increase exponentially with milk yield.[19] |
| Animal Health & Species | Liver health is crucial. Species and even breeds show variability. | A healthy liver is more efficient at metabolizing toxins. Genetic differences in metabolic enzyme activity exist between species (e.g., cows, goats, sheep) and breeds.[4][21] | Carry-over rates in sheep and goats are generally lower than in high-producing dairy cows.[4] |
| Lactation Stage | Higher COR in mid-lactation compared to late-lactation. | Metabolic activity and milk production peak during mid-lactation, leading to more efficient toxin transfer.[19] | One study reported a mean COR of 5.8% in mid-lactation versus 2.5% in late-lactation cows under the same exposure.[19] |
| Diet Composition | The feed matrix can influence AFB1 bioavailability. | The presence of adsorbents or certain nutrients can reduce the absorption of AFB1 from the gut, lowering the amount available for metabolic conversion. | The particle size of feed can also influence the rate.[4][17] |
Comparative Analysis of Detection Methodologies
Accurate surveillance of AFB1 in feed and AFM1 in milk requires robust and validated analytical methods. The choice of method often involves a trade-off between speed, sensitivity, cost, and the need for confirmation.
| Method | Principle | Typical Use | Sensitivity (LOD/LOQ) | Pros | Cons |
| ELISA | Enzyme-Linked Immunosorbent Assay; antibody-based colorimetric detection. | Rapid screening of large numbers of samples. | Low ppb (µg/kg) range. | Fast, cost-effective, high-throughput, minimal sample prep.[10][22] | Prone to false positives (cross-reactivity); requires confirmation of positive results.[23] |
| HPLC-FLD | High-Performance Liquid Chromatography with Fluorescence Detection. | Quantitative analysis; often used as a reference method. | Very low ppb (e.g., LOD for AFM1 ~0.005 µg/kg).[24] | High sensitivity and selectivity, well-established and validated (e.g., AOAC Official Methods).[24][25] | Requires extensive sample cleanup (e.g., IAC), post-column derivatization for some aflatoxins, longer analysis time.[23] |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry. | Confirmatory analysis and multi-mycotoxin quantification. | Extremely sensitive (sub-ppb or ppt range).[26][27] | Highest specificity and sensitivity, can confirm molecular identity, allows for multi-analyte methods.[14][26] | High instrument cost, requires highly skilled operators, potential for matrix effects.[26] |
Standard Experimental Protocol: Quantification of AFM1 in Milk using IAC Cleanup and UPLC-FLD
This protocol represents a common, validated workflow for the accurate determination of AFM1, reflecting the principles behind AOAC official methods. The causality behind each step is explained to ensure a self-validating system.
1. Sample Preparation (Fat Removal)
-
Step: Pipette 10 mL of a raw milk sample into a centrifuge tube.
-
Step: Centrifuge at 3000 x g for 15 minutes at 4°C.
-
Causality: AFM1 is not highly fat-soluble[9]. Centrifugation separates the milk into a solid fat layer (top), skim milk (middle), and a pellet of somatic cells (bottom). Removing the fat layer prevents clogging of the analytical column and reduces matrix interference.
-
-
Step: Carefully collect the skimmed milk portion for analysis.
2. Immunoaffinity Column (IAC) Cleanup
-
Step: Allow the IAC (containing anti-AFM1 antibodies) to reach room temperature.
-
Step: Pass the prepared skim milk sample through the IAC at a slow, controlled flow rate (e.g., 1-2 drops/second).
-
Step: Wash the column with purified water or a specified buffer to remove any remaining non-specific matrix components.
-
Step: Elute the bound AFM1 from the column using a small volume of a strong organic solvent (e.g., methanol).
-
Causality: The solvent denatures the antibodies, releasing the purified AFM1 into the collection vial.
-
3. Instrumental Analysis (UPLC-FLD)
-
Step: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of mobile phase.
-
Causality: This step concentrates the analyte and ensures it is dissolved in a solvent compatible with the chromatographic system.
-
-
Step: Inject the reconstituted sample into the UPLC-FLD system.
-
System: ACQUITY UPLC with a fluorescence detector (Excitation: 360 nm, Emission: 440 nm).
-
Column: C18 reverse-phase column.
-
-
Step: Quantify the AFM1 concentration by comparing the peak area from the sample to a calibration curve prepared from certified reference standards.[28][29]
4. Method Validation
-
*Trustworthiness: To ensure data integrity, the method must be validated by analyzing spiked blank milk samples at relevant concentrations. Key validation parameters include:
Global Regulatory Landscape: A Comparative Overview
Regulatory limits for AFB1 in feed and AFM1 in milk vary globally, reflecting different approaches to risk management. The European Union has established the most stringent regulations worldwide.[9]
| Region/Authority | Max Level for AFB1 in Dairy Cattle Feed | Max Level for AFM1 in Raw Milk | Reference |
| European Union (EU) | 5 µg/kg (ppb) | 0.05 µg/kg (ppb) | [30] |
| United States (FDA) | 20 µg/kg (ppb) | 0.5 µg/kg (ppb) | [13][31] |
| India (FSSAI) | 20 µg/kg (ppb) | 0.5 µg/kg (ppb) | [13] |
These differing limits have significant implications for international trade and underscore the importance of sensitive analytical methods to ensure compliance. The EU's low threshold for AFM1 necessitates a robust monitoring system for AFB1 in feed to prevent economic losses from milk rejection.[22]
Mitigation Strategies: Breaking the Contamination Chain
Since AFM1 cannot be reliably removed from milk, prevention is the most effective strategy. This involves controlling AFB1 levels in the feed supply chain.
-
Agricultural Practices: Implementing Good Agricultural Practices (GAPs) to minimize mold growth during crop cultivation, harvesting, and storage is the first line of defense. This includes proper drying of grains and preventing insect damage.[32]
-
Feed Monitoring: Regular testing of feed ingredients for AFB1 is crucial for dairy producers to reject contaminated lots and ensure their final rations are compliant.
-
Detoxification using Adsorbents: The most common and practical intervention is the inclusion of mycotoxin-binding agents in animal feed.
-
Clay-based binders (Bentonite, Montmorillonite): These aluminosilicate clays have a high affinity for the planar structure of AFB1. They adsorb the toxin in the animal's gastrointestinal tract, preventing its absorption into the bloodstream and subsequent transfer to milk.[33][34] Numerous studies have demonstrated that adding these clays to contaminated diets significantly reduces AFM1 excretion in milk.[34]
-
Yeast Cell Wall Products: Components like glucomannans derived from yeast cell walls can also bind mycotoxins.
-
-
Chemical and Biological Methods: While less common in routine practice, methods involving chemical agents (e.g., acids, ammonia) or microbial degradation can detoxify feed but may have drawbacks related to cost, safety, and nutritional impact.[35][36]
Conclusion and Future Perspectives
The correlation between AFB1 in feed and AFM1 in milk is direct, well-established, and governed by the metabolic processes of the dairy animal. The carry-over rate, while variable, provides a quantitative link that is fundamental to food safety management. High-yielding cows present a greater challenge due to their increased metabolic efficiency and higher carry-over rates.
A comparison of analytical methods reveals a clear hierarchy: ELISA serves as an effective tool for rapid screening, while chromatographic methods like HPLC-FLD and LC-MS/MS provide the sensitivity and specificity required for regulatory confirmation. The most effective risk management strategy remains the prevention of AFB1 contamination at the feed level, with the use of validated toxin adsorbents being a critical control measure.
Future research should continue to focus on developing more cost-effective and rapid detection methods, exploring novel and more efficient binding agents, and understanding the synergistic effects of multiple mycotoxins on animal health and carry-over dynamics. Harmonizing international regulations would also facilitate global trade and ensure a consistent standard of safety for consumers worldwide.
References
- Carry-Over of Aflatoxin B1 from Feed to Cow Milk—A Review - PMC - NIH
- An overview of aflatoxin B1 biotransformation and this compound secretion in lact
- Species Differences in the Biotransformation of Aflatoxin B1: Primary Determinants of Relative Carcinogenic Potency in Different Animal Species - MDPI
- Detoxification of Aflatoxin B1 in Poultry and Fish Feed by Various Chemicals - Biological Sciences - PJSIR
- This compound in milk and dairy products: global occurrence and potential decontamination str
- The metabolism and biotransformation of AFB1: Key enzymes and p
- Carry-Over of Aflatoxin B1 from Feed to Cow Milk—A Review - Semantic Scholar
- Biotransformation and detoxification of aflatoxin B1 by extracellular extract of Cladosporium uredinicola - PMC - NIH
- This compound OCCURRENCE IN DAIRY PRODUCTS WORLDWIDE: SUMMARY OF LITERATURE REVIEW AND POLICY IMPLIC
- The metabolism pathways of AFB1 in lactating dairy cows (adopted but...
- An overview of aflatoxin B1 biotransformation and this compound secretion in lact
- Key factors influencing this compound concentration in dairy products: A comprehensive review - Semantic Scholar
- The Presence of this compound in Milk and Dairy Products in Our Country and in The World
- Prevalence and concentration of this compound in milk and dairy products: an umbrella review of meta-analyses - Oxford Academic
- Mapping Global Research Trends on this compound in Dairy Products: An Integrative Review of Prevalence, Toxicology, and Control Approaches - MDPI
- (PDF)
- Validation of an LC-MS Method for Quantification of Mycotoxins and Characterization of Fungal Strains Occurring in Food and Feed - MDPI
- Detoxification of Aflatoxin B1 by Phytochemicals in Agriculture and Food Science - PubMed
- Pathways of aflatoxin B 1 biotransformation and excretion in humans....
- Detoxification of aflatoxin B1 in broiler chickens by a triple-action feed additive - Taylor & Francis Online
- Validation and application of an analytical method for the determination of mycotoxins in crackers by UPLC-MS/MS - SciELO
- Biological System Responses of Dairy Cows to Aflatoxin B1 Exposure Revealed with Metabolomic Changes in Multiple Biofluids - NIH
- Booklet on Afl
- Carry-Over of Aflatoxin B1 to this compound in High Yielding Israeli Cows in Mid- and Late-Lact
- carry-over of aflatoxin b1-feed into this compound-milk in dairy cows tre
- Detoxification of aflatoxin B 1 in broiler chickens by a triple-action feed additive
- Detoxification of aflatoxin in poultry feed: a review from experimental trials - Lohmann Breeders
- This compound Levels in Raw Milk, Pasteurised Milk and Infant Formula - PubMed Central
- Procedure for Detection of Aflatoxin B1 and M1 in Urine by High Performance Liquid Chromatography with Fluorescence Detection. - Protocols.io
- (PDF)
- Development and Validation of Analytical Methods for Mycotoxins in Food, Medicinal Herbs and Feed
- Procedure for this compound and B1 in Liver by HPLC-Fluorescence Detection with Pre-column Derivatiz
- Aflatoxins in Animal Feeds and Animal Feed Ingredients and Milk - University of Kentucky
- In Vivo Kinetics and Biotransformation of Aflatoxin B1 in Dairy Cows Based on the Establishment of a Reliable UHPLC-MS/MS Method - PMC - NIH
- Analysis of mycotoxins - IARC Public
- Occurrence and associated factors of this compound in raw cow milk in South Gondar Zone, North West Ethiopia, 2020 - NIH
- (PDF)
- Re-evaluation of this compound transfer into milk of high-yielding cows considering r
- Compliance between Food and Feed Safety: Eight-Year Survey (2013–2021) of this compound in Raw Milk and Aflatoxin B1 in Feed in Northern Italy - MDPI
- Determination of this compound in Milk Using Immunoaffinity Chromatography Cleanup Coupled With UPLC and Fluorescence Detection - Waters Corpor
- Current Developments of Analytical Methodologies for Aflatoxins’ Determination in Food during the Last Decade (2013–2022), with a Particular Focus on Nuts and Nut Products - PMC - PubMed Central
- Dietary aflatoxin B1-related risk factors for the presence of this compound in raw milk of cows
- Vigilance needed to prevent this compound contamin
- Aflatoxin B1 and M1 contamination of animal feeds and milk
- Aflatoxins - European Commission's Food Safety
- Afl
- Reducing afl
- Detection Methods for Afl
- Excretion pattern of this compound in milk of goats fed a single dose of afl
Sources
- 1. Aflatoxin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Mapping Global Research Trends on this compound in Dairy Products: An Integrative Review of Prevalence, Toxicology, and Control Approaches [mdpi.com]
- 4. Carry-Over of Aflatoxin B1 from Feed to Cow Milk—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of aflatoxin B1 biotransformation and this compound secretion in lactating dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Occurrence and associated factors of this compound in raw cow milk in South Gondar Zone, North West Ethiopia, 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. newfoodmagazine.com [newfoodmagazine.com]
- 10. Detection Methods for this compound in Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ejournal.undip.ac.id [ejournal.undip.ac.id]
- 12. The metabolism and biotransformation of AFB1: Key enzymes and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nddb.coop [nddb.coop]
- 14. In Vivo Kinetics and Biotransformation of Aflatoxin B1 in Dairy Cows Based on the Establishment of a Reliable UHPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dietary aflatoxin B1-related risk factors for the presence of this compound in raw milk of cows from Ecuador - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aflatoxin B1 and M1 contamination of animal feeds and milk from urban centers in Kenya - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Carry-Over of Aflatoxin B1 from Feed to Cow Milk—A Review | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Carry-Over of Aflatoxin B1 to this compound in High Yielding Israeli Cows in Mid- and Late-Lactation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Species Differences in the Biotransformation of Aflatoxin B1: Primary Determinants of Relative Carcinogenic Potency in Different Animal Species | MDPI [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Current Developments of Analytical Methodologies for Aflatoxins’ Determination in Food during the Last Decade (2013–2022), with a Particular Focus on Nuts and Nut Products - PMC [pmc.ncbi.nlm.nih.gov]
- 24. waters.com [waters.com]
- 25. publications.iarc.who.int [publications.iarc.who.int]
- 26. mdpi.com [mdpi.com]
- 27. scielo.br [scielo.br]
- 28. Procedure for Detection of Aflatoxin B1 and M1 in Urine by High Performance Liquid Chromatography with Fluo... [protocols.io]
- 29. Procedure for this compound and B1 in Liver by HPLC-Fluorescence Detection with Pre-column Derivatization [protocols.io]
- 30. Aflatoxins - Food Safety - European Commission [food.ec.europa.eu]
- 31. rs.uky.edu [rs.uky.edu]
- 32. Key factors influencing this compound concentration in dairy products: A comprehensive review | Semantic Scholar [semanticscholar.org]
- 33. Detoxification of aflatoxin in poultry feed: a review from experimental trials - Lohmann Breeders [lohmann-breeders.com]
- 34. Reducing aflatoxins excretion in milk [dellait.com]
- 35. tandfonline.com [tandfonline.com]
- 36. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Analytical Determination of Aflatoxin M1
Authored for Researchers, Scientists, and Drug Development Professionals
Aflatoxin M1 (AFM1), a hydroxylated metabolite of the potent carcinogen Aflatoxin B1 (AFB1), represents a significant concern for global food safety, particularly within the dairy industry.[1][2] When dairy cattle consume feed contaminated with AFB1, their biological processes convert it into AFM1, which is then excreted in milk.[2][3] This toxin is relatively stable through pasteurization and processing, meaning it can persist in various dairy products consumed by humans.[4][5] Given that AFM1 is classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC), its rigorous detection and quantification are paramount for consumer protection.[4][6]
This guide provides an in-depth comparison of the principal analytical methodologies for AFM1 determination. It moves beyond a simple listing of techniques to explore the causality behind experimental choices, offering field-proven insights to help researchers select the most appropriate method for their specific needs, whether for rapid screening, regulatory compliance, or confirmatory analysis.
The Regulatory Landscape: Setting the Standard
The necessity for sensitive and reliable analytical methods is driven by stringent international regulations. Regulatory limits for AFM1 in milk and dairy products vary globally, establishing the benchmark for required analytical performance.
-
European Union (EU): The EU enforces some of the strictest limits, with a maximum level of 0.05 µg/kg (50 parts per trillion, ppt) for raw and heat-treated milk. For infant formulae and follow-on formulae, the limit is even lower at 0.025 µg/kg (25 ppt).[4][7]
-
U.S. Food and Drug Administration (FDA): The FDA has set an action level of 0.5 µg/kg (500 ppt) for AFM1 in milk.[2][8][9]
These regulatory thresholds demand analytical methods capable of accurately quantifying AFM1 at trace levels, often in complex matrices like milk and cheese.
Core Analytical Strategies: A Comparative Overview
The determination of AFM1 is primarily accomplished through three major classes of analytical techniques: chromatographic methods, immunoassays, and emerging biosensor technologies. Each offers a unique balance of sensitivity, specificity, throughput, and cost.[10][11][12]
| Method | Principle | Primary Use | Sensitivity | Specificity | Throughput | Cost |
| HPLC-FLD | Chromatographic separation followed by fluorescence detection. | Quantification & Confirmation | High | High | Low-Medium | Medium-High |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection. | Confirmation & Quantification | Very High | Very High | Medium | High |
| ELISA | Antigen-antibody binding with an enzymatic colorimetric reaction. | Screening | High | Moderate-High | High | Low |
| Biosensors | Biological recognition element paired with a signal transducer. | Rapid Screening (Emerging) | Varies (Potentially Very High) | High | High | Low (Potential) |
Deep Dive 1: Chromatographic Methods - The Gold Standard
Chromatographic techniques are the cornerstone of regulatory and confirmatory analysis for AFM1, prized for their accuracy and reliability.[13] They involve an initial extraction of the toxin from the sample, a cleanup step to remove interfering matrix components, and finally, separation and quantification.[5]
Immunoaffinity Column (IAC) Cleanup: The Key to Specificity
A critical and widely adopted step in sample preparation for chromatographic analysis is the use of immunoaffinity columns (IAC).[3][4]
-
Causality of Choice: Milk is a complex matrix containing fats, proteins, and sugars that can interfere with detection.[14] IACs contain monoclonal antibodies highly specific to AFM1.[15] When the milk extract is passed through the column, the AFM1 binds to these antibodies, while matrix components are washed away. The purified AFM1 is then eluted with a solvent, resulting in a clean extract with high recovery rates (often ≥90%).[15][16] This high degree of specificity is crucial for achieving the low detection limits required by regulations.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is a robust and widely used reference method for AFM1 quantification.[17]
-
Principle of Operation: The cleaned-up sample extract is injected into an HPLC system, where AFM1 is separated from other compounds on a reversed-phase column. Because native AFM1 has weak fluorescence in common mobile phases, a post-column derivatization step is often required. This involves reacting the eluted AFM1 with a reagent (like trifluoroacetic acid) to enhance its fluorescence, allowing for highly sensitive detection.[18]
-
Performance: HPLC-FLD methods, particularly when coupled with IAC cleanup, can achieve limits of detection (LOD) well below the stringent EU regulatory limits, often in the range of 0.005 to 0.02 µg/kg.[3][19] Collaborative studies have demonstrated acceptable within- and between-laboratory precision, making it a trustworthy method for official control.[20]
-
Sample Preparation: Centrifuge 50 mL of milk at >2000 x g for 15 minutes to separate the fat layer.
-
Extraction: Carefully collect the lower, defatted milk portion and filter it.
-
IAC Cleanup: Pass a defined volume of the skimmed milk through an this compound immunoaffinity column (e.g., AflaCLEAN™) at a slow, steady flow rate.[15][16]
-
Washing: Wash the column with water to remove unbound matrix interferents.[19]
-
Elution: Elute the bound AFM1 from the column using a solvent such as methanol or acetonitrile.[20]
-
Analysis: Inject the eluate into the HPLC-FLD system for separation and quantification.
Caption: Workflow for AFM1 analysis using HPLC-FLD with IAC cleanup.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the definitive confirmatory method, offering unparalleled sensitivity and specificity.[14]
-
Principle of Operation: After chromatographic separation via LC, the analyte enters the mass spectrometer. Here, it is ionized, and a specific precursor ion (an ion with a mass-to-charge ratio characteristic of AFM1) is selected. This ion is then fragmented, and specific product ions are monitored. The detection of both the precursor and multiple product ions provides unequivocal identification and quantification of AFM1, even at femtogram levels.
-
Self-Validating System: The use of multiple reaction monitoring (MRM) transitions (precursor → product ion pairs) makes the method inherently self-validating.[14] The ratio of these transitions must remain constant between the sample and a known standard, providing a high degree of confidence in the result and eliminating false positives.
-
Performance: LC-MS/MS methods can achieve limits of quantification (LOQ) as low as 0.01 µg/kg, easily meeting the most stringent global regulations.[21] While IAC cleanup is beneficial, the high selectivity of MS/MS can sometimes allow for simpler sample preparation methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[22]
Caption: Confirmatory workflow for AFM1 analysis using LC-MS/MS.
Deep Dive 2: Immunoassays - The Screening Powerhouse
Enzyme-Linked Immunosorbent Assay (ELISA) is the leading method for rapid screening of a large number of samples due to its high throughput, simplicity, and cost-effectiveness.[5][23]
-
Principle of Operation (Competitive ELISA): Microplate wells are coated with antibodies specific to AFM1. A known amount of enzyme-labeled AFM1 is mixed with the sample extract and added to the wells. The AFM1 from the sample and the enzyme-labeled AFM1 compete for the limited number of antibody binding sites. After an incubation and wash step, a substrate is added that produces a color in the presence of the enzyme. The intensity of the color is inversely proportional to the concentration of AFM1 in the sample: a strong color means little AFM1 was present in the sample to compete with the enzyme-labeled version, while a faint color indicates a high concentration of AFM1 in the sample.
-
Performance and Trustworthiness: ELISA kits can reliably detect AFM1 at levels relevant to regulatory limits.[17] However, they are primarily screening tools. The complex milk matrix can sometimes lead to cross-reactivity or interference, resulting in a "false positive" or overestimated result.[24] Therefore, any sample that tests positive by ELISA, especially one near the regulatory limit, must be confirmed by a chromatographic method like HPLC-FLD or LC-MS/MS.[17][24]
-
Sample Preparation: Prepare milk samples according to the kit manufacturer's instructions (often involving centrifugation or dilution).
-
Reaction: Pipette the required volumes of AFM1-enzyme conjugate, standards/samples, and antibody solution into the pre-coated microplate wells. Incubate.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add the color substrate and incubate for a specified time.
-
Stopping: Add a stop solution to halt the color development.
-
Reading: Read the absorbance of each well using a microplate reader and calculate the results against the standard curve.
Caption: Decision tree for selecting an appropriate AFM1 analytical method.
The analytical landscape for this compound determination is mature and robust, offering a range of validated methods to suit different analytical needs. For high-throughput screening of numerous samples, ELISA is an invaluable, cost-effective tool. However, its role is to identify presumptive positives, which must be verified. For reliable and accurate quantification for regulatory purposes, HPLC-FLD combined with immunoaffinity column cleanup remains a trusted workhorse in laboratories worldwide. When unequivocal confirmation and the highest level of sensitivity are required, particularly for legal or research purposes, LC-MS/MS stands as the undisputed gold standard. Emerging biosensor technologies hold significant promise for the future, potentially revolutionizing on-site testing and enabling real-time control of the dairy supply chain. The judicious selection of these methods, based on a clear understanding of their principles and performance characteristics, is essential for ensuring the safety and quality of milk and dairy products.
References
- SCIEX. (n.d.). Quantification of this compound in milk using the SCIEX QTRAP® 4500 LC-MS/MS System.
- LCTech. (n.d.). Immunoaffinity Columns AflaCLEAN™ M1 Select Aflatoxn M1.
- Kos, J., et al. (2016). Comparison of ELISA, HPLC-FLD and HPLC-MS/MS Methods for Determination of this compound in Natural Contaminated Milk Samples. PubMed.
- Dragacci, S., et al. (2001). Immunoaffinity column cleanup with liquid chromatography for determination of this compound in liquid milk: collaborative study. PubMed.
- Scott, P. M. (1989). Methods for determination of aflatoxin M 1 in milk and milk products—a review of performance characteristics. Taylor & Francis Online.
- Food Industry Consulting. (n.d.). FDA Mycotoxin Regulatory Guidance.
- Li, Y., et al. (2015). Simultaneous determination of aflatoxin B1 and M1 in milk, fresh milk and milk powder by LC-MS/MS utilising online turbulent flow chromatography. PubMed.
- Milligan, C. (2021). Vigilance needed to prevent this compound contamination in milk. New Food magazine.
- Prado, G., et al. (2008). This compound in milk by immunoaffinity column cleanup with TLC/HPLC determination. Scielo.
- Shimadzu. (n.d.). A High Sensitivity LC/MS/MS Method with QuEChERS Sample Pre-treatment for Analysis of Aflatoxins in Milk Powder. LabRulez LCMS.
- MycotoxinSite. (n.d.). This compound determination in Milk Samples using LC-MS/MS.
- Scarpino, V., et al. (2022). Validation of an LC-MS Method for Quantification of Mycotoxins and Characterization of Fungal Strains Occurring in Food and Feed. MDPI.
- Chen, A., et al. (2023). Recent advances in electrochemical biosensing of this compound in milk – A mini review. ScienceDirect.
- Waters Corporation. (n.d.). Determination of this compound in Milk Using Immunoaffinity Chromatography Cleanup Coupled With UPLC and Fluorescence Detection.
- Maggira, M., et al. (2021). Determination of this compound in Raw Milk Using an HPLC-FL Method in Comparison with Commercial ELISA Kits—Application in Raw Milk Samples from Various Regions of Greece. MDPI.
- Caldas, S. S., et al. (2020). Validation and application of an analytical method for the determination of mycotoxins in crackers by UPLC-MS/MS. SciELO.
- Semantic Scholar. (n.d.). Comparison of ELISA, HPLC-FLD and HPLC-MS/MS Methods for Determination of this compound in Natural Contaminated Milk Samples.
- Chen, A., et al. (2023). Emerging biosensors to detect this compound in milk and dairy products. ResearchGate.
- Fallah, A. A. (2011). Comparison of HPLC and Elisa for Determination of Aflatoxin Concentration in the Milk and Feeds of Dairy Cattle. SID.
- Ul-Hassan, Z., et al. (2022). A 20-Year Data Review on the Occurrence of this compound in Milk and Dairy Products in Mediterranean Countries—Current Situation and Exposure Risks. MDPI.
- Wikipedia. (n.d.). Aflatoxin.
- Scott, P. M. (1989). Methods for determination of this compound in milk and milk products--a review of performance characteristics. PubMed.
- Ringbio. (n.d.). Determination of this compound in milk to meet EU and FDA regulations.
- Mirzaie, A., et al. (2023). Application of biosensors in aflatoxins detection in food: a review. Emerald Insight.
- ResearchGate. (n.d.). Accuracy comparison of ELISA and HPLC in AFM1 detection.
- Al-Hadithi, D., et al. (2022). Biosensors for Food Mycotoxin Determination: A Comparative and Critical Review. MDPI.
- Weigel, S. (2009). Development and Validation of Analytical Methods for Mycotoxins in Food, Medicinal Herbs and Feed.
- FDA. (n.d.). Guidance for Industry: Action Levels for Poisonous or Deleterious Substances in Human Food and Animal Feed. Regulations.gov.
- Food Safety Portal. (n.d.). EU REGULATION 1881 OF 2006.
- Wang, L., et al. (2018). Aptamer-Based Biosensor for Detection of Mycotoxins. Frontiers.
- IARC Publications. (n.d.). Analysis of mycotoxins.
- Al-Ameri, A., et al. (2016). This compound Levels in Raw Milk, Pasteurised Milk and Infant Formula. PubMed Central.
- ResearchGate. (n.d.). Validation of analytical methods for determining mycotoxins in foodstuffs.
- Anelich Consulting. (n.d.). FDA Mycotoxin Regulatory Guidance.
- Al-Zoreky, N. S., & Al-Zabedi, H. A. (2014). Reliable HPLC Determination of this compound in Eggs. PubMed Central.
- FDA. (2015). CPG Sec 527.400 Whole Milk, Lowfat Milk, Skim Milk - this compound.
- Vaz, A., et al. (2020). Detection Methods for this compound in Dairy Products. PubMed Central.
- ResearchGate. (n.d.). (PDF) Detection Methods for this compound in Dairy Products.
Sources
- 1. Aflatoxin - Wikipedia [en.wikipedia.org]
- 2. fda.gov [fda.gov]
- 3. waters.com [waters.com]
- 4. newfoodmagazine.com [newfoodmagazine.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. EU REGULATION 1881 OF 2006 [foodsafetyportal.eu]
- 8. food-industry.ca [food-industry.ca]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Comparison of ELISA, HPLC-FLD and HPLC-MS/MS Methods for Determination of this compound in Natural Contaminated Milk Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Methods for determination of this compound in milk and milk products--a review of performance characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. publications.iarc.who.int [publications.iarc.who.int]
- 14. sciex.com [sciex.com]
- 15. lctech.de [lctech.de]
- 16. pickeringlabs.com [pickeringlabs.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Detection Methods for this compound in Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound in milk by immunoaffinity column cleanup with TLC/HPLC determination - ProQuest [proquest.com]
- 20. Immunoaffinity column cleanup with liquid chromatography for determination of this compound in liquid milk: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mycotoxinsite.com [mycotoxinsite.com]
- 22. lcms.labrulez.com [lcms.labrulez.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Aflatoxin M1 in a Laboratory Setting
For researchers, scientists, and drug development professionals dedicated to advancing scientific discovery, the safe and effective management of hazardous materials is paramount. This guide provides an in-depth, procedural framework for the proper disposal of Aflatoxin M1 (AFM1), a mycotoxin of significant health concern. By integrating established safety protocols with the scientific principles of chemical degradation, this document aims to be your preferred resource for laboratory safety and chemical handling, fostering a culture of safety and responsibility.
Understanding the Hazard: The Scientific Rationale for Stringent Disposal
This compound is the hydroxylated metabolite of Aflatoxin B1 (AFB1), a potent mycotoxin produced by Aspergillus species. When ingested by mammals through contaminated feed, AFB1 is metabolized in the liver and excreted in milk as AFM1. While less acutely toxic than its precursor, AFM1 poses a significant health risk. The International Agency for Research on Cancer (IARC) classifies this compound as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans." This classification is based on sufficient evidence of carcinogenicity in experimental animals. The primary concern is its potential to cause liver cancer (hepatocellular carcinoma).
Given its carcinogenic potential and stability, proper disposal of AFM1 is not merely a matter of regulatory compliance but a critical step in protecting laboratory personnel and the environment from exposure. The procedures outlined below are designed to chemically inactivate AFM1, rendering it non-toxic before it enters the waste stream.
The Core Directive: A Multi-Faceted Approach to this compound Disposal
The disposal of this compound necessitates a systematic approach encompassing decontamination, verification, and compliant disposal. This process can be visualized as a decision-making workflow:
Caption: A workflow diagram illustrating the key stages of this compound disposal.
Decontamination Protocol: A Step-by-Step Guide to Chemical Inactivation
The primary method for the chemical inactivation of this compound is treatment with a sodium hypochlorite (NaOCl) solution, commonly known as bleach. The hypochlorite effectively oxidizes the aflatoxin molecule, altering its structure and neutralizing its toxic and carcinogenic properties.
Required Materials:
-
Personal Protective Equipment (PPE):
-
Nitrile gloves
-
Safety goggles
-
Fully-fastened laboratory coat
-
-
Sodium hypochlorite solution (household bleach, typically 5.25-8.25% NaOCl)
-
Methanol
-
Acetone
-
Appropriate waste containers (e.g., chemical-resistant carboys for liquids, puncture-proof containers for sharps)
-
Fume hood
Decontamination of Liquid Waste (Aqueous Solutions, Culture Media):
-
Preparation: Perform all steps in a certified chemical fume hood. Ensure all liquid waste containing this compound is collected in a designated, labeled, and chemical-resistant container.
-
Initial Treatment: For every 9 volumes of liquid waste, add 1 volume of methanol to aid in solubility.
-
Decontamination: Add a sufficient volume of sodium hypochlorite solution to achieve a final concentration of at least 1% NaOCl. For example, if using a bleach solution containing 5% NaOCl, add 1 volume of bleach to 4 volumes of the waste solution.
-
Contact Time: Agitate the solution to ensure thorough mixing and allow it to stand for a minimum of 2 hours.
-
Neutralization of Hypochlorite (Optional but Recommended): To neutralize the residual hypochlorite, add a 5% aqueous solution of acetone, equivalent to 5% of the total volume. Allow this to react for at least 30 minutes. This step is crucial to prevent the formation of halogenated organic compounds.
-
Final Disposal: The decontaminated and neutralized solution can now be disposed of in accordance with your institution's and local regulations for chemical waste.
Decontamination of Solid Waste (Contaminated Labware, PPE, Absorbent Materials):
-
Collection: Collect all solid waste contaminated with this compound in a designated, labeled, and leak-proof container.
-
Immersion: Immerse the solid waste in a 1-2.5% sodium hypochlorite solution. Ensure all surfaces are in contact with the solution.
-
Contact Time: Allow the waste to soak for a minimum of 30 minutes. For heavily contaminated items, a longer soaking time of up to 2 hours is recommended.
-
Draining and Rinsing: Carefully decant the hypochlorite solution (and treat as liquid waste). Rinse the solid waste with water.
-
Final Disposal: The decontaminated solid waste can then be disposed of as regular laboratory waste, unless institutional policies require it to be treated as chemical waste.
Decontamination of Sharps (Needles, Syringes, Scalpels):
-
Collection: Place all sharps contaminated with this compound directly into a designated, puncture-proof sharps container.
-
Decontamination: Do not fill the sharps container more than three-quarters full. Carefully add a 1-2.5% sodium hypochlorite solution to the container until the sharps are submerged.
-
Contact Time: Allow the container to stand for at least 30 minutes.
-
Final Disposal: Securely close and seal the sharps container. Dispose of it as hazardous chemical waste in accordance with your institution's and local regulations.
Quantitative Data for Decontamination
The effectiveness of decontamination is dependent on the concentration of the decontaminating agent and the contact time. The following table summarizes the recommended parameters for the chemical inactivation of this compound.
| Waste Type | Decontaminating Agent | Concentration | Minimum Contact Time | Reference(s) |
| Liquid Waste | Sodium Hypochlorite | ≥ 1% | 2 hours | |
| Solid Waste | Sodium Hypochlorite | 1 - 2.5% | 30 minutes | |
| Sharps | Sodium Hypochlorite | 1 - 2.5% | 30 minutes | |
| Accidental Spills | Sodium Hypochlorite | 1% | 10 minutes |
Trustworthiness Through Validation: Verifying Decontamination
To ensure the complete degradation of this compound, a validation step is highly recommended, particularly when dealing with high concentrations of the toxin or developing a new disposal protocol. The method of choice for this is High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Validation Protocol Outline:
-
Sample Collection: Before and after the decontamination process, carefully collect a representative sample of the waste.
-
Sample Preparation: Neutralize the decontaminating agent in the "after" sample to halt the reaction. This can be achieved by adding a quenching agent like sodium thiosulfate. The sample may then require extraction and clean-up to isolate any residual this compound.
-
HPLC Analysis: Analyze both the "before" and "after" samples using a validated HPLC-fluorescence detection method. This compound is naturally fluorescent, and its detection is highly sensitive.
-
Data Interpretation: The absence of the this compound peak in the chromatogram of the "after" sample, in contrast to its presence in the "before" sample, confirms the effectiveness of the decontamination procedure.
Final Disposal: Adherence to Regulatory Frameworks
Once this compound waste has been effectively decontaminated and, ideally, validated, it must be disposed of in compliance with all applicable regulations. In the United States, the primary federal regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).
-
Waste Characterization: Even after decontamination, it is crucial to consult with your institution's Environmental Health and Safety (EHS) office to determine the proper classification of the final waste stream. Depending on the other chemicals present in the waste, it may still be considered hazardous under RCRA.
-
Containerization and Labeling: Ensure the final waste is in a sealed, properly labeled container indicating its contents (e.g., "Decontaminated this compound waste").
-
Disposal Pathway: Your EHS office will provide guidance on the appropriate disposal pathway, which may include incineration or other approved methods for hazardous waste.
Never dispose of untreated this compound waste down the drain or in the regular trash.
By adhering to these scientifically grounded and procedurally detailed guidelines, you can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- This compound. International Agency for Research on Cancer, 56, 394-424. - Science and Education Publishing. (n.d.).
- Aflatoxins (IARC Summary & Evaluation, Volume 56, 1993). (1997, August 21). Inchem.org.
- Ostry, V., Malir, F., Toman, J., & Grosse, Y. (2017).
- Feed the Future Innovation Lab for Livestock Systems. (2021). This compound Causes Minimal Global Cancer Risk. University of Florida.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). Chemical agents and related occupations. IARC monographs on the evaluation of carcinogenic risks to humans, 100F, 9–562.
- Yang, C. Y. (1972). Comparative Studies on the Detoxification of Aflatoxins by Sodium Hypochlorite and Commercial Bleaches. Applied microbiology, 24(6), 885–890.
- Shao, D., Imerman, P. M., Schrunk, D. E., Ensley, S. M., & Rumbeiha, W. K. (2016).
Navigating the Risks: A Comprehensive Guide to Personal Protective Equipment for Handling Aflatoxin M1
For Immediate Implementation by Laboratory Personnel
As a Senior Application Scientist, it is my priority to equip our research community with the knowledge and tools necessary for safe and effective scientific exploration. This guide provides an in-depth, procedural framework for the safe handling of Aflatoxin M1, a potent mycotoxin. Adherence to these protocols is not merely a matter of compliance but a critical component of our shared commitment to a culture of safety and scientific integrity.
This compound, a metabolite of Aflatoxin B1 found in the milk of animals that have ingested contaminated feed, is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).[1] Its handling demands a meticulous approach to personal protection to mitigate risks of exposure through inhalation, dermal contact, and ingestion.[2][3] This document outlines the essential personal protective equipment (PPE), procedural workflows, and disposal plans necessary for the safe management of this hazardous compound.
The Foundation of Safety: Understanding the Hazard
This compound is a toxic and carcinogenic compound.[2] Exposure, even at low levels, can pose significant health risks. The primary routes of laboratory exposure are through the inhalation of aerosols, accidental ingestion, and absorption through the skin.[3][4] Therefore, a comprehensive PPE strategy must create a complete barrier against these routes of entry.
Core Protective Equipment: A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe this compound handling. The following table summarizes the minimum required PPE for various laboratory activities involving this mycotoxin.
| Activity | Required Personal Protective Equipment |
| Preparation of Stock Solutions and Standards | Disposable nitrile gloves (double-gloving recommended), disposable lab coat with cinch cuffs, safety goggles, and a face shield.[5][6] Work must be conducted in a certified chemical fume hood.[1][4] |
| Handling Liquid Samples Containing this compound | Disposable nitrile gloves, disposable lab coat, and safety glasses.[4][5] |
| High-Energy Procedures (e.g., vortexing, sonicating) | Disposable nitrile gloves (double-gloving), disposable lab coat, safety goggles, and a face shield.[4] These activities should be performed within a biosafety cabinet to contain potential aerosols.[4] |
| Weighing Powdered this compound | Disposable nitrile gloves (double-gloving), disposable lab coat, safety goggles, face shield, and a NIOSH-approved N95 respirator.[7] This procedure must be performed in a chemical fume hood or a glove box.[1] |
| Spill Cleanup | Two pairs of disposable nitrile gloves, disposable lab coat or coveralls, safety goggles, face shield, and an N95 respirator.[7] |
| Waste Disposal | Disposable nitrile gloves and a disposable lab coat.[8] |
Procedural Integrity: Donning and Doffing of PPE
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination. The following workflow is mandatory for all personnel handling this compound.
Caption: PPE Donning and Doffing Workflow.
Operational Plan: From Receipt to Disposal
A comprehensive safety plan extends beyond PPE to include the entire lifecycle of this compound handling within the laboratory.
1. Receipt and Storage:
-
Upon receipt, inspect the container for any signs of damage or leakage within a chemical fume hood.
-
Store this compound in a designated, locked, and clearly labeled secondary container in a cool, dark, and well-ventilated area.[9]
2. Handling Procedures:
-
All work with this compound, particularly the handling of powdered forms or the preparation of stock solutions, must be conducted in a designated area, such as a chemical fume hood or glove box, to minimize the risk of aerosol generation.[1]
-
Use mechanical pipetting aids for all liquid transfers.[10] Mouth pipetting is strictly prohibited.[3]
-
Cover work surfaces with absorbent, plastic-backed paper to contain any potential spills.[10] This should be disposed of as contaminated waste after each procedure.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area and notify the laboratory supervisor.
-
Wearing the appropriate PPE for spill cleanup, decontaminate the area using a freshly prepared 1:10 dilution of sodium hypochlorite (bleach) solution.[11]
-
Allow the bleach solution to remain in contact with the spill for at least 15 minutes before absorbing the material with inert absorbent pads.
-
All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan: Ensuring Decontamination and Safety
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Decontamination of Solutions:
-
Aqueous solutions containing this compound can be decontaminated by adding sodium hypochlorite to a final concentration of at least 2%.[11] Allow the solution to react for at least 30 minutes before disposal down the drain with copious amounts of water, in accordance with local regulations.
2. Decontamination of Glassware and Equipment:
-
Immerse contaminated glassware and equipment in a 2% sodium hypochlorite solution for at least one hour.[11] After decontamination, wash thoroughly with soap and water.
3. Disposal of Solid Waste:
-
All solid waste, including used PPE, absorbent paper, and contaminated consumables, must be placed in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Dispose of the container through the institution's hazardous waste management program.
By adhering to these rigorous safety protocols, we can ensure the well-being of our researchers while advancing our scientific endeavors. This guide serves as a foundational document; however, it is imperative that all personnel receive hands-on training and demonstrate proficiency in these procedures before commencing any work with this compound.
References
- LVA GmbH. (n.d.).
- Environment, Health and Safety, University of California, Berkeley. (2023). Aflatoxins Biological Agent Reference Sheet (BARS). [Link]
- Neogen Corporation. (2024).
- Gold Standard Diagnostics. (n.d.).
- Neogen Corporation. (2023).
- Delloyd's Lab-Tech. (n.d.).
- Demeditec Diagnostics GmbH. (n.d.).
- Kabak, B., & Var, I. (2018). Assorted Methods for Decontamination of this compound in Milk Using Microbial Adsorbents. Toxins, 10(1), 29. [Link]
- Environmental Health and Safety, University of Washington. (n.d.).
- Microbe Online. (2022). Personal Protective Equipment (PPE)
- Kabak, B., & Var, I. (2018). Assorted Methods for Decontamination of this compound in Milk Using Microbial Adsorbents. Toxins, 10(1), 29. [Link]
- Adebo, O. A., Njobeh, P. B., Gbashi, S., Nthabaleng, L. M., & Mavumengwana, V. (2021). Aflatoxin Detoxification Using Microorganisms and Enzymes. Toxins, 13(1), 49. [Link]
- Aflasafe. (n.d.).
- University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. [Link]
- Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. [Link]
- The University of Queensland. (n.d.). Working Safely with Carcinogens Guideline. [Link]
- University of Toronto. (2019). Safety Guidelines for the use of Carcinogens, Teratogens and Highly Toxic Chemicals in Small Quantities in Labs. [Link]
- OSHAcademy. (n.d.).
- University of Illinois Division of Research Safety. (2017). Biotoxins Management and Handling. [Link]
- Viegas, S., Meneses, M., & Caetano, L. A. (2020). Occupational Exposure to Mycotoxins—Different Sampling Strategies Telling a Common Story Regarding Occupational Studies Performed in Portugal (2012–2020). International Journal of Environmental Research and Public Health, 17(16), 5779. [Link]
- Occupational Safety and Health Administration. (2006). Preventing Mold-Related Problems in the Indoor Workplace. [Link]
- Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 2. [Link]
- Occupational Safety and Health Administration. (2010). A Brief Guide to Mold in the Workplace. [Link]
Sources
- 1. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Working Safely with Carcinogens Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 4. Aflatoxins Biological Agent Reference Sheet (BARS) | Environment, Health and Safety [ehs.cornell.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
- 7. SHIB 03-10-10 A Brief Guide to Mold in the Workplace - English | Occupational Safety and Health Administration [osha.gov]
- 8. neogen.com [neogen.com]
- 9. lva.at [lva.at]
- 10. jefferson.edu [jefferson.edu]
- 11. Aflatoxins waste disposal [delloyd.50megs.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
